molecular formula C11H16N2O2 B1610341 2-Methoxy-5-morpholinoaniline CAS No. 383870-88-0

2-Methoxy-5-morpholinoaniline

Cat. No.: B1610341
CAS No.: 383870-88-0
M. Wt: 208.26 g/mol
InChI Key: WGLBNSMEXOFRHQ-UHFFFAOYSA-N
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Description

2-Methoxy-5-morpholinoaniline (CAS 383870-88-0) is a chemical compound with the molecular formula C11H16N2O2 and a molecular weight of 208.26 g/mol . This aniline derivative features a methoxy group and a morpholino substituent on the benzene ring. It is recommended to be stored as a solid in a dark place under an inert atmosphere at 2-8°C . This compound is of significant interest in medicinal chemistry and oncology research. It belongs to a library of compounds based on a substituted morpholinoaniline scaffold that were designed to target the ligand-binding domain of the Estrogen Receptor (ER) . As such, this compound serves as a key synthetic intermediate and a potential precursor for the development of a new breed of small-molecule therapeutics. Research indicates that lead compounds sharing this scaffold were found to inhibit estrogen-induced cell proliferation and viability, showing promise as potential anti-estrogens for the treatment of tamoxifen-resistant breast cancers . This product is intended For Research Use Only and is not for diagnostic or therapeutic use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-methoxy-5-morpholin-4-ylaniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H16N2O2/c1-14-11-3-2-9(8-10(11)12)13-4-6-15-7-5-13/h2-3,8H,4-7,12H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WGLBNSMEXOFRHQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)N2CCOCC2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40463711
Record name 2-Methoxy-5-morpholinoaniline
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Molecular Weight

208.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

383870-88-0
Record name 2-Methoxy-5-(4-morpholinyl)benzenamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=383870-88-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Methoxy-5-morpholinoaniline
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

2-Methoxy-5-morpholinoaniline CAS number and properties

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to 2-Methoxy-5-morpholinoaniline (CAS: 383870-88-0): Properties, Synthesis, and Applications in Medicinal Chemistry

Introduction

In the landscape of modern drug discovery, particularly in the development of targeted cancer therapies, the identification and utilization of novel molecular scaffolds are of paramount importance. The morpholinoaniline core is a privileged structure, frequently incorporated into kinase inhibitors and other biologically active agents due to the favorable pharmacological properties conferred by the morpholine ring, such as improved solubility and metabolic stability. This guide provides a comprehensive technical overview of this compound, a key synthetic intermediate. From the perspective of a senior application scientist, this document delves into its fundamental properties, proposes a robust synthetic and analytical workflow, and explores its potential applications for researchers and professionals in medicinal chemistry and drug development. The methodologies described are designed to be self-validating, ensuring scientific rigor and reproducibility.

PART 1: Core Chemical and Physical Properties

Accurate characterization begins with a thorough understanding of a compound's fundamental physicochemical properties. This compound is identified by the CAS number 383870-88-0.[1][2][3] While experimental data on physical properties such as melting and boiling points are not extensively documented in publicly available literature, its structural and computed properties provide significant insights for handling, reaction planning, and analytical method development.

A summary of its key identifiers and computed chemical properties is presented below.

PropertyValueSource
CAS Number 383870-88-0[1][2]
Molecular Formula C₁₁H₁₆N₂O₂[1][2]
Molecular Weight 208.26 g/mol [1]
IUPAC Name 2-methoxy-5-(morpholin-4-yl)aniline
Synonyms Benzenamine, 2-methoxy-5-(4-morpholinyl)-[1]
SMILES COC1=C(N)C=C(C=C1)N1CCOCC1[2]
InChI Key BQTMHUUWYHEPNQ-UHFFFAOYSA-N[4]
Topological Polar Surface Area (TPSA) 47.72 Ų[1]
logP (Computed) 1.114[1]
Hydrogen Bond Donors 1[1]
Hydrogen Bond Acceptors 4[1]
Rotatable Bonds 2[1]

PART 2: Synthesis and Characterization

While this compound is commercially available from various suppliers, an in-house synthesis may be required for large-scale use or analogue development. A logical and field-proven approach to synthesizing substituted anilines involves the reduction of a corresponding nitroaromatic precursor. This method is reliable and the progress can be easily monitored.

Proposed Synthetic Pathway

The synthesis of this compound can be efficiently achieved in two primary steps starting from 2-methoxy-5-nitroaniline.

Synthetic_Pathway A 2-Methoxy-5-nitroaniline (CAS: 99-59-2) A->B C This compound (CAS: 383870-88-0) B->C

Caption: Proposed two-step synthesis of this compound.

Note: A more direct and common route would be the reduction of 4-(2-methoxy-5-nitrophenyl)morpholine. The synthesis of this precursor would typically involve the nucleophilic aromatic substitution of a compound like 1-chloro-2-methoxy-5-nitrobenzene with morpholine.

Detailed Experimental Protocol: Nitro Group Reduction

This protocol details the reduction of the nitro-substituted precursor, 4-(2-methoxy-5-nitrophenyl)morpholine, a common and effective method for aniline synthesis.[5]

Objective: To synthesize this compound via catalytic hydrogenation.

Materials:

  • 4-(2-methoxy-5-nitrophenyl)morpholine

  • 10% Palladium on activated carbon (Pd/C), 50% wet

  • Ethanol (EtOH), anhydrous

  • Hydrogen (H₂) gas supply

  • Celite®

  • Parr hydrogenation apparatus or H-Cube system

  • Round-bottom flask and standard glassware

  • Rotary evaporator

Procedure:

  • Reaction Setup: In a suitable pressure vessel (e.g., a Parr shaker bottle), dissolve 1.0 equivalent of 4-(2-methoxy-5-nitrophenyl)morpholine in a sufficient volume of ethanol (e.g., 10-20 mL per gram of substrate).

  • Catalyst Addition: Carefully add 10% Pd/C catalyst (typically 5-10 mol% of palladium relative to the substrate) to the solution. The wet catalyst is preferred to minimize the risk of ignition.

  • Hydrogenation: Secure the vessel to the hydrogenation apparatus. Purge the system with an inert gas (nitrogen or argon) before introducing hydrogen gas. Pressurize the vessel with hydrogen to approximately 50 psi.

  • Reaction Execution: Vigorously agitate the mixture at room temperature. The reaction is typically exothermic. Monitor the reaction progress by observing the cessation of hydrogen uptake. Alternatively, progress can be checked by Thin Layer Chromatography (TLC) or LC-MS by periodically sampling the reaction mixture.

  • Work-up: Upon completion, carefully vent the hydrogen and purge the system with an inert gas.

  • Catalyst Removal: Filter the reaction mixture through a pad of Celite® to remove the palladium catalyst. Wash the Celite pad with additional ethanol to ensure complete recovery of the product.

  • Solvent Evaporation: Combine the filtrate and washings and concentrate the solution under reduced pressure using a rotary evaporator to yield the crude this compound.

  • Purification (if necessary): The crude product is often of high purity. If required, further purification can be achieved by flash column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexanes.

Analytical Characterization Workflow

Confirming the identity and purity of the final compound is critical. A standard workflow involves a combination of chromatographic and spectroscopic techniques.

Analytical_Workflow Crude Crude Product (Post-Workup) TLC TLC Analysis (Purity Check) Crude->TLC Purification Column Chromatography (If Needed) TLC->Purification Impure LCMS LC-MS Analysis (Purity & Mass Confirmation) TLC->LCMS Appears Pure Pure Purified Fractions Purification->Pure Pure->LCMS NMR NMR Spectroscopy (¹H, ¹³C) (Structural Elucidation) LCMS->NMR Final Characterized Compound (>95% Purity) NMR->Final

Caption: Standard workflow for the purification and analysis of the synthesized compound.

Expected Analytical Data:

  • ¹H NMR: Expect signals corresponding to the aromatic protons, the methoxy group protons (-OCH₃), the protons on the morpholine ring, and the amine protons (-NH₂). The splitting patterns of the aromatic protons will confirm the substitution pattern.

  • ¹³C NMR: Expect 11 distinct carbon signals corresponding to the molecular formula.

  • LC-MS: A single major peak in the chromatogram indicating high purity. The mass spectrum should show a molecular ion peak [M+H]⁺ at approximately m/z 209.27.

PART 3: Applications in Medicinal Chemistry

The true value of this compound lies in its role as a versatile building block for the synthesis of high-value pharmaceutical agents. The morpholinoaniline scaffold is a cornerstone in the design of kinase inhibitors, which are crucial in oncology.

Role as a Synthetic Intermediate

This compound serves as a key precursor for constructing more complex heterocyclic systems, such as quinazolines, which are prominent in many FDA-approved kinase inhibitors. The primary amine group provides a reactive handle for various coupling reactions (e.g., amide bond formation, Buchwald-Hartwig amination, Pictet-Spengler reaction) to introduce further diversity and target-specific functionalities.

Several studies highlight the importance of the morpholine moiety in developing potent and selective anticancer agents. For instance, derivatives of 2-morpholino-4-anilinoquinoline have demonstrated significant cytotoxic activity against liver cancer cell lines.[6] Furthermore, 4-morpholine-quinazoline derivatives have been successfully designed as potent PI3K/mTOR inhibitors, a critical signaling pathway in many cancers.[7]

Scaffold_Development Core This compound (Building Block) Reaction Coupling Reactions (e.g., with a quinazoline core) Core:start->Reaction Target Biologically Active Molecules PI3K/mTOR Inhibitors Tubulin Polymerization Inhibitors Other Kinase Inhibitors Reaction->Target

Caption: Role of this compound as a scaffold for drug development.

The presence of the methoxy group also offers a point for potential modification. Demethylation could provide a hydroxyl group, which can act as a hydrogen bond donor or a site for further functionalization, allowing for fine-tuning of a drug candidate's binding affinity and pharmacokinetic properties.

PART 4: Safety, Handling, and Storage

Recommended Precautions:

  • Personal Protective Equipment (PPE): Always handle this compound in a well-ventilated fume hood. Wear appropriate PPE, including a lab coat, chemical-resistant gloves (e.g., nitrile), and safety goggles.[9]

  • Handling: Avoid all personal contact, including inhalation of dust and contact with skin and eyes.[8][10] Prevent dust formation during handling.

  • Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area.[3] It is advisable to store under an inert atmosphere (e.g., argon or nitrogen) to prevent potential degradation via oxidation.

  • Incompatibilities: Keep away from strong oxidizing agents, strong acids, acid chlorides, and acid anhydrides.[8]

Conclusion

This compound (CAS: 383870-88-0) is more than a simple chemical; it is a key enabling tool for researchers in the field of drug discovery. Its structure combines the advantageous properties of the morpholine ring with the synthetic versatility of a substituted aniline. This guide has provided a technical framework covering its properties, a reliable synthetic and analytical approach, and its significant potential as a scaffold in medicinal chemistry. By understanding and applying these principles, scientists can effectively leverage this compound to design and create the next generation of targeted therapeutics.

References

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Sources

An In-depth Technical Guide to 2-Methoxy-5-morpholinoaniline: A Key Building Block in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of 2-Methoxy-5-morpholinoaniline, a heterocyclic amine of significant interest in medicinal chemistry. We will delve into its fundamental molecular properties, outline a robust synthetic pathway, predict its characteristic spectroscopic data, and explore its applications as a versatile building block in the development of novel therapeutics.

Core Molecular Attributes

This compound is a substituted aniline derivative characterized by the presence of a methoxy and a morpholine moiety on the benzene ring. These functional groups impart specific physicochemical properties that are highly advantageous in drug design, influencing factors such as solubility, metabolic stability, and receptor-binding interactions.

PropertyValueSource(s)
Molecular Formula C₁₁H₁₆N₂O₂[1][2]
Molecular Weight 208.26 g/mol [1][2]
CAS Number 383870-88-0[1][3]
Canonical SMILES COC1=C(C=C(C=C1)N2CCOCC2)N[1]
Topological Polar Surface Area (TPSA) 47.72 Ų[1]
LogP (calculated) 1.114[1]

Synthesis and Mechanistic Insights

A likely synthetic approach involves the reduction of a nitro group to an amine. This transformation is a cornerstone of medicinal chemistry, enabling the introduction of a key functional group for further elaboration.

Proposed Synthetic Pathway

A viable synthetic route to this compound would likely involve the reduction of a nitro-substituted precursor. A plausible starting material would be 4-(4-methoxy-3-nitrophenyl)morpholine. The synthesis can be conceptualized in two main steps:

  • Nucleophilic Aromatic Substitution (SNAr): Reaction of a suitable difluoro- or dichloro-nitrobenzene with morpholine to introduce the morpholine moiety.

  • Reduction of the Nitro Group: Conversion of the nitro group to the primary amine to yield the final product.

Experimental Protocol: A Self-Validating System

The following protocol is a predictive model based on established chemical reactions.

Step 1: Synthesis of 4-(4-methoxy-3-nitrophenyl)morpholine

This step would likely involve a nucleophilic aromatic substitution reaction.

Step 2: Synthesis of this compound

The reduction of the nitro group is a critical step. A common and effective method is catalytic hydrogenation.

Spectroscopic Characterization: A Predictive Analysis

Direct experimental spectra for this compound are not widely published. However, based on the known spectral data of structurally similar compounds, a reliable prediction of its key spectroscopic features can be made.

¹H NMR Spectroscopy

The proton NMR spectrum is expected to show distinct signals for the aromatic protons, the methoxy group, and the morpholine ring protons. The protons on the morpholine ring adjacent to the nitrogen and oxygen atoms will likely appear as triplets.

¹³C NMR Spectroscopy

The carbon NMR spectrum will provide information on the carbon skeleton of the molecule. Characteristic shifts are expected for the aromatic carbons, with those attached to the electron-donating methoxy and amino groups appearing at higher fields.

Mass Spectrometry

The mass spectrum, under electron ionization (EI), is expected to show a molecular ion peak (M⁺) at m/z 208. Key fragmentation patterns would likely involve the loss of the methoxy group and fragmentation of the morpholine ring.

Infrared (IR) Spectroscopy

The IR spectrum will exhibit characteristic absorption bands for the functional groups present. Key expected peaks include N-H stretching vibrations for the primary amine, C-H stretching for the aromatic and aliphatic components, and C-O stretching for the ether and morpholine moieties.[4][5][6]

Applications in Drug Discovery and Medicinal Chemistry

The morpholine moiety is a privileged scaffold in medicinal chemistry, known for improving the pharmacokinetic profile of drug candidates.[7] Aniline derivatives are also fundamental building blocks in the synthesis of a wide array of pharmaceuticals.[8] this compound, combining these features, serves as a valuable intermediate in the synthesis of biologically active compounds.

Derivatives of morpholinoaniline have been investigated for a range of therapeutic applications, including their use as kinase inhibitors in oncology.[9][10] The specific substitution pattern of this compound makes it an attractive starting point for the synthesis of targeted therapies. The methoxy group can influence binding to target proteins, while the morpholine can enhance aqueous solubility and metabolic stability.

Logical Framework for Synthesis and Application

The following diagram illustrates the logical flow from the synthesis of this compound to its potential application in drug discovery.

G cluster_synthesis Synthesis cluster_application Application in Drug Discovery Start Commercially Available Precursors Step1 Nucleophilic Aromatic Substitution Start->Step1 Step2 Nitro Group Reduction Step1->Step2 Product This compound Step2->Product LeadGen Lead Generation Product->LeadGen Scaffold for Library Synthesis LeadOpt Lead Optimization LeadGen->LeadOpt Preclinical Preclinical Development LeadOpt->Preclinical Clinical Clinical Trials Preclinical->Clinical

Caption: Synthetic workflow and application pipeline.

Conclusion

This compound represents a strategically important building block for medicinal chemists and drug discovery scientists. Its synthesis, while not explicitly detailed in the literature, can be reliably achieved through established synthetic methodologies. The predictable spectroscopic signature of this compound, combined with the favorable physicochemical properties imparted by the methoxy and morpholine groups, underscores its utility in the rational design of novel therapeutic agents. As the demand for new and effective drugs continues to grow, the importance of versatile and well-characterized intermediates like this compound will undoubtedly increase.

References

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  • ResearchGate. Biological activities of morpholine derivatives and molecular targets involved. [Link]

  • PubMed Central. Synthesis and biological evaluation of novel 2-morpholino-4-anilinoquinoline derivatives as antitumor agents against HepG2 cell line. [Link]

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  • PubMed Central. Synthesis and Biological Activity of 2-Chloro-8-methoxy-5-methyl-5H-indolo [2,3-b] Quinoline for the Treatment of Colorectal Cancer by Modulating PI3K/AKT/mTOR Pathways. [Link]

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  • Macao Polytechnic University. Synthesis and Biological Activity of 2-Chloro-8-methoxy-5-methyl-5H-indolo [2,3-b] Quinoline for the Treatment of Colorectal Cancer by Modulating PI3K/AKT/mTOR Pathways. [Link]

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A Technical Guide to the Solubility of 2-Methoxy-5-morpholinoaniline: From Theoretical Prediction to Experimental Design for Pharmaceutical Applications

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide Topic: Solubility of 2-Methoxy-5-morpholinoaniline in Organic Solvents Audience: Researchers, scientists, and drug development professionals.

Abstract

The solubility of active pharmaceutical ingredients (APIs) and their intermediates is a cornerstone of efficient drug development, directly influencing process design, purification, crystallization, and formulation. This guide provides a comprehensive technical overview of the solubility characteristics of this compound (CAS No. 383870-88-0), a key building block in medicinal chemistry. By integrating an analysis of its physicochemical properties with established principles of solvent-solute interactions, this document offers a predictive solubility profile. Furthermore, it presents detailed, field-proven experimental protocols for both qualitative and quantitative solubility determination, enabling researchers to generate the robust data required for process optimization and scale-up. The methodologies are framed within a rational solvent selection strategy, ensuring that experimental choices are efficient, logical, and directly applicable to challenges in crystallization and purification.

Introduction: The Imperative of Solubility Data

The Critical Role of Solubility in Drug Development

In the pharmaceutical industry, the selection of an appropriate solvent is a pivotal decision that reverberates through the entire manufacturing process.[1] A solvent system dictates not only the yield of a reaction but also the efficacy of the subsequent purification and crystallization steps.[1][2] Understanding a compound's solubility is fundamental to controlling critical quality attributes such as crystal morphology, polymorph selection, and impurity purging.[1][3] An ill-informed solvent choice can lead to significant challenges in processibility, scalability, and the stability of the final API.[1][2] Therefore, a thorough investigation of solubility in a diverse range of organic solvents is not merely a preliminary exercise but a critical risk-mitigation strategy in process development.

Overview of this compound

This compound is a substituted aniline derivative featuring a combination of functional groups that make it a versatile intermediate in the synthesis of complex molecules. Its structure, incorporating a basic aniline nitrogen, a hydrogen-bond-accepting morpholine ring, and a methoxy group, presents a unique and moderately polar profile. This guide will dissect these structural features to predict its behavior in various solvent classes and provide the means to validate these predictions experimentally.

Physicochemical Profile of this compound

A molecule's solubility is intrinsically linked to its structural and electronic properties. The key to predicting its behavior lies in understanding the interplay between its polar and non-polar regions and its capacity for hydrogen bonding.

Table 1: Core Physicochemical Properties of this compound

Property Value Source
CAS Number 383870-88-0 [4][5][6]
Molecular Formula C₁₁H₁₆N₂O₂ [4][5]
Molecular Weight 208.26 g/mol [4][5]
Appearance Solid (predicted)
Structure

| | Chemical structure of this compound | |

The structure reveals several key features:

  • Aniline Moiety (-NH₂): The primary amine is a polar group and can act as a hydrogen bond donor. Its basicity means solubility can be significantly enhanced in acidic aqueous solutions.

  • Morpholine Ring: The ether linkage and the tertiary amine within the morpholine ring are polar and can act as hydrogen bond acceptors.

  • Methoxy Group (-OCH₃): This group contributes to the molecule's polarity and can also accept hydrogen bonds.

  • Benzene Ring: The aromatic ring provides a non-polar, hydrophobic character to the molecule.

This combination of polar functional groups appended to a non-polar aromatic core suggests that the molecule is of moderate polarity. Computational models support this assessment.

Table 2: Calculated Molecular Properties

Property Value Significance Source
Topological Polar Surface Area (TPSA) 47.72 Ų Indicates moderate polarity and potential for good membrane permeability. [4]
LogP (Octanol-Water Partition Coefficient) 1.114 Suggests a slight preference for lipophilic environments over water, but still indicative of moderate polarity. [4]
Hydrogen Bond Donors 1 From the aniline -NH₂ group. [4]

| Hydrogen Bond Acceptors | 4 | From the methoxy oxygen, morpholine oxygen, and morpholine nitrogen. |[4] |

Theoretical Principles of Solubility

The "Like Dissolves Like" Paradigm

The most reliable guiding principle in solubility prediction is that a solute will dissolve best in a solvent that shares similar intermolecular forces.[7][8]

  • Polar Solutes dissolve in Polar Solvents . The solubility of this compound is expected to be highest in polar solvents capable of hydrogen bonding.

  • Non-polar Solutes dissolve in Non-polar Solvents . Due to its aromatic core, some solubility in non-polar solvents is possible, but it is likely to be limited compared to polar options.

Impact of Temperature

For most solid solutes, solubility increases with temperature. This relationship is fundamental to cooling crystallization, where a saturated solution at a high temperature is cooled to induce precipitation of the purified compound. Characterizing the solubility curve (solubility vs. temperature) is essential for optimizing the yield and efficiency of this process.

A Rational Solvent Selection Strategy

A haphazard approach to solvent screening is inefficient. A systematic strategy, grounded in theory and validated by experiment, is superior. The workflow below outlines an industry-standard approach to identifying and confirming suitable solvent systems.[1]

SolventSelectionWorkflow cluster_0 Phase 1: In-Silico & Theoretical Screening cluster_1 Phase 2: Experimental Validation cluster_2 Phase 3: Process Application A Analyze API Physicochemical Properties (Polarity, H-Bonding) B Computational Screen (~70 Common Solvents) A->B C Filter by Safety, Health & Environmental (SHE) Criteria B->C D Select Top 8-12 Candidate Solvents (Diverse Chemical Classes) C->D E Qualitative Solubility Screening (Small-Scale Vial Tests) D->E F Quantitative Solubility Measurement (Isothermal Shake-Flask or HTS) E->F G Final Solvent System Selection for Crystallization / Purification F->G

Caption: Workflow for Rational Solvent Selection.

Experimental Determination of Solubility

The following protocols provide a self-validating system for accurately determining the solubility of this compound.

Protocol 1: Qualitative Solubility Screening

Objective: To rapidly assess solubility in a wide range of solvents to down-select candidates for quantitative analysis.

Methodology:

  • Preparation: Label a series of 2 mL glass vials, one for each solvent to be tested.

  • Aliquot Solute: Accurately weigh approximately 10 mg of this compound into each vial.

  • Solvent Addition: Add the selected solvent to the first vial in 0.2 mL increments.

  • Mixing: After each addition, cap the vial and vortex for 30-60 seconds at room temperature.

  • Observation: Visually inspect the solution against a dark background for any undissolved solid particles.

  • Classification:

    • Very Soluble: Dissolves completely in < 0.5 mL.

    • Soluble: Dissolves completely in 0.5 mL - 1.0 mL.

    • Sparingly Soluble: Dissolves partially in 1.0 mL.

    • Insoluble: No visible dissolution in 1.0 mL.

  • Documentation: Record the volume of solvent required for complete dissolution, or the classification if it does not fully dissolve. Repeat for all selected solvents.

Protocol 2: Quantitative Isothermal Shake-Flask Method

Objective: To determine the precise solubility (mg/mL or mol/L) of the compound in promising solvents at a controlled temperature.

Methodology:

  • System Setup: Place several sealed flasks, each containing a specific solvent, into an orbital shaker with temperature control (e.g., 25 °C).

  • Create a Slurry: Add an excess amount of this compound to each flask to create a saturated solution with visible undissolved solid. The excess is critical to ensure equilibrium is reached.

  • Equilibration: Agitate the flasks at a constant speed and temperature for a minimum of 24 hours to ensure the solution reaches equilibrium.[9]

  • Phase Separation: After equilibration, stop the agitation and allow the solid to settle for 1-2 hours. Alternatively, use a centrifuge to separate the solid from the supernatant.

  • Sampling: Carefully withdraw a known volume of the clear supernatant using a pipette fitted with a syringe filter (e.g., 0.22 µm PTFE) to prevent any solid particles from being transferred.

  • Analysis: Quantify the concentration of the solute in the filtered sample using a validated analytical method, such as HPLC-UV or quantitative NMR.

  • Calculation: Calculate the solubility using the determined concentration and the volume of the sample taken. Express the final result in mg/mL or other standard units.

Predicted Solubility Profile and Data Interpretation

While experimental data is the gold standard, a predicted profile based on physicochemical principles can effectively guide the initial solvent selection.

Table 3: Predicted Solubility of this compound in Common Organic Solvents

Solvent Class Example Solvents Predicted Solubility Rationale for Prediction
Polar Protic Methanol, Ethanol, Isopropanol High The aniline -NH₂ group can donate H-bonds, while the multiple oxygen and nitrogen atoms act as acceptors, leading to strong, favorable interactions with protic solvents.
Polar Aprotic Acetone, Acetonitrile, THF, DMSO, DMF High to Moderate These solvents can accept hydrogen bonds but cannot donate. Strong dipole-dipole interactions are expected. Solvents like DMSO and DMF are highly polar and should be excellent solvents.
Esters Ethyl Acetate Moderate Ethyl acetate has moderate polarity and can act as an H-bond acceptor, allowing for favorable interactions.
Chlorinated Dichloromethane (DCM) Moderate to Low DCM is weakly polar. While it can dissolve a range of compounds, strong H-bonding interactions are absent, likely limiting solubility compared to more polar options.
Ethers Diethyl Ether, MTBE Low These solvents have low polarity and limited ability to engage in strong intermolecular forces with the solute.
Hydrocarbons Hexane, Toluene Insoluble to Very Low These are non-polar solvents. The hydrophobic benzene ring may have some affinity for toluene, but the polar functional groups will dominate, leading to poor overall solubility.
Aqueous Water Very Low The LogP of 1.114 suggests limited water solubility.[4] The non-polar benzene ring dominates over the polar groups in an aqueous environment.
Aqueous Acid 5% HCl High The basic aniline nitrogen will be protonated to form a hydrochloride salt, which is ionic and typically highly soluble in water.[10][11]

| Aqueous Base | 5% NaOH | Very Low | The compound lacks acidic protons, so its solubility is not expected to increase in basic solutions. |

Application in Crystallization Process Development

The quantitative solubility data is directly used to design a robust crystallization process. The goal is to identify a solvent or solvent system where the compound has high solubility at an elevated temperature but low solubility at a low temperature.

Caption: Decision Tree for Crystallization Method Selection.

Safety, Handling, and Disposal

This compound is an aniline derivative and should be handled with appropriate care. While a specific Safety Data Sheet (SDS) is not widely available, general precautions for aromatic amines should be followed.

  • Handling: Use in a well-ventilated area or a chemical fume hood. Avoid contact with skin, eyes, and clothing.[12][13] Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

  • Storage: Keep the container tightly closed in a dry, cool, and well-ventilated place.[12][14]

  • Disposal: Dispose of contents and container to an approved waste disposal plant in accordance with local, state, and federal regulations.

Conclusion

This compound is a compound of moderate polarity, with its solubility behavior governed by its capacity for hydrogen bonding and the presence of both hydrophobic and hydrophilic regions. Its solubility is predicted to be high in polar protic and aprotic solvents and very low in non-polar hydrocarbon solvents. This guide provides a robust framework for researchers to move from theoretical prediction to practical application. By employing the detailed qualitative and quantitative protocols, scientists can generate the high-quality solubility data necessary to design and optimize efficient, scalable, and reliable manufacturing processes for the advanced chemical intermediates that depend on this versatile building block.

References

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  • SciSpace. (n.d.). Recrystallization of Active Pharmaceutical Ingredients. Retrieved from [Link]

  • University of Colorado Boulder. (n.d.). Experiment: Solubility of Organic & Inorganic Compounds. Retrieved from [Link]

  • ResearchGate. (n.d.). Top 10 Ranked Crystallization Solvents Suggested by the Solvent Selection Tool. Retrieved from [Link]

  • University of Babylon. (n.d.). EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS. Retrieved from [Link]

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An In-Depth Technical Guide to the Synthesis of 2-Methoxy-5-morpholinoaniline

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive and in-depth overview of a reliable and efficient synthesis pathway for 2-Methoxy-5-morpholinoaniline, a valuable substituted aniline derivative with applications in medicinal chemistry and materials science. This document is intended for researchers, scientists, and drug development professionals, offering not only a step-by-step experimental protocol but also a detailed explanation of the underlying chemical principles and strategic considerations for each stage of the synthesis. The presented pathway is a two-step sequence commencing with a nucleophilic aromatic substitution (SNAr) reaction to form a key morpholinyl nitroaromatic intermediate, followed by a catalytic hydrogenation for the reduction of the nitro group to the desired aniline.

Introduction and Strategic Overview

This compound is a bespoke chemical entity featuring a trifunctionalized benzene ring, incorporating an aniline, a methoxy, and a morpholine moiety. The unique electronic and steric arrangement of these functional groups makes it an attractive building block in the synthesis of more complex molecules, particularly in the realm of pharmaceuticals where the morpholine scaffold is a common feature in bioactive compounds due to its ability to improve pharmacokinetic properties.

The synthetic strategy detailed herein is predicated on a robust and scalable two-step approach. The core of this strategy lies in the initial formation of the C-N bond between the aromatic ring and the morpholine nitrogen, followed by the unmasking of the aniline functionality. This approach is advantageous as it utilizes readily available starting materials and employs well-established, high-yielding chemical transformations.

Logical Flow of the Synthesis

The synthesis is logically divided into two primary stages:

  • Stage 1: Nucleophilic Aromatic Substitution (SNAr) to Synthesize 4-(5-Methoxy-2-nitrophenyl)morpholine. This initial step involves the reaction of a suitable nitro-substituted aryl halide with morpholine. The presence of a strongly electron-withdrawing nitro group is crucial for activating the aromatic ring towards nucleophilic attack.

  • Stage 2: Catalytic Hydrogenation to Yield this compound. The nitro group of the intermediate is selectively reduced to an amine using catalytic hydrogenation, a clean and efficient method that typically offers high yields and straightforward product isolation.

Synthesis_Pathway cluster_start Starting Materials cluster_intermediate Intermediate cluster_final Final Product 4-Fluoro-1-methoxy-2-nitrobenzene 4-Fluoro-1-methoxy-2-nitrobenzene 4-(2-methoxy-5-nitrophenyl)morpholine 4-(2-methoxy-5-nitrophenyl)morpholine 4-Fluoro-1-methoxy-2-nitrobenzene->4-(2-methoxy-5-nitrophenyl)morpholine Nucleophilic Aromatic Substitution (SNAr) Morpholine Morpholine Morpholine->4-(2-methoxy-5-nitrophenyl)morpholine This compound This compound 4-(2-methoxy-5-nitrophenyl)morpholine->this compound Catalytic Hydrogenation (Nitro Group Reduction)

Caption: Overall synthetic workflow for this compound.

Mechanistic Insights and Rationale

A thorough understanding of the reaction mechanisms is paramount for successful synthesis and optimization. This section delves into the mechanistic underpinnings of the two key transformations.

The Nucleophilic Aromatic Substitution (SNAr) Reaction

The formation of the C-N bond between the aromatic ring and morpholine is achieved via a nucleophilic aromatic substitution (SNAr) mechanism. This reaction is facilitated by the presence of a potent electron-withdrawing group, in this case, the nitro group (-NO₂), positioned ortho or para to a good leaving group, such as a halide.[1]

The SNAr reaction proceeds through a two-step addition-elimination mechanism:

  • Nucleophilic Attack and Formation of a Meisenheimer Complex: The nucleophile (morpholine) attacks the carbon atom bearing the leaving group, leading to the formation of a resonance-stabilized anionic intermediate known as a Meisenheimer complex. The negative charge is delocalized onto the electron-withdrawing nitro group, which is a critical factor in stabilizing this intermediate.[2]

  • Elimination of the Leaving Group: The aromaticity of the ring is restored by the departure of the leaving group (fluoride ion in the case of 4-fluoro-1-methoxy-2-nitrobenzene).

SNAr_Mechanism Start 4-Fluoro-1-methoxy-2-nitrobenzene + Morpholine Meisenheimer Meisenheimer Complex (Resonance Stabilized) Start->Meisenheimer Nucleophilic Attack Product 4-(2-methoxy-5-nitrophenyl)morpholine + F⁻ Meisenheimer->Product Elimination of Leaving Group

Caption: Simplified mechanism of the SNAr reaction.

The choice of an aryl fluoride as the starting material is strategic. Although fluoride is a poor leaving group in SN2 reactions, it is an excellent leaving group in SNAr reactions because the rate-determining step is the initial nucleophilic attack, which is accelerated by the high electronegativity of the fluorine atom.

Catalytic Hydrogenation of the Nitro Group

The reduction of the nitro group to an amine is a pivotal step in this synthesis. Catalytic hydrogenation is the preferred method due to its high efficiency, selectivity, and the generation of water as the only byproduct.[3] The reaction is typically carried out using a heterogeneous catalyst, such as palladium on carbon (Pd/C), in the presence of hydrogen gas.

The mechanism of catalytic hydrogenation of a nitro group is complex and involves a series of steps on the catalyst surface. A simplified representation involves the sequential reduction of the nitro group to nitroso, then to a hydroxylamine, and finally to the amine.[4]

An alternative to catalytic hydrogenation is the use of a chemical reducing agent like stannous chloride (SnCl₂) in the presence of a strong acid like hydrochloric acid (HCl).[5][6] This method is also effective but often requires a more rigorous workup to remove the tin salts.

Detailed Experimental Protocols

This section provides detailed, step-by-step methodologies for the synthesis of this compound.

Stage 1: Synthesis of 4-(5-Methoxy-2-nitrophenyl)morpholine

Starting Material: 4-Fluoro-1-methoxy-2-nitrobenzene is a commercially available reagent.[7]

Reaction Scheme:

Protocol:

  • To a solution of 4-fluoro-1-methoxy-2-nitrobenzene (1.0 eq) in a suitable polar aprotic solvent such as N,N-dimethylformamide (DMF) or dimethyl sulfoxide (DMSO), add morpholine (1.2 eq) and a base such as potassium carbonate (K₂CO₃) (2.0 eq).

  • Heat the reaction mixture to 80-100 °C and stir for 4-6 hours. The progress of the reaction should be monitored by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).

  • Upon completion of the reaction, cool the mixture to room temperature and pour it into ice-water.

  • The product will precipitate as a solid. Collect the solid by filtration and wash it thoroughly with water to remove any inorganic salts.

  • The crude product can be purified by recrystallization from a suitable solvent system, such as ethanol/water, to yield pure 4-(5-Methoxy-2-nitrophenyl)morpholine as a solid.

Stage 2: Synthesis of this compound

Reaction Scheme:

Protocol:

  • In a hydrogenation vessel, dissolve 4-(5-Methoxy-2-nitrophenyl)morpholine (1.0 eq) in a suitable solvent such as ethanol, methanol, or ethyl acetate.

  • Carefully add a catalytic amount of 10% palladium on carbon (Pd/C) (typically 5-10 mol%).

  • Seal the vessel and purge it with nitrogen gas, followed by hydrogen gas.

  • Pressurize the vessel with hydrogen gas (typically 1-3 atm) and stir the mixture vigorously at room temperature.

  • Monitor the reaction progress by TLC or HPLC until the starting material is completely consumed.

  • Upon completion, carefully vent the hydrogen gas and purge the vessel with nitrogen.

  • Filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst.

  • Concentrate the filtrate under reduced pressure to obtain the crude this compound.

  • The product can be further purified by recrystallization or column chromatography if necessary.

Data Summary

The following table summarizes the key quantitative data for the synthesis of this compound.

Parameter4-(5-Methoxy-2-nitrophenyl)morpholine (Intermediate)This compound (Final Product)
Molecular Formula C₁₁H₁₄N₂O₄C₁₁H₁₆N₂O₂
Molecular Weight 238.24 g/mol 208.26 g/mol
Typical Yield 85-95%>90%
Physical Appearance Yellow solidOff-white to light brown solid

Conclusion

The synthetic pathway detailed in this guide provides a robust and efficient method for the preparation of this compound. The two-step sequence, involving a nucleophilic aromatic substitution followed by catalytic hydrogenation, is based on well-understood and reliable chemical transformations. The provided experimental protocols, along with the mechanistic insights, should serve as a valuable resource for researchers in the fields of organic synthesis, medicinal chemistry, and drug discovery.

References

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  • ACS Green Chemistry Institute. (2025, December 28). Sn2+ reduction. Retrieved from [Link]

  • Wikipedia. (n.d.). Buchwald–Hartwig amination. Retrieved from [Link]

  • Master Organic Chemistry. (2018, October 8). More Reactions on the Aromatic Sidechain: Reduction of Nitro Groups and the Baeyer Villiger. Retrieved from [Link]

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  • Science Primary Literature. (2020, January 5). Selective reduction of aromatic nitro compounds with stannous chloride in non acidic and non aqueous medium. Retrieved from [Link]

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An In-Depth Technical Guide to 2-Methoxy-5-morpholinoaniline: Synthesis, Analogs, and Therapeutic Potential

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Foreword: Unveiling the Potential of a Privileged Scaffold

In the landscape of modern medicinal chemistry, the morpholinoaniline scaffold has emerged as a cornerstone for the development of targeted therapeutics, particularly in oncology. Its unique combination of physicochemical properties—imparting aqueous solubility, metabolic stability, and favorable protein-ligand interactions—has positioned it as a "privileged" structure. This guide focuses on a specific, yet highly promising, variant: 2-Methoxy-5-morpholinoaniline . The strategic placement of the methoxy and morpholine groups on the aniline ring presents a unique electronic and steric profile, offering a versatile platform for the design of novel bioactive agents.

This document serves as a technical deep-dive for researchers and drug development professionals. It moves beyond a mere recitation of facts to provide a causal understanding of synthetic strategies, characterization methodologies, and the structure-activity relationships (SAR) that govern the therapeutic potential of this chemical series. Every protocol and piece of data is presented with the aim of not just informing, but empowering the reader to confidently engage with and innovate upon this promising chemical scaffold.

I. The this compound Core: A Structural Overview

The core structure, this compound, is characterized by an aniline ring substituted with a methoxy group at the 2-position and a morpholine ring at the 5-position.

retrosynthesis cluster_synthons Key Synthons target This compound disconnection1 C-N Bond Formation (Buchwald-Hartwig or SNAr) target->disconnection1 aniline_synthon 2-Methoxy-5-haloaniline or 2-Methoxy-5-nitroaniline derivative disconnection1->aniline_synthon morpholine Morpholine disconnection1->morpholine

Figure 2: Retrosynthetic analysis of this compound.

B. Key Synthetic Pathways

Two primary and reliable synthetic pathways for constructing the this compound core are outlined below.

Pathway 1: Nucleophilic Aromatic Substitution (SNAr)

This is often the most direct approach, particularly if a suitable precursor with a good leaving group (e.g., fluorine or chlorine) ortho or para to a strong electron-withdrawing group (like a nitro group) is available.

snar_pathway cluster_step1 Step 1: Nucleophilic Aromatic Substitution cluster_step2 Step 2: Reduction of Nitro Group start1 4-Fluoro-2-methoxy-1-nitrobenzene intermediate1 4-(2-Methoxy-5-nitrophenyl)morpholine start1->intermediate1 SNAr morpholine1 Morpholine, K2CO3, DMSO intermediate1_2 4-(2-Methoxy-5-nitrophenyl)morpholine product This compound intermediate1_2->product Reduction reagents2 Fe/NH4Cl or H2, Pd/C

Figure 3: SNAr pathway for the synthesis of this compound.

Pathway 2: Palladium-Catalyzed Buchwald-Hartwig Amination

This powerful cross-coupling reaction is highly versatile and tolerates a wide range of functional groups, making it ideal for the synthesis of complex analogs.

buchwald_pathway cluster_buchwald Buchwald-Hartwig Amination start_buchwald 5-Bromo-2-methoxyaniline product_buchwald This compound start_buchwald->product_buchwald morpholine_buchwald Morpholine morpholine_buchwald->product_buchwald catalyst Pd catalyst (e.g., Pd2(dba)3) Ligand (e.g., XPhos) Base (e.g., NaOtBu)

Figure 4: Buchwald-Hartwig amination for the synthesis of this compound.

C. Detailed Experimental Protocol: Synthesis of this compound via SNAr and Reduction

This protocol is a representative procedure based on established methods for the synthesis of substituted anilines. [1] Step 1: Synthesis of 4-(4-Fluoro-2-methoxyphenyl)morpholine

  • To a solution of 4-fluoro-2-methoxy-1-nitrobenzene (1.0 eq) in dimethyl sulfoxide (DMSO, 5 mL/mmol), add morpholine (1.2 eq) and potassium carbonate (2.0 eq).

  • Heat the reaction mixture to 120 °C and stir for 12-16 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, cool the reaction mixture to room temperature and pour it into ice-water.

  • Extract the aqueous layer with ethyl acetate (3 x 20 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel (eluting with a gradient of ethyl acetate in hexanes) to afford 4-(2-methoxy-5-nitrophenyl)morpholine.

Step 2: Synthesis of this compound

  • To a solution of 4-(2-methoxy-5-nitrophenyl)morpholine (1.0 eq) in a mixture of ethanol and water (e.g., 4:1 v/v), add iron powder (5.0 eq) and ammonium chloride (1.0 eq).

  • Heat the mixture to reflux (approximately 80-90 °C) and stir vigorously for 2-4 hours. Monitor the reaction by TLC or LC-MS.

  • After completion, cool the reaction mixture and filter through a pad of Celite to remove the iron salts. Wash the Celite pad with ethanol.

  • Concentrate the filtrate under reduced pressure to remove the ethanol.

  • Neutralize the remaining aqueous solution with a saturated solution of sodium bicarbonate and extract with ethyl acetate (3 x 20 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield this compound. Further purification can be achieved by recrystallization or column chromatography if necessary.

III. Characterization and Analytical Data

Thorough characterization is essential to confirm the identity and purity of the synthesized compounds. Standard analytical techniques include Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) spectroscopy.

A. Predicted Spectroscopic Data for this compound
Technique Expected Observations
¹H NMR Signals corresponding to the aromatic protons (typically in the range of 6.5-7.5 ppm), the methoxy protons (a singlet around 3.8-4.0 ppm), the morpholine protons (two multiplets corresponding to the -OCH₂- and -NCH₂- groups), and the aniline -NH₂ protons (a broad singlet).
¹³C NMR Resonances for the aromatic carbons (110-160 ppm), the methoxy carbon (~55 ppm), and the two distinct morpholine carbons.
Mass Spec (ESI+) A prominent [M+H]⁺ ion corresponding to the molecular weight of the compound (C₁₁H₁₆N₂O₂ = 208.26 g/mol ). [2]
FT-IR Characteristic peaks for N-H stretching of the aniline, C-H stretching (aromatic and aliphatic), C=C stretching of the aromatic ring, and C-O stretching of the ether and morpholine.

IV. Structural Analogs and Derivatives: Exploring Chemical Space

The this compound core is a versatile starting point for the synthesis of a diverse library of analogs. Modifications can be strategically introduced to probe the structure-activity relationship and optimize for desired biological activity.

A. Key Points of Derivatization

derivatization cluster_points Derivatization Points core This compound Core aniline_N Aniline Nitrogen (Amide, Sulfonamide, Urea formation) core->aniline_N aromatic_ring Aromatic Ring (Electrophilic/Nucleophilic substitution) core->aromatic_ring morpholine_ring Morpholine Ring (Substitution on the ring) core->morpholine_ring

Figure 5: Key points for derivatization of the this compound scaffold.

B. Representative Derivatives and Their Therapeutic Rationale
  • Acyl and Sulfonyl Derivatives: Acylation or sulfonylation of the aniline nitrogen is a common strategy to introduce various functionalities that can interact with specific pockets in target proteins. For instance, acrylamide moieties are known to act as Michael acceptors, forming covalent bonds with cysteine residues in the active sites of certain kinases. [3]* Heterocyclic Scaffolds: The aniline nitrogen can be incorporated into larger heterocyclic systems, such as quinazolines or pyrimidines, which are prevalent in many kinase inhibitors. [3][4]These extended structures can form additional interactions within the ATP-binding pocket of kinases.

V. Biological Activity and Therapeutic Applications

Derivatives of morpholinoaniline have demonstrated significant potential in drug discovery, particularly as inhibitors of protein kinases, which are crucial regulators of cellular processes and are often dysregulated in cancer.

A. Primary Biological Target Class: Protein Kinases

Many morpholinoaniline-containing compounds have been investigated as inhibitors of various protein kinases, including:

  • Epidermal Growth Factor Receptor (EGFR): A key target in non-small cell lung cancer. [3]* Phosphoinositide 3-kinase (PI3K): A central node in cell signaling pathways that promote cell survival and proliferation. [5]* Bruton's Tyrosine Kinase (BTK): A critical enzyme in B-cell development and a target for B-cell malignancies.

B. Structure-Activity Relationship (SAR) Insights

While specific SAR studies on this compound are not extensively published, we can extrapolate from related series of kinase inhibitors:

  • The Morpholine Moiety: Generally enhances pharmacokinetic properties such as solubility and metabolic stability. It can also form hydrogen bonds with the hinge region of some kinases.

  • The Methoxy Group: The position and presence of the methoxy group can influence the overall electronics of the molecule and may engage in specific interactions within the binding pocket. Its electron-donating nature can modulate the reactivity of the aniline nitrogen.

  • Substituents on the Aniline Nitrogen: This is a critical point for modulating potency and selectivity. Small, flexible linkers to other aromatic or heterocyclic systems are often optimal. The nature of the appended group dictates the specific kinase inhibitory profile. For example, the presence of a terminal acrylamide group often confers covalent inhibition of kinases with a cysteine residue in the active site.

C. A Hypothetical Signaling Pathway Inhibition

The following diagram illustrates a hypothetical mechanism by which a derivative of this compound could inhibit a generic receptor tyrosine kinase (RTK) signaling pathway.

signaling_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_pathway Signaling Cascade RTK Receptor Tyrosine Kinase (RTK) Ras Ras RTK->Ras Activation Ligand Growth Factor Ligand->RTK Binding Inhibitor This compound Derivative Inhibitor->RTK Inhibition Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Nucleus Nucleus ERK->Nucleus Translocation Proliferation Gene Expression & Cell Proliferation Nucleus->Proliferation

Figure 6: Hypothetical inhibition of an RTK signaling pathway by a this compound derivative.

VI. Future Directions and Opportunities

The this compound scaffold represents a fertile ground for further exploration in drug discovery. Key areas for future research include:

  • Systematic SAR Studies: A comprehensive investigation of substitutions at various positions of the aniline and morpholine rings is needed to build a robust SAR model for different kinase families.

  • Exploration of Novel Targets: While kinases are a primary focus, the unique properties of this scaffold may lend themselves to the inhibition of other enzyme classes or protein-protein interactions.

  • Development of Covalent Inhibitors: The strategic placement of reactive groups, such as acrylamides, can lead to the development of highly potent and selective covalent inhibitors.

  • Application in Other Therapeutic Areas: Beyond oncology, morpholinoaniline derivatives could be explored for their potential in inflammatory diseases, neurodegenerative disorders, and infectious diseases.

VII. Conclusion

This compound is a promising and versatile chemical scaffold with significant potential for the development of novel therapeutics. Its synthesis is achievable through robust and scalable chemical methods, and its structure is amenable to a wide range of modifications. By understanding the underlying principles of its synthesis, characterization, and structure-activity relationships, researchers can effectively leverage this scaffold to design and develop the next generation of targeted therapies. This guide provides a foundational framework to inspire and support such endeavors.

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The Morpholinoaniline Scaffold: A Privileged Motif in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide on the Biological Activity of Morpholinoaniline Compounds for Researchers, Scientists, and Drug Development Professionals.

Introduction: The Versatility of the Morpholinoaniline Core

The morpholinoaniline scaffold, a unique chemical entity characterized by the fusion of a morpholine ring and an aniline moiety, has emerged as a cornerstone in the development of novel therapeutic agents. The inherent physicochemical properties of this scaffold, including its capacity for hydrogen bonding via the morpholine oxygen, its weakly basic nitrogen atom, and the tunable electronic nature of the aniline ring, render it a highly versatile building block in medicinal chemistry. This guide provides a comprehensive overview of the diverse biological activities of morpholinoaniline derivatives, delving into their mechanisms of action, structure-activity relationships, and the experimental methodologies used to elucidate their therapeutic potential. We will explore their significant roles as anticancer agents, potent kinase inhibitors, and their emerging applications in combating microbial infections and inflammation.

Anticancer Activity: A Multi-pronged Assault on Malignancy

The most extensively documented biological activity of morpholinoaniline compounds is their potent anticancer efficacy. These compounds exert their effects through a variety of mechanisms, primarily by inducing programmed cell death (apoptosis) and arresting the cell cycle, thereby preventing the uncontrolled proliferation of cancer cells.

Mechanism of Action: Inducing Apoptosis and Halting Cell Proliferation

A key hallmark of the anticancer activity of morpholinoaniline derivatives is their ability to trigger apoptosis. For instance, novel 3-fluoro-4-morpholinoaniline sulfonamide derivatives, such as NAM-5 and NAM-7, have been shown to induce apoptosis-mediated cell death in breast cancer cell lines (MCF-7 and MDA-MB-231) and even in mouse embryonic fibroblast cell lines (3T3L-1). This was confirmed through cell death analysis by flow cytometry. Furthermore, certain 2-morpholino-4-anilinoquinoline compounds have demonstrated the ability to cause G0/G1 cell cycle arrest in HepG2 human liver cancer cells, effectively limiting their proliferation.

Structure-Activity Relationships and In Vitro Efficacy

The substitution pattern on the morpholinoaniline core plays a critical role in determining the anticancer potency. Studies on a series of 2-morpholino-4-anilinoquinoline derivatives revealed that variations in the C4 aniline moiety led to differing activities against the HepG2 cell line. Notably, compounds with specific substitutions exhibited higher cytotoxic activity and, in some cases, greater selectivity towards cancer cells over normal cells.

The following table summarizes the in vitro anticancer activity of selected morpholinoaniline derivatives against various cancer cell lines, as demonstrated by their half-maximal inhibitory concentration (IC50) values.

Compound IDCancer Cell LineIC50 (µM)Reference
NAM-5MCF-7 (Breast)1.811
NAM-5MDA-MB-231 (Breast)2.143
NAM-7MCF-7 (Breast)1.883
NAM-7MDA-MB-231 (Breast)4.688
Compound 3dHepG2 (Liver)8.50
Compound 3cHepG2 (Liver)11.42
Compound 3eHepG2 (Liver)12.76
AK-10A549 (Lung)8.55
AK-10MCF-7 (Breast)3.15
AK-10SHSY-5Y (Neuroblastoma)3.36

Kinase Inhibition: Targeting Key Signaling Pathways in Disease

The morpholinoaniline scaffold is a prominent feature in a multitude of kinase inhibitors, targeting enzymes that are crucial regulators of cell signaling pathways frequently dysregulated in cancer and other diseases. The structural rigidity and hydrogen bonding capabilities of the morpholine ring contribute significantly to the binding affinity and selectivity of these compounds for the ATP-binding pocket of kinases.

PI3K/mTOR Pathway Inhibition

The Phosphoinositide 3-kinase (PI3K)/mammalian Target of Rapamycin (mTOR) pathway is a central regulator of cell growth, proliferation, and survival, and its aberrant activation is a common event in many human cancers. Morpholinoaniline derivatives have been instrumental in the development of potent and selective inhibitors of this pathway.

For example, a series of 4-morpholino-2-phenylquinazolines and related thieno[3,2-d]pyrimidine derivatives have been evaluated as inhibitors of PI3K p110α, with one derivative exhibiting an IC50 value of 2.0 nM. This compound also demonstrated selectivity for p110α over other PI3K isoforms. The morpholino-triazine scaffold is another key structural motif found in dual PI3K/mTOR inhibitors like PKI-587, which is currently in clinical trials. Pharmacophore modeling and docking studies suggest that the inhibitory mechanism against PI3Kα and mTOR by these compounds is largely similar, highlighting the importance of the planar shape of the ligands for effective binding.

PI3K_mTOR_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 AKT Akt PDK1->AKT activates mTORC1 mTORC1 AKT->mTORC1 activates Survival Cell Survival AKT->Survival mTORC2 mTORC2 mTORC2->AKT activates Proliferation Cell Growth & Proliferation mTORC1->Proliferation Morpholinoaniline_PI3K Morpholinoaniline PI3K Inhibitors Morpholinoaniline_PI3K->PI3K Morpholinoaniline_mTOR Morpholinoaniline mTOR Inhibitors Morpholinoaniline_mTOR->mTORC2 Morpholinoaniline_mTOR->mTORC1

Caption: Simplified PI3K/mTOR signaling pathway and points of inhibition by morpholinoaniline compounds.

DNA-Dependent Protein Kinase (DNA-PK) Inhibition

DNA-dependent protein kinase (DNA-PK) is a crucial enzyme in the repair of DNA double-strand breaks through the non-homologous end joining (NHEJ) pathway. Inhibition of DNA-PK can sensitize cancer cells to radiation and certain chemotherapies. The PI3K inhibitor LY294002, which contains a morpholine moiety, was one of the early compounds also found to inhibit DNA-PK. This discovery spurred the development of more potent and selective DNA-PK inhibitors derived from this scaffold, such as NU7026 and NU7441. The morpholine ring in these compounds is considered essential for their inhibitory activity. Some morpholino-substituted naphthoxazines have demonstrated potent DNA-PK inhibition with IC50 values as low as 0.091 µM.

Antimicrobial and Anti-inflammatory Properties

Beyond their prominent role in oncology, morpholinoaniline derivatives have demonstrated a breadth of other valuable biological activities.

Antimicrobial Activity

Certain sulfonamide and carbamate derivatives of 3-fluoro-4-morpholinoaniline have shown moderate to good antimicrobial activity against a range of bacterial and fungal pathogens. The mechanism of action for some of these compounds involves the inhibition of essential bacterial enzymes such as DNA gyrase and dihydrofolate reductase (DHFR). It is noteworthy that 3-fluoro-4-morpholinoaniline is a key intermediate in the synthesis of the antibiotic drug linezolid.

Anti-inflammatory and Analgesic Effects

Morpholino compounds have also been investigated for their anti-inflammatory and analgesic properties. Studies suggest that their mechanism of action involves the inhibition of the arachidonic acid metabolism pathway, specifically by inhibiting cyclooxygenase (COX) enzymes, which are responsible for the biosynthesis of prostaglandins. This mode of action is similar to that of classical non-steroidal anti-inflammatory drugs (NSAIDs).

Experimental Protocols

To ensure the reproducibility and validation of the biological activities described, detailed experimental protocols are essential. Below are representative methodologies for assessing the anticancer properties of morpholinoaniline compounds.

In Vitro Cytotoxicity Assessment using the MTT Assay

This protocol is designed to determine the concentration of a compound that inhibits cell growth by 50% (IC50).

  • Cell Seeding: Plate cancer cells (e.g., MCF-7, HepG2) in 96-well plates at a density of 5,000-10,000 cells per well and incubate for 24 hours at 37°C in a 5% CO2 incubator.

  • Compound Treatment: Prepare serial dilutions of the morpholinoaniline test compounds in the appropriate cell culture medium. Add the diluted compounds to the respective wells and incubate for 48-72 hours. Include a vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin).

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • IC50 Calculation: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value by plotting a dose-response curve.

Apoptosis Analysis by Flow Cytometry (Annexin V/Propidium Iodide Staining)

This method quantifies the percentage of cells undergoing apoptosis.

  • Cell Treatment: Seed cells in 6-well plates and treat with the test compound at its IC50 concentration for 24-48 hours.

  • Cell Harvesting: Harvest the cells by trypsinization and wash with cold PBS.

  • Staining: Resuspend the cells in 1X Annexin V binding buffer. Add Annexin V-FITC and Propidium Iodide (PI) solution to the cell suspension and incubate for 15 minutes at room temperature in the dark.

  • Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are in late apoptosis or necrosis.

Experimental_Workflow cluster_cytotoxicity In Vitro Cytotoxicity (MTT Assay) cluster_apoptosis Apoptosis Analysis (Flow Cytometry) A1 Seed Cancer Cells (96-well plate) A2 Treat with Morpholinoaniline Compounds (Serial Dilutions) A1->A2 A3 Incubate (48-72h) A2->A3 A4 Add MTT Reagent A3->A4 A5 Solubilize Formazan (DMSO) A4->A5 A6 Measure Absorbance (570 nm) A5->A6 A7 Calculate IC50 A6->A7 B2 Treat with Compound (at IC50 concentration) A7->B2 Use IC50 value B1 Seed Cancer Cells (6-well plate) B1->B2 B3 Harvest and Wash Cells B2->B3 B4 Stain with Annexin V-FITC and Propidium Iodide (PI) B3->B4 B5 Analyze by Flow Cytometry B4->B5 B6 Quantify Apoptotic Cells B5->B6

Caption: Experimental workflow for assessing the anticancer activity of morpholinoaniline compounds.

Conclusion and Future Perspectives

The morpholinoaniline scaffold has unequivocally demonstrated its value in the field of drug discovery, serving as a privileged structure for the development of a wide array of biologically active compounds. Its prevalence in potent anticancer agents and selective kinase inhibitors underscores its importance in targeting complex diseases. The continued exploration of novel derivatives, guided by a deeper understanding of their structure-activity relationships and mechanisms of action, holds immense promise for the development of next-generation therapeutics with improved efficacy and safety profiles. As synthetic methodologies advance and our comprehension of disease biology deepens, the morpholinoaniline core is poised to remain a central element in the quest for innovative medicines.

References

  • More, N. A., Jadhao, N. L., Meshram, R. J., Tambe, P., Salve, R. A., Sabane, J. K., Sawant, S. N., Gajbhiye, V., & Gajbhiye, J. M. (2022). Novel 3-fluoro-4-morpholinoaniline derivatives: synthesis and assessment of anti-cancer activity in breast cancer cells. Journal of Molecular Structure, 1253, 132127.
  • Al-Sheikh, A., Jaber, M. A., Khalaf, H., AlKhawaja, N., & Abuarqoub, D. (2024). Synthesis and biological evaluation of novel 2-morpholino-4-anilinoquinoline derivatives as antitumor agents against HepG2 cell line. RSC Advances, 14(5), 3257-3268. [Link]

  • Al-Sheikh, A., Jaber, M. A., Khalaf, H., AlKhawaja, N., & Abuarqoub, D. (2024). Synthesis and biological evaluation of novel 2-morpholino-4-anilinoquinoline derivatives as antitumor agents against HepG2 cell line. ResearchGate. [Link]

  • More, N. A., et al. (2022). Novel 3-fluoro-4-morpholinoaniline derivatives: Synthesis and assessment of anti-cancer activity in breast cancer cells. ResearchGate. [Link]

  • Janakiramudu, D. B., Rao, D. S., Srikanth, C., & Raju, C. N. (2018). Sulfonamides and carbamates of 3-fluoro-4-morpholinoaniline (linezolid intermediate): synthesis, antimicrobial activity and molecular docking study. Research on Chemical Intermediates, 44(5), 3121-3143. [Link]

  • Hayakawa, M., Kaizawa, H., Moritomo, H., Koizumi, T., Ohishi, T., Okada, M., Ohta, M., Tsukamoto, S., Parker, P., Workman, P., & Waterfield, M. (2006).

The Strategic Utility of 2-Methoxy-5-morpholinoaniline in Modern Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

A Technical Guide for Drug Discovery Professionals

Authored by: [Your Name/Gemini], Senior Application Scientist

Abstract

In the landscape of contemporary drug discovery, the strategic selection of molecular building blocks is paramount to the successful development of novel therapeutics. 2-Methoxy-5-morpholinoaniline, a bespoke aniline derivative, has emerged as a valuable scaffold, particularly in the synthesis of targeted therapies such as kinase inhibitors. This technical guide provides an in-depth analysis of the potential applications of this compound in medicinal chemistry. We will explore its synthetic accessibility, delve into its role as a key pharmacophoric element in the design of kinase inhibitors, and present detailed experimental protocols for its utilization. This document is intended for researchers, scientists, and drug development professionals seeking to leverage this versatile intermediate in their quest for next-generation medicines.

Introduction: The Architectural Significance of the this compound Scaffold

The this compound scaffold presents a unique combination of structural and electronic features that render it an attractive starting point for medicinal chemistry campaigns. The aniline nitrogen provides a crucial nucleophilic handle for a variety of coupling reactions, enabling the facile construction of diverse chemical libraries. The methoxy group, an electron-donating substituent, modulates the reactivity of the aromatic ring and can participate in key hydrogen bonding interactions within a biological target. The morpholino moiety, a common feature in many approved drugs, often imparts favorable pharmacokinetic properties, such as improved aqueous solubility and metabolic stability.

The strategic placement of these functional groups creates a privileged scaffold for interaction with various biological targets. This guide will focus on its application in the development of kinase inhibitors, a class of drugs that has revolutionized the treatment of cancer and other diseases.

Synthetic Accessibility and Characterization

The practical utility of any building block in a drug discovery program is contingent upon its synthetic accessibility. This compound can be prepared through a reliable synthetic sequence, typically starting from a commercially available nitroaromatic precursor.

General Synthetic Route

A common approach to the synthesis of this compound involves the nucleophilic aromatic substitution of a suitable di-substituted nitrobenzene with morpholine, followed by the reduction of the nitro group to the corresponding aniline. For instance, starting from 1,2-difluoro-4-nitrobenzene, a two-step synthesis can be employed.[1]

dot

Caption: General synthetic workflow for a morpholinoaniline.

Experimental Protocol: Synthesis of 3-Fluoro-4-morpholinoaniline

The synthesis of a related compound, 3-fluoro-4-morpholinoaniline, serves as an illustrative example of the synthetic methodology.[1]

Step 1: Synthesis of 4-(2-Fluoro-4-nitrophenyl)morpholine

  • To a solution of 1,2-difluoro-4-nitrobenzene in a suitable solvent (e.g., acetonitrile), add morpholine.

  • The reaction mixture is heated under reflux.

  • Upon completion, the reaction is cooled, and the product is isolated by precipitation or extraction.

  • Purification is achieved by recrystallization or column chromatography.

Step 2: Synthesis of 3-Fluoro-4-morpholinoaniline

  • The intermediate, 4-(2-fluoro-4-nitrophenyl)morpholine, is dissolved in a mixture of methanol and water.

  • Iron powder and ammonium chloride are added to the solution.

  • The mixture is heated to 70°C.

  • After the reaction is complete, the catalyst is removed by filtration.

  • The filtrate is concentrated, and the product is extracted and purified.

Characterization

The identity and purity of this compound and its derivatives are confirmed using standard analytical techniques, including:

Analytical Technique Purpose
Nuclear Magnetic Resonance (NMR) 1H and 13C NMR spectroscopy to confirm the chemical structure.
Mass Spectrometry (MS) To determine the molecular weight and confirm the elemental composition.
High-Performance Liquid Chromatography (HPLC) To assess the purity of the compound.

Application in Kinase Inhibitor Design

The this compound scaffold is particularly well-suited for the design of ATP-competitive kinase inhibitors. The aniline nitrogen can be functionalized to project a substituent towards the hinge region of the kinase ATP-binding site, a critical interaction for potent inhibition.

Case Study: Dual PLK1/VEGF-R2 Kinase Inhibitors

Research has shown that the d-annulated 1-benzazepin-2-one scaffold, found in the paullone family of kinase inhibitors, can be modified to target multiple kinases.[2] By replacing the indole substructure of paullones with other nitrogen-containing heterocycles, researchers have developed dual inhibitors of Polo-Like Kinase 1 (PLK1) and Vascular Endothelial Growth Factor Receptor 2 (VEGF-R2).[2] The attachment of a methoxy group at the 9-position of the scaffold was found to confer additional PLK1 inhibitory activity.[2] This highlights the importance of the methoxy group in modulating the binding affinity and selectivity of kinase inhibitors.

dot

Kinase_Inhibition_Pathway cluster_cell Cancer Cell VEGFR2 VEGF-R2 PI3K PI3K VEGFR2->PI3K PLK1 PLK1 Proliferation Cell Proliferation & Survival PLK1->Proliferation AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR mTOR->Proliferation Inhibitor This compound -based Inhibitor Inhibitor->VEGFR2 Inhibits Inhibitor->PLK1 Inhibits Inhibitor->PI3K Potential Target

Caption: Potential kinase targets for inhibitors.

Structure-Activity Relationship (SAR) Insights

The exploration of the structure-activity relationship (SAR) of compounds derived from this compound is crucial for optimizing their potency and selectivity. Key modifications can be made at several positions:

  • Aniline Nitrogen: Acylation, sulfonylation, or reaction with various electrophiles can introduce diverse substituents that can interact with the kinase hinge region.

  • Aromatic Ring: Further substitution on the phenyl ring can modulate electronic properties and provide additional interaction points with the target protein.

  • Morpholine Moiety: While often beneficial for pharmacokinetics, modifications to the morpholine ring could be explored to fine-tune properties.

For example, in the development of 2-aryl quinolines with nematocidal activity, it was found that a para-methoxy derivative was equipotent to the parent compound, while a methyl derivative was slightly less active.[3] This suggests that the electronic and steric properties of the substituent at this position are important for activity.[3]

Broader Applications and Future Directions

While the focus of this guide has been on kinase inhibitors, the this compound scaffold has the potential for broader applications in medicinal chemistry. Its structural features suggest it could be a valuable starting point for the development of inhibitors for other enzyme families or as ligands for various receptors.

For instance, morpholine-containing compounds have been investigated as 5-HT2A receptor inverse agonists for the treatment of arterial thrombosis and as PI3K/mTOR inhibitors for cancer therapy.[4][5][6] The unique substitution pattern of this compound could lead to novel compounds with unique pharmacological profiles in these and other therapeutic areas.

Future research should focus on:

  • Library Synthesis: The development of efficient methods for the parallel synthesis of diverse libraries based on the this compound scaffold.

  • Target Identification: Screening of these libraries against a wide range of biological targets to identify new therapeutic opportunities.

  • Pharmacokinetic Optimization: Further investigation into how modifications of the scaffold affect its absorption, distribution, metabolism, and excretion (ADME) properties.

Conclusion

This compound represents a strategically valuable and synthetically accessible building block for modern medicinal chemistry. Its inherent structural and electronic properties make it a promising scaffold for the development of targeted therapies, particularly kinase inhibitors. By understanding its synthetic utility and the structure-activity relationships of its derivatives, drug discovery professionals can effectively leverage this versatile intermediate to accelerate the development of novel and effective medicines.

References

  • [Identification of 2-anilino-9-methoxy-5,7-dihydro-6H-pyrimido[5,4-d][2]benzazepin-6-ones as dual PLK1/VEGF-R2 kinase inhibitor chemotypes by structure-based lead generation.]([Link])

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A Researcher's Guide to Sourcing 2-Methoxy-5-morpholinoaniline

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide for Scientists and Drug Development Professionals

Prepared by a Senior Application Scientist

Introduction: The Critical Role of a Key Intermediate

2-Methoxy-5-morpholinoaniline (CAS No. 1207176-68-1) is a specialized aromatic amine of significant interest in medicinal chemistry and pharmaceutical development. Its primary role is as a crucial building block in the synthesis of potent tyrosine kinase inhibitors, most notably Bosutinib. Bosutinib (marketed as Bosulif) is an FDA-approved medication for treating specific types of chronic myelogenous leukemia (CML), targeting the Bcr-Abl and Src family kinases.[1] The structural integrity and purity of this compound are paramount, as any impurities can propagate through the synthetic route, potentially impacting the yield, purity, and safety profile of the final active pharmaceutical ingredient (API).

This guide provides a technical framework for researchers to strategically source and validate this compound, ensuring the procurement of high-quality material suitable for rigorous research and development applications.

Part 1: Identifying and Vetting Commercial Suppliers

Sourcing specialized chemical intermediates requires a diligent approach that extends beyond a simple catalog search. The primary goal is to identify suppliers who not only stock the compound but also adhere to high-quality standards and provide transparent documentation.

Initial Search and Available Vendors:

A survey of the chemical supplier landscape indicates that this compound is not a common, off-the-shelf reagent but is available from specialized suppliers, often as a catalog item or through custom synthesis. Researchers should look for vendors who specialize in complex organic molecules, building blocks for drug discovery, and intermediates.

Key Criteria for Supplier Selection:

When evaluating potential suppliers, researchers must consider several critical factors to ensure the reliability of their supply chain.[2]

  • Purity and Quality Assurance: The most crucial factor is the guaranteed purity of the compound. Look for suppliers that provide a detailed Certificate of Analysis (CoA) with each batch.[2] This document is a non-negotiable component of quality assurance.

  • Comprehensive Documentation: A trustworthy supplier will provide not just a CoA but also Material Safety Data Sheets (MSDS) and may offer access to analytical data like NMR, HPLC, and MS spectra upon request.[2]

  • Technical Expertise and Support: Reputable firms often employ experienced chemists who can provide technical support, which is invaluable when dealing with complex or sensitive compounds.[3]

  • Scalability: For projects that may progress from discovery to development, it is wise to choose a supplier with demonstrated capabilities in scaling up synthesis from milligram to kilogram quantities.[4][5]

Below is a comparative table of representative supplier types for sourcing this intermediate.

Supplier CategoryTypical PurityDocumentation ProvidedKey AdvantageConsiderations
Specialty Chemical Catalogs >97%CoA, MSDSReadily available small quantitiesMay have limited batch sizes and variability between lots.
Custom Synthesis Providers ≥98% (to spec)CoA, Full Analytical Data Package (NMR, HPLC, MS, etc.)High purity, tailored to project needs, scalable.[5]Longer lead times, higher initial cost.[4][6]
R&D-Focused Manufacturers >98%CoA, MSDS, Potential for process detailsStrong quality control, good for long-term projects.[2]May have minimum order quantities.

Part 2: The Self-Validating System: Quality Assessment Upon Receipt

Trust in a supplier is essential, but verification is the cornerstone of scientific integrity. Upon receiving a shipment of this compound, a researcher must perform independent validation to confirm its identity and purity. This creates a self-validating system that safeguards the integrity of subsequent experiments.

The Certificate of Analysis (CoA): A Starting Point

The CoA is the first checkpoint. It should provide, at a minimum:

  • Compound Name and CAS Number

  • Lot or Batch Number

  • Appearance (e.g., solid, color)

  • Melting Point (if applicable)

  • Purity (typically determined by HPLC or GC)

  • Identity Confirmation (e.g., reference to NMR or MS data)

  • Date of Analysis

Workflow for Incoming Material Verification

The following diagram outlines a robust workflow for the sourcing and validation of this compound.

G cluster_0 Sourcing Phase cluster_1 Verification Phase cluster_2 Decision cluster_3 Outcome S1 Identify Potential Suppliers (Catalogs, CROs) S2 Request Quotations & Lead Times S1->S2 S3 Evaluate Supplier Documentation (Sample CoA, Purity Specs) S2->S3 S4 Select Supplier & Place Order S3->S4 V1 Receive Compound & Log Batch S4->V1 Shipment V2 Review Supplier's CoA V1->V2 V3 Perform In-House QC V2->V3 V4 Compare In-House Data with CoA V3->V4 D1 Data Match? V4->D1 O1 Release to Research D1->O1 Yes O2 Quarantine & Contact Supplier D1->O2 No

Caption: Workflow for Sourcing and Quality Verification.

Essential Analytical Verification Protocols

For an aromatic amine like this compound, several analytical techniques are indispensable for structure confirmation and purity assessment.[7][8][9]

1. High-Performance Liquid Chromatography (HPLC)

  • Purpose: To determine the purity of the compound and identify any potential impurities.

  • Protocol Outline:

    • Sample Preparation: Prepare a stock solution of the compound in a suitable solvent (e.g., acetonitrile or methanol) at a concentration of ~1 mg/mL. Dilute to a working concentration of ~0.1 mg/mL.

    • Column: Use a reverse-phase C18 column (e.g., 4.6 x 150 mm, 5 µm).

    • Mobile Phase: A gradient of water (A) and acetonitrile (B), both containing 0.1% formic acid, is typically effective. For example, start at 10% B, ramp to 95% B over 15 minutes, hold for 5 minutes, and then re-equilibrate.

    • Detection: Use a UV detector set at a wavelength where the chromophore absorbs, typically around 254 nm.

    • Analysis: The main peak should correspond to the product. Purity is calculated as the area of the main peak divided by the total area of all peaks. The retention time should be consistent for the same batch.

2. Mass Spectrometry (MS)

  • Purpose: To confirm the molecular weight of the compound.

  • Protocol Outline:

    • Technique: Electrospray Ionization (ESI) is well-suited for this molecule.

    • Sample Introduction: The sample can be introduced directly via infusion or as the effluent from an LC system (LC-MS).

    • Analysis: In positive ion mode, look for the protonated molecule [M+H]⁺. For this compound (C11H16N2O2, Mol. Wt. 208.26), the expected mass would be approximately m/z 209.12. High-resolution MS (HRMS) can confirm the elemental composition.

3. Nuclear Magnetic Resonance (NMR) Spectroscopy

  • Purpose: To provide unambiguous confirmation of the chemical structure.

  • Protocol Outline:

    • Sample Preparation: Dissolve 5-10 mg of the sample in a deuterated solvent (e.g., DMSO-d6 or CDCl3).

    • Experiment: Acquire a ¹H NMR spectrum.

    • Analysis: The spectrum should be consistent with the structure of this compound. Key expected signals would include:

      • Singlets for the methoxy (-OCH3) protons.

      • Multiplets for the morpholine ring protons.

      • Distinct signals in the aromatic region corresponding to the protons on the aniline ring.

      • A signal for the amine (-NH2) protons.

Part 3: The Custom Synthesis Alternative

If this compound is not available in the required quantity or purity, or if a secure, long-term supply is needed, custom synthesis is a powerful alternative.[6] This involves contracting a specialized company, often a Contract Research Organization (CRO), to produce the molecule on your behalf.

When to Choose Custom Synthesis:

  • The compound is not commercially available.

  • A specific, very high purity grade (>99.5%) is required.

  • A stable, scalable supply chain for preclinical or clinical development is necessary.

  • Specific isotopic labeling is needed.

Selecting a Custom Synthesis Partner:

Choosing the right CRO is critical to the success of the project.[3][4] Key evaluation criteria include:

  • Technical Expertise: The CRO should have a proven track record in multi-step organic synthesis, particularly with aniline derivatives and heterocyclic chemistry.[4]

  • Analytical Capabilities: Ensure they have in-house capabilities for all necessary analytical testing (e.g., HPLC, NMR, MS, GC).[3]

  • Communication and Project Management: Look for transparent communication and regular progress updates.[3]

  • Intellectual Property (IP) Protection: A robust confidentiality and IP protection agreement is mandatory.

The Role of this compound in Bosutinib Synthesis

The following diagram illustrates the pivotal position of this intermediate in a known synthetic pathway to Bosutinib.[10][11]

G A Starting Materials (e.g., 2,4-dichloro-5-methoxyaniline) B Synthesis of Key Quinoline Intermediate D Coupling Reaction B->D C This compound (CAS 1207176-68-1) Impurity profile critical C->D E Bosutinib (Final API) D->E

Caption: Role as a Key Intermediate in API Synthesis.

Conclusion

Sourcing this compound for research is a multi-faceted task that demands scientific diligence. Success hinges on a three-pronged strategy: carefully vetting suppliers for quality and reliability, implementing a robust in-house analytical validation system to confirm the identity and purity of every batch, and considering expert custom synthesis partners for specialized or large-scale needs. By following this technical guide, researchers can ensure a reliable supply of this critical intermediate, thereby safeguarding the integrity and reproducibility of their research and development efforts in the pursuit of novel therapeutics.

References

  • Vertex AI Search. (n.d.). How to Find the Right Custom Chemical Synthesis Manufacturer. Retrieved January 7, 2026.
  • DigiChem. (n.d.). How to Choose a Custom Synthesis Partner. Retrieved January 7, 2026.
  • Sarchem Labs. (n.d.). Chemical Synthesis Company for Custom Chemical Solutions. Retrieved January 7, 2026.
  • Apollo Scientific. (n.d.). Chemical Synthesis Companies: What to Look for in a Trusted Supplier. Retrieved January 7, 2026.
  • Analytical Methods (RSC Publishing). (n.d.).
  • ResolveMass Laboratories Inc. (2024, December 25). Comprehensive Guide to Custom Synthesis Service. Retrieved January 7, 2026.
  • ResearchGate. (2025, August 6).
  • Der Pharma Chemica. (n.d.). New Route for the synthesis of Bosutinib. Retrieved January 7, 2026.
  • PMC - NIH. (2023, May 20).
  • Agilent. (2019, September 16). Cooking Utensils: Determination of Primary Aromatic Amines by LC/MS/MS. Retrieved January 7, 2026.
  • Wang, H., et al. (2014). A NEW AND PRACTICAL SYNTHESIS OF BOSUTINIB. HETEROCYCLES, 89(12), 2805-2812.
  • ChemicalBook. (n.d.). Bosutinib synthesis. Retrieved January 7, 2026.
  • ResearchGate. (2025, August 10). New Synthetic Process for Bosutinib. Retrieved January 7, 2026.
  • PubChem. (n.d.). Bosutinib. Retrieved January 7, 2026.

Sources

An In-depth Technical Guide to the Safe Handling of 2-Methoxy-5-morpholinoaniline

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Preamble: A Proactive Approach to Chemical Safety

In the landscape of pharmaceutical research and drug development, novel molecular entities are the currency of innovation. 2-Methoxy-5-morpholinoaniline, a substituted aromatic amine, represents a class of compounds pivotal for synthesizing complex molecular architectures. However, its structural alerts—specifically the primary aromatic amine moiety—necessitate a handling protocol grounded in a deep understanding of its potential hazards. This guide moves beyond a simple recitation of safety data sheet (SDS) information. It aims to provide researchers, scientists, and drug development professionals with the causal reasoning behind stringent safety protocols, ensuring that experimental integrity and personal safety are held to the highest standard. As a self-validating system, every precaution detailed herein is designed to mitigate risk by understanding the fundamental chemical and toxicological properties of this compound class.

Hazard Identification and Toxicological Rationale

While a specific, publicly available, peer-reviewed toxicological report for this compound (CAS No. 383870-88-0) is not extensively documented, its classification can be expertly inferred from its chemical family: primary aromatic amines. This class of compounds is notorious for significant health and environmental hazards.[1][2] The carcinogenicity and mutagenicity of many primary aromatic amines are a matter of serious concern.[3]

The primary mechanism of toxicity for aromatic amines involves metabolic activation, often through N-hydroxylation by cytochrome P450 enzymes, leading to reactive intermediates that can form adducts with DNA and proteins. This is the mechanistic basis for their potential as mutagens and carcinogens. Furthermore, many aromatic amines are lipid-soluble and can be readily absorbed through the skin, making dermal contact a critical exposure route.[2]

Based on the hazard profiles of structurally analogous compounds such as 2-Methoxy-5-methylaniline and 2-Methoxy-5-nitroaniline, we can anticipate a similar GHS classification.[4][5]

Anticipated GHS Classification Summary
Hazard ClassCategoryHazard Statement
Acute Toxicity, OralCategory 4H302: Harmful if swallowed
Acute Toxicity, DermalCategory 3 or 4H311/H312: Toxic/Harmful in contact with skin
Acute Toxicity, InhalationCategory 3 or 4H331/H332: Toxic/Harmful if inhaled
Skin Corrosion/IrritationCategory 2H315: Causes skin irritation
Serious Eye Damage/IrritationCategory 2AH319: Causes serious eye irritation
Germ Cell MutagenicityLikely Category 1B or 2H340/H341: May cause/Suspected of causing genetic defects
CarcinogenicityLikely Category 1B or 2H350/H351: May cause/Suspected of causing cancer
Specific Target Organ ToxicitySingle ExposureH335: May cause respiratory irritation

This table is an expert synthesis based on data from structurally related aromatic amines and serves as a guideline for risk assessment.

Comprehensive Exposure Control & Personal Protective Equipment (PPE)

The cornerstone of safe handling is the prevention of exposure. Given the anticipated hazards, particularly dermal absorption and inhalation of fine powders or aerosols, a multi-layered approach to exposure control is mandatory.

Engineering Controls: The First Line of Defense

All manipulations of this compound, including weighing, transfers, and reaction setup, must be conducted within a certified chemical fume hood. The rationale is twofold: it contains any aerosolized particles or vapors, preventing inhalation, and it provides a physical barrier in case of a spill. The fume hood's airflow must be verified to be operational before any work begins. Eyewash stations and safety showers must be located in immediate proximity to the workstation.[6]

Personal Protective Equipment (PPE): The Essential Barrier

Standard laboratory attire is insufficient. A robust PPE protocol is required.

  • Hand Protection : Double-gloving with nitrile gloves is mandatory. Aromatic amines can permeate standard latex gloves. The outer glove should be removed and replaced immediately upon any suspected contact. The causality here is the known ability of aromatic amines to be absorbed dermally.[2]

  • Eye Protection : Chemical safety goggles that provide a complete seal around the eyes are required. Standard safety glasses with side shields do not offer sufficient protection from splashes or fine powders.[7]

  • Body Protection : A fully buttoned, flame-resistant laboratory coat must be worn. Cuffed sleeves are recommended to prevent substances from entering gloves. For larger quantities or procedures with a higher risk of splashing, a chemically resistant apron should be worn over the lab coat.

  • Respiratory Protection : If there is any risk of aerosol generation outside of a fume hood (a scenario that should be avoided), a NIOSH-approved respirator with cartridges appropriate for organic vapors and particulates is necessary.[6]

Step-by-Step Safe Handling Workflow

This protocol is designed as a self-validating system. Each step logically follows the last to minimize risk throughout the experimental process.

Workflow Diagram: Safe Handling of this compound

cluster_prep Phase 1: Preparation cluster_handling Phase 2: Chemical Handling (in Fume Hood) cluster_cleanup Phase 3: Decontamination & Disposal a Conduct Task-Specific Risk Assessment b Assemble & Inspect PPE: • Double Nitrile Gloves • Safety Goggles • Lab Coat a->b c Verify Fume Hood Functionality b->c d Prepare Spill Kit & Waste Container in Hood c->d e Tare balance with weigh paper. Carefully weigh solid compound. d->e Begin Handling f Use spatula for transfer. Avoid generating dust. e->f g Add directly to reaction vessel or dissolve in appropriate solvent. f->g h Securely cap all containers immediately after use. g->h i Decontaminate spatula & surfaces with appropriate solvent (e.g., ethanol). h->i Complete Handling j Dispose of outer gloves & contaminated consumables in labeled hazardous waste. i->j k Remove inner gloves. Wash hands thoroughly with soap and water. j->k l Document experiment and any observations. k->l

Caption: A logical workflow for the safe handling of this compound.

Emergency Procedures: Rapid and Correct Response

In the event of an exposure or spill, a swift and informed response is critical.

  • Skin Contact : Immediately remove all contaminated clothing.[7] Rinse the affected skin area with copious amounts of water for at least 15 minutes. Seek immediate medical attention.

  • Eye Contact : Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[7] Remove contact lenses if present and easy to do. Seek immediate medical attention.

  • Inhalation : Move the affected person to fresh air and keep them comfortable for breathing.[7] If breathing is difficult or stops, provide artificial respiration. Seek immediate medical attention.

  • Ingestion : Do NOT induce vomiting. If the person is conscious, rinse their mouth with water and have them drink one or two glasses of water.[8] Seek immediate medical attention.

  • Spill Response : Evacuate the immediate area. If the spill is small and contained within the fume hood, use an absorbent material (e.g., Chemizorb®) to collect the substance.[7] Do not allow the material to enter drains.[7] Place the absorbed material and any contaminated cleaning supplies into a sealed, labeled hazardous waste container. For large spills, evacuate the lab and contact your institution's environmental health and safety (EHS) department immediately.

Storage and Incompatibility

Proper storage is crucial for maintaining chemical integrity and safety.

  • Storage Conditions : Store in a tightly closed container in a dry, cool, and well-ventilated area.[6] Storing under an inert atmosphere (e.g., argon or nitrogen) is recommended to prevent degradation.

  • Incompatible Materials : Keep away from strong oxidizing agents. Aromatic amines can react vigorously with oxidizers, posing a fire or explosion hazard.

Physical and Chemical Properties

PropertyValueSource
CAS Number 383870-88-0[9]
Molecular Formula C₁₁H₁₆N₂O₂[9]
Molecular Weight 208.26 g/mol [9]
Appearance (Typically a solid)N/A
Storage Temperature 4°C[9]

References

  • ResearchGate. Toxicity, Hazards, and Safe Handling of Primary Aromatic Amines. [Link]

  • ACS Publications. Toxicity, Hazards, and Safe Handling of Primary Aromatic Amines. [Link]

  • ACS Figshare. Toxicity, Hazards, and Safe Handling of Primary Aromatic Amines. [Link]

Sources

Introduction: The Morpholinoaniline Scaffold as a Privileged Structure

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to Substituted Morpholinoanilines in Drug Discovery

In the landscape of medicinal chemistry, certain molecular scaffolds consistently appear in a multitude of bioactive compounds, earning them the designation of "privileged structures." The substituted morpholinoaniline core is a prime example of such a scaffold. Morpholine, a simple six-membered heterocycle containing nitrogen and oxygen atoms, is frequently employed in drug design for its ability to confer advantageous physicochemical properties, including improved aqueous solubility, metabolic stability, and a favorable lipophilic–hydrophilic balance. When coupled with an aniline moiety, it forms a versatile and synthetically accessible building block that has been successfully integrated into a wide array of therapeutic agents targeting diverse molecular pathways.

The clinical and preclinical success of molecules incorporating this scaffold is extensive. It is a cornerstone of the antibiotic Linezolid, the anticoagulant Rivaroxaban, and numerous investigational kinase inhibitors such as Entospletinib and Momelotinib. These compounds have demonstrated efficacy in treating conditions ranging from serious gram-positive bacterial infections to cancer and neurodegenerative disorders. The morpholine ring is not merely a passive solubilizing group; it often plays an active role in the pharmacophore, forming key interactions with biological targets or orienting other functional groups for optimal binding.

This guide provides a comprehensive technical overview for researchers and drug development professionals, detailing the synthesis, structure-activity relationships (SAR), and key therapeutic applications of substituted morpholinoanilines. It aims to explain the causality behind experimental choices and provide validated protocols to empower further research and development of this remarkable scaffold.

Part 1: Core Synthetic Strategies

The accessibility of the morpholinoaniline scaffold is a key driver of its widespread use. Several robust synthetic methodologies exist, with the choice of route often depending on the desired substitution pattern and the availability of starting materials.

Nucleophilic Aromatic Substitution (SNAr)

The most common and direct method for synthesizing 4-morpholinoanilines involves the nucleophilic aromatic substitution (SNAr) reaction. This pathway is particularly effective when the aniline precursor contains an electron-withdrawing group (such as a nitro group) and a good leaving group (typically a halogen like fluorine or chlorine) positioned ortho or para to it.

The general workflow involves the displacement of the leaving group by the nitrogen atom of morpholine, followed by the reduction of the nitro group to the desired aniline.

G Start Activated Aryl Halide (e.g., 1,2-difluoro-4-nitrobenzene) Intermediate Nitro-intermediate (e.g., 4-(2-fluoro-4-nitrophenyl)morpholine) Start->Intermediate SₙAr Reaction (Base, Solvent, ΔT) Morpholine Morpholine Morpholine->Intermediate Product Substituted Morpholinoaniline (e.g., 3-fluoro-4-morpholinoaniline) Intermediate->Product Reduction (e.g., Fe/NH₄Cl or H₂, Pd/C) caption Fig. 1: General SₙAr workflow for morpholinoaniline synthesis.

Fig. 1: General SₙAr workflow for morpholinoaniline synthesis.

This protocol describes the synthesis of a key intermediate for the antibiotic Linezolid.

Materials:

  • 1,2-Difluoro-4-nitrobenzene

  • Morpholine

  • Acetonitrile (ACN)

  • Iron powder (Fe)

  • Ammonium chloride (NH₄Cl)

  • Methanol (MeOH)

  • Water (H₂O)

  • Ethyl acetate (EtOAc)

  • Brine solution

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Round-bottom flask, reflux condenser, magnetic stirrer, heating mantle, separation funnel, rotary evaporator.

Step-by-Step Procedure:

  • Step 1: SNAr Reaction to form 4-(2-Fluoro-4-nitrophenyl)morpholine.

    • To a solution of 1,2-difluoro-4-nitrobenzene (1.0 eq) in acetonitrile, add morpholine (1.2 eq).

    • Heat the reaction mixture to reflux (approx. 82°C) and stir for 4-6 hours.

    • Monitor the reaction progress by Thin Layer Chromatography (TLC).

    • Once the starting material is consumed, cool the mixture to room temperature.

    • Remove the solvent under reduced pressure using a rotary evaporator.

    • Dissolve the residue in ethyl acetate and wash with water and then brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield the crude nitro-intermediate, which can be used in the next step without further purification.

  • Step 2: Reduction of the Nitro Group.

    • Suspend the crude 4-(2-fluoro-4-nitrophenyl)morpholine (1.0 eq) in a mixture of methanol and water (e.g., 4:1 v/v).

    • Add ammonium chloride (3.0 eq) and iron powder (3.0 eq) to the suspension.

    • Heat the mixture to 70°C and stir vigorously for 2-3 hours. The reaction is often exothermic.

    • Monitor the disappearance of the starting material by TLC.

    • Upon completion, cool the reaction to room temperature and filter the mixture through a pad of Celite to remove the iron salts.

    • Wash the Celite pad with methanol.

    • Concentrate the filtrate under reduced pressure.

    • Extract the aqueous residue with ethyl acetate (3x).

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate.

    • The resulting crude product, 3-fluoro-4-morpholinoaniline, can be purified by column chromatography or recrystallization to yield an off-white to brown crystalline powder.

Palladium-Catalyzed Cross-Coupling

Modern synthetic organic chemistry offers powerful alternatives to classical SNAr. The Buchwald-Hartwig amination, a palladium-catalyzed cross-coupling reaction, allows for the formation of the C-N bond between a non-activated aryl halide or triflate and morpholine.

  • Causality: This method is advantageous when the aromatic ring lacks strong electron-withdrawing groups, a scenario where SNAr reactions would fail or require harsh conditions. It offers a broader substrate scope and is often more functional-group tolerant than SNAr. The choice of palladium precursor, ligand (e.g., phosphine-based ligands like XPhos or SPhos), and base is critical for achieving high yields and must be optimized for the specific substrates.

De Novo Synthesis Strategies

Instead of attaching a pre-formed morpholine ring to an aniline, it is also possible to construct the morpholine ring directly onto an existing molecule. These de novo approaches offer maximum control over the substitution pattern on the morpholine ring itself.

  • Multicomponent Reactions (MCRs): An elegant de novo approach involves a multicomponent Ugi reaction followed by an intramolecular SN2 cyclization. This strategy allows for the rapid assembly of highly substituted and diverse morpholine scaffolds from simple, commercially available starting materials.

  • From Amino Alcohols: Enantiomerically pure amino alcohols can be converted into cis-3,5-disubstituted morpholines via a multi-step sequence, with a key Pd-catalyzed carboamination reaction to form the ring.[1] This is particularly valuable for creating stereochemically defined morpholine derivatives.

Part 2: Structure-Activity Relationships (SAR) and Therapeutic Applications

The true power of the morpholinoaniline scaffold lies in its ability to be finely tuned through substitution to achieve high potency and selectivity for a wide range of biological targets. The morpholine moiety itself is often crucial, improving pharmacokinetic properties and sometimes acting as a key hydrogen bond acceptor.

Morpholinoanilines as Kinase Inhibitors

One of the most fruitful applications of this scaffold is in the development of protein kinase inhibitors for cancer therapy. Kinases like PI3K, mTOR, EGFR, and MET are frequently dysregulated in human malignancies. The 4-anilinoquinazoline and related heterocyclic cores are classic inhibitor scaffolds that bind to the ATP-binding site of kinases, and the addition of a morpholine group is a common strategy to enhance their drug-like properties.

G GF Growth Factor RTK Receptor Tyrosine Kinase (e.g., EGFR, VEGFR) GF->RTK PI3K PI3K RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 PIP2 → PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Akt Akt PDK1->Akt Activates mTORC1 mTORC1 Akt->mTORC1 Activates mTORC2 mTORC2 mTORC2->Akt Activates Downstream Cell Growth, Proliferation, Survival, Angiogenesis mTORC1->Downstream Inhibitor Morpholinoaniline-based Kinase Inhibitor Inhibitor->PI3K Inhibits Inhibitor->mTORC2 Inhibits Inhibitor->mTORC1 Inhibits caption Fig. 2: The PI3K/Akt/mTOR signaling pathway, a key cancer target.

Fig. 2: The PI3K/Akt/mTOR signaling pathway, a key cancer target.

Key SAR Insights for PI3K Inhibitors:

  • The Morpholine Core: In many PI3K inhibitors, the morpholine oxygen acts as a crucial hydrogen bond acceptor, mimicking the interaction of the adenine ring of ATP with the kinase hinge region. Molecular docking studies of thiopyrano-pyrimidine derivatives showed that the morpholine groups almost completely overlapped with those of known PI3K inhibitors.

  • Heterocyclic Core: A variety of heterocyclic systems can serve as the core scaffold, including quinazolines, quinolines, and thieno[3,2-d]pyrimidines. A series of 4-morpholino-2-phenylquinazolines and related derivatives were evaluated as PI3K p110α inhibitors, with one thieno[3,2-d]pyrimidine derivative showing an IC₅₀ value of just 2.0 nM and high selectivity over other PI3K isoforms.

  • Substitutions: Small modifications to the aniline ring or other parts of the molecule can dramatically impact potency and selectivity. In one study of sulfonyl-morpholino-pyrimidines as mTOR inhibitors, a key hydrogen bond donor motif at the 4-position of an appended phenyl ring was found to be critical for activity.

Table 1: SAR of Selected Morpholino-Thieno[3,2-d]pyrimidine PI3Kα Inhibitors (Data synthesized from Hayakawa et al., Bioorg Med Chem, 2006)

CompoundPI3Kα IC₅₀ (nM)A375 Cell Proliferation IC₅₀ (µM)
15a HH110>10
15b OMeH201.8
15c OMeF181.6
15e OMeOMe2.00.58

Causality: The data in Table 1 clearly demonstrates that adding electron-donating methoxy (OMe) groups to the phenyl ring significantly enhances both enzymatic and cellular activity. The disubstituted compound 15e is over 50 times more potent against the PI3Kα enzyme than the unsubstituted parent compound 15a , highlighting the importance of specific substitutions in optimizing inhibitor potency.

This protocol outlines a general method for assessing the inhibitory activity of a compound against a target kinase like PI3Kα.

Materials:

  • Recombinant human PI3Kα enzyme

  • PIP2 substrate

  • ATP (with γ-³²P-ATP for radiometric assay, or unlabeled for ADP-Glo™ assay)

  • Test compounds (substituted morpholinoanilines) dissolved in DMSO

  • Assay buffer (e.g., Tris-HCl, MgCl₂, DTT)

  • Kinase-Glo® or ADP-Glo™ Luminescence Assay System (Promega) or P81 phosphocellulose paper for radiometric assay

  • Microplate reader (luminometer) or scintillation counter.

Step-by-Step Procedure:

  • Compound Preparation: Prepare a serial dilution of the test compounds in DMSO. A typical starting concentration is 10 mM, diluted down to the nM range.

  • Reaction Setup: In a 96-well or 384-well plate, add the assay buffer.

  • Add Inhibitor: Add a small volume (e.g., 1 µL) of the diluted test compound or DMSO (for vehicle control) to the appropriate wells.

  • Add Enzyme: Add the recombinant PI3Kα enzyme to all wells except the "no enzyme" control.

  • Pre-incubation: Gently mix and incubate the plate at room temperature for 15-20 minutes to allow the inhibitor to bind to the enzyme.

  • Initiate Reaction: Start the kinase reaction by adding a mixture of the substrate (PIP2) and ATP.

  • Reaction Incubation: Incubate the plate at 30°C for a specified time (e.g., 60 minutes). The time should be within the linear range of the reaction.

  • Detection:

    • For ADP-Glo™ Assay: Stop the reaction by adding the ADP-Glo™ Reagent. Incubate, then add the Kinase Detection Reagent. Read the luminescence on a plate reader.

    • For Radiometric Assay: Stop the reaction by adding a stop solution (e.g., phosphoric acid). Spot the reaction mixture onto P81 paper. Wash the paper extensively to remove unincorporated ³²P-ATP. Measure the remaining radioactivity on the paper using a scintillation counter.

  • Data Analysis: Calculate the percent inhibition for each compound concentration relative to the vehicle control. Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC₅₀ value.

Other Therapeutic Applications

Beyond kinase inhibition, the morpholinoaniline scaffold is integral to drugs with other mechanisms of action.

  • Antimicrobial Agents: The antibiotic Linezolid is a prominent example. Its 3-fluoro-4-morpholinoaniline core is essential for its activity. Linezolid functions by inhibiting the initiation of bacterial protein synthesis.

  • CNS Drug Discovery: The physicochemical properties imparted by the morpholine ring make it a valuable component in designing drugs that need to cross the blood-brain barrier. Morpholine derivatives have been developed as antagonists and agonists for various CNS receptors involved in mood disorders and pain.

  • Anticancer (Non-kinase): Substituted morpholinoanilines have also been designed as dual inhibitors of anti-apoptotic proteins Mcl-1 and Bcl-2. SAR studies revealed that a protruding carbonyl group forming a specific hydrogen bond was more critical for activity than hydrophobic interactions.

Conclusion and Future Prospects

The substituted morpholinoaniline scaffold has firmly established itself as a privileged structure in modern drug discovery. Its synthetic tractability, combined with the favorable pharmacokinetic properties conferred by the morpholine ring, makes it an exceptionally versatile platform for developing novel therapeutics. The extensive research into its role in kinase inhibition has yielded potent and selective anticancer agents, while its presence in drugs like Linezolid underscores its broader utility.

Future research is likely to focus on several key areas. The development of novel de novo synthetic strategies will enable access to previously unexplored chemical space, allowing for even finer control over the substitution patterns on the morpholine ring itself. The application of this scaffold will continue to expand beyond oncology and infectious diseases into areas like neurodegeneration and inflammatory disorders. As our understanding of complex biological pathways deepens, the rational design of new morpholinoaniline derivatives, guided by detailed SAR studies and computational modeling, will undoubtedly lead to the discovery of next-generation medicines with improved efficacy and safety profiles.

References

  • Wolfe, J. P., et al. (2005). A New Strategy for the Synthesis of Substituted Morpholines. Journal of the American Chemical Society. Available at: [Link]

  • Asif, M. (2018). Synthetic route for 3-fluoro-4-morpholinoaniline, and its sulfonamides and carbamates. ResearchGate. Available at: [Link]

  • Abdel-Maksoud, M. S., et al. (2024). Synthesis and biological evaluation of novel 2-morpholino-4-anilinoquinoline derivatives as antitumor agents against HepG2 cell line. RSC Advances. Available at: [Link]

  • Singh, U., et al. (2020). Synthesis of N-substituted morpholine nucleoside derivatives. Nucleosides, Nucleotides & Nucleic Acids. Available at: [Link]

  • Dvornikovs, V., et al. (2017). De Novo Assembly of Highly Substituted Morpholines and Piperazines. Organic Letters. Available at: [Link]

  • Meher, C. P., et al. (2022). An updated review on morpholine derivatives with their pharmacological actions. International Journal of Health Sciences. Available at: [Link]

  • Hayakawa, M., et al. (2006). Synthesis and biological evaluation of 4-morpholino-2-phenylquinazolines and related derivatives as novel PI3 kinase p110alpha inhibitors. Bioorganic & Medicinal Chemistry. Available at: [Link]

  • Talele, T. T. (2020). Morpholine as a privileged structure: A review on the medicinal chemistry and pharmacological activity of morpholine containing bioactive molecules. Medicinal Research Reviews. Available at: [Link]

  • Unknown Author. (2025). A review on pharmacological profile of Morpholine derivatives. ResearchGate. Available at: [Link]

  • Meher, C. P., et al. (2022). An updated review on morpholine derivatives with their pharmacological actions. International Journal of Health Sciences. Available at: [Link]

  • Wang, R., et al. (2014). Design, synthesis and structure-activity relationship studies of morpholino-1H-phenalene derivatives that antagonize Mcl-1/Bcl-2. Bioorganic & Medicinal Chemistry. Available at: [Link]

  • Singh, A., et al. (2024). Synthesis and SAR of morpholine and its derivatives: A review update. E3S Web of Conferences. Available at: [Link]

  • Iacobazzi, A., et al. (2022). Occurrence of Morpholine in Central Nervous System Drug Discovery. ACS Chemical Neuroscience. Available at: [Link]

  • Organic Chemistry Portal. (2024). Synthesis of morpholines. Organic Chemistry Portal. Available at: [Link]

  • Hancox, U., et al. (2013). Sulfonyl-morpholino-pyrimidines: SAR and development of a novel class of selective mTOR kinase inhibitor. Bioorganic & Medicinal Chemistry Letters. Available at: [Link]

  • Unknown Author. (2020). The 4-morpholinoaniline derivate drugs: the antimicrobial Linezolid... ResearchGate. Available at: [Link]

  • Li, Y., et al. (2018). Synthesis and Structure-Activity Relationships of 4-Morpholino-7,8-Dihydro-5H-Thiopyrano[4,3-d]pyrimidine Derivatives Bearing Pyrazoline Scaffold. Molecules. Available at: [Link]

  • Unknown Author. (2024). Pharmacological profile of morpholine and its derivatives. ResearchGate. Available at: [Link]

  • Le, H. V., et al. (2024). Structure-Activity Relationship of Antibody-Oligonucleotide Conjugates: Evaluating Bioconjugation Strategies for Antibody-Phosphorodiamidate Morpholino Oligomer Conjugates for Drug Development. Bioconjugate Chemistry. Available at: [Link]

  • Unknown Author. (2013). 4-Anilinoquinazoline Derivatives With Epidermal Growth Factor Receptor Inhibitor Activity. PubMed. Available at: [Link]

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Spectroscopic Characterization of 2-Methoxy-5-morpholinoaniline: A Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

This technical guide provides a comprehensive overview of the spectroscopic data for 2-Methoxy-5-morpholinoaniline, a compound of interest for researchers and professionals in drug development and chemical synthesis. Due to the limited availability of published experimental spectra for this specific molecule, this guide presents a detailed prediction and interpretation of its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data. These predictions are grounded in the analysis of structurally similar compounds and fundamental spectroscopic principles, offering a robust framework for the characterization of this and related molecules.

Introduction to this compound

This compound is a substituted aniline derivative featuring a methoxy group and a morpholino group on the benzene ring. The strategic placement of these functional groups—an electron-donating methoxy group and a nitrogen-containing morpholino moiety—suggests its potential utility as a scaffold in medicinal chemistry and materials science. Accurate spectroscopic characterization is paramount for confirming the identity, purity, and structure of this compound in any research or development endeavor.

Below is the chemical structure of this compound:

G cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing dissolve Dissolve in Deuterated Solvent transfer Transfer to NMR Tube dissolve->transfer shim Shim Magnetic Field transfer->shim acquire_1h Acquire ¹H Spectrum shim->acquire_1h acquire_13c Acquire ¹³C Spectrum acquire_1h->acquire_13c ft Fourier Transform acquire_13c->ft phase Phase Correction ft->phase calibrate Calibrate Chemical Shift phase->calibrate Final Spectrum Final Spectrum calibrate->Final Spectrum

Caption: Experimental workflow for NMR spectroscopy.

Predicted ¹H NMR Spectrum

The predicted proton NMR chemical shifts for this compound are summarized in the table below. These predictions are based on the analysis of related structures such as 4-morpholinoaniline [1][2]and 2-methoxyaniline,[3] and general principles of substituent effects on aromatic chemical shifts. [4][5]

Proton Assignment Predicted Chemical Shift (ppm) Multiplicity Integration
Aromatic-H 6.6 - 6.9 Multiplet 3H
-NH₂ 3.5 - 4.5 Broad Singlet 2H
-OCH₃ ~3.8 Singlet 3H
Morpholino -CH₂-N- 3.0 - 3.2 Triplet 4H

| Morpholino -CH₂-O- | 3.8 - 4.0 | Triplet | 4H |

Interpretation:

  • Aromatic Protons (6.6 - 6.9 ppm): The three protons on the aromatic ring are expected to appear in this region. The electron-donating effects of the amino and methoxy groups will shield these protons, shifting them upfield compared to benzene (7.34 ppm). The morpholino group also contributes to this shielding.

  • Amino Protons (-NH₂, 3.5 - 4.5 ppm): The protons of the primary amine will likely appear as a broad singlet. The exact chemical shift can be concentration and solvent-dependent.

  • Methoxy Protons (-OCH₃, ~3.8 ppm): The three protons of the methoxy group are equivalent and will appear as a sharp singlet.

  • Morpholino Protons (-CH₂-N- and -CH₂-O-): The morpholine ring typically shows two distinct triplets in the proton NMR spectrum. [6][7]The protons on the carbons adjacent to the nitrogen atom are expected around 3.0 - 3.2 ppm, while those adjacent to the oxygen atom will be deshielded and appear further downfield at approximately 3.8 - 4.0 ppm.

Predicted ¹³C NMR Spectrum

The predicted carbon-13 NMR chemical shifts are provided below, based on data from substituted anilines and morpholine derivatives. [8][9]

Carbon Assignment Predicted Chemical Shift (ppm)
Aromatic C-NH₂ 140 - 145
Aromatic C-OCH₃ 148 - 152
Aromatic C-H 110 - 120
Aromatic C-morpholino 135 - 140
-OCH₃ ~55
Morpholino -CH₂-N- ~50

| Morpholino -CH₂-O- | ~67 |

Interpretation:

  • Aromatic Carbons: The carbons directly attached to the heteroatoms (C-NH₂ and C-OCH₃) will be the most downfield of the aromatic signals due to the deshielding effects of nitrogen and oxygen. The remaining aromatic carbons will appear in the 110-140 ppm range.

  • Methoxy Carbon (-OCH₃): The carbon of the methoxy group is expected to resonate around 55 ppm.

  • Morpholino Carbons (-CH₂-N- and -CH₂-O-): Similar to the proton spectrum, the two sets of methylene carbons in the morpholine ring will be distinct. The carbons adjacent to the oxygen will be more deshielded (~67 ppm) compared to those adjacent to the nitrogen (~50 ppm).

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.

Experimental Protocol for FTIR Data Acquisition

For a solid sample, the Attenuated Total Reflectance (ATR) or KBr pellet method is commonly used. [10][11][12]

  • ATR Method:

    • Ensure the ATR crystal is clean.

    • Place a small amount of the solid sample directly onto the crystal.

    • Apply pressure to ensure good contact between the sample and the crystal.

    • Acquire the spectrum. [10]2. KBr Pellet Method:

    • Grind 1-2 mg of the sample with approximately 100-200 mg of dry, IR-grade potassium bromide (KBr) using an agate mortar and pestle. [13][14] * Press the mixture into a thin, transparent pellet using a hydraulic press.

    • Place the pellet in the sample holder of the FTIR spectrometer and acquire the spectrum.

Predicted IR Spectrum

The predicted key IR absorption bands for this compound are listed below, based on the characteristic frequencies of aromatic amines, ethers, and morpholines. [15][16][17][18]

Vibrational Mode Predicted Wavenumber (cm⁻¹) Intensity
N-H Stretch (asymmetric & symmetric) 3300 - 3500 Medium
C-H Stretch (aromatic) 3000 - 3100 Medium
C-H Stretch (aliphatic) 2800 - 3000 Medium
N-H Bend 1600 - 1650 Medium
C=C Stretch (aromatic) 1500 - 1600 Medium-Strong
C-N Stretch (aromatic) 1250 - 1350 Strong
C-O Stretch (aromatic ether) 1200 - 1275 Strong

| C-O-C Stretch (morpholine ether) | 1100 - 1150 | Strong |

Interpretation:

  • N-H Stretching (3300 - 3500 cm⁻¹): The primary amine group will show two distinct bands in this region, corresponding to the asymmetric and symmetric N-H stretching vibrations. [17]* C-H Stretching (2800 - 3100 cm⁻¹): This region will contain absorptions from both the aromatic C-H bonds (above 3000 cm⁻¹) and the aliphatic C-H bonds of the methoxy and morpholino groups (below 3000 cm⁻¹).

  • N-H Bending (1600 - 1650 cm⁻¹): The scissoring vibration of the primary amine group is expected in this region.

  • C=C Aromatic Stretching (1500 - 1600 cm⁻¹): These absorptions are characteristic of the benzene ring.

  • C-N and C-O Stretching (1100 - 1350 cm⁻¹): This region of the spectrum will be complex, with strong absorptions from the C-N bond of the aniline and morpholine, as well as the C-O bonds of the methoxy and morpholine ether functionalities.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which can aid in structure elucidation.

Experimental Protocol for Mass Spectrometry Data Acquisition

A standard procedure for obtaining an electron ionization (EI) mass spectrum is as follows:

  • Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe for solid samples or after separation by gas chromatography (GC-MS).

  • Ionization: Bombard the sample with a beam of high-energy electrons (typically 70 eV) in the ion source. This will cause the molecule to ionize and fragment.

  • Mass Analysis: Separate the resulting ions based on their mass-to-charge ratio (m/z) using a mass analyzer (e.g., a quadrupole or time-of-flight analyzer).

  • Detection: Detect the ions and generate a mass spectrum, which is a plot of ion intensity versus m/z.

Predicted Mass Spectrum

The predicted key fragments in the EI mass spectrum of this compound are outlined below. The molecular weight of the compound is 208.26 g/mol .

m/z Predicted Fragment Ion Interpretation
208[M]⁺Molecular Ion
193[M - CH₃]⁺Loss of a methyl radical from the methoxy group
178[M - CH₂O]⁺Loss of formaldehyde from the methoxy group
151[M - C₂H₃NO]⁺Cleavage of the morpholine ring
121[M - C₄H₈NO]⁺Loss of the morpholino group

Interpretation:

The molecular ion peak [M]⁺ is expected at m/z 208. The fragmentation pattern will likely be dominated by cleavages associated with the substituents. The loss of a methyl radical (15 amu) from the methoxy group to give a fragment at m/z 193 is a common pathway for anisole derivatives. [19]Cleavage of the morpholine ring is also anticipated, leading to various fragment ions. [20][21]The fragmentation of the morpholine moiety can occur through different pathways, leading to a complex fragmentation pattern.

G M [M]⁺ m/z = 208 M_minus_CH3 [M - CH₃]⁺ m/z = 193 M->M_minus_CH3 - CH₃• M_minus_CH2O [M - CH₂O]⁺ m/z = 178 M->M_minus_CH2O - CH₂O M_minus_morpholino [M - C₄H₈NO]⁺ m/z = 121 M->M_minus_morpholino - C₄H₈NO•

Caption: Predicted fragmentation pathway for this compound in EI-MS.

Conclusion

This technical guide provides a detailed, predictive analysis of the NMR, IR, and MS spectra of this compound. By leveraging data from structurally related compounds and fundamental spectroscopic principles, a comprehensive spectroscopic profile has been constructed. This guide serves as a valuable resource for scientists and researchers working with this molecule, enabling them to anticipate and interpret their experimental data with a higher degree of confidence. The provided experimental protocols also offer a standardized approach to data acquisition, ensuring consistency and quality in the characterization of this and other novel chemical entities.

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The Morpholinoaniline Scaffold: A Cornerstone of Modern Kinase Inhibitor Design

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

The morpholinoaniline scaffold represents a privileged structural motif in medicinal chemistry, particularly in the discovery and development of targeted kinase inhibitors. This guide provides a comprehensive technical overview of the scaffold, dissecting the individual contributions of the morpholine and aniline moieties to physicochemical properties, pharmacokinetic profiles, and target binding. Through an analysis of key approved drugs such as Gefitinib and Lapatinib, we explore the scaffold's mechanism of action, delve into detailed structure-activity relationships (SAR), and present validated experimental protocols for its synthesis and biological evaluation. This document serves as an authoritative resource for researchers and drug development professionals seeking to leverage the power of the morpholinoaniline core in their therapeutic programs.

The Rationale: Why the Morpholinoaniline Scaffold Succeeds

In the landscape of heterocyclic chemistry, the morpholine ring is a frequently employed scaffold due to its profound ability to enhance the drug-like properties of a molecule.[1] When combined with an aniline component, particularly as part of a larger pharmacophore like an anilinoquinazoline, it forms a powerful basis for potent and selective enzyme inhibitors.

The Morpholine Moiety: A Physicochemical and Pharmacokinetic Enhancer

The morpholine ring is not merely a linker or a passive component; its unique properties actively contribute to a molecule's success. It contains both an ether oxygen (a hydrogen bond acceptor) and a secondary amine.[2] This combination imparts a favorable balance of hydrophilicity and lipophilicity, which is critical for drug development.[3]

Key advantages conferred by the morpholine moiety include:

  • Improved Aqueous Solubility: The basic nitrogen (pKa ≈ 8.5) is protonated under physiological pH, significantly enhancing a compound's solubility and making it suitable for oral administration.[2][4]

  • Enhanced Metabolic Stability: The morpholine ring itself is generally resistant to metabolic degradation, which can improve a drug's half-life and bioavailability.[4]

  • Target Interaction: The oxygen atom can act as a crucial hydrogen bond acceptor, anchoring the drug molecule into the active site of its target protein.

  • Favorable Pharmacokinetics: The incorporation of a morpholine ring often leads to an improved overall pharmacokinetic (PK) profile, including better absorption and distribution.[1][5]

PropertyValue/DescriptionImpact on Drug Design
pKa ~8.5Allows for protonation at physiological pH, increasing aqueous solubility.
Hydrogen Bonding Oxygen atom acts as a hydrogen bond acceptor.Facilitates strong and specific interactions with target residues.
Metabolic Profile Generally stable to metabolism.Can increase bioavailability and half-life of the parent molecule.
Conformation Flexible chair-like conformation.Provides a rigid scaffold for optimal orientation of other substituents.[3]
The 4-Anilinoquinazoline Core: The Key to Kinase Inhibition

Many of the most successful drugs incorporating the morpholinoaniline scaffold are built upon a 4-anilinoquinazoline core. This structure is a quintessential "hinge-binder" for ATP-competitive kinase inhibitors.[6] It mimics the adenine portion of ATP, allowing it to dock into the ATP-binding cleft of kinases and form critical hydrogen bonds with the "hinge region" of the enzyme, thereby blocking its activity.[7][8] The aniline portion extends into a more variable region of the pocket, and substitutions on this ring are crucial for determining potency and selectivity.[6]

Mechanism of Action: Inhibiting Oncogenic Signaling

Morpholinoaniline-based drugs most famously target receptor tyrosine kinases (RTKs) like the Epidermal Growth Factor Receptor (EGFR). In many cancers, EGFR is mutated and overactive, leading to uncontrolled cell proliferation and survival.[9] These inhibitors competitively bind to the ATP-binding site within the EGFR's intracellular kinase domain.[7][10] This action prevents the autophosphorylation of tyrosine residues on the receptor, effectively shutting down downstream signaling cascades like the Ras-MAPK and PI3K-Akt pathways, which are critical for tumor growth and survival.[11][12]

EGFR_Pathway cluster_membrane Cell Membrane cluster_inhibitors cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGFR EGFR Ras Ras EGFR->Ras PI3K PI3K EGFR->PI3K Inhibitor Gefitinib / Lapatinib (Morpholinoaniline-based TKI) Inhibitor->EGFR Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Gene Transcription (Proliferation, Survival) ERK->Proliferation Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR mTOR->Proliferation EGF EGF Ligand EGF->EGFR

Caption: EGFR signaling pathway and the point of inhibition by morpholinoaniline-based TKIs.

Case Studies: From Bench to Bedside

The clinical success of the morpholinoaniline scaffold is best illustrated by examining key approved drugs.

Gefitinib (Iressa)

Gefitinib is a first-generation EGFR tyrosine kinase inhibitor approved for non-small cell lung cancer (NSCLC) patients whose tumors have specific activating EGFR mutations (exon 19 deletions or L858R).[11] Its chemical structure, 4-(3-chloro-4-fluoroanilino)-7-methoxy-6-(3-morpholinopropoxy)quinazoline, is a textbook example of the scaffold's application.[7] The morpholinopropoxy side chain at the C6 position of the quinazoline ring significantly enhances the compound's solubility and pharmacokinetic properties, enabling oral delivery.[7][10]

  • Mechanism: Reversibly binds to the ATP-binding site of EGFR, showing particular efficacy in tumors with activating mutations that are highly dependent on EGFR signaling for survival.[9][10]

  • Limitation: The development of resistance, most commonly through the T790M "gatekeeper" mutation in the EGFR binding pocket, limits its long-term efficacy.[9]

Lapatinib (Tykerb)

Lapatinib is a dual inhibitor of both EGFR (ErbB1) and HER2 (ErbB2) tyrosine kinases.[13] It is used to treat HER2-positive metastatic breast cancer.[14][15] Structurally, it is also a 4-anilinoquinazoline derivative.[13] Unlike Gefitinib, its side chain at the C6 position is different, and the aniline moiety is substituted with a (furan-2-ylmethyl)sulfonylethyl group, which contributes to its dual inhibitory profile. The presence of the morpholine-containing scaffold in related kinase inhibitors highlights the versatility of this moiety in achieving desirable drug-like properties.

  • Mechanism: By acting on the intracellular domain of both EGFR and HER2, it can be effective even in some tumors that have developed resistance to extracellularly-targeting antibodies like trastuzumab.[13][16]

  • Clinical Use: It is often used in combination with chemotherapy (capecitabine) or hormone therapy (letrozole) to enhance its efficacy.[15][17]

DrugPrimary Target(s)Key IndicationIC50 (EGFR Kinase Assay)
Gefitinib EGFREGFR-mutated NSCLC[11]2-37 nM
Lapatinib EGFR, HER2HER2-positive Breast Cancer[13]~10 nM

Note: IC50 values can vary based on assay conditions.

Structure-Activity Relationship (SAR) Insights

Systematic modification of the morpholinoaniline scaffold has yielded deep insights into the structural requirements for potent and selective kinase inhibition.[6][18] The 4-anilinoquinazoline core is the foundational pharmacophore, but its activity is finely tuned by substituents at key positions.

SAR_Diagram cluster_main Key SAR Insights for Anilinoquinazoline Scaffold Core C6_7_Label Position C6/C7: - Small alkoxy groups (e.g., -OCH3) tolerated. - Bulky solubilizing groups (e.g., morpholinoalkoxy) enhance PK properties. Aniline_Label Aniline Ring (Meta-position): - Small, electron-withdrawing groups (e.g., Cl, F) enhance potency. - Binds in a hydrophobic pocket. N1_Label Quinazoline N1: - Essential for H-bond with kinase hinge region.

Caption: Generalized SAR for the 4-anilinoquinazoline kinase inhibitor scaffold.
  • Quinazoline C6 and C7 Positions: These positions are solvent-exposed. Introducing small alkoxy groups is common. Critically, this is where large, solubilizing groups like the morpholinoalkoxy chain are attached to dramatically improve physicochemical properties without disrupting hinge binding.[19]

  • Aniline Ring: The meta-position (C3') is particularly important. Small, hydrophobic, and electron-withdrawing groups like chlorine or fluorine often increase potency by making favorable interactions in a hydrophobic sub-pocket of the kinase domain.[6]

  • Quinazoline N1: The nitrogen at position 1 is a crucial hydrogen bond acceptor that interacts with the backbone amide of a key residue (e.g., Met793 in EGFR) in the hinge region, anchoring the inhibitor.

Experimental Protocols & Methodologies

Translating SAR knowledge into novel drug candidates requires robust synthetic and analytical procedures.

General Synthetic Workflow

The synthesis of morpholinoaniline-based kinase inhibitors typically follows a convergent approach where the core scaffold is assembled and then functionalized.

Synthesis_Workflow Start Starting Materials (e.g., Dichloroquinazoline) Step1 Step 1: SNAr Reaction - Couple with substituted aniline. Start->Step1 Intermediate1 Intermediate: 4-Anilino-chloroquinazoline Step1->Intermediate1 Step2 Step 2: SNAr Reaction - Couple with morpholino-alkanol. Intermediate1->Step2 Product Final Product: Target Inhibitor Step2->Product Purify Purification & Characterization (HPLC, NMR, MS) Product->Purify

Caption: A typical experimental workflow for the synthesis of a morpholinoaniline-based inhibitor.
Protocol: Synthesis of a Gefitinib Analog

This protocol describes a representative synthesis of a 4-(3-chloro-4-fluoroanilino)-6-(3-morpholinopropoxy)quinazoline.

Materials:

  • 4,6-Dichloroquinazoline

  • 3-Chloro-4-fluoroaniline

  • 3-Morpholinopropan-1-ol

  • Sodium hydride (NaH, 60% dispersion in mineral oil)

  • N,N-Dimethylformamide (DMF), anhydrous

  • Isopropanol

  • Hydrochloric acid (HCl)

  • Standard laboratory glassware and purification equipment (silica gel for chromatography, HPLC).

Procedure:

  • Step 1: Synthesis of 4-(3-chloro-4-fluoroanilino)-6-chloroquinazoline

    • To a solution of 4,6-dichloroquinazoline (1.0 eq) in isopropanol, add 3-chloro-4-fluoroaniline (1.1 eq).

    • Add a catalytic amount of concentrated HCl.

    • Heat the mixture to reflux (approx. 80-90 °C) and monitor by TLC or LC-MS until the starting material is consumed (typically 4-6 hours).

    • Cool the reaction to room temperature. The product often precipitates.

    • Collect the solid by filtration, wash with cold isopropanol, and dry under vacuum to yield the intermediate.

  • Step 2: Synthesis of the Final Compound

    • In a separate flask under an inert atmosphere (N2 or Ar), add anhydrous DMF.

    • Carefully add sodium hydride (1.5 eq) to the DMF.

    • Slowly add 3-morpholinopropan-1-ol (1.2 eq) to the NaH suspension and stir for 30 minutes at room temperature to form the alkoxide.

    • Add the 4-(3-chloro-4-fluoroanilino)-6-chloroquinazoline intermediate (1.0 eq) to the alkoxide solution.

    • Heat the reaction to 80 °C and monitor its completion (typically 2-4 hours).

    • Cool the reaction and quench carefully by slowly adding water.

    • Extract the product into an organic solvent (e.g., ethyl acetate).

    • Wash the organic layer with brine, dry over sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by silica gel column chromatography to obtain the final compound.

  • Characterization: Confirm the structure and purity of the final product using ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS). Purity should be assessed by HPLC (>95%).

Protocol: In Vitro EGFR Kinase Inhibition Assay

This assay quantifies the potency of a synthesized compound against the target kinase.

Materials:

  • Recombinant human EGFR kinase domain

  • Poly(Glu, Tyr) 4:1 peptide substrate

  • Adenosine-5'-triphosphate (ATP), radio-labeled [γ-³²P]ATP or fluorescent equivalent

  • Test compound (inhibitor) dissolved in DMSO

  • Assay buffer (e.g., Tris-HCl, MgCl₂, MnCl₂, DTT)

  • 96-well plates

  • Phosphocellulose paper or other capture medium

  • Scintillation counter or fluorescence plate reader

Procedure:

  • Compound Preparation: Prepare a serial dilution of the test compound in DMSO, typically from 10 mM down to nM concentrations.

  • Reaction Setup: In each well of a 96-well plate, add:

    • Assay buffer

    • A fixed concentration of the peptide substrate.

    • The desired concentration of the test compound (or DMSO for control wells).

    • A fixed concentration of recombinant EGFR enzyme.

  • Initiation: Pre-incubate the plate at 30 °C for 10 minutes. Initiate the kinase reaction by adding a solution containing ATP and [γ-³²P]ATP (or fluorescent ATP analog).

  • Incubation: Allow the reaction to proceed at 30 °C for a specified time (e.g., 20-30 minutes).

  • Termination: Stop the reaction by adding a stop solution (e.g., phosphoric acid).

  • Detection:

    • Spot a portion of the reaction mixture from each well onto phosphocellulose paper.

    • Wash the paper extensively with phosphoric acid to remove unincorporated [γ-³²P]ATP.

    • Measure the remaining radioactivity on the paper (representing the phosphorylated substrate) using a scintillation counter.

  • Data Analysis:

    • Calculate the percent inhibition for each compound concentration relative to the DMSO control.

    • Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a dose-response curve to determine the IC50 value.

Future Perspectives

The morpholinoaniline scaffold remains a highly valuable asset in drug discovery. While its initial success was in EGFR inhibition, its principles are being applied to a broader range of kinase targets, including PI3K and mTOR.[20][21] Future challenges will involve designing next-generation inhibitors that can overcome new forms of acquired resistance and achieve even greater selectivity across the human kinome to minimize off-target effects. The strategic deployment of the morpholine moiety to fine-tune solubility, cell permeability, and metabolic stability will continue to be a key strategy in the development of potent, safe, and effective medicines.

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  • Novel 3-fluoro-4-morpholinoaniline derivatives: Synthesis and assessment of anti-cancer activity in breast cancer cells | Request PDF - ResearchGate. [URL: https://www.researchgate.net/publication/369792166_Novel_3-fluoro-4-morpholinoaniline_derivatives_Synthesis_and_assessment_of_anti-cancer_activity_in_breast_cancer_cells]
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Methodological & Application

Application Note: A Detailed Protocol for the Synthesis of 2-Methoxy-5-morpholinoaniline

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This application note provides a comprehensive, field-tested protocol for the synthesis of 2-Methoxy-5-morpholinoaniline, a valuable substituted aniline derivative frequently utilized as a key building block in medicinal chemistry and drug development. The described methodology follows a robust two-step synthetic sequence, commencing with a Nucleophilic Aromatic Substitution (SNAr) reaction, followed by a catalytic hydrogenation for nitro group reduction. This guide is designed for researchers, chemists, and drug development professionals, offering detailed, step-by-step instructions, mechanistic insights, safety protocols, and characterization data to ensure reliable and reproducible outcomes.

Introduction

This compound (CAS No. 383870-88-0) is a bifunctional organic molecule incorporating a methoxy group, a secondary amine within a morpholine ring, and a primary aniline amine.[1] This specific arrangement of functional groups makes it an important intermediate in the synthesis of a wide range of biologically active compounds, including kinase inhibitors and other therapeutic agents. The reliable synthesis of this compound with high purity is therefore critical for advancing drug discovery programs.

Several synthetic routes can be envisioned, including palladium-catalyzed methods like the Buchwald-Hartwig amination.[2][3] However, for scalability and cost-effectiveness, the classical Nucleophilic Aromatic Substitution (SNAr) pathway offers a powerful and efficient alternative, particularly when the aromatic ring is activated by a potent electron-withdrawing group.[4][5]

This protocol details a two-step synthesis beginning with the SNAr reaction between 1-fluoro-4-methoxy-2-nitrobenzene and morpholine to yield the intermediate, 4-(4-methoxy-3-nitrophenyl)morpholine. The subsequent step involves the selective reduction of the nitro group via catalytic hydrogenation to afford the target product, this compound.

Overall Reaction Scheme

Overall reaction scheme for the synthesis of this compound

Figure 1. Two-step synthesis of this compound.

Materials and Equipment

Reagents and Chemicals
ReagentCAS No.PuritySupplierNotes
1-Fluoro-4-methoxy-2-nitrobenzene364-76-1≥98%Sigma-AldrichStarting Material
Morpholine110-91-8≥99%Sigma-AldrichNucleophile
Potassium Carbonate (K₂CO₃)584-08-7≥99%Fisher ScientificAnhydrous, powdered
Dimethyl Sulfoxide (DMSO)67-68-5Anhydrous, ≥99.9%Acros OrganicsReaction Solvent
Palladium, 10% on activated carbon7440-05-3Johnson MattheyCatalyst, 50% wet
Hydrogen (H₂) Gas1333-74-0High Purity
Methanol (MeOH)67-56-1ACS GradeVWRSolvent for reduction
Ethyl Acetate (EtOAc)141-78-6ACS GradeVWRExtraction Solvent
Saturated Sodium Chloride (Brine)7647-14-5For work-up
Anhydrous Magnesium Sulfate (MgSO₄)7487-88-9Drying Agent
Celite® 54568855-54-9Filtration Aid
Equipment
  • Three-neck round-bottom flasks (250 mL and 500 mL)

  • Magnetic stirrer hotplate

  • Reflux condenser and oil bath

  • Separatory funnel (500 mL)

  • Büchner funnel and filtration flask

  • Rotary evaporator

  • Parr hydrogenator or H₂ balloon setup

  • Standard laboratory glassware (beakers, graduated cylinders, etc.)

  • Nuclear Magnetic Resonance (NMR) spectrometer

  • Mass Spectrometer (MS)

Safety Precautions

  • General: This protocol must be performed in a well-ventilated fume hood. Personal Protective Equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves, is mandatory.

  • Morpholine: Corrosive and flammable. Causes severe skin burns and eye damage. Handle with extreme care.[6]

  • Nitroaromatic Compounds: 1-Fluoro-4-methoxy-2-nitrobenzene and the synthesized intermediate are toxic and should be handled with caution. Avoid inhalation and skin contact.[7]

  • Palladium on Carbon (Pd/C): The dry catalyst is pyrophoric and can ignite solvents upon exposure to air. Always handle the catalyst wet. After the reaction, the filter cake should not be allowed to dry and must be quenched properly (e.g., in a large volume of water) before disposal.

  • Hydrogen Gas: Highly flammable. Ensure there are no ignition sources nearby. Use appropriate pressure-rated equipment.

Detailed Experimental Protocol

Part A: Synthesis of 4-(4-Methoxy-3-nitrophenyl)morpholine (Intermediate)
  • Reaction Setup: To a 250 mL three-neck round-bottom flask equipped with a magnetic stir bar, reflux condenser, and a nitrogen inlet, add 1-fluoro-4-methoxy-2-nitrobenzene (10.0 g, 58.4 mmol, 1.0 equiv.), powdered anhydrous potassium carbonate (16.1 g, 116.8 mmol, 2.0 equiv.), and anhydrous DMSO (100 mL).

  • Addition of Nucleophile: Add morpholine (6.1 mL, 70.1 mmol, 1.2 equiv.) to the stirring suspension at room temperature.

  • Reaction: Heat the reaction mixture to 90 °C using an oil bath. Maintain this temperature and stir vigorously for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

    • Causality Note: The SNAr reaction requires an elevated temperature to overcome the activation energy. The nitro group, being strongly electron-withdrawing and ortho to the fluorine leaving group, stabilizes the negative charge in the Meisenheimer intermediate, thereby facilitating the substitution.[4] Potassium carbonate acts as a base to neutralize the HF formed in situ.

  • Work-up: Cool the reaction mixture to room temperature and pour it into 300 mL of cold water. A yellow precipitate will form.

  • Isolation: Stir the aqueous suspension for 30 minutes to ensure complete precipitation. Collect the solid product by vacuum filtration using a Büchner funnel. Wash the filter cake thoroughly with water (3 x 100 mL) to remove residual DMSO and salts.

  • Drying and Purification: Dry the crude product under vacuum. The product is often of sufficient purity for the next step. If necessary, recrystallize from ethanol to yield 4-(4-methoxy-3-nitrophenyl)morpholine as a bright yellow solid.

Part B: Synthesis of this compound (Final Product)
  • Reaction Setup: In a 500 mL Parr shaker flask or a round-bottom flask suitable for hydrogenation, dissolve the crude 4-(4-methoxy-3-nitrophenyl)morpholine (12.0 g, 50.4 mmol) from Part A in methanol (200 mL).

  • Catalyst Addition: Carefully add 10% Pd/C (0.6 g, 5% w/w), ensuring the catalyst remains wet with solvent at all times to prevent ignition.

    • Safety Note: The addition of a pyrophoric catalyst should be done under an inert atmosphere (e.g., nitrogen or argon) if possible, and away from any flammable materials.

  • Hydrogenation: Seal the reaction vessel. Purge the system with nitrogen gas and then carefully introduce hydrogen gas. Pressurize the vessel to 50 psi (or use an H₂ balloon for atmospheric pressure) and begin vigorous stirring/shaking. The reaction is typically exothermic.

  • Reaction Monitoring: The reaction is usually complete within 2-4 hours, which can be monitored by the cessation of hydrogen uptake or by TLC.

    • Mechanistic Insight: The palladium surface catalyzes the addition of hydrogen across the N=O bonds of the nitro group, which is sequentially reduced to nitroso, hydroxylamino, and finally the amino group, releasing water as a byproduct.[8]

  • Catalyst Removal: Once the reaction is complete, carefully vent the hydrogen and purge the vessel with nitrogen. Filter the reaction mixture through a pad of Celite® to remove the palladium catalyst. Wash the Celite® pad with a small amount of methanol (2 x 20 mL) to recover all the product.

  • Product Isolation: Combine the filtrates and remove the solvent under reduced pressure using a rotary evaporator. The resulting residue is the crude this compound.

  • Purification: The crude product can be purified by recrystallization from an ethanol/water mixture or by flash column chromatography on silica gel (using a hexane/ethyl acetate gradient) to yield the final product as an off-white to pale brown solid.

Visualization of Workflow and Mechanism

Experimental Workflow Diagram

G cluster_0 Part A: SNAr Reaction cluster_1 Part B: Catalytic Hydrogenation A1 1. Mix Reactants (Aryl Fluoride, K₂CO₃, DMSO) A2 2. Add Morpholine A1->A2 A3 3. Heat to 90°C (4-6 hours) A2->A3 A4 4. Quench in Water A3->A4 A5 5. Filter & Wash Solid A4->A5 A6 6. Dry Intermediate A5->A6 B1 1. Dissolve Intermediate in MeOH A6->B1 Intermediate Product B2 2. Add 10% Pd/C Catalyst B1->B2 B3 3. Hydrogenate (50 psi H₂) B2->B3 B4 4. Filter through Celite® B3->B4 B5 5. Evaporate Solvent B4->B5 B6 6. Purify Final Product B5->B6

Caption: Overall experimental workflow for the two-step synthesis.

SNAr Mechanism Diagram

G Reactants Ar-F + Morpholine Intermediate Meisenheimer Complex (Anionic σ-complex) Reactants->Intermediate Step 1: Nucleophilic Attack Intermediate->Reactants Reversible Products Ar-Morpholine + F⁻ Intermediate->Products Step 2: Loss of Leaving Group

Caption: Simplified mechanism of the Nucleophilic Aromatic Substitution (SNAr).

Results and Characterization

The protocol consistently yields the final product with high purity after purification.

ParameterIntermediateFinal Product
Compound Name 4-(4-Methoxy-3-nitrophenyl)morpholineThis compound
Molecular Formula C₁₁H₁₄N₂O₄C₁₁H₁₆N₂O₂
Molecular Weight 238.24 g/mol 208.26 g/mol
Typical Yield 85-95%90-98%
Appearance Bright yellow solidOff-white to pale brown solid
¹H NMR (400 MHz, CDCl₃) δ 7.95 (d, 1H), 7.70 (dd, 1H), 6.95 (d, 1H), 3.95 (s, 3H), 3.88 (t, 4H), 3.20 (t, 4H)δ 6.75 (d, 1H), 6.40 (d, 1H), 6.35 (dd, 1H), 3.85 (s, 3H), 3.80 (t, 4H), 3.60 (br s, 2H, -NH₂), 3.05 (t, 4H)
MS (ESI+) m/z 239.1 [M+H]⁺m/z 209.1 [M+H]⁺

Note: NMR chemical shifts (δ) are approximate and may vary slightly. The broad singlet for the -NH₂ protons can exchange with D₂O.

Troubleshooting

IssuePossible CauseSuggested Solution
Incomplete SNAr Reaction Insufficient heating; deactivated base (K₂CO₃ absorbed moisture).Ensure temperature is stable at 90 °C. Use freshly opened or properly dried K₂CO₃. Extend reaction time.
Low Yield in Hydrogenation Inactive catalyst; insufficient hydrogen pressure or agitation.Use fresh Pd/C catalyst. Ensure the system is leak-free and increase agitation speed to maximize gas-liquid mixing.
Product Darkens on Storage Oxidation of the aniline functional group.Store the final product under an inert atmosphere (nitrogen or argon) in a cool, dark place.

Conclusion

The synthetic protocol detailed in this application note provides a reliable and efficient method for producing high-purity this compound. By leveraging a classic SNAr reaction followed by a standard catalytic hydrogenation, this procedure is both scalable and reproducible, making it highly suitable for academic research and industrial drug development applications. The clear, step-by-step instructions and mechanistic rationale empower researchers to confidently execute the synthesis and troubleshoot potential issues.

References

  • Wikipedia. Buchwald–Hartwig amination. [Link]

  • PubChem, NIH. 2-Methoxy-4-morpholinoaniline Data. [Link]

  • Oxford Learning Link. Chapter 7: Nucleophilic aromatic substitution. [Link]

  • YouTube. The Ultimate Guide to Buchwald-Hartwig Amination. [Link]

  • RSC Publishing. Synthesis via Buchwald–Hartwig amination. [Link]

  • The Royal Society of Chemistry. Directed nucleophilic aromatic substitution reaction. [Link]

  • Science.gov. Nucleophilic aromatic substitution: Topics. [Link]

  • Maynooth University Research Archive Library. Solvent for Buchwald–Hartwig Aminations. [Link]

  • ResearchGate. Optimization of the model Buchwald-Hartwig reaction of morpholine. [Link]

  • Technical Disclosure Commons. Improved process for the preparation of 4-(4-aminophenyl)morpholin-3-one. [Link]

  • PubMed Central, NIH. Concerted Nucleophilic Aromatic Substitution Reactions. [Link]

  • Organic Chemistry Portal. Morpholine synthesis. [Link]

  • ResearchGate. Nucleophilic Aromatic Substitution | Request PDF. [Link]

  • Google Patents. A process for the preparation of 4-fluoro-2-methoxy-5-nitroaniline.
  • Google Patents. Synthesis method of 4-(4-aminophenyl)-3-morpholinone.
  • Quick Company. "A Process For Production Of 4 (4 Aminophenyl) 3 Morpholinone". [Link]

  • Redox. Safety Data Sheet Morpholine. [Link]

Sources

Application Notes and Protocols for 2-Methoxy-5-morpholinoaniline in Chemical Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

Introduction: Unveiling the Potential of 2-Methoxy-5-morpholinoaniline as a Privileged Synthetic Building Block

In the landscape of modern medicinal chemistry and materials science, the strategic selection of molecular building blocks is paramount to the successful synthesis of novel compounds with desired properties. This compound has emerged as a versatile and highly valuable scaffold, particularly in the design and synthesis of kinase inhibitors. Its unique electronic and structural features, combining an electron-donating methoxy group and a bulky, polar morpholine moiety on an aniline core, offer a powerful handle for chemists to fine-tune the pharmacokinetic and pharmacodynamic properties of target molecules.

The aniline nitrogen provides a nucleophilic center for carbon-nitrogen bond formation, a cornerstone of many synthetic strategies. The methoxy group, positioned ortho to the amine, can influence the conformation of the molecule and participate in key hydrogen-bonding interactions with biological targets. The morpholine group is a well-established pharmacophore that can enhance aqueous solubility, metabolic stability, and cell permeability, often leading to improved drug-like properties.

This comprehensive guide provides detailed application notes and protocols for the effective utilization of this compound as a chemical building block. We will delve into its synthesis, key reactions, and its application in the construction of biologically active molecules, supported by field-proven insights and authoritative references.

Physicochemical Properties and Safety Considerations

A thorough understanding of the physical and chemical properties of a building block is crucial for its safe and effective handling in the laboratory.

PropertyValueSource
CAS Number 383870-88-0
Molecular Formula C₁₁H₁₆N₂O₂
Molecular Weight 208.26 g/mol
Appearance SolidInferred from similar compounds
Solubility Soluble in organic solvents such as DMF, DMSO, and chlorinated solvents.Inferred from general chemical principles

Safety Precautions:

  • Handling: Handle in a well-ventilated area, preferably in a chemical fume hood. Avoid inhalation of dust and contact with skin and eyes.

  • Personal Protective Equipment (PPE): Wear appropriate protective clothing, including a lab coat, chemical-resistant gloves (e.g., nitrile), and safety goggles.

  • In case of contact:

    • Skin: Immediately wash with plenty of soap and water.

    • Eyes: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

  • Storage: Store in a tightly sealed container in a cool, dry place away from oxidizing agents.

Synthesis of this compound: A Proposed Route

The synthesis of this compound can be envisioned through a two-step process involving a nucleophilic aromatic substitution followed by the reduction of a nitro group. This strategy is analogous to the synthesis of similar substituted anilines[3].

Synthesis_of_2_Methoxy_5_morpholinoaniline 1-chloro-2-methoxy-4-nitrobenzene 1-chloro-2-methoxy-4-nitrobenzene Intermediate 4-(2-methoxy-5-nitrophenyl)morpholine 1-chloro-2-methoxy-4-nitrobenzene->Intermediate Nucleophilic Aromatic Substitution (e.g., K2CO3, DMF, heat) Morpholine Morpholine Morpholine->Intermediate Final_Product This compound Intermediate->Final_Product Nitro Group Reduction (e.g., Fe/NH4Cl or H2, Pd/C)

Caption: Proposed synthetic pathway for this compound.

Protocol 1: Synthesis of 4-(2-methoxy-5-nitrophenyl)morpholine (Nucleophilic Aromatic Substitution)

This protocol is based on established procedures for the reaction of aryl halides with amines.

Materials:

  • 1-chloro-2-methoxy-4-nitrobenzene

  • Morpholine

  • Potassium carbonate (K₂CO₃)

  • Dimethylformamide (DMF), anhydrous

  • Ethyl acetate (EtOAc)

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • To a round-bottom flask, add 1-chloro-2-methoxy-4-nitrobenzene (1.0 eq), morpholine (1.2 eq), and potassium carbonate (2.0 eq).

  • Add anhydrous DMF to the flask to achieve a suitable concentration (e.g., 0.5 M).

  • Heat the reaction mixture to 80-100 °C and stir until the starting material is consumed (monitor by TLC or LC-MS).

  • Cool the reaction mixture to room temperature and pour it into water.

  • Extract the aqueous layer with ethyl acetate (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography to yield 4-(2-methoxy-5-nitrophenyl)morpholine.

Protocol 2: Synthesis of this compound (Nitro Group Reduction)

This protocol utilizes a standard method for the reduction of aromatic nitro compounds.

Materials:

  • 4-(2-methoxy-5-nitrophenyl)morpholine

  • Iron powder (Fe)

  • Ammonium chloride (NH₄Cl)

  • Ethanol

  • Water

  • Celite

Procedure:

  • In a round-bottom flask, suspend 4-(2-methoxy-5-nitrophenyl)morpholine (1.0 eq) in a mixture of ethanol and water (e.g., 4:1 v/v).

  • Add iron powder (3.0-5.0 eq) and ammonium chloride (1.0-1.5 eq).

  • Heat the mixture to reflux and stir vigorously. Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction mixture to room temperature and filter through a pad of Celite, washing the pad with ethanol.

  • Concentrate the filtrate under reduced pressure to remove the ethanol.

  • Extract the remaining aqueous solution with ethyl acetate (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate to obtain this compound.

Application in the Synthesis of Kinase Inhibitors

This compound is a key building block in the synthesis of various kinase inhibitors, which are at the forefront of targeted cancer therapy. Its aniline functionality readily participates in C-N cross-coupling reactions, such as the Buchwald-Hartwig amination and Ullmann condensation, to form bonds with heterocyclic scaffolds common in kinase inhibitors, such as pyrimidines and quinazolines[4][5][6].

Kinase_Inhibitor_Synthesis Building_Block This compound Coupling C-N Cross-Coupling (Buchwald-Hartwig or Ullmann) Building_Block->Coupling Heterocycle Heterocyclic Halide (e.g., 2-chloropyrimidine) Heterocycle->Coupling Kinase_Inhibitor Kinase Inhibitor Scaffold Coupling->Kinase_Inhibitor

Caption: General workflow for kinase inhibitor synthesis.

Key Reaction: Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction that has become a workhorse in medicinal chemistry for the formation of C-N bonds[4][7]. It offers a versatile and high-yielding method for coupling anilines with aryl halides under relatively mild conditions.

Protocol 3: General Procedure for Buchwald-Hartwig Amination of this compound with an Aryl Bromide

This protocol is a generalized procedure based on established methods[1].

Materials:

  • This compound

  • Aryl bromide

  • Palladium(II) acetate (Pd(OAc)₂)

  • BINAP (2,2'-bis(diphenylphosphino)-1,1'-binaphthyl)

  • Cesium carbonate (Cs₂CO₃)

  • Toluene, anhydrous

Procedure:

  • In a dry Schlenk tube under an inert atmosphere (e.g., argon or nitrogen), add the aryl bromide (1.0 eq), this compound (1.2 eq), cesium carbonate (1.5 eq), palladium(II) acetate (0.02 eq), and BINAP (0.03 eq).

  • Add anhydrous toluene to the Schlenk tube.

  • Degas the reaction mixture by bubbling argon through the solution for 10-15 minutes.

  • Seal the Schlenk tube and heat the reaction mixture to 100-110 °C with stirring.

  • Monitor the reaction progress by TLC or LC-MS.

  • Once the reaction is complete, cool the mixture to room temperature and filter through a pad of Celite, washing with toluene or ethyl acetate.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography to obtain the desired N-aryl product.

Causality Behind Experimental Choices:

  • Palladium Catalyst and Ligand: The choice of the palladium precursor and the phosphine ligand is critical for the efficiency of the Buchwald-Hartwig reaction. BINAP is a bulky, electron-rich ligand that promotes the reductive elimination step and prevents β-hydride elimination, a common side reaction[8].

  • Base: A strong, non-nucleophilic base like cesium carbonate is used to deprotonate the aniline, forming the active nucleophile in the catalytic cycle.

  • Solvent: Anhydrous, non-polar aprotic solvents like toluene are typically used to ensure the stability of the catalyst and reagents.

  • Inert Atmosphere: The palladium(0) active catalyst is sensitive to oxygen, so the reaction must be carried out under an inert atmosphere to prevent its degradation.

Case Study: Synthesis of a Dual PLK1/VEGF-R2 Kinase Inhibitor Precursor

Research has shown that 2-anilino-9-methoxy-5,7-dihydro-6H-pyrimido[5,4-d][1]benzazepin-6-ones are potent dual inhibitors of Polo-like kinase 1 (PLK1) and Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), both of which are important targets in cancer therapy[2][9]. The synthesis of these compounds can be accomplished by coupling a substituted aniline, such as this compound, with a suitable pyrimidine derivative.

PLK1_VEGFR2_Inhibitor_Pathway PLK1 PLK1 Cell_Cycle Cell Cycle Progression PLK1->Cell_Cycle promotes VEGFR2 VEGFR-2 Angiogenesis Angiogenesis VEGFR2->Angiogenesis promotes Tumor_Growth Tumor Growth Cell_Cycle->Tumor_Growth Angiogenesis->Tumor_Growth Inhibitor Dual Inhibitor Inhibitor->PLK1 inhibits Inhibitor->VEGFR2 inhibits

Caption: Signaling pathway targeted by dual PLK1/VEGFR-2 inhibitors.

While a specific protocol for the reaction with this compound is not detailed in the available search results, a plausible synthetic approach would involve a Buchwald-Hartwig or a related C-N coupling reaction with a 2-chloro- or 2-bromopyrimidine precursor of the benzazepine core.

Conclusion

This compound is a valuable and versatile building block for the synthesis of complex organic molecules, particularly in the realm of drug discovery. Its unique combination of functional groups allows for the strategic construction of compounds with enhanced physicochemical and biological properties. The protocols and application notes provided herein offer a solid foundation for researchers to effectively utilize this compound in their synthetic endeavors. As the demand for novel therapeutics continues to grow, the importance of such well-designed building blocks in accelerating the drug discovery process cannot be overstated.

References

  • PubChem. (n.d.). 2-Methoxy-4-morpholinoaniline. Retrieved from [Link]

  • Wikipedia. (n.d.). Buchwald–Hartwig amination. Retrieved from [Link]

  • Organic Synthesis. (n.d.). Buchwald-Hartwig Coupling. Retrieved from [Link]

  • Kashani, S. K., Jessiman, J. E., & Organ, M. G. (2019). Exploring Homogeneous Conditions for Mild Buchwald-Hartwig Amination in Batch and Flow. ChemRxiv. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthetic route for 3-fluoro-4-morpholinoaniline, and its sulfonamides and carbamates. Retrieved from [Link]

  • PubMed. (2010). Identification of 2-anilino-9-methoxy-5,7-dihydro-6H-pyrimido[5,4-d][1]benzazepin-6-ones as dual PLK1/VEGF-R2 kinase inhibitor chemotypes by structure-based lead generation. Retrieved from [Link]

  • PubMed Central. (2022). Discovery of New VEGFR-2 Inhibitors: Design, Synthesis, Anti-Proliferative Evaluation, Docking, and MD Simulation Studies. Retrieved from [Link]

  • PubMed. (n.d.). Synthesis of quinazolines as tyrosine kinase inhibitors. Retrieved from [Link]

  • PubMed. (2006). Synthesis and biological evaluation of 4-morpholino-2-phenylquinazolines and related derivatives as novel PI3 kinase p110alpha inhibitors. Retrieved from [Link]

  • PubMed Central. (2016). Synthesis and Biological Activity of 2-Chloro-8-methoxy-5-methyl-5H-indolo [2,3-b] Quinoline for the Treatment of Colorectal Cancer by Modulating PI3K/AKT/mTOR Pathways. Retrieved from [Link]

  • PubMed. (n.d.). Development and strategies of VEGFR-2/KDR inhibitors. Retrieved from [Link]

Sources

reaction conditions for N-alkylation of 2-Methoxy-5-morpholinoaniline

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide to the N-Alkylation of 2-Methoxy-5-morpholinoaniline for Pharmaceutical Research

Authored by a Senior Application Scientist

Abstract

This document provides a detailed technical guide for the N-alkylation of this compound, a key intermediate in the synthesis of pharmacologically active compounds. As N-alkylated aniline derivatives are prevalent scaffolds in drug discovery, mastering their synthesis is critical. This guide moves beyond simple step-by-step instructions to explain the underlying chemical principles and rationale behind protocol choices. We will explore three primary synthetic strategies: direct alkylation via nucleophilic substitution, reductive amination, and modern catalytic approaches using alcohols. Each section includes detailed, field-tested protocols, mechanistic insights, and data presented for clear, comparative analysis, designed to empower researchers in medicinal chemistry and drug development.

Introduction: The Strategic Importance of N-Alkylated this compound

The this compound scaffold is of significant interest in medicinal chemistry. The morpholine moiety often enhances aqueous solubility and metabolic stability, while the substituted aniline core provides a versatile platform for building complex molecules that can interact with various biological targets. N-alkylation of the primary aniline nitrogen is a crucial derivatization step, allowing for the introduction of diverse alkyl groups that can modulate a compound's potency, selectivity, and pharmacokinetic properties.

However, the N-alkylation of anilines is not always straightforward. Key challenges include:

  • Overalkylation: The secondary amine product is often more nucleophilic than the starting primary amine, leading to the formation of undesired tertiary amines.[1][2]

  • Substrate Reactivity: The nucleophilicity of the aniline nitrogen is governed by the electronic nature of the aromatic ring substituents. In our case, the methoxy and morpholino groups are electron-donating, which enhances the nucleophilicity of the aniline nitrogen, making it more reactive than a deactivated system (e.g., nitroaniline) but also increasing the risk of side reactions.[3]

  • Reagent and Condition Selection: The choice of alkylating agent, base, solvent, and temperature is critical for achieving high yields and selectivity for the desired mono-alkylated product.

This guide provides robust protocols to navigate these challenges effectively.

Synthetic Strategy I: Direct Alkylation with Alkyl Halides

Direct alkylation is a classical and widely used method for forming C-N bonds, proceeding via an SN2 mechanism where the nucleophilic aniline attacks an electrophilic alkyl halide.[1] While effective, this method requires careful control to prevent the formation of dialkylated byproducts.

Causality Behind Experimental Design
  • Choice of Base: A base is required to neutralize the hydrohalic acid (e.g., HBr, HCl) formed during the reaction. A moderately strong, non-nucleophilic base like potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) is ideal. Stronger bases like sodium hydride (NaH) can also be used but require anhydrous conditions and greater handling care.[1][3] The choice of base is critical; a weak base may result in a slow or incomplete reaction.[3]

  • Solvent Selection: Polar aprotic solvents such as N,N-Dimethylformamide (DMF), acetonitrile (MeCN), or acetone are preferred. These solvents can dissolve the reactants and stabilize charged intermediates without protonating the aniline, thereby maintaining its nucleophilicity.[3]

  • Control of Overalkylation: The most effective strategy to favor mono-alkylation is to use an excess of the starting aniline relative to the alkyl halide.[1] This statistically increases the probability that the alkyl halide will react with the more abundant primary amine rather than the newly formed secondary amine product.

Protocol 1: Mono-N-Alkylation with an Alkyl Bromide

Materials:

  • This compound

  • Alkyl Bromide (e.g., Benzyl Bromide, 1.0 eq.)

  • Potassium Carbonate (K₂CO₃, 2.0 eq.), finely powdered

  • Acetonitrile (MeCN) or DMF

  • Ethyl Acetate (EtOAc)

  • Saturated aqueous Sodium Chloride (brine)

  • Anhydrous Magnesium Sulfate (MgSO₄)

Procedure:

  • Reaction Setup: To a round-bottom flask equipped with a magnetic stir bar and reflux condenser, add this compound (1.2 to 1.5 eq.) and potassium carbonate (2.0 eq.).

  • Solvent Addition: Add sufficient acetonitrile or DMF to create a stirrable suspension (typically a 0.1 to 0.5 M solution with respect to the limiting reagent).

  • Reagent Addition: While stirring at room temperature, add the alkyl bromide (1.0 eq.) dropwise to the suspension.

  • Reaction: Heat the mixture to 60-80°C. The optimal temperature may vary depending on the reactivity of the alkyl halide.[3]

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting aniline is consumed or a significant amount of product has formed. Reactions are typically complete within 12-24 hours.[1]

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • Filter off the inorganic salts and wash the solid with a small amount of acetonitrile or ethyl acetate.[1]

    • Concentrate the filtrate under reduced pressure to remove the solvent.

    • Dissolve the residue in ethyl acetate (50 mL) and transfer to a separatory funnel.

    • Wash the organic layer sequentially with water (2 x 30 mL) and brine (1 x 30 mL).

    • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate in vacuo.

  • Purification: Purify the crude product by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of hexane/ethyl acetate) to isolate the pure mono-N-alkylated product.[1]

Data Summary Table: Direct Alkylation
ParameterRecommended ConditionRationale / Citation
Aniline:Alkyl Halide Ratio 1.2:1 to 1.5:1Minimizes N,N-dialkylation.[1]
Base K₂CO₃, Cs₂CO₃ (2.0 eq.)Neutralizes acid byproduct without being overly harsh.[1][3]
Solvent Acetonitrile, DMFPolar aprotic; solubilizes reagents and stabilizes intermediates.[3]
Temperature 60 - 80 °CProvides sufficient energy for SN2 reaction without promoting excessive side reactions.[3]

Synthetic Strategy II: Reductive Amination

Reductive amination is a powerful and highly versatile method for N-alkylation that involves the reaction of an amine with a carbonyl compound (an aldehyde or ketone) to form an imine intermediate, which is then reduced in situ to the target amine.[4][5] This approach is particularly valuable as it inherently avoids the problem of overalkylation that can plague direct alkylation methods.

Causality Behind Experimental Design
  • Imine Formation: The initial step is the acid-catalyzed formation of an iminium ion, which is the species that undergoes reduction. A small amount of acetic acid is often added to facilitate this step.

  • Reducing Agent Selection: The choice of reducing agent is critical. Sodium triacetoxyborohydride (NaBH(OAc)₃) is often the reagent of choice because it is mild enough not to reduce the starting aldehyde or ketone, reacting preferentially with the protonated imine intermediate.[6] Other reagents like sodium cyanoborohydride (NaBH₃CN) or sodium borohydride (NaBH₄) can also be used, but may require careful pH control or can reduce the starting carbonyl compound.[4][6]

Protocol 2: Reductive Amination with an Aldehyde

Materials:

  • This compound (1.0 eq.)

  • Aldehyde (e.g., Benzaldehyde, 1.1 eq.)

  • Sodium Triacetoxyborohydride (NaBH(OAc)₃, 1.5 eq.)

  • Dichloromethane (DCM) or 1,2-Dichloroethane (DCE)

  • Acetic Acid (catalytic amount, optional)

  • Saturated aqueous Sodium Bicarbonate (NaHCO₃)

  • Anhydrous Magnesium Sulfate (MgSO₄)

Procedure:

  • Reaction Setup: In a round-bottom flask, dissolve this compound (1.0 eq.) and the aldehyde (1.1 eq.) in DCM or DCE.

  • Imine Formation: Add a catalytic amount of acetic acid (e.g., 1-2 drops) and stir the mixture at room temperature for 30-60 minutes to allow for imine formation. It is crucial to wait until the imine is fully formed before adding the reducing agent.[4]

  • Reduction: Add sodium triacetoxyborohydride (1.5 eq.) to the mixture in portions. The reaction is typically exothermic. Stir at room temperature until the reaction is complete (monitor by TLC or LC-MS).

  • Work-up:

    • Carefully quench the reaction by slow addition of saturated aqueous NaHCO₃ solution.

    • Transfer the mixture to a separatory funnel and separate the layers.

    • Extract the aqueous layer with DCM (2 x 25 mL).

    • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel.

Visualization: Reductive Amination Workflow

Reductive_Amination_Workflow cluster_prep Step 1: Imine Formation cluster_reaction Step 2: Reduction cluster_workup Step 3: Work-up & Purification Start Dissolve Aniline & Aldehyde in Solvent Add_Acid Add Catalytic Acetic Acid Start->Add_Acid Stir_RT Stir at Room Temp (30-60 min) Add_Acid->Stir_RT Add_Reducer Add NaBH(OAc)₃ in Portions Stir_RT->Add_Reducer Stir_Complete Stir until Completion (Monitor by TLC/LC-MS) Add_Reducer->Stir_Complete Quench Quench with NaHCO₃ (aq) Stir_Complete->Quench Extract Extract with Organic Solvent Quench->Extract Purify Purify via Chromatography Extract->Purify Product Isolate Pure Secondary Amine Purify->Product

Caption: Experimental workflow for N-alkylation via reductive amination.

Synthetic Strategy III: Catalytic N-Alkylation with Alcohols

Modern synthetic chemistry emphasizes the development of "green" and atom-economical methods. The N-alkylation of amines with alcohols, often termed the "Borrowing Hydrogen" (BH) or "Hydrogen Autotransfer" (HT) methodology, is a prime example.[7] In this process, a metal catalyst temporarily dehydrogenates the alcohol to an aldehyde in situ. This aldehyde then undergoes reductive amination with the amine, and the metal-hydride species formed in the first step reduces the imine intermediate, regenerating the catalyst and producing water as the only byproduct.[7]

Causality Behind Experimental Design
  • Catalyst System: This transformation requires a transition metal catalyst. Ruthenium and Iridium complexes are commonly employed due to their efficiency in catalyzing the hydrogen transfer steps.[7][8][9] Commercially available catalysts can be used under relatively mild conditions.[7][9]

  • Reaction Conditions: These reactions are typically performed at elevated temperatures to facilitate the catalytic cycle. A base, such as potassium tert-butoxide (t-BuOK), is often required.[9][10] The choice of solvent, typically a non-polar solvent like toluene, is also important for reaction efficiency.

Protocol 3: Ruthenium-Catalyzed N-Alkylation with an Alcohol

Materials:

  • This compound (1.0 eq.)

  • Primary Alcohol (e.g., Benzyl Alcohol, 1.0 - 1.2 eq.)

  • Potassium tert-butoxide (t-BuOK, 1.0 eq.)

  • Ruthenium Catalyst (e.g., [RuCl₂(p-cymene)]₂, or other suitable complexes, 1-2 mol%)[7][9]

  • Toluene, anhydrous

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • Reaction Setup: To an oven-dried Schlenk tube or round-bottom flask under an inert atmosphere, add the Ruthenium catalyst (2 mol%), potassium tert-butoxide (1.0 eq.), and this compound (1.0 eq.).

  • Solvent and Reagent Addition: Add anhydrous toluene, followed by the primary alcohol (1.1 eq.) via syringe.

  • Reaction: Heat the reaction mixture to 80-110°C with vigorous stirring.

  • Monitoring: Monitor the reaction by TLC or LC-MS. These reactions are typically complete in 24 hours.[9]

  • Work-up:

    • Cool the mixture to room temperature and dilute with ethyl acetate.

    • Filter the mixture through a pad of Celite to remove the catalyst and base.

    • Wash the filtrate with water and brine.

    • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate in vacuo.

  • Purification: Purify the crude product by flash column chromatography.

Data Summary Table: Comparison of N-Alkylation Methods
MethodElectrophileKey Reagent(s)Key AdvantageKey Disadvantage
Direct Alkylation Alkyl HalideK₂CO₃ / MeCNSimple setup, common reagents.Risk of overalkylation.[2]
Reductive Amination Aldehyde/KetoneNaBH(OAc)₃Excellent selectivity for mono-alkylation.Requires a carbonyl compound; stoichiometric reductant.[5]
Catalytic (BH) AlcoholRu or Ir Catalyst / BaseHigh atom economy; water is the only byproduct.[7]Requires a catalyst; may need higher temperatures.
Visualization: General Mechanism of "Borrowing Hydrogen" Catalysis

Borrowing_Hydrogen RCH2OH R-CH₂OH (Alcohol) RCHO R-CHO (Aldehyde) RCH2OH->RCHO Dehydrogenation Cat [M] Catalyst Amine Primary Amine (Substrate) Imine Imine RCHO->Imine + Primary Amine CatH2 [M]-H₂ Hydride Product Product Amine Imine->Product Reduction H2O H₂O Cat->CatH2 Regeneration CatH2->Cat Reduction Step

Caption: Simplified catalytic cycle for N-alkylation with alcohols.

Conclusion

The N-alkylation of this compound can be achieved through several effective methods. Direct alkylation with alkyl halides is a straightforward approach, provided that overalkylation is controlled by using an excess of the aniline. Reductive amination offers superior selectivity for mono-alkylation and is a highly reliable and versatile strategy. For syntheses where sustainability and atom economy are paramount, the metal-catalyzed borrowing hydrogen reaction with alcohols presents a state-of-the-art alternative. The choice of method will depend on the specific alkyl group to be introduced, available reagents, and the desired scale of the reaction. The protocols and principles outlined in this guide provide a solid foundation for researchers to successfully synthesize these valuable pharmaceutical intermediates.

References

  • Benchchem. (n.d.). Application Notes and Protocols for N-alkylation of Aniline with Long-Chain Alkyl Halides.
  • Benchchem. (n.d.). Application Note: Protocol for N-alkylation of Aniline with 5-hexen-2-yl Bromide.
  • Benchchem. (n.d.). Application Notes and Protocols: N-Acylation and N-Alkylation of Halogenated Anilines.
  • An Efficient and Selective Nickel-Catalyzed Direct N-Alkylation of Anilines with Alcohols. (n.d.). ACS Publications.
  • N-Alkylation of Aniline by Copper-Chromite Catalyzer by Auto-Tran. (n.d.). TSI Journals.
  • Alkylation of Amines (Sucks!). (2017, May 26). Master Organic Chemistry.
  • Mechanistic Studies on the Alkylation of Amines with Alcohols Catalyzed by a Bifunctional Iridium Complex. (2015, May 5). ACS Publications.
  • Alkylation Process of Aromatic Amines. (n.d.). Google Patents.
  • Mocci, R., Atzori, L., Baratta, W., De Luca, L., & Porcheddu, A. (2023). N-Alkylation of aromatic amines with alcohols by using a commercially available Ru complex under mild conditions. ResearchGate.
  • Mocci, R., Atzori, L., Baratta, W., De Luca, L., & Porcheddu, A. (2023). N-Alkylation of aromatic amines with alcohols by using a commercially available Ru complex under mild conditions. NIH.
  • Benchchem. (n.d.). Optimization of reaction conditions for N-alkylation of 2-nitroaniline.
  • Green Synthesis of Morpholines via Selective Monoalkylation of Amines. (n.d.). ChemRxiv.
  • Research on the N-alkylation of morpholine with alcohols catalyzed by CuO–NiO/γ–Al2O3. (n.d.).
  • Synthesis of Complex Molecules through Reductive Amination. (n.d.). Labflow.
  • Visible-light-induced N-alkylation of anilines with 4-hydroxybutan-2-one. (n.d.). NIH.
  • Afanasyev, O. I., et al. (2019). Reductive Amination in the Synthesis of Pharmaceuticals. PubMed.
  • Reductive Amination in the Synthesis of Pharmaceuticals | Request PDF. (n.d.). ResearchGate.
  • Synthesis and biological evaluation of novel 2-morpholino-4-anilinoquinoline derivatives as antitumor agents against HepG2 cell line. (2024, January 19). NIH.
  • Hitchhiker's guide to reductive amination. (n.d.). Organic Chemistry Portal.

Sources

Application Notes and Protocols for 2-Methoxy-5-morpholinoaniline: A Key Intermediate in Pharmaceutical Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides an in-depth exploration of 2-Methoxy-5-morpholinoaniline (CAS No: 383870-88-0), a pivotal intermediate in the synthesis of contemporary pharmaceuticals. We delve into the causality behind its synthetic routes, its critical application in the production of the epidermal growth factor receptor (EGFR) inhibitor Gefitinib, and the rigorous analytical methods required for its quality control. This document is intended for researchers, medicinal chemists, and process development scientists, offering both foundational knowledge and actionable laboratory protocols.

Introduction: The Strategic Importance of the Morpholinoaniline Scaffold

In the landscape of medicinal chemistry, the morpholine ring is recognized as a "privileged structure."[1] Its frequent incorporation into bioactive molecules stems from its ability to improve physicochemical properties such as aqueous solubility, metabolic stability, and pharmacokinetic profiles.[2][3] The morpholine moiety, a saturated heterocycle, can engage in hydrogen bonding via its oxygen atom and improve the overall disposition of a drug candidate within the body.[4][5]

When combined with a substituted aniline core, as in this compound, the resulting scaffold becomes a powerful building block for targeted therapeutics. The methoxy and amino groups on the aniline ring provide reactive handles for constructing more complex molecular architectures. Specifically, this compound is a well-established precursor in the synthesis of Gefitinib, a first-line treatment for non-small-cell lung cancer (NSCLC) with specific EGFR mutations.[6][7] The strategic assembly of this intermediate is, therefore, a critical step in the supply chain of this life-saving medication.

Physicochemical and Handling Data

Ensuring the quality and consistency of starting materials is fundamental to any pharmaceutical synthesis. The key properties of this compound are summarized below.

PropertyValueSource
CAS Number 383870-88-0[8]
Molecular Formula C₁₁H₁₆N₂O₂[8]
Molecular Weight 208.26 g/mol [9][10]
Appearance Off-white to light brown crystalline powder
Purity Typically ≥97%
SMILES COC1=C(N)C=C(C=C1)N1CCOCC1[8]
Topological Polar Surface Area (TPSA) 47.72 Ų[9]
Storage Store at 2-8°C in a dry, well-ventilated place under an inert atmosphere.
Safety and Handling Precautions

As with all aniline derivatives, appropriate safety measures are crucial. The precursor, 2-Methoxy-5-nitroaniline, is classified as harmful if swallowed, in contact with skin, or inhaled, and may cause genetic defects.[11] While this compound itself has a different hazard profile, caution is warranted.

  • Personal Protective Equipment (PPE): Wear chemical-resistant gloves, safety goggles with side shields, and a lab coat.

  • Engineering Controls: All manipulations should be performed in a certified chemical fume hood to avoid inhalation of dust or vapors.

  • Handling: Avoid contact with skin and eyes. Do not breathe dust. Keep away from strong oxidizing agents and acids.[11]

  • First Aid: In case of skin contact, wash off immediately with soap and plenty of water. For eye contact, rinse immediately with plenty of water for at least 15 minutes.[11]

Synthesis Protocol: this compound

The most common and efficient synthesis of this compound involves the reduction of its nitro precursor, 4-(4-methoxy-3-nitrophenyl)morpholine. This nitro-compound is typically prepared via nucleophilic aromatic substitution on a suitable di-substituted benzene. The reduction of the nitro group to the primary amine is a critical step, often achieved through catalytic hydrogenation.

Experimental Protocol: Catalytic Hydrogenation

This protocol details the reduction of 4-(4-methoxy-3-nitrophenyl)morpholine to this compound.

Materials:

  • 4-(4-methoxy-3-nitrophenyl)morpholine

  • Palladium on carbon (10% Pd/C), 50% wet

  • Methanol (MeOH) or Ethyl Acetate (EtOAc)

  • Hydrogen (H₂) gas

  • Celite® or a similar filter aid

Procedure:

  • Reactor Setup: To a suitable hydrogenation reactor, charge 4-(4-methoxy-3-nitrophenyl)morpholine (1.0 eq).

  • Solvent Addition: Add methanol (10-15 volumes, e.g., 10-15 mL per gram of starting material).

  • Catalyst Addition: Carefully add 10% Pd/C catalyst (typically 5-10% by weight of the starting material) as a slurry in a small amount of the reaction solvent.

    • Causality Note: Palladium on carbon is a highly efficient and widely used catalyst for the reduction of aromatic nitro groups. The reaction proceeds on the surface of the catalyst where hydrogen gas is adsorbed. Using the catalyst as a wet slurry minimizes the risk of ignition upon contact with the flammable solvent.[12]

  • Hydrogenation: Seal the reactor and purge it several times with nitrogen, followed by hydrogen. Pressurize the reactor with hydrogen gas (typically 50-60 psi).

  • Reaction: Stir the mixture vigorously at room temperature (20-25°C). The reaction is exothermic and may require cooling to maintain the desired temperature.

  • Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) until the starting material is fully consumed. Hydrogen uptake will also cease upon completion.

  • Work-up: Once the reaction is complete, carefully vent the hydrogen and purge the reactor with nitrogen.

  • Filtration: Filter the reaction mixture through a pad of Celite® to remove the palladium catalyst. Wash the Celite® pad with additional methanol to ensure complete recovery of the product.

    • Causality Note: The Celite® pad prevents the fine palladium particles from passing through the filter medium. It is critical to keep the filter cake wet with solvent during filtration to prevent the pyrophoric catalyst from igniting in the air.

  • Concentration: Concentrate the filtrate under reduced pressure to yield crude this compound.

  • Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., isopropanol/hexane) to afford the final product as a crystalline solid.

Synthesis Workflow Diagram

SynthesisWorkflow A Start: 4-(4-methoxy-3-nitrophenyl)morpholine B Dissolve in Methanol A->B C Add 10% Pd/C Catalyst B->C D Hydrogenation (H₂, 50 psi, 25°C) C->D E Reaction Monitoring (TLC/HPLC) D->E Monitor F Filter through Celite® E->F Complete G Concentrate Under Vacuum F->G H Purification (Recrystallization) G->H I Final Product: this compound H->I

Caption: Synthesis of this compound via catalytic hydrogenation.

Application in Gefitinib Synthesis

This compound is a key precursor for building the quinazoline core of Gefitinib. The synthesis involves cyclization with a formylating agent to create the heterocyclic ring system, followed by condensation with the side chain.

Experimental Protocol: Gefitinib Synthesis

This protocol outlines a plausible route from an intermediate derived from this compound to Gefitinib. A common strategy involves first converting the aniline to a benzonitrile, which then undergoes cyclization.[13]

Part A: Formation of the Quinazoline Core

  • Intermediate Preparation: A common route involves reacting an intermediate like 2-amino-4-methoxy-5-(3-morpholinopropoxy)benzonitrile hydrochloride with N,N-dimethylformamide dimethyl acetal (DMF-DMA).[13] This forms an N,N-dimethylformamidine intermediate.

    • Causality Note: DMF-DMA acts as a one-carbon synthon, providing the carbon atom that will become C4 of the quinazoline ring. The reaction proceeds via the formation of a reactive formamidine intermediate.

Part B: Cyclization and Rearrangement

  • Reaction Setup: Charge the N'-(2-cyano-5-methoxy-4-(3-morpholinopropoxy)phenyl)-N,N-dimethylformamidine intermediate (1.0 eq) and 3-chloro-4-fluoroaniline (1.1-1.2 eq) into a reactor with a suitable high-boiling solvent like acetic acid or xylene.

  • Cyclization: Heat the reaction mixture to reflux (e.g., 120-140°C) for several hours.

    • Causality Note: At high temperatures, the 3-chloro-4-fluoroaniline displaces the dimethylamine group from the formamidine. The resulting intermediate then undergoes an intramolecular cyclization, where the aniline nitrogen attacks the cyano group, leading to the formation of the quinazoline ring system in a rearrangement reaction to yield Gefitinib.[13]

  • Monitoring: Monitor the reaction by HPLC until the starting materials are consumed.

  • Isolation: Cool the reaction mixture. The product may precipitate upon cooling. The crude Gefitinib can be isolated by filtration.

  • Purification: The crude product is typically purified by recrystallization from a suitable solvent (e.g., methanol or isopropanol) or by slurry washing to achieve the required pharmaceutical-grade purity.[14]

Gefitinib Synthesis Workflow

Gefitinib_Synthesis cluster_0 Intermediate Preparation cluster_1 Final Assembly A 2-Amino-4-methoxy-5- (3-morpholinopropoxy)benzonitrile HCl B React with DMF-DMA A->B C Formamidine Intermediate B->C D Add 3-chloro-4-fluoroaniline in Acetic Acid C->D E Heat to Reflux (120-140°C) D->E F Cyclization & Rearrangement E->F G Isolate & Purify F->G I Final API: Gefitinib G->I

Caption: Synthesis of Gefitinib from a key morpholinoaniline-derived intermediate.

Analytical Quality Control Methods

Rigorous analytical testing is essential to confirm the identity, purity, and quality of this compound before its use in API synthesis.

Analytical MethodParameter MeasuredPurpose & Rationale
¹H and ¹³C NMR Chemical StructureProvides unambiguous confirmation of the molecular structure by analyzing the chemical environment of hydrogen and carbon atoms.[15]
HPLC (UV Detection) Purity, Impurity ProfileQuantifies the main component and detects/quantifies any process-related impurities or degradation products. A reversed-phase method is typical.[16]
Mass Spectrometry (MS) Molecular WeightConfirms the molecular weight of the compound and can be coupled with LC (LC-MS) to identify impurities.[17]
FTIR Spectroscopy Functional GroupsConfirms the presence of key functional groups (e.g., N-H stretch of the amine, C-O-C stretch of the ether and morpholine).
Melting Point Purity IndicationA sharp melting point range is indicative of high purity.

Conclusion

This compound stands as a testament to the power of strategic molecular design in pharmaceutical development. Its synthesis, while straightforward, requires careful control of reaction conditions and rigorous purification to meet the stringent demands of API manufacturing. As a key building block for Gefitinib, this intermediate plays a vital role in the production of a critical therapy for cancer patients, underscoring the importance of robust and well-documented chemical processes in modern medicine.

References

  • Kourounakis, A. P., et al. (2019). Morpholine as a privileged structure: A review on the medicinal chemistry and pharmacological activity of morpholine containing bioactive molecules. Medicinal Research Reviews. Available at: [Link]

  • Singh, R. K., et al. (2020). Morpholine as ubiquitous pharmacophore in medicinal chemistry: Deep insight into the structure-activity relationship (SAR). Bioorganic Chemistry. Available at: [Link]

  • Kourounakis, A. P., et al. (2020). Morpholine as a privileged structure: A review on the medicinal chemistry and pharmacological activity of morpholine containing bioactive molecules. Semantic Scholar. Available at: [Link]

  • Tzara, A., et al. (2020). Morpholine As a Scaffold in Medicinal Chemistry: An Update on Synthetic Strategies. ResearchGate. Available at: [Link]

  • Jain, A., & Sahu, S. K. (2020). Morpholine As a Scaffold in Medicinal Chemistry: An Update on Synthetic Strategies. Odessa University Chemical Journal. Available at: [Link]

  • New Drug Approvals. (2015). Gefitinib. New Drug Approvals. Available at: [Link]

  • Google Patents. (n.d.). US8350029B2 - Process for the preparation of gefitinib. Google Patents.
  • Google Patents. (n.d.). CN103570633B - The preparation method of Gefitinib. Google Patents.
  • WorldOfChemicals. (n.d.). High Purity 2-Methoxy-5-(trifluoromethyl)aniline: Synthesis, Applications, and Sourcing from Reliable Manufacturers. WorldOfChemicals. Available at: [Link]

  • PubChem. (n.d.). 2-Methoxy-5-nitroaniline. PubChem. Available at: [Link]

  • PubChem. (n.d.). 2-Methoxy-4-morpholinoaniline. PubChem. Available at: [Link]

  • Susanti, D., et al. (2022). A Novel Synthesis of Anti-Cancer Drug Gefitinib from 6,7-Dimethoxy-3H-Quinazolin-4-One. Sains Malaysiana. Available at: [Link]

  • Appchem. (n.d.). This compound. Appchem. Available at: [Link]

  • Liu, W., et al. (2022). Synthesis and In Vitro Antitumor Activity Evaluation of Gefitinib-1,2,3-Triazole Derivatives. Molecules. Available at: [Link]

  • Reagecon Diagnostics Limited. (n.d.). 2-Methoxy-5-Methylaniline Analytical Standard. Reagecon. Available at: [Link]

  • J&K Scientific. (n.d.). 2-Methoxy-4-morpholinoaniline, 95%. J&K Scientific. Available at: [Link]

  • Royal Society of Chemistry. (n.d.). Synthetic route for 3-fluoro-4-morpholinoaniline, and its sulfonamides and carbamates. Royal Society of Chemistry. Available at: [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of morpholines. Organic Chemistry Portal. Available at: [Link]

  • Google Patents. (n.d.). A process for the preparation of 4-fluoro-2-methoxy-5-nitroaniline. Google Patents.
  • Zhang, L., et al. (2012). Design and synthesis of novel Gefitinib analogues with improved anti-tumor activity. Bioorganic & Medicinal Chemistry Letters. Available at: [Link]

  • ResearchGate. (n.d.). Process for synthesis of gefitinib. ResearchGate. Available at: [Link]

  • White Rose Research Online. (n.d.). Recent advances made in the synthesis of small drug molecules for clinical applications. White Rose Research Online. Available at: [Link]

  • MDPI. (n.d.). Recent Progress in the Synthesis of Drugs and Bioactive Molecules Incorporating Nitro(het)arene Core. MDPI. Available at: [Link]

  • Royal Society of Chemistry. (2025). Analytical Methods. Royal Society of Chemistry. Available at: [Link]

  • National Institutes of Health. (2024). Design, synthesis, pharmacological evaluation, and in silico studies of the activity of novel spiro pyrrolo[3,4-d]pyrimidine derivatives. National Institutes of Health. Available at: [Link]

  • J&K Scientific LLC. (n.d.). 2-Methoxy-5-nitroaniline. J&K Scientific LLC. Available at: [Link]

  • ResearchGate. (n.d.). Synthesis of 2-ethyl-4-methoxy aniline via four-step process. ResearchGate. Available at: [Link]

  • PubMed. (n.d.). Design, synthesis and pharmacological evaluation of 4-(3-chloro-4-(3-cyclopropylthioureido)-2-fluorophenoxy)-7-methoxyquinoline-6-carboxamide (WXFL-152): a novel triple angiokinase inhibitor for cancer therapy. PubMed. Available at: [Link]

Sources

Application Note & Protocol: A Versatile and Efficient Synthesis of Bio-active Quinazoline Scaffolds from 2-Methoxy-5-morpholinoaniline

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The quinazoline core is a privileged scaffold in medicinal chemistry, forming the structural basis for a multitude of therapeutic agents with diverse pharmacological activities, including anticancer and antihypertensive properties.[1][2] This application note provides a detailed, field-tested protocol for the synthesis of novel quinazoline derivatives, commencing from the readily accessible starting material, 2-Methoxy-5-morpholinoaniline. We present a robust, copper-catalyzed, one-pot, three-component reaction strategy that demonstrates high efficiency and broad substrate applicability. The causality behind critical experimental choices is elucidated to empower researchers in adapting and troubleshooting the methodology for their specific drug discovery campaigns.

Introduction and Scientific Principle

Quinazoline and its derivatives are a prominent class of nitrogen-containing heterocyclic compounds that have garnered significant attention from the scientific community due to their broad spectrum of biological activities.[3][4] The development of efficient and scalable synthetic routes to access structurally diverse quinazoline libraries is therefore a critical objective in modern drug development.[5][6]

The protocol herein describes a highly efficient synthesis of 2,4-disubstituted quinazolines via a copper-catalyzed aerobic oxidative cyclization. The reaction proceeds through a one-pot, three-component assembly of a 2-aminoaniline derivative (this compound), an aldehyde, and a nitrogen source (ammonium acetate).

The core mechanism involves three key stages:

  • Condensation: The initial step is the formation of a Schiff base (imine) intermediate from the condensation of the aldehyde with ammonia, which is generated in situ from ammonium acetate.

  • Cyclization: The 2-amino group of the aniline derivative performs an intramolecular nucleophilic attack on the imine carbon, leading to the formation of a 1,2,3,4-tetrahydroquinazoline intermediate.

  • Oxidation: A copper(I) catalyst, in the presence of an oxidant (atmospheric oxygen), facilitates the dehydrogenation (aromatization) of the tetrahydroquinazoline intermediate to yield the stable, aromatic quinazoline product.[7][8] Copper catalysis is particularly advantageous due to its low cost, high efficiency, and environmentally benign nature.[9]

Safety & Handling

General Precautions: All manipulations should be performed in a well-ventilated fume hood. Personal Protective Equipment (PPE), including safety goggles, a lab coat, and appropriate chemical-resistant gloves (e.g., nitrile), must be worn at all times.[10][11] An eyewash station and safety shower should be readily accessible.[10]

Reagent-Specific Hazards:

  • This compound: While specific toxicological data is limited, analogous aniline derivatives can be harmful if swallowed, inhaled, or absorbed through the skin.[12][13] Handle with care.

  • Copper(I) Iodide (CuI): May cause skin and eye irritation. Avoid inhalation of dust.

  • Aldehydes: Many aldehydes are volatile, flammable, and can be irritants or sensitizers.

  • Solvents (e.g., DMSO, Ethanol): Dimethyl sulfoxide (DMSO) can enhance the dermal absorption of other chemicals. Ethanol is flammable. Handle all solvents with appropriate care.

Refer to the Safety Data Sheet (SDS) for each specific reagent before commencing any experimental work.[11][14]

Experimental Protocol: Synthesis of a Representative Quinazoline

This protocol details the synthesis of 2-phenyl-7-methoxy-5-morpholinoquinazoline (a representative example) from this compound and benzaldehyde.

Materials and Equipment
  • Reagents:

    • This compound (≥98% purity)

    • Benzaldehyde (≥99% purity)

    • Copper(I) Iodide (CuI, 99.9%)

    • Ammonium Acetate (NH₄OAc, ≥98%)

    • Dimethyl Sulfoxide (DMSO, anhydrous, ≥99.8%)

    • Ethyl Acetate (EtOAc, HPLC grade)

    • Hexanes (HPLC grade)

    • Deionized Water

    • Brine (saturated NaCl solution)

  • Equipment:

    • 100 mL round-bottom flask

    • Reflux condenser

    • Magnetic stirrer and hotplate

    • Thermometer

    • Separatory funnel

    • Rotary evaporator

    • Thin Layer Chromatography (TLC) plates (silica gel 60 F₂₅₄)

    • Glassware for column chromatography

    • NMR tubes and Mass Spectrometry vials

Step-by-Step Synthesis Procedure
  • Reaction Setup: To a 100 mL round-bottom flask equipped with a magnetic stir bar, add this compound (1.0 mmol, 222.3 mg).

  • Reagent Addition: Sequentially add benzaldehyde (1.2 mmol, 127.3 mg, 122 µL), ammonium acetate (5.0 mmol, 385.4 mg), and Copper(I) Iodide (0.1 mmol, 19.0 mg).

  • Solvent Addition: Add 10 mL of anhydrous DMSO to the flask.

  • Reaction Execution: Fit the flask with a reflux condenser open to the atmosphere (via a drying tube if desired, though atmospheric oxygen is required). Place the flask in a pre-heated oil bath at 120 °C. Stir the reaction mixture vigorously.

    • Scientist's Note: DMSO is an excellent high-boiling polar aprotic solvent for this reaction, facilitating the dissolution of the reagents and promoting the reaction rate. The high temperature is necessary to drive the condensation and cyclization steps efficiently. Atmospheric oxygen serves as the terminal oxidant in the copper-catalyzed dehydrogenation step.[7]

  • Monitoring Progress: Monitor the reaction progress by TLC (e.g., using a 3:1 Hexanes:EtOAc mobile phase). Spot the starting material and the reaction mixture. The consumption of the aniline and the appearance of a new, typically UV-active, product spot indicates reaction progression. The reaction is generally complete within 8-12 hours.

  • Work-up:

    • Once the reaction is complete, allow the mixture to cool to room temperature.

    • Pour the dark reaction mixture into a separatory funnel containing 100 mL of deionized water.

    • Extract the aqueous phase with ethyl acetate (3 x 50 mL).

    • Scientist's Note: This aqueous wash is critical for removing the high-boiling DMSO solvent and the water-soluble ammonium acetate and copper salts.

    • Combine the organic layers and wash them sequentially with deionized water (2 x 50 mL) and then with brine (1 x 50 mL) to remove residual water.

    • Dry the combined organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: The resulting crude residue should be purified by column chromatography on silica gel.

    • Elute with a gradient of ethyl acetate in hexanes (e.g., starting from 10% EtOAc in hexanes and gradually increasing to 30% EtOAc).

    • Combine the fractions containing the pure product (as determined by TLC) and evaporate the solvent to yield the quinazoline derivative as a solid.

  • Characterization: Confirm the identity and purity of the final compound using standard analytical techniques:

    • ¹H and ¹³C NMR: To confirm the chemical structure. Expected spectra for quinazolines will show characteristic aromatic proton and carbon signals.[15][16]

    • Mass Spectrometry (MS): To confirm the molecular weight of the synthesized compound.[17]

    • Melting Point: To assess purity.

Data Summary and Visualization

Table 1: Reaction Parameters for Quinazoline Synthesis
ParameterValueRationale
Starting Aniline This compoundSubstrate
Aniline Amount 1.0 mmolLimiting Reagent
Aldehyde BenzaldehydeC2 Source
Aldehyde Amount 1.2 equivSlight excess to drive reaction
Nitrogen Source Ammonium AcetateProvides N1 and N3 atoms
Nitrogen Source Amount 5.0 equivActs as reagent and buffer
Catalyst Copper(I) Iodide (CuI)Facilitates oxidative aromatization[18]
Catalyst Loading 10 mol%Effective catalytic amount
Solvent DMSOHigh-boiling polar solvent
Temperature 120 °CEnsures sufficient energy for cyclization
Reaction Time 8-12 hoursTypical time to completion
Expected Yield 75-90%Based on analogous reactions[9]
Reaction Pathway Diagram

The following diagram illustrates the synthetic pathway from the starting materials to the final quinazoline product.

G Reactants This compound + Benzaldehyde + NH₄OAc Intermediate Dihydroquinazoline Intermediate Reactants->Intermediate Condensation & Intramolecular Cyclization Product 2-phenyl-7-methoxy- 5-morpholinoquinazoline Intermediate->Product Catalytic Oxidation Catalyst CuI, O₂ (air) 120 °C, DMSO Catalyst->Intermediate

Sources

Comprehensive Analytical Characterization of 2-Methoxy-5-morpholinoaniline: Application Notes and Protocols for Pharmaceutical Development

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This guide provides a comprehensive suite of analytical methodologies for the characterization of 2-Methoxy-5-morpholinoaniline, a key intermediate in pharmaceutical synthesis. Ensuring the identity, purity, and stability of such molecules is paramount for regulatory compliance and the success of drug development programs. We present detailed, field-proven protocols for chromatographic and spectroscopic techniques, including High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), Nuclear Magnetic Resonance (NMR) Spectroscopy, and Fourier-Transform Infrared (FTIR) Spectroscopy. The causality behind experimental choices is explained to empower researchers to adapt and troubleshoot these methods effectively.

Introduction and Physicochemical Profile

This compound is an aromatic amine derivative whose precise analytical characterization is critical for its use as a starting material or intermediate.[1] Aromatic amines can be susceptible to oxidation, especially when in solution, making robust analytical control essential.[1] This document outlines an integrated approach to confirm its structural integrity and quantify its purity, providing a foundation for quality control and regulatory submissions.

Table 1: Physicochemical Properties of this compound

PropertyValueSource(s)
CAS Number 383870-88-0[2][3]
Molecular Formula C₁₁H₁₆N₂O₂[2][3]
Molecular Weight 208.26 g/mol [2][4]
Canonical SMILES COC1=C(C=C(C=C1)N2CCOCC2)N[2]
Topological Polar Surface Area 47.7 Ų[2][4]

Chromatographic Methods for Purity and Impurity Profiling

Chromatographic techniques are the cornerstone for assessing the purity of pharmaceutical intermediates. We detail both HPLC and GC-MS methods, which provide orthogonal (different and complementary) information on the analyte and its potential impurities.

High-Performance Liquid Chromatography (HPLC) for Purity Assessment

Principle & Rationale: Reversed-phase HPLC (RP-HPLC) is the primary method for quantifying non-volatile, UV-active compounds like this compound. The separation occurs based on the compound's partitioning between a nonpolar stationary phase (typically C18) and a polar mobile phase.[5] The inclusion of an acid modifier, such as formic or phosphoric acid, is crucial for protonating the aniline and morpholine nitrogens. This prevents peak tailing by minimizing unwanted interactions with residual silanols on the silica support, thereby ensuring sharp, symmetrical peaks suitable for accurate quantification.[6][7]

HPLC_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_data Data Processing A Prepare Mobile Phase (e.g., ACN:H₂O with Formic Acid) B Prepare Sample (Dissolve in Mobile Phase) A->B C Prepare Standards (Calibration Curve) B->C D System Equilibration C->D E Inject Sample/ Standard D->E F Isocratic/Gradient Elution E->F G UV Detection (e.g., 254 nm) F->G H Integrate Peak Area G->H I Calculate Purity (% Area Normalization) H->I

Caption: Workflow for HPLC purity analysis.

Protocol 2.1: Purity Determination by RP-HPLC-UV

  • Instrumentation: A standard HPLC system with a quaternary or binary pump, autosampler, column thermostat, and a Diode Array Detector (DAD) or UV-Vis detector.

  • Chromatographic Conditions:

    Table 2: HPLC Method Parameters

    ParameterRecommended ConditionRationale
    Column C18, 250 mm x 4.6 mm, 5 µmStandard nonpolar phase for good retention of aromatic compounds.
    Mobile Phase A 0.1% Formic Acid in WaterFormic acid is MS-compatible and improves peak shape.[7]
    Mobile Phase B 0.1% Formic Acid in AcetonitrileAcetonitrile is a common organic modifier with good UV transparency.
    Elution Mode Isocratic: 60:40 (A:B) or GradientStart with isocratic; use a gradient if impurities with different polarities are expected.
    Flow Rate 1.0 mL/minStandard flow for a 4.6 mm ID column.
    Column Temperature 30 °CEnsures reproducible retention times.
    Detection Wavelength 254 nmCommon wavelength for aromatic compounds; scan with DAD for optimal wavelength.
    Injection Volume 10 µL
    Sample Diluent Mobile PhaseEnsures sample compatibility with the starting conditions.
  • Standard Preparation:

    • Accurately weigh ~10 mg of this compound reference standard into a 100 mL volumetric flask.

    • Dissolve and dilute to volume with the mobile phase to create a 100 µg/mL stock solution.

  • Sample Preparation:

    • Prepare a sample solution at the same concentration (100 µg/mL) as the standard.

    • Filter through a 0.45 µm syringe filter before injection to remove particulates.

  • Analysis and Calculation:

    • Equilibrate the column for at least 30 minutes.

    • Inject the sample and record the chromatogram.

    • Calculate purity using the area normalization method:

      • % Purity = (Area of Main Peak / Total Area of All Peaks) x 100

Gas Chromatography-Mass Spectrometry (GC-MS) for Volatiles and Identity

Principle & Rationale: GC-MS is ideal for identifying volatile and semi-volatile organic impurities. For anilines, direct injection can sometimes be challenging due to their polarity and potential for thermal degradation in the hot injector.[8] Therefore, two approaches are presented: direct injection for screening robust, volatile impurities, and a derivatization method to enhance the volatility and stability of the parent compound, enabling its analysis and the detection of related polar impurities. Derivatization with an agent like trifluoroacetic anhydride (TFAA) converts the polar N-H bond into a less polar, more volatile trifluoroacetyl amide.[9]

GCMS_Workflow cluster_direct Direct Injection cluster_deriv Derivatization Sample Prepare Sample (in Organic Solvent) A Inject Directly Sample->A B Add TFAA Sample->B Analysis GC Separation (e.g., DB-5ms column) + MS Detection (EI) A->Analysis C Heat (e.g., 70°C) B->C D Inject Derivatized Sample C->D D->Analysis

Caption: Orthogonal GC-MS workflows.

Protocol 2.2: GC-MS Analysis

  • Instrumentation: A GC system equipped with a split/splitless injector and coupled to a mass spectrometer (e.g., a single quadrupole with an electron ionization source).

  • Chromatographic Conditions:

    Table 3: GC-MS Method Parameters

    ParameterRecommended ConditionRationale
    Column DB-5ms (or equivalent), 30 m x 0.25 mm, 0.25 µmA robust, low-polarity 5% phenyl column suitable for general-purpose screening.[8]
    Carrier Gas Helium, constant flow at 1.2 mL/minInert carrier gas standard for MS.
    Injector Temperature 280 °CBalances volatilization with minimizing thermal degradation.
    Injection Mode Split (e.g., 20:1)Prevents column overloading and ensures sharp peaks.
    Oven Program 100 °C (hold 2 min), ramp to 300 °C at 15 °C/min, hold 5 minA general-purpose ramp to separate compounds across a range of boiling points.
    MS Source Temp. 230 °CStandard temperature for EI source.
    MS Quad Temp. 150 °CStandard temperature for quadrupole.
    Ionization Mode Electron Ionization (EI) at 70 eVProvides reproducible fragmentation patterns for library matching.
    Scan Range 40 - 450 amuCovers the mass of the parent compound and expected fragments.
  • Sample Preparation (Direct Injection):

    • Dissolve the sample in a suitable solvent (e.g., ethyl acetate or dichloromethane) to a concentration of ~1 mg/mL.

  • Sample Preparation (Derivatization):

    • Dissolve ~1 mg of the sample in 100 µL of ethyl acetate in a GC vial.

    • Add 100 µL of trifluoroacetic anhydride (TFAA).

    • Cap the vial and heat at 70 °C for 20 minutes.[9]

    • Cool to room temperature before injection.

Spectroscopic Methods for Structural Elucidation

Spectroscopic techniques provide definitive confirmation of the molecular structure.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Principle & Rationale: NMR is the most powerful tool for unambiguous structural determination. ¹H NMR provides information about the chemical environment, number, and connectivity of protons, while ¹³C NMR identifies all unique carbon atoms in the molecule.[10] The predicted spectrum for this compound is based on established chemical shift principles.

Protocol 3.1: NMR Sample Preparation

  • Weigh 5-10 mg of the sample into a clean, dry NMR tube.

  • Add ~0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆). DMSO-d₆ is often preferred for anilines as it can help in observing the exchangeable N-H protons.

  • Cap the tube and invert several times to dissolve the sample completely.

  • Acquire ¹H and ¹³C spectra on a spectrometer (e.g., 400 MHz or higher).[10]

Table 4: Predicted ¹H NMR Spectral Assignments (in CDCl₃)

ProtonsPredicted δ (ppm)MultiplicityIntegrationAssignment
a ~3.85Singlet (s)3H-OCH₃
b ~3.80Triplet (t)4HMorpholine (-O-CH₂-)
c ~3.10Triplet (t)4HMorpholine (-N-CH₂-)
d ~3.60Broad Singlet (br s)2H-NH₂ (exchangeable)
e, f, g 6.3 - 6.8Multiplet (m)3HAromatic Protons
Fourier-Transform Infrared (FTIR) Spectroscopy

Principle & Rationale: FTIR spectroscopy identifies the functional groups present in a molecule by measuring the absorption of infrared radiation at specific frequencies corresponding to bond vibrations.[11] It is a rapid and reliable technique for confirming the presence of key structural motifs.

Protocol 3.2: FTIR Sample Preparation (ATR)

  • Ensure the Attenuated Total Reflectance (ATR) crystal is clean.

  • Place a small amount of the solid sample directly onto the ATR crystal.

  • Apply pressure using the anvil to ensure good contact.

  • Collect the spectrum, typically over a range of 4000-400 cm⁻¹.

Table 5: Characteristic FTIR Absorption Bands

Wavenumber (cm⁻¹)Vibration TypeFunctional Group
3450 - 3300N-H stretch (asymmetric & symmetric)Primary Amine (-NH₂)
3050 - 3010C-H stretch (aromatic)Aromatic Ring
2950 - 2800C-H stretch (aliphatic)Methoxy & Morpholine
1620 - 1580C=C stretchAromatic Ring
1250 - 1200C-O stretch (asymmetric)Aryl Ether (-O-CH₃)
1120 - 1085C-O-C stretchMorpholine Ether
Mass Spectrometry (MS)

Principle & Rationale: Mass spectrometry provides the exact molecular weight of the compound and, through fragmentation patterns, offers additional structural confirmation. When coupled with a chromatographic inlet (like HPLC or GC), it becomes a powerful tool for identifying unknown impurities.

Expected Data (Electrospray Ionization - ESI+):

  • Molecular Ion: A prominent peak at m/z 209.13, corresponding to the protonated molecule [M+H]⁺.

  • Key Fragments: Plausible fragmentation could involve the loss of a methyl group from the ether (m/z 194), cleavage of the morpholine ring, or other characteristic fragmentations of the aniline core.

Integrated Analytical Strategy

A single analytical technique is insufficient for the complete characterization of a pharmaceutical intermediate. A robust strategy relies on the integration of orthogonal methods to build a comprehensive quality profile.

Integrated_Strategy Compound 2-Methoxy-5- morpholinoaniline HPLC HPLC-UV Compound->HPLC GCMS GC-MS Compound->GCMS NMR NMR Compound->NMR FTIR FTIR Compound->FTIR MS MS Compound->MS Purity Purity & Quantification HPLC->Purity Impurities Impurity Profile (Volatile & Non-volatile) HPLC->Impurities GCMS->Impurities Identity Structural Confirmation NMR->Identity FuncGroups Functional Groups FTIR->FuncGroups MS->Identity MolWeight Molecular Weight MS->MolWeight

Caption: Integrated approach for comprehensive characterization.

This integrated approach ensures that the material's identity is unequivocally confirmed (NMR, MS, FTIR), its purity is accurately quantified (HPLC), and a wide range of potential process-related impurities and degradation products are screened for (HPLC, GC-MS).

References

  • SIELC Technologies. (2018). Separation of 2-Methoxy-5-methylaniline on Newcrom R1 HPLC column. SIELC. [Link]

  • SIELC Technologies. (n.d.). Separation of 2-Methoxy-5-nitroaniline on Newcrom R1 HPLC column. SIELC. [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 414960, 2-Methoxy-4-morpholinoaniline. PubChem. [Link]

  • Max-Planck-Institut für Kohlenforschung. (n.d.). Supporting Information. MPG.PuRe. [Link]

  • Appchem. (n.d.). This compound. [Link]

  • Reagecon Diagnostics Limited. (n.d.). 2-Methoxy-5-Methylaniline Analytical Standard. [Link]

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  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 160849566, 2-Methoxy-4-morpholin-4-yl-5-nitroaniline. PubChem. [Link]

  • Wang, E., et al. (2002). A new sensitive HPLC assay for methoxyamine and its analogs. Journal of Pharmaceutical and Biomedical Analysis, 30(3), 415-27. [Link]

  • United States Pharmacopeia. (2017). Analytical Methodology for Characterization of Reactive Starting Materials and Intermediates Commonly Used in the Synthesis of Small Molecule Pharmaceuticals. [Link]

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  • PubChemLite. (n.d.). 2-methoxy-5-(morpholine-4-sulfonyl)aniline. [Link]

  • PubChemLite. (n.d.). 2-methoxy-4-morpholinoaniline hydrochloride. [Link]

  • Heide, M., et al. (2025). Fast and Sustainable Active Pharmaceutical Ingredient (API) Screening. Analytical Methods. [Link]

  • Mary, Y. F. R., & Kumar, S. S. (2014). Molecular structure, FT-IR and FT-Raman spectra and HOMO- LUMO analysis of 2-methoxy-4-nitroaniline using ab initio HF and DFT methods. Der Pharma Chemica, 6(5), 425-439. [Link]

  • Redox. (2022). Safety Data Sheet Morpholine. [Link]

  • Journal of Chemical and Pharmaceutical Research. (n.d.). Synthesis of novel Schiff bases of 4-hydroxy-3-methoxy-5-nitrobenzaldehyde and Development of HPLC Chromatographic Method for their analysis. [Link]

  • J&K Scientific LLC. (n.d.). 2-Methoxy-5-nitroaniline. [Link]

  • Wurdack, M., et al. (2022). A GC-MS Protocol for the Identification of Polycyclic Aromatic Alkaloids from Annonaceae. Molecules, 27(23), 8206. [Link]

  • ResearchGate. (n.d.). FTIR spectrum of 2-methoxy-4-nitroaniline. [Link]

  • Natarajan, P., et al. (2017). Gas Chromatography-Mass Spectrometry (GC-MS) Analysis of Bio Active Compounds Presents in Oeophylla smaragdina. Research Journal of Pharmacy and Technology, 10(11), 3824-3828. [Link]

  • ResearchGate. (n.d.). FTIR di†erence spectra of methoxy species formed by methanol.... [Link]

  • Scholars.Direct. (2020). Development and Validation of a GC-MS Method for the Simultaneous Quantification of Two Piperazine Designer Drugs Sold in Combin. [Link]

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GC-MS Analysis of a 2-Methoxy-5-morpholinoaniline Reaction Mixture: A Protocol for Purity Assessment and Impurity Profiling

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note for Drug Development Professionals

Abstract

This application note provides a comprehensive guide for the qualitative and quantitative analysis of 2-Methoxy-5-morpholinoaniline in a reaction mixture using Gas Chromatography-Mass Spectrometry (GC-MS). This compound is a substituted aniline derivative, a class of compounds often utilized as intermediates in pharmaceutical synthesis.[1][2] The inherent polarity of its primary amine and morpholino functional groups can introduce chromatographic challenges such as poor peak shape and thermal degradation.[3] This document details two robust methodologies: a direct injection method for rapid screening and a derivatization-based method for enhanced chromatographic performance and sensitivity. We will explore sample preparation via liquid-liquid extraction (LLE), optimized GC-MS parameters, and interpretation of mass spectral data to ensure accurate purity assessment and impurity identification in a drug development context.

Principle and Scientific Rationale

Gas Chromatography-Mass Spectrometry (GC-MS) is an ideal technique for analyzing semi-volatile compounds like this compound (MW: 208.26 g/mol ) due to its high resolving power and definitive mass-based identification capabilities.[4][5] However, the primary aromatic amine functional group is highly polar and can interact with active silanol sites within the GC inlet liner and column, leading to significant peak tailing and reduced sensitivity.[4]

To address this, this guide presents two approaches:

  • Direct Analysis: A straightforward method suitable for initial assessment of major components. While faster, it may yield asymmetrical peaks for the target analyte.

  • Derivatization Analysis: A more robust method involving the acylation of the primary amine with Trifluoroacetic Anhydride (TFAA). This chemical modification replaces the polar N-H bond with a non-polar acyl group, which significantly increases the analyte's volatility and thermal stability.[3] The resulting derivative exhibits improved peak symmetry, leading to more reliable and sensitive quantification.[3][6]

The analysis of a reaction mixture necessitates a robust sample preparation step to remove non-volatile components such as salts, catalysts, or unreacted polar starting materials that could contaminate the GC system.[7][8] Liquid-liquid extraction (LLE) is an effective technique for this purpose, isolating the analyte and other organic components from the aqueous or high-boiling point matrix.[4][8]

Experimental Workflow Overview

The overall analytical process is depicted below, outlining the path from sample receipt to final data analysis for both direct and derivatization-based approaches.

Workflow cluster_prep Sample Preparation cluster_analysis Analysis Pathways cluster_data Data Interpretation Sample Reaction Mixture Sample LLE Liquid-Liquid Extraction (LLE) (Isolate Organic Components) Sample->LLE 1. Extraction Concentrate Evaporate & Reconstitute in Ethyl Acetate LLE->Concentrate 2. Concentration Split_Point Concentrate->Split_Point 3. Aliquot Derivatize Derivatization with TFAA (Acylation Reaction) Split_Point->Derivatize GCMS_Direct Direct GC-MS Injection Split_Point->GCMS_Direct 4a. Direct Analysis GCMS_Deriv Derivatized GC-MS Injection Derivatize->GCMS_Deriv 4b. Analysis Data_Analysis Data Processing & Analysis (Qualitative & Quantitative) GCMS_Direct->Data_Analysis GCMS_Deriv->Data_Analysis Report Final Report (Purity, Impurity Profile) Data_Analysis->Report 6. Reporting Derivatization cluster_legend Reaction reagents {this compound | + | Trifluoroacetic Anhydride (TFAA)} reaction This compound N-H TFAA C=O product N-(2-methoxy-5-morpholinophenyl)-2,2,2-trifluoroacetamide N-C(O)CF3 reaction->product Heat (60°C) Nucleophilic Acyl Substitution Analyte's primary amine attacks the carbonyl carbon of TFAA, forming a stable amide and trifluoroacetic acid as a byproduct. Analyte's primary amine attacks the carbonyl carbon of TFAA, forming a stable amide and trifluoroacetic acid as a byproduct.

Caption: Acylation of the primary amine with TFAA.

Reagents & Materials:

  • Reconstituted sample extract from Protocol A

  • Trifluoroacetic Anhydride (TFAA)

  • Heating block or water bath

  • Nitrogen evaporator

Step-by-Step Procedure:

  • Aliquoting: Transfer 100 µL of the reconstituted sample extract into a 2 mL reaction vial.

  • Reagent Addition: Add 100 µL of TFAA to the vial. [3]3. Reaction: Immediately cap the vial tightly, vortex for 30 seconds, and place it in a heating block set to 60°C for 30 minutes. [3]4. Evaporation: After the reaction is complete, cool the vial to room temperature. Uncap and evaporate the excess solvent and TFAA reagent under a gentle stream of nitrogen.

  • Final Reconstitution: Reconstitute the dried derivative in 1.0 mL of ethyl acetate. The sample is now ready for GC-MS analysis.

Protocol C: GC-MS Instrumentation and Parameters

The following parameters are recommended as a starting point and should be optimized for the specific instrument in use. A standard non-polar column is suitable for this analysis. [6][9]

Parameter Recommended Setting Rationale
GC System Agilent 8890 GC or equivalent Provides reliable and reproducible chromatographic separation.
Mass Spectrometer Agilent 5977B MSD or equivalent Offers high sensitivity and selectivity for definitive identification.
Injection Mode Splitless (1 µL injection) Maximizes sensitivity for trace impurity detection. [7]
Inlet Temperature 250 °C Ensures rapid volatilization of the analyte and its derivative without thermal degradation. [9][10]
Inlet Liner Deactivated, Splitless, Single Taper An inert liner is crucial to minimize analyte adsorption and peak tailing. [11]
Carrier Gas Helium (or Hydrogen) Inert gas for the mobile phase. Hydrogen can offer faster analysis times. [12]
Flow Rate 1.2 mL/min (Constant Flow) Optimal flow for column efficiency and separation.
Column HP-5ms (30 m x 0.25 mm, 0.25 µm) or equivalent A 5% phenyl-methylpolysiloxane column offers excellent resolving power for a wide range of semi-volatile compounds. [6][9]
Oven Program Initial: 100°C (hold 2 min) Ensures good peak shape for early eluting compounds.
Ramp: 15°C/min to 300°C A moderate ramp allows for effective separation of compounds with varying boiling points.
Final Hold: 300°C for 5 min Ensures elution of any high-boiling point impurities.
MS Transfer Line 280 °C Prevents condensation of analytes before they enter the mass spectrometer.
Ion Source Temp. 230 °C (Electron Ionization - EI) Standard temperature for EI, promoting consistent fragmentation.
Ionization Energy 70 eV Standard energy for creating reproducible fragmentation patterns for library matching.
Mass Scan Range 40 - 450 m/z Covers the molecular weight of the analyte, its derivative, and expected fragments/impurities.

| Acquisition Mode | Full Scan | Used for qualitative identification of all components in the mixture. SIM mode can be used for higher sensitivity quantification if needed. [6]|

Data Analysis and Interpretation

Qualitative Identification

Identification is achieved by comparing the retention time and the acquired mass spectrum of a peak with that of a known reference standard. In the absence of a standard, the fragmentation pattern can be used for tentative identification.

Predicted Mass Fragmentation: The electron ionization (EI) process will cause this compound to fragment in a predictable manner. The key is to identify the molecular ion (M⁺˙) and characteristic fragment ions.

Fragmentation Parent This compound [M]⁺˙ = m/z 208 Frag1 Loss of Methyl (•CH₃) m/z 193 Parent->Frag1 Frag2 Loss of Ethylene Oxide (C₂H₄O) from Morpholine Ring m/z 164 Parent->Frag2 Frag3 Loss of Morpholine Radical (•C₄H₈NO) m/z 122 Parent->Frag3 Frag4 Base Peak Candidate m/z 86 (Morpholino Cation) Parent->Frag4

Caption: Predicted EI fragmentation pathway for the analyte.
  • Molecular Ion (M⁺˙): The parent compound has a molecular weight of 208.26. A peak at m/z 208 should be present.

  • Key Fragments:

    • m/z 193: Loss of a methyl group (•CH₃) from the methoxy substituent.

    • m/z 164: A potential rearrangement and loss of ethylene oxide (C₂H₄O) from the morpholine ring.

    • m/z 122: Cleavage of the C-N bond between the aniline ring and the morpholine group.

    • m/z 86: The morpholino cation (C₄H₈NO⁺), often a very prominent fragment for morpholine-containing compounds. [13] For the TFAA derivative (MW = 304.27) , characteristic fragments would include the molecular ion at m/z 304 and losses related to the trifluoroacetyl group, such as m/z 235 (loss of •CF₃) and m/z 207 (loss of •COCF₃).

Quantitative Analysis

To determine the purity of this compound and the concentration of any impurities, an external standard calibration is required.

  • Prepare Standards: Prepare a series of calibration standards of a purified this compound reference material at known concentrations (e.g., 1, 5, 10, 50, 100 µg/mL).

  • Analyze Standards: Analyze each standard using the same sample preparation (including derivatization, if used) and GC-MS method as the unknown sample.

  • Construct Calibration Curve: Generate a calibration curve by plotting the peak area of the target analyte against its concentration. A linear regression with R² > 0.995 is typically required.

  • Calculate Concentration: Determine the concentration of the analyte and any identified impurities in the reaction mixture sample by using their peak areas and the calibration curve. Purity can then be calculated using an area percent normalization or against the calibrated concentration of the main analyte.

Conclusion

This application note provides a robust and detailed framework for the GC-MS analysis of this compound from a complex reaction mixture. The challenges posed by the polar amine functionality are effectively addressed through optimized sample preparation and an optional, but highly recommended, derivatization protocol. By employing the methodologies described, researchers and drug development professionals can achieve accurate, reliable, and sensitive characterization of this important pharmaceutical intermediate, ensuring the quality and integrity of their synthesis pathway.

References

  • University of Texas at Austin Mass Spectrometry Facility. Sample Preparation Guidelines for GC-MS. UT Austin. Available at: [Link]

  • SCION Instruments. Sample preparation GC-MS. SCION Instruments. Available at: [Link]

  • Drawell. Innovations Transforming Sample Preparation Techniques for GC-MS Analysis. Drawell. Available at: [Link]

  • Dasgupta, A., et al. (2002). Gas chromatographic/mass spectrometric identification and quantification of aniline after extraction from serum and derivatization with 4-carbethoxyhexafluorobutyryl chloride, a new derivative. Journal of Analytical Toxicology, 26(3), 141-145. Available at: [Link]

  • Agilent Technologies. (2019). Determination of Aromatic Amines Derived from Azo Colorants by GC/MS using Supported Liquid Extraction Chem Elut S Cartridges. Agilent. Available at: [Link]

  • Dasgupta, A., et al. (2001). Gas chromatographic-mass spectrometric identification and quantification of aniline after extraction from serum and derivatization with 2,2,2-trichloroethyl chloroformate, a novel derivative. Journal of Analytical Toxicology, 25(5), 393-396. Available at: [Link]

  • Lab-Training. (2024). Common Sample Preparation Techniques for GC-MS Analysis. Lab-Training.com. Available at: [Link]

  • Liu, D., et al. (2022). A new method of simultaneous determination of atmospheric amines in gaseous and particulate phases by gas chromatography-mass spectrometry. Journal of Environmental Sciences, 115, 332-342. Available at: [Link]

  • SGE Analytical Science. GC Method Development. SGE. Available at: [Link]

  • Nishisaka, A., et al. (2024). GC-MS Analysis of Primary Aromatic Amines Originated From Azo Dyes in Commercial Textile or Leather Products Using Helium Alternative Carrier Gases. Journal of AOAC INTERNATIONAL, 107(1), 61-68. Available at: [Link]

  • ResearchGate. GC-MS of 4-piperoil morpholine The molecular ion peak at m/e = 287 is.... ResearchGate. Available at: [Link]

  • Schmidt, F., et al. (2023). Automation and optimization of the sample preparation of aromatic amines for their analysis with GC–MS. Green Analytical Chemistry, 6, 100071. Available at: [Link]

  • Wang, Q., et al. (2018). Development of a Method for Rapid Determination of Morpholine in Juices and Drugs by Gas Chromatography-Mass Spectrometry. Molecules, 23(11), 2991. Available at: [Link]

  • Al-hoqani, M., et al. (2023). Development and Optimization of a Gas Chromatography–Mass Spectrometry Analytical Method for Detecting Sulfolane and Benzene Toluene, Ethylbenzene, and Xylenes in Water Samples. Molecules, 28(19), 6825. Available at: [Link]

  • Reyes, H., et al. (2006). Ion [C5H5O]+ formation in the electron-impact mass spectra of 4-substituted N-(2-furylmethyl)anilines. Relative abundance prediction ability of the DFT calculations. International Journal of Mass Spectrometry, 252(1), 10-18. Available at: [Link]

  • Agilent Technologies. Practical Steps in GC Method Development. Agilent. Available at: [Link]

  • NIST. Aniline, N-methyl-. NIST WebBook. Available at: [Link]

  • Agilent J&W. Substituted Anilines. Agilent. Available at: [Link]

  • Rinehart, K. L., et al. (1968). Mass spectral fragmentation of aniline-1-carbon-13. Journal of the American Chemical Society, 90(22), 6241-6242. Available at: [Link]

  • Acquavia, M. A., et al. (2024). New piperazine and morpholine derivatives: Mass spectrometry characterization and evaluation of their antimicrobial activity. Journal of Pharmaceutical and Biomedical Analysis, 242, 116035. Available at: [Link]

  • Agilent Technologies. Determining Aromatics in Finished Gasoline Using the Agilent 6820 GC System. Agilent. Available at: [Link]

  • Sjåstad, A. O., et al. (2021). Extended characterization of petroleum aromatics using off-line LC-GC-MS. PeerJ, 9, e12461. Available at: [Link]

  • Acquavia, M. A., et al. (2024). New piperazine and morpholine derivatives: Mass spectrometry characterization and evaluation of their antimicrobial activity. IRIS Unibas. Available at: [Link]

  • PubChem. 2-Methoxy-4-morpholinoaniline. National Institutes of Health. Available at: [Link]

  • Synthink. (2025). Synthesis and Characterization of Bemotrizinol Impurities. Synthink. Available at: [Link]

  • NINGBO INNO PHARMCHEM CO., LTD. (2025). Understanding the Synthesis Pathway: 4-Fluoro-2-methoxy-5-nitroaniline and Osimertinib. Ningbo Inno Pharmchem. Available at: [Link]

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large-scale synthesis of 2-Methoxy-5-morpholinoaniline

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note for the Large-Scale Synthesis of 2-Methoxy-5-morpholinoaniline

Abstract

This comprehensive guide details a robust and scalable protocol for the synthesis of this compound, a key intermediate in contemporary drug discovery and development. The document provides an in-depth analysis of viable synthetic strategies, focusing on a preferred route involving nucleophilic aromatic substitution followed by nitro group reduction. It includes a step-by-step experimental protocol, process optimization parameters, scale-up considerations, rigorous analytical methods for quality control, and essential safety and handling procedures. This application note is intended for researchers, chemists, and process development scientists in the pharmaceutical and fine chemical industries.

Introduction: Significance and Synthetic Strategy

This compound is a valuable substituted aniline derivative frequently utilized as a building block in the synthesis of complex bioactive molecules. Its structural motifs are present in a variety of kinase inhibitors and other targeted therapeutic agents, making a reliable and scalable synthesis paramount for advancing drug development programs.[1] The presence of the electron-donating methoxy and morpholino groups, along with the reactive aniline functionality, provides multiple points for molecular elaboration.

The primary challenge in synthesizing this molecule on a large scale lies in the efficient and regioselective installation of the morpholine moiety onto the methoxy-aniline core. Two principal strategies dominate the formation of such aryl-amine bonds:

  • Nucleophilic Aromatic Substitution (SNAr): This classical method involves the displacement of a suitable leaving group (typically a halide) on an aromatic ring by an amine nucleophile.[2] The reaction is generally favored when the aromatic ring is "activated" by the presence of strong electron-withdrawing groups (EWGs), such as a nitro group, positioned ortho or para to the leaving group.[3][4] For large-scale manufacturing, SNAr is often preferred due to its operational simplicity and the use of relatively inexpensive reagents.[5]

  • Palladium-Catalyzed Buchwald-Hartwig Amination: This powerful cross-coupling reaction has revolutionized the synthesis of aryl amines, offering broad substrate scope and functional group tolerance under milder conditions than many classical methods.[6][7] It involves the coupling of an aryl halide or triflate with an amine in the presence of a palladium catalyst, a phosphine ligand, and a base.[7][8] While highly effective, the cost of the palladium catalyst and specialized ligands can be a consideration for large-scale production.[9]

This guide will focus on a scalable SNAr-based approach, which offers a cost-effective and robust pathway suitable for industrial production.

Comparative Overview of Synthetic Strategies
FeatureNucleophilic Aromatic Substitution (SNAr)Buchwald-Hartwig Amination
Mechanism Addition-elimination via a Meisenheimer intermediate.[4]Palladium-catalyzed cross-coupling involving oxidative addition and reductive elimination.[6][7]
Substrate Scope Requires an activated aromatic ring with a good leaving group.Broad scope for aryl halides/triflates and amines.
Key Reagents Aryl halide, amine, base (e.g., K₂CO₃, Et₃N).[3]Aryl halide, amine, Pd catalyst, phosphine ligand, base (e.g., NaOt-Bu, Cs₂CO₃).[8]
Cost-Effectiveness Generally high (no precious metal catalyst).Moderate to low (cost of Pd catalyst and ligands).
Scalability Excellent; well-established for industrial processes.Good; requires careful control of catalyst activity and removal of metal residues.
Functional Group Tolerance Moderate; sensitive to strongly basic or nucleophilic groups.Excellent; tolerates a wide range of functional groups.

Recommended Synthetic Pathway

The selected pathway proceeds in two high-yielding steps from the commercially available starting material, 4-fluoro-2-methoxy-1-nitrobenzene. This route leverages a highly efficient SNAr reaction, where the nitro group strongly activates the fluorine for displacement by morpholine, followed by a standard catalytic hydrogenation to furnish the target aniline.

Synthetic_Pathway A 4-Fluoro-2-methoxy- 1-nitrobenzene B 2-Methoxy-5-morpholino- 1-nitrobenzene A->B Step 1: SNAr Morpholine, K₂CO₃ DMSO, 80-100°C C 2-Methoxy-5- morpholinoaniline B->C Step 2: Reduction H₂, Pd/C Ethanol

Caption: Overall two-step synthetic route.

Detailed Experimental Protocol

This protocol is designed for a laboratory scale and provides the foundation for direct scale-up.

Step 1: Synthesis of 2-Methoxy-5-morpholino-1-nitrobenzene via SNAr

Step1_Workflow reagents Reagents Setup Charge reactor with: • 4-Fluoro-2-methoxy-1-nitrobenzene (1.0 eq) • Anhydrous K₂CO₃ (2.0 eq) • DMSO (5-10 vol) addition Morpholine Addition Add Morpholine (1.2 eq) dropwise at room temperature. reagents->addition reaction Reaction Heat mixture to 80-100°C. Monitor by TLC/HPLC for completion (typically 4-8 hours). addition->reaction workup Aqueous Work-up Cool to RT. Quench by pouring into ice-water. Stir to precipitate the product. reaction->workup isolation Isolation Filter the solid product. Wash thoroughly with water. Dry under vacuum at 50-60°C. workup->isolation

Caption: Workflow for the SNAr reaction.

Materials and Reagents:

ReagentM.W.MolesQuantity
4-Fluoro-2-methoxy-1-nitrobenzene171.121.00171.1 g
Morpholine87.121.20104.5 g (104.5 mL)
Potassium Carbonate (anhydrous)138.212.00276.4 g
Dimethyl Sulfoxide (DMSO)--1.0 L
Deionized Water--~5.0 L

Procedure:

  • Reactor Setup: To a clean, dry, 3 L three-neck round-bottom flask equipped with a mechanical stirrer, thermometer, and condenser, add 4-fluoro-2-methoxy-1-nitrobenzene (171.1 g) and anhydrous potassium carbonate (276.4 g).

  • Solvent Addition: Add dimethyl sulfoxide (1.0 L) to the flask. Begin stirring to create a slurry.

  • Nucleophile Addition: Slowly add morpholine (104.5 mL) to the mixture at room temperature over 15-20 minutes. A slight exotherm may be observed.

  • Reaction: Heat the reaction mixture to an internal temperature of 90-100°C. Maintain this temperature and monitor the reaction's progress by TLC or HPLC until the starting material is consumed (typically 4-8 hours).

  • Work-up and Isolation: Once the reaction is complete, cool the mixture to room temperature. In a separate large vessel, prepare 5 L of ice-water. Slowly pour the reaction mixture into the ice-water with vigorous stirring. A yellow solid will precipitate.

  • Filtration and Drying: Continue stirring the slurry for 30-60 minutes to ensure complete precipitation. Filter the solid using a Büchner funnel and wash the filter cake thoroughly with deionized water (3 x 500 mL) until the filtrate is neutral. Dry the bright yellow solid in a vacuum oven at 50-60°C to a constant weight.

    • Expected Yield: 210-225 g (88-95%) of 2-Methoxy-5-morpholino-1-nitrobenzene.

Step 2: Synthesis of this compound via Catalytic Hydrogenation

Step2_Workflow setup Reactor Setup Charge hydrogenation vessel with: • 2-Methoxy-5-morpholino-1-nitrobenzene (1.0 eq) • Ethanol (10-15 vol) catalyst Catalyst Addition Carefully add 10% Pd/C (1-2% w/w) under an inert atmosphere (N₂). setup->catalyst hydrogenation Hydrogenation Pressurize vessel with H₂ (50-60 psi). Stir vigorously at RT. Monitor H₂ uptake and reaction progress by TLC/HPLC. catalyst->hydrogenation filtration Catalyst Removal Vent the reactor and purge with N₂. Filter the mixture through Celite® to remove Pd/C. Wash the Celite® pad with ethanol. hydrogenation->filtration crystallization Product Isolation Concentrate the filtrate under reduced pressure. Crystallize the residue from a suitable solvent (e.g., ethanol/water or isopropanol). Filter and dry the final product. filtration->crystallization

Caption: Workflow for the catalytic hydrogenation.

Materials and Reagents:

ReagentM.W.MolesQuantity
2-Methoxy-5-morpholino-1-nitrobenzene238.251.00238.3 g
10% Palladium on Carbon (50% wet)--4.8 g
Ethanol (200 proof)--2.5 L
Celite®--As needed

Procedure:

  • Reactor Setup: In a suitable hydrogenation vessel (e.g., Parr shaker), add 2-Methoxy-5-morpholino-1-nitrobenzene (238.3 g) and ethanol (2.5 L).

  • Catalyst Charging: Under an inert nitrogen atmosphere, carefully add 10% Palladium on Carbon (4.8 g). Seal the reactor securely.

  • Hydrogenation: Purge the vessel with nitrogen several times, then with hydrogen. Pressurize the reactor with hydrogen to 50-60 psi. Begin vigorous stirring. The reaction is exothermic; maintain the temperature below 40°C if necessary.

  • Reaction Monitoring: Monitor the reaction by observing the drop in hydrogen pressure. The reaction is typically complete within 3-6 hours. Progress can also be confirmed by TLC or HPLC.

  • Catalyst Filtration: Once complete, vent the hydrogen and purge the vessel thoroughly with nitrogen. Carefully filter the reaction mixture through a pad of Celite® to remove the palladium catalyst. Wash the Celite® pad with additional ethanol (2 x 100 mL).

  • Isolation and Purification: Combine the filtrates and concentrate the solvent under reduced pressure to obtain a crude solid. The product can be purified by recrystallization from a suitable solvent system like isopropanol or ethanol/water to afford an off-white to light tan solid.

  • Drying: Dry the purified this compound in a vacuum oven at 40-50°C.

    • Expected Yield: 185-198 g (89-95%).[10][11]

Process Optimization and Scale-Up Considerations

  • SNAr Reaction (Step 1):

    • Solvent: While DMSO is highly effective, alternative polar aprotic solvents like DMF or NMP can be evaluated for cost, recovery, and safety profiles.

    • Base: Weaker bases like NaHCO₃ or stronger organic bases like DBU can be screened, but K₂CO₃ provides a good balance of reactivity and cost.

    • Temperature: The reaction rate is highly temperature-dependent. Operating at the lowest possible temperature that provides a reasonable reaction time (e.g., 80-90°C) can minimize side product formation.

    • Scale-Up: On a large scale, the quenching step requires efficient heat removal. The addition of the hot DMSO solution to water should be carefully controlled to manage the exotherm and ensure uniform particle size of the precipitated product for easier filtration.

  • Hydrogenation (Step 2):

    • Catalyst Loading: The Pd/C loading can often be reduced to 0.5-1% w/w on scale without significantly impacting reaction time, offering significant cost savings.

    • Solvent: Methanol or ethyl acetate can be used as alternatives to ethanol. The choice may depend on downstream processing and solubility of the product.

    • Scale-Up: Efficient agitation is critical to ensure good contact between the substrate, catalyst, and hydrogen gas. Heat management is crucial, as the reaction is highly exothermic. A jacketed reactor with cooling capabilities is essential. The filtration of the pyrophoric Pd/C catalyst must be performed with extreme care, typically under a nitrogen blanket, and the filter cake should never be allowed to dry in the air.

Quality Control and Analytical Methods

The purity of the final product and intermediates should be rigorously assessed.

Analytical MethodPurposeExpected Results for this compound
¹H NMR Structural confirmation and identification of impurities.Consistent with the structure: peaks for methoxy, aromatic, morpholino, and amine protons with correct integration and splitting patterns.
¹³C NMR Structural confirmation.Correct number of signals corresponding to the unique carbon atoms in the molecule.
HPLC/UPLC Purity assessment and quantification.Purity ≥ 99% (by area %). Retention time consistent with a reference standard.
Mass Spectrometry Molecular weight confirmation.[M+H]⁺ ion corresponding to the calculated exact mass (m/z = 209.13).
Melting Point Identity and purity check.Sharp melting point range consistent with the reference value.
Loss on Drying (LOD) Measurement of residual solvent content.Typically < 0.5%.

Safety and Hazard Management

Safe laboratory and plant practices are mandatory when performing this synthesis.[12][13]

  • Personal Protective Equipment (PPE): Standard PPE, including safety glasses or goggles, a flame-retardant lab coat, and chemical-resistant gloves (nitrile or neoprene), must be worn at all times.[14]

  • Reagent Handling:

    • 4-Fluoro-2-methoxy-1-nitrobenzene: Is a toxic and irritant compound. Handle in a well-ventilated fume hood. Avoid skin and eye contact.

    • Morpholine: Is corrosive and flammable. Handle with care in a fume hood.

    • DMSO: Can facilitate the absorption of other chemicals through the skin. Avoid direct contact.

    • Palladium on Carbon (Pd/C): The dry catalyst is pyrophoric and can ignite spontaneously in air. Always handle as a wet paste and under an inert atmosphere.

  • Waste Disposal: Dispose of all chemical waste in accordance with local, state, and federal regulations. Aqueous waste should be neutralized before disposal. Organic waste streams should be collected separately. Spent palladium catalyst is a hazardous waste and must be handled and disposed of by specialized services.

Conclusion

The described two-step synthesis provides a highly efficient, cost-effective, and scalable method for the production of this compound. The process relies on a robust SNAr reaction followed by a clean catalytic hydrogenation, both of which are well-understood and readily transferable to a manufacturing environment. By adhering to the detailed protocols and considering the optimization and safety guidelines, researchers and drug development professionals can reliably produce this critical building block in high yield and purity.

References

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Application Notes and Protocols for the Use of 2-Methoxy-5-morpholinoaniline in the Preparation of Enzyme Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive overview of the application of 2-Methoxy-5-morpholinoaniline as a versatile building block in the synthesis of potent enzyme inhibitors, with a particular focus on protein kinase inhibitors. The morpholine moiety is a privileged scaffold in medicinal chemistry, known for improving the physicochemical and pharmacokinetic properties of drug candidates.[1][2] This document details the scientific rationale for utilizing this specific aniline derivative, provides step-by-step synthetic protocols for the preparation of a representative pyrimidine-based kinase inhibitor, and outlines robust methods for evaluating its biological activity. These notes are intended for researchers, scientists, and drug development professionals engaged in the discovery of novel therapeutics.

Introduction: The Strategic Advantage of the Morpholinoaniline Scaffold

The quest for selective and potent enzyme inhibitors is a cornerstone of modern drug discovery. Protein kinases, in particular, are a major class of drug targets due to their critical role in cellular signaling pathways and their frequent dysregulation in diseases such as cancer.[3] The 2-aminopyrimidine core is a well-established pharmacophore that can mimic the hydrogen bonding pattern of the adenine base of ATP, enabling it to bind effectively to the ATP-binding site of kinases.[3]

The incorporation of a morpholine group into inhibitor scaffolds is a widely employed strategy to enhance drug-like properties. The morpholine ring can improve aqueous solubility, metabolic stability, and target binding affinity.[4] Specifically, the morpholine oxygen atom can act as a hydrogen bond acceptor, contributing to target engagement within the ATP-binding pocket of kinases.[1]

This compound serves as an excellent starting material for the synthesis of such inhibitors. The aniline nitrogen provides a nucleophilic handle for coupling with heterocyclic cores, while the methoxy group can influence the electronic properties and conformation of the final compound, potentially enhancing selectivity and potency. This guide will focus on the synthesis and evaluation of a representative kinase inhibitor derived from this valuable building block.

Physicochemical Properties of this compound

A thorough understanding of the starting material's properties is crucial for reaction optimization and safety.

PropertyValueSource
Molecular Formula C₁₁H₁₆N₂O₂N/A
Molecular Weight 208.26 g/mol N/A
Appearance Off-white to light brown crystalline powderN/A
Solubility Soluble in DMSO, Methanol, Ethyl AcetateN/A
Melting Point 135-138 °CN/A

Synthetic Strategy: A Two-Step Approach to a Pyrimidine-Based Inhibitor

We present a robust two-step synthetic strategy to a representative 2,4-disubstituted pyrimidine inhibitor. The first step involves a nucleophilic aromatic substitution (SNAr) reaction, followed by a palladium-catalyzed Suzuki-Miyaura cross-coupling reaction to introduce further diversity.

G A This compound C Intermediate A (2-(2-Methoxy-5-morpholinoanilino)-4-chloropyrimidine) A->C SNAr Reaction (Nucleophilic Aromatic Substitution) B 2,4-Dichloropyrimidine B->C E Final Inhibitor (2-(2-Methoxy-5-morpholinoanilino)-4-arylpyrimidine) C->E Suzuki-Miyaura Cross-Coupling D Arylboronic Acid D->E

Caption: Synthetic workflow for the preparation of a pyrimidine-based inhibitor.

Step 1: Nucleophilic Aromatic Substitution (SNAr)

The aniline nitrogen of this compound acts as a nucleophile, displacing a chlorine atom on an activated pyrimidine ring. In the case of 2,4-dichloropyrimidine, the reaction is generally regioselective for the C4 position due to the higher LUMO coefficient at this position, making it more susceptible to nucleophilic attack.[5][6]

Protocol 3.1: Synthesis of 2-(2-Methoxy-5-morpholinoanilino)-4-chloropyrimidine

  • Reagent Preparation:

    • Dissolve this compound (1.0 eq) in a suitable solvent such as n-butanol or DMF in a round-bottom flask equipped with a magnetic stirrer and reflux condenser.

    • Add 2,4-dichloropyrimidine (1.1 eq) to the solution.

    • Add a non-nucleophilic base, such as diisopropylethylamine (DIPEA) (2.0 eq), to scavenge the HCl generated during the reaction.

  • Reaction Execution:

    • Heat the reaction mixture to 120-130 °C and stir for 12-24 hours. The reaction can be conveniently monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Work-up and Purification:

    • Cool the reaction mixture to room temperature.

    • If a precipitate has formed, filter the solid and wash with a cold solvent like diethyl ether.

    • If no precipitate forms, pour the reaction mixture into water and extract with an organic solvent such as ethyl acetate.

    • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by silica gel column chromatography using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure product.

Step 2: Suzuki-Miyaura Cross-Coupling

The remaining chlorine atom on the pyrimidine ring of the intermediate provides a handle for introducing a wide range of aryl or heteroaryl groups via a palladium-catalyzed Suzuki-Miyaura cross-coupling reaction. This allows for the exploration of structure-activity relationships (SAR) by varying the substituent at the C4 position.[4][7][8]

Protocol 3.2: Synthesis of a 2-(2-Methoxy-5-morpholinoanilino)-4-arylpyrimidine

  • Reagent Preparation:

    • In a microwave vial or a round-bottom flask, combine 2-(2-Methoxy-5-morpholinoanilino)-4-chloropyrimidine (1.0 eq), the desired arylboronic acid (1.2-1.5 eq), a palladium catalyst such as Pd(PPh₃)₄ (0.05 eq), and a base, typically an aqueous solution of Na₂CO₃ or K₂CO₃ (2.0-3.0 eq).

    • Add a suitable solvent system, such as a mixture of 1,4-dioxane and water.

  • Reaction Execution:

    • Degas the reaction mixture by bubbling with an inert gas (e.g., argon or nitrogen) for 10-15 minutes.

    • Heat the reaction mixture to 80-100 °C (conventional heating) or expose it to microwave irradiation (e.g., 100-140 °C for 15-30 minutes).[9] Monitor the reaction progress by TLC or LC-MS.

  • Work-up and Purification:

    • Cool the reaction mixture to room temperature.

    • Dilute the mixture with water and extract with an organic solvent like ethyl acetate.

    • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by silica gel column chromatography or preparative HPLC to obtain the final inhibitor.

Biological Evaluation: In Vitro Kinase Inhibition Assay

To determine the inhibitory potency of the synthesized compounds, a robust and high-throughput in vitro kinase assay is essential. Luminescence-based assays, such as the Kinase-Glo® Luminescent Kinase Assay, are widely used for this purpose.[10][11] They measure the amount of ATP remaining after a kinase reaction, where a lower luminescence signal corresponds to higher kinase activity and thus, less inhibition.

G cluster_0 Kinase Reaction cluster_1 Detection A Kinase + Substrate + ATP + Inhibitor B Phosphorylated Substrate + ADP + Remaining ATP A->B Incubation C Remaining ATP + Luciferin + Luciferase D Light (Luminescence) C->D Kinase-Glo® Reagent

Caption: Principle of the Kinase-Glo® Luminescent Kinase Assay.

Protocol 4.1: Determination of IC₅₀ Values using the Kinase-Glo® Assay

  • Reagent Preparation:

    • Prepare a stock solution of the synthesized inhibitor in 100% DMSO.

    • Perform serial dilutions of the inhibitor in kinase assay buffer.

    • Prepare a solution of the target kinase (e.g., PI3Kα) and its substrate in the assay buffer.

    • Prepare an ATP solution in the assay buffer at a concentration close to the Km for the specific kinase.

  • Assay Procedure (384-well plate format):

    • Add 5 µL of the serially diluted inhibitor or vehicle control (DMSO) to the wells.

    • Add 10 µL of the kinase/substrate mixture to each well.

    • Incubate the plate at room temperature for 15-30 minutes to allow for inhibitor binding.

    • Initiate the kinase reaction by adding 10 µL of the ATP solution to each well.

    • Incubate the plate at room temperature for a predetermined optimal reaction time (e.g., 60 minutes).

    • Terminate the reaction and detect the remaining ATP by adding 25 µL of Kinase-Glo® Reagent to each well.

    • Incubate for 10 minutes at room temperature to stabilize the luminescent signal.

    • Measure the luminescence using a plate reader.[12][13]

  • Data Analysis:

    • The luminescent signal is inversely proportional to kinase activity.

    • Plot the percentage of kinase inhibition versus the logarithm of the inhibitor concentration.

    • Determine the IC₅₀ value by fitting the data to a four-parameter logistic dose-response curve.

Representative Data and Structure-Activity Relationship (SAR) Insights

The inhibitory activity of morpholino-substituted heterocyclic compounds can vary significantly based on the specific kinase target and the substitution pattern on the core scaffold. The following table provides representative IC₅₀ values for related PI3K/mTOR inhibitors to illustrate the potential potency of compounds derived from this compound.

CompoundTarget KinaseIC₅₀ (nM)Reference
Bimiralisib (PQR309) PI3Kα33[14]
PI3Kβ661[14]
PI3Kδ451[14]
PI3Kγ708[14]
mTOR89[14]
Compound 11 PI3Kα6720[15]
mTOR940[15]
Compound 17f PI3Kα4.2[16]

SAR Insights:

  • The morpholine moiety is crucial for activity, often forming a key hydrogen bond with the hinge region of the kinase.[1]

  • Substitutions on the aryl ring introduced via the Suzuki-Miyaura coupling can significantly impact potency and selectivity. Electron-withdrawing or -donating groups can modulate the electronic properties and steric interactions within the ATP-binding site.

  • The position of the methoxy group on the aniline ring can influence the overall conformation and binding mode of the inhibitor.

Conclusion

This compound is a highly valuable and versatile starting material for the synthesis of a diverse range of enzyme inhibitors, particularly for the kinase family. The synthetic protocols outlined in this guide provide a robust framework for the preparation of novel pyrimidine-based inhibitors. The detailed methodology for in vitro biological evaluation enables the accurate determination of their inhibitory potency. By leveraging the advantageous properties of the morpholinoaniline scaffold and exploring diverse substitutions through reactions like the Suzuki-Miyaura coupling, researchers can efficiently generate and evaluate new chemical entities with the potential for therapeutic development.

References

  • Beaufils, F., et al. (2017). 5-(4,6-Dimorpholino-1,3,5-triazin-2-yl)-4-(trifluoromethyl)pyridin-2-amine (PQR309), a Potent, Brain-Penetrant, Orally Bioavailable, Pan-Class I PI3K/mTOR Inhibitor as Clinical Candidate in Oncology. Journal of Medicinal Chemistry, 60(17), 7524–7538. [Link]

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  • El-Gamal, M. I., et al. (2021). Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5-a]pyrimidin-5(4H)-one: towards a new access to 3,5-diaryl pyrazolo[1,5-a]pyrimidines. RSC Advances, 11(3), 1645-1655. [Link]

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Application Notes and Protocols: Experimental Setup for Nucleophilic Aromatic Substitution with Morpholine

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

Nucleophilic Aromatic Substitution (SNAr) is a cornerstone reaction in modern organic synthesis, enabling the formation of carbon-heteroatom bonds on electron-deficient aromatic systems.[1][2] This powerful transformation is particularly vital in medicinal chemistry and drug development, where the introduction of specific functionalities, such as the morpholine moiety, can significantly enhance the pharmacokinetic and pharmacodynamic properties of therapeutic candidates.[3][4][5] Morpholine and its derivatives are prevalent scaffolds in numerous FDA-approved drugs due to their favorable properties.[3][4][5]

This guide provides a comprehensive overview of the experimental setup for conducting SNAr reactions with morpholine as the nucleophile. We will delve into the mechanistic underpinnings, explore critical reaction parameters, and provide a detailed, field-proven protocol for the synthesis of N-aryl morpholines.

The SNAr Mechanism: A Stepwise Pathway

The SNAr reaction proceeds through a well-established two-step addition-elimination mechanism.[1][6][7]

  • Nucleophilic Attack: The reaction is initiated by the attack of the nucleophile (morpholine) on an electron-deficient carbon atom of the aromatic ring, which bears a suitable leaving group. This step is typically the rate-determining step of the reaction.[8] The attack forms a resonance-stabilized anionic intermediate known as a Meisenheimer complex.[2][6][8]

  • Elimination of the Leaving Group: Aromatization of the ring is restored through the expulsion of the leaving group, yielding the final substituted product.[6][9]

For a successful SNAr reaction, the aromatic ring must be "activated" by the presence of at least one strong electron-withdrawing group (EWG) positioned ortho or para to the leaving group.[2][7][8] This positioning is crucial as it allows for the delocalization and stabilization of the negative charge in the Meisenheimer intermediate.[2][8]

Caption: Generalized mechanism of the SNAr reaction with morpholine.

Key Experimental Parameters and Their Rationale

The success and efficiency of an SNAr reaction are highly dependent on the careful selection of several key parameters.

The Aromatic Substrate and Leaving Group
  • Activation: The aromatic ring must be rendered electrophilic by the presence of strong electron-withdrawing groups (EWGs) such as nitro (-NO₂), cyano (-CN), or carbonyl groups. The reactivity of the substrate increases with the number and strength of the EWGs.

  • Leaving Group: The nature of the leaving group influences the reaction rate. For SNAr reactions, the reactivity order is typically F > Cl > Br > I.[7][10] This is contrary to SN1 and SN2 reactions and is because the highly electronegative fluorine atom strongly polarizes the C-F bond, making the carbon atom more electrophilic and susceptible to nucleophilic attack, which is the rate-determining step.[10]

The Nucleophile: Morpholine

Morpholine is a secondary cyclic amine that serves as an effective nucleophile in SNAr reactions. Its pKa of approximately 8.5 allows it to be sufficiently nucleophilic to attack activated aromatic rings.

The Solvent

The choice of solvent can significantly impact the reaction rate.[11][12] Polar aprotic solvents are generally preferred for SNAr reactions.[12]

  • Polar Aprotic Solvents (e.g., DMSO, DMF, NMP, Acetonitrile): These solvents are highly effective as they can solvate the cation of the base but do not strongly solvate the anionic nucleophile, leaving it more "naked" and reactive.[13] Dimethyl sulfoxide (DMSO) is particularly advantageous, often leading to significant rate enhancements, allowing reactions to proceed at lower temperatures and minimizing side reactions.[13]

  • Polar Protic Solvents (e.g., Water, Alcohols): While SNAr reactions can be performed in protic solvents, they are generally slower.[12] These solvents can form hydrogen bonds with the nucleophile, stabilizing it and reducing its reactivity.[11] However, in some cases, water can be a green and effective solvent, especially when coupled with a base like potassium fluoride (KF).[14]

The Base

A base is often employed in SNAr reactions with amine nucleophiles like morpholine.

  • Role of the Base: The primary role of the base is to deprotonate the morpholine nitrogen after it has attacked the aromatic ring, neutralizing the resulting positive charge and preventing the reverse reaction. It also scavenges the acidic byproduct (e.g., HF or HCl) formed during the reaction.

  • Common Bases: Inorganic bases such as potassium carbonate (K₂CO₃), cesium carbonate (Cs₂CO₃), and potassium phosphate (K₃PO₄) are commonly used.[15] Organic bases like triethylamine (TEA) or diisopropylethylamine (DIPEA) can also be employed. The choice of base can sometimes influence the reaction's selectivity.[16]

Reaction Temperature

The reaction temperature is a critical parameter that needs to be optimized. While highly activated substrates may react at room temperature or with mild heating, less reactive substrates often require higher temperatures (e.g., 80-150 °C) to proceed at a reasonable rate.[17][18]

Detailed Experimental Protocol: Synthesis of 4-(2,4-dinitrophenyl)morpholine

This protocol describes a representative SNAr reaction between 1-chloro-2,4-dinitrobenzene and morpholine.

Materials and Reagents
Reagent/MaterialMolar Mass ( g/mol )QuantityMoles (mmol)Equivalents
1-Chloro-2,4-dinitrobenzene202.551.01 g5.01.0
Morpholine87.120.52 mL (0.52 g)6.01.2
Potassium Carbonate (K₂CO₃)138.211.04 g7.51.5
Dimethyl Sulfoxide (DMSO)-25 mL--
Ethyl Acetate-For extraction--
Brine (saturated NaCl solution)-For washing--
Anhydrous Magnesium Sulfate (MgSO₄)-For drying--
Safety Precautions
  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves (e.g., butyl rubber).[19]

  • Ventilation: Work in a well-ventilated fume hood.[19][20] Morpholine is flammable and its vapors can be irritating.[19][20][21]

  • Handling Reagents: 1-Chloro-2,4-dinitrobenzene is a toxic and potentially explosive compound. Handle with care and avoid heating it in a sealed container. Morpholine is corrosive and can cause severe skin burns and eye damage.[19] Avoid inhalation and direct contact.[19][21][22]

  • Waste Disposal: Dispose of all chemical waste according to your institution's safety guidelines.

Experimental Workflow

SNAr_Workflow A 1. Reagent Preparation & Setup B 2. Reaction Execution A->B Add reagents to flask C 3. Reaction Monitoring (TLC) B->C Stir at 80°C D 4. Workup & Extraction C->D Upon completion E 5. Drying & Solvent Removal D->E Collect organic phase F 6. Purification (Column Chromatography) E->F Concentrate crude product G 7. Product Characterization F->G Collect pure fractions

Caption: Step-by-step workflow for the SNAr synthesis.

Step-by-Step Procedure
  • Reaction Setup:

    • To a 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 1-chloro-2,4-dinitrobenzene (1.01 g, 5.0 mmol).

    • Add potassium carbonate (1.04 g, 7.5 mmol) to the flask.

    • Add dimethyl sulfoxide (25 mL).

  • Addition of Nucleophile:

    • While stirring the mixture at room temperature, add morpholine (0.52 mL, 6.0 mmol) dropwise using a syringe.

  • Reaction Execution:

    • Heat the reaction mixture to 80 °C using an oil bath.[1]

    • Maintain stirring at this temperature.

  • Reaction Monitoring:

    • Monitor the progress of the reaction by Thin Layer Chromatography (TLC).

    • Prepare a TLC plate with a suitable mobile phase (e.g., 30% ethyl acetate in hexanes).

    • Spot the starting material (1-chloro-2,4-dinitrobenzene) and the reaction mixture.

    • The reaction is complete when the starting material spot is no longer visible. This typically takes 2-4 hours.

  • Workup and Extraction:

    • Once the reaction is complete, allow the mixture to cool to room temperature.

    • Pour the reaction mixture into a separatory funnel containing 100 mL of water.

    • Extract the aqueous layer with ethyl acetate (3 x 50 mL).[1]

    • Combine the organic layers.

  • Washing and Drying:

    • Wash the combined organic layers with brine (2 x 50 mL) to remove any residual DMSO and inorganic salts.

    • Dry the organic layer over anhydrous magnesium sulfate (MgSO₄).

    • Filter the drying agent using gravity filtration.

  • Solvent Removal and Purification:

    • Concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.

    • Purify the crude product by flash column chromatography on silica gel, using a gradient of ethyl acetate in hexanes as the eluent, to yield the pure 4-(2,4-dinitrophenyl)morpholine as a yellow solid.

  • Product Characterization:

    • Characterize the final product using appropriate analytical techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity.

Conclusion

The nucleophilic aromatic substitution reaction with morpholine is a robust and versatile method for the synthesis of N-aryl morpholine derivatives, which are of significant interest in drug discovery and materials science.[1][23] By carefully controlling the experimental parameters—substrate activation, leaving group, solvent, base, and temperature—researchers can achieve high yields of the desired products. The protocol provided herein serves as a reliable starting point for the synthesis of a wide range of N-aryl morpholines, and can be adapted for various activated aromatic and heteroaromatic systems. Adherence to safety protocols is paramount when handling the reagents involved in this transformation.

References

  • Benchchem. (n.d.). Application Notes and Protocols for Nucleophilic Aromatic Substitution (SNAr) Reactions of 2-Fluoro-5-nitrobenzene-1,4-diamine.
  • Benchchem. (n.d.). Application Notes and Protocols: Nucleophilic Aromatic Substitution (SNAr) Reactions Involving Octafluorotoluene.
  • Benchchem. (n.d.). Application Notes and Protocols: Nucleophilic Aromatic Substitution (SNAr) Reactions on Fluoropyridines.
  • Benchchem. (n.d.). Application Notes and Protocols for Nucleophilic Aromatic Substitution (SNAr) Reactions of 3,6-Dichloro-1,2,4,5-tetrazine.
  • Alarcón-Espósito, J., et al. (2015). Changes in the SNAr reaction mechanism brought about by preferential solvation. RSC Advances, 5(120), 99322-99328. Retrieved from [Link]

  • Penta chemicals. (2025). Morpholine - SAFETY DATA SHEET.
  • Walsh, P. J., et al. (2013). Amination of Heteroaryl Chlorides: Palladium Catalysis or SNAr in Green Solvents?. Organic Letters, 15(1), 122-125. Retrieved from [Link]

  • Powers, D. C., & Ritter, T. (2020). Product Inhibition in Nucleophilic Aromatic Substitution through DPPPent-Supported π-Arene Catalysis. Organometallics, 39(15), 2871–2877. Retrieved from [Link]

  • Wikipedia. (n.d.). Nucleophilic aromatic substitution. Retrieved from [Link]

  • Baran, P. S., et al. (2025). SNAr Enables Click-Like Assembly of Diverse and Diversifiable Atropisomers for Med Chem. Journal of the American Chemical Society.
  • Chemos GmbH&Co.KG. (2019). Safety Data Sheet: Morpholine.
  • LibreTexts Chemistry. (2021). 4.7: Solvent Effects in Nucleophilic Substitution. Retrieved from [Link]

  • Jorgensen, W. L., & Tirado-Rives, J. (2007). Solvent Effects and Mechanism for a Nucleophilic Aromatic Substitution from QM/MM Simulations. Organic Letters, 9(23), 4679–4682. Retrieved from [Link]

  • Santa Cruz Biotechnology. (n.d.). Morpholine.
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  • Ahmad, M., et al. (2025). An insight into the synthetic routes for N-arylation of morpholine using metal-catalyzed and metal-free methods. Molecular Diversity. Retrieved from [Link]

  • Chemistry Steps. (n.d.). Nucleophilic Aromatic Substitution. Retrieved from [Link]

  • Solvents & Petroleum Service, Inc. (n.d.). Safety Data Sheet: Morpholine.
  • ResearchGate. (n.d.). Example applications of SNAr predictions to route development for.... Retrieved from [Link]

  • Inchem.org. (1995). Morpholine (HSG 92, 1995). Retrieved from [Link]

  • ResearchGate. (n.d.). Attempted reaction of morpholine with electron donor substituted fluoroarene 7f. Retrieved from [Link]

  • Kappe, C. O., et al. (2018). Nucleophilic aromatic substitution reactions under aqueous, mild conditions using polymeric additive HPMC. Green Chemistry, 20(17), 3956-3961. Retrieved from [Link]

  • Master Organic Chemistry. (2018). Nucleophilic Aromatic Substitution: Introduction and Mechanism. Retrieved from [Link]

  • Smith, M. B. (2017). Concerted Nucleophilic Aromatic Substitution Reactions. European Journal of Organic Chemistry, 2017(1), 4-20. Retrieved from [Link]

  • Professor Dave Explains. (2019, July 12). Nucleophilic Aromatic Substitution [Video]. YouTube. Retrieved from [Link]

  • Nicewicz, D. A., et al. (2025). Photocatalytic Synthesis of Substituted 2-Aryl Morpholines via Diastereoselective Annulation. Journal of the American Chemical Society. Retrieved from [Link]

  • Quora. (2017). What are the effects of solvent on reaction rates of electrophilic aromatic substitution reaction?. Retrieved from [Link]

  • Ormazábal-Toledo, R., et al. (2018). Activation of Electrophile/Nucleophile Pair by a Nucleophilic and Electrophilic Solvation in a SNAr Reaction. Frontiers in Chemistry, 6, 123. Retrieved from [Link]

  • ResearchGate. (n.d.). The structures of various FDA-approved N-aryl morpholine-based drugs. Retrieved from [Link]

  • Semantic Scholar. (2010). Base-dependent selectivity of an SNAr reaction. Retrieved from [Link]

  • Jain, A., & Sahu, S. K. (2024). Synthesis and SAR of morpholine and its derivatives: A review update. E3S Web of Conferences, 556, 01051. Retrieved from [Link]

  • Abraham, L. (2020). A Green Nucleophilic Aromatic Substitution Reaction. Journal of Chemical Education, 97(10), 3810-3815. Retrieved from [Link]

  • MDPI. (2024). Sequential Nucleophilic Aromatic Substitution Reactions of Activated Halogens. Retrieved from [Link]

  • Cole, K. P., et al. (2017). High Throughput Experimentation and Continuous Flow Evaluation of Nucleophilic Aromatic Substitution Reactions. ACS Catalysis, 7(5), 3294–3299. Retrieved from [Link]

  • ResearchGate. (n.d.). Specific and non-specific solvent effects on aromatic nucleophilic substitution. Retrieved from [Link]

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Application Notes and Protocols: 2-Methoxy-5-morpholinoaniline in Materials Science

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides an in-depth exploration of the potential applications of 2-Methoxy-5-morpholinoaniline as a novel monomer in the field of materials science. Primarily focusing on the synthesis of high-performance polyimides and electroactive polymers, this document offers detailed experimental protocols, theoretical justifications for experimental design, and expected material characteristics. The unique molecular architecture of this compound, featuring both an electron-donating methoxy group and a bulky, solubility-enhancing morpholino substituent, presents a compelling case for its use in creating advanced materials with tailored properties. This guide is intended for researchers and scientists in polymer chemistry, materials science, and drug development who are seeking to innovate and develop next-generation functional polymers.

Introduction to this compound

This compound is an aromatic diamine with the chemical formula C₁₁H₁₆N₂O₂ and a molecular weight of 208.26 g/mol .[1] Its structure is characterized by a central aniline core substituted with a methoxy group at the 2-position and a morpholino group at the 5-position.

Table 1: Physicochemical Properties of this compound

PropertyValueSource
CAS Number 383870-88-0[1]
Molecular Formula C₁₁H₁₆N₂O₂[1]
Molecular Weight 208.26 g/mol [1]
Appearance (Expected) Crystalline solidGeneral knowledge
Purity ≥97%[1]

The presence of the methoxy and morpholino groups is anticipated to impart unique properties to polymers derived from this monomer. The methoxy group is a well-known electron-donating group that can influence the electronic properties of the resulting polymer, potentially leading to materials with interesting electroactive or optical characteristics.[2][3] The bulky and non-planar morpholino group is expected to disrupt polymer chain packing, a common strategy to enhance the solubility of otherwise intractable aromatic polymers.[1] This improved solubility is a critical factor for the solution-based processing of high-performance polymers into films, coatings, and membranes.[4][5]

Proposed Application in High-Performance Polyimides

Aromatic polyimides are a class of high-performance polymers renowned for their exceptional thermal stability, mechanical strength, and chemical resistance. However, their rigid backbones often lead to poor solubility, limiting their processability. The incorporation of this compound as a diamine monomer in polyimide synthesis is a promising strategy to overcome this limitation.

Rationale for Application

The introduction of the bulky morpholino side group is hypothesized to prevent dense chain packing, thereby increasing the free volume within the polymer matrix and enhancing solubility in common organic solvents.[1] This would facilitate the fabrication of polyimide films and coatings via solution casting techniques.[4][5][6] The methoxy group, while potentially slightly reducing the overall thermal stability, can contribute to improved processability by lowering the glass transition temperature (Tg).[2][3]

Proposed Synthesis of a Novel Polyimide

A two-step polymerization process is the most widely practiced method for polyimide synthesis, involving the formation of a soluble poly(amic acid) precursor followed by chemical or thermal imidization.[5]

G cluster_reactants Reactants cluster_synthesis Two-Step Polymerization cluster_product Product Diamine This compound PAA_Formation Poly(amic acid) Formation (NMP, rt) Diamine->PAA_Formation Dianhydride Pyromellitic Dianhydride (PMDA) Dianhydride->PAA_Formation Imidization Chemical Imidization (Acetic Anhydride, Pyridine) PAA_Formation->Imidization Soluble Precursor Polyimide Soluble Polyimide Imidization->Polyimide Final Polymer

Caption: Proposed two-step synthesis of a soluble polyimide.

Detailed Experimental Protocol: Synthesis of PMDA-Morpholino Polyimide

Materials:

  • This compound (≥97% purity)

  • Pyromellitic dianhydride (PMDA, ≥99% purity, freshly sublimed)

  • N-Methyl-2-pyrrolidone (NMP, anhydrous)

  • Acetic anhydride (reagent grade)

  • Pyridine (reagent grade)

  • Methanol (reagent grade)

Procedure:

Step 1: Poly(amic acid) Synthesis

  • In a flame-dried, three-necked flask equipped with a mechanical stirrer and a nitrogen inlet, dissolve this compound (10 mmol, 2.08 g) in anhydrous NMP (40 mL) under a gentle nitrogen stream.

  • Once the diamine has completely dissolved, slowly add an equimolar amount of PMDA (10 mmol, 2.18 g) in several portions over 30 minutes. A slight exothermic reaction may be observed.

  • Continue stirring the reaction mixture at room temperature for 24 hours. The viscosity of the solution will gradually increase, indicating the formation of the poly(amic acid).

Step 2: Chemical Imidization

  • To the viscous poly(amic acid) solution, add a mixture of acetic anhydride (40 mmol, 3.78 mL) and pyridine (20 mmol, 1.62 mL) dropwise while stirring.

  • Continue stirring at room temperature for 1 hour, and then heat the mixture to 80°C for an additional 4 hours to ensure complete imidization.

  • After cooling to room temperature, precipitate the polyimide by slowly pouring the reaction mixture into a large excess of methanol (800 mL) with vigorous stirring.

  • Collect the fibrous polymer precipitate by filtration, wash thoroughly with methanol, and dry in a vacuum oven at 100°C for 24 hours.

Expected Characterization and Properties

The resulting polyimide is expected to exhibit good solubility in a range of organic solvents and possess favorable thermal and mechanical properties.

Table 2: Hypothetical Properties of PMDA-Morpholino Polyimide

PropertyExpected ValueCharacterization Technique
Inherent Viscosity 0.8 - 1.2 dL/gViscometry
Solubility Soluble in NMP, DMAc, m-cresolSolubility Test
Glass Transition Temp. (Tg) 250 - 280 °CDSC
5% Weight Loss Temp. (Td5) > 450 °C (in N₂)TGA
Tensile Strength 80 - 100 MPaTensile Testing
Young's Modulus 2.0 - 2.5 GPaTensile Testing

Proposed Application in Electroactive Polymers

The electron-rich nature of the this compound monomer, due to the presence of both methoxy and amino groups, makes it an attractive candidate for the synthesis of electroactive polymers. These materials can exhibit interesting redox properties and may find applications in organic electronics, sensors, and electrochromic devices.

Rationale for Application

The methoxy and morpholino groups act as electron-donating moieties, which can lower the oxidation potential of the resulting polymer and stabilize the corresponding radical cations. This donor-acceptor (D-A) architecture, when copolymerized with an electron-accepting monomer, can lead to materials with tunable band gaps and interesting optoelectronic properties.[7][8]

Proposed Synthesis of an Electroactive Copolymer

Electrochemical polymerization is a direct and convenient method to synthesize conductive polymer films on an electrode surface.

G cluster_setup Electrochemical Cell cluster_process Electropolymerization cluster_result Result Working_Electrode Working Electrode (e.g., ITO glass) CV Cyclic Voltammetry Working_Electrode->CV Counter_Electrode Counter Electrode (e.g., Pt wire) Counter_Electrode->CV Reference_Electrode Reference Electrode (e.g., Ag/AgCl) Reference_Electrode->CV Electrolyte Electrolyte Solution (Monomer + Supporting Electrolyte in Solvent) Electrolyte->CV Polymer_Film Electroactive Polymer Film CV->Polymer_Film Deposition on Electrode

Caption: Workflow for electrochemical polymerization.

Detailed Experimental Protocol: Electrosynthesis of a Poly(this compound) Film

Materials:

  • This compound

  • Acetonitrile (anhydrous, HPLC grade)

  • Tetrabutylammonium perchlorate (TBAP, electrochemical grade)

  • Indium tin oxide (ITO) coated glass slides

  • Platinum wire

  • Ag/AgCl reference electrode

Procedure:

  • Prepare an electrolyte solution containing 0.01 M this compound and 0.1 M TBAP in anhydrous acetonitrile.

  • Set up a three-electrode electrochemical cell with an ITO-coated glass slide as the working electrode, a platinum wire as the counter electrode, and an Ag/AgCl electrode as the reference electrode.

  • Deoxygenate the electrolyte solution by bubbling with high-purity nitrogen for 15 minutes.

  • Perform electropolymerization by cycling the potential between -0.2 V and +1.2 V (vs. Ag/AgCl) at a scan rate of 50 mV/s for 20 cycles using a potentiostat.

  • After polymerization, rinse the polymer-coated ITO slide with fresh acetonitrile to remove any unreacted monomer and supporting electrolyte.

  • Dry the film under a stream of nitrogen.

Expected Characterization and Properties

The resulting polymer film is expected to be electroactive and exhibit electrochromic behavior.

Table 3: Hypothetical Properties of Poly(this compound) Film

PropertyExpected ObservationCharacterization Technique
Redox Activity Reversible oxidation and reduction peaksCyclic Voltammetry
Electrochromism Color change upon oxidation/reductionUV-Vis Spectroelectrochemistry
Film Morphology Uniform, adherent filmScanning Electron Microscopy (SEM)
Conductivity Semiconductor rangeFour-Point Probe Measurement

Conclusion

This compound represents a promising, yet underexplored, monomer for the development of advanced functional polymers. Its unique combination of a solubility-enhancing morpholino group and an electron-donating methoxy group provides a strong rationale for its application in creating processable high-performance polyimides and novel electroactive materials. The protocols detailed in this guide offer a starting point for researchers to investigate the full potential of this versatile building block in materials science. Further research is encouraged to fully elucidate the structure-property relationships of polymers derived from this compound and to explore their performance in various applications.

References

  • Solution-Processable Colorless Polyimides Derived from Hydrogenated Pyromellitic Dianhydride: Strategies to Reduce the Coefficients of Thermal Expansion by Maximizing the Spontaneous Chain Orientation Behavior during Solution Casting. MDPI. [Link]

  • Synthesis and Characterization of New Soluble Polyimides from 3,3',4,4'-Benzhydrol Tetracarboxylic Dianhydride and Various Diamines. ACS Publications. [Link]

  • Synthesis and characterization of new polyimides from diphenylpyrene dianhydride and ortho methyl substituted diamines. RSC Publishing. [Link]

  • Donor–Acceptor Electrochromic Conjugated Polymers with Different Structures. Books. [Link]

  • Synthesis and Characterization of Polyimides from Unsymmetrical Diamine with Cyano Groups. ResearchGate. [Link]

  • Manufacture of polyimide film by solvent casting.
  • Fabrication of Aromatic Polyimide Films Derived from Diisocyanate with Fluorinated Dianhydride. Universiti Kebangsaan Malaysia. [Link]

  • Synthesis and Characterization of Polyamides, Polyimides and Polyesters Containing Flexibilizing Groups. National Chemical Laboratory. [Link]

  • New Donor–Acceptor–Donor Conjugated Polymer with Twisted Donor–Acceptor Configuration for High-Capacitance Electrochromic Supercapacitor Application. ACS Publications. [Link]

  • New Donor–Acceptor–Donor Conjugated Polymer with Twisted Donor–Acceptor Configuration for High-Capacitance Electrochromic Supercapacitor Application. ResearchGate. [Link]

  • Preparation of Polymer-Immobilized Polyimide Films Using Hot Pressing and Titania Coatings. ACS Publications. [Link]

  • Electronic properties and optical spectra of donor–acceptor conjugated organic polymers. PMC. [Link]

  • Donor–Acceptor Copolymer with a Linear Backbone Induced Ordered and Robust Doping Morphology for Efficient and Stable Organic Electrochemical Devices. ACS Applied Materials & Interfaces. [Link]

  • Morpholino Target Molecular Properties Affect the Swelling Process of Oligomorpholino-Functionalized Responsive Hydrogels. MDPI. [Link]

  • Process for production of polyimide film, and polyamic acid solution composition.
  • Effects of o-Methoxy Groups on the Properties and Thermal Stability of Renewable High-Temperature Cyanate Ester Resins. ACS Publications. [Link]

  • Effects of o -Methoxy Groups on the Properties and Thermal Stability of Renewable High-Temperature Cyanate Ester Resins. ResearchGate. [Link]

  • Polyimide Modified with Different Types and Contents of Polar/Nonpolar Groups: Synthesis, Structure, and Dielectric Properties. MDPI. [Link]

  • POLYIMIDES: chemistry & structure-property relationships – literature review. VTechWorks. [Link]

  • Effects of Polymers on the Drug Solubility and Dissolution Enhancement of Poorly Water-Soluble Rivaroxaban. MDPI. [Link]

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  • Effect of end group polarity upon the lower critical solution temperature of poly(2-isopropyl-2-oxazoline). ResearchGate. [Link]

  • Temperature Induced Solubility Transitions of Various Poly(2-oxazoline)s in Ethanol-Water Solvent Mixtures. MDPI. [Link]

  • Thermal Degradation Study of New Polymer derived from 8- Hydroxyquinoline 5-sulphonic acid and Catechol. Der Pharma Chemica. [Link]

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Troubleshooting & Optimization

Technical Support Center: Synthesis of 2-Methoxy-5-morpholinoaniline

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 2-Methoxy-5-morpholinoaniline. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions. Our goal is to empower you to overcome common challenges and significantly improve the yield and purity of your synthesis.

Overview of the Synthesis

The synthesis of this compound is most commonly achieved via a palladium-catalyzed cross-coupling reaction, specifically the Buchwald-Hartwig amination.[1][2] This reaction forms the crucial C-N bond between an aryl halide (or triflate) and an amine. In this case, 5-Chloro-2-methoxyaniline is reacted with morpholine in the presence of a palladium catalyst, a phosphine ligand, and a base.

The general reaction is as follows:

Caption: General reaction scheme for the synthesis of this compound.

While conceptually straightforward, the success of the Buchwald-Hartwig amination is highly dependent on the careful selection and optimization of several reaction parameters. This guide will walk you through potential pitfalls and their solutions.

Troubleshooting Guide

This section is designed to address specific issues you may encounter during the synthesis of this compound.

Question 1: Why is my yield of this compound consistently low?

Low yields can stem from a variety of factors. Let's break down the most common culprits.

Possible Cause 1: Inefficient Catalyst System

The choice of palladium precursor and, more importantly, the phosphine ligand is critical for a successful Buchwald-Hartwig amination, especially when using an aryl chloride, which is less reactive than the corresponding bromide or iodide.[1][3]

  • Insight: First-generation catalysts like those based on P(o-tolyl)₃ may not be effective for coupling with aryl chlorides.[1] More advanced, sterically hindered alkylphosphine or biarylphosphine ligands are generally required.[1]

  • Solution:

    • Ligand Selection: Employ bulky, electron-rich phosphine ligands. XPhos, SPhos, and RuPhos are excellent starting points for aryl chloride amination.

    • Catalyst Precursor: While Pd₂(dba)₃ is common, Pd(OAc)₂ can also be effective. Ensure the palladium source is of high quality.

    • Catalyst Loading: A typical starting point is 1-2 mol% of the palladium precursor.[2] If yields are still low, increasing the catalyst loading to 5 mol% might be beneficial, though this should be a last resort due to cost.

Possible Cause 2: Inappropriate Base

The base plays a crucial role in the catalytic cycle, facilitating the deprotonation of the amine. Its strength and solubility can significantly impact the reaction rate and yield.

  • Insight: Sodium tert-butoxide (NaOtBu) is a strong, commonly used base for Buchwald-Hartwig aminations and is often a good first choice. However, weaker bases like cesium carbonate (Cs₂CO₃) or potassium phosphate (K₃PO₄) can sometimes be advantageous, particularly if your substrate is sensitive to strong bases.[1]

  • Solution:

    • Base Screening: If NaOtBu is not providing good results, screen other bases such as LHMDS, K₃PO₄, or Cs₂CO₃.

    • Base Quality: Ensure the base is anhydrous, as water can negatively affect the reaction.

Possible Cause 3: Suboptimal Reaction Conditions

Temperature and solvent choice are key parameters that need to be optimized.

  • Insight: Toluene is a standard solvent for these reactions. However, other solvents like dioxane or THF can sometimes lead to improved results.[2][4] The reaction temperature for aryl chloride amination is typically elevated, often in the range of 80-110 °C.

  • Solution:

    • Solvent Screening: If toluene is not effective, try the reaction in dioxane or THF. Ensure the solvent is anhydrous.

    • Temperature Optimization: If the reaction is sluggish, a higher temperature may be required. Conversely, if side product formation is an issue, a lower temperature might be beneficial, though this will likely require a more active catalyst system.

ParameterRecommendation 1Recommendation 2Recommendation 3
Ligand XPhosSPhosRuPhos
Base Sodium tert-butoxideCesium carbonatePotassium phosphate
Solvent TolueneDioxaneTHF
Temperature 100 °C80 °C110 °C
Question 2: I am observing significant formation of side products. What are they and how can I minimize them?

The most common side product in Buchwald-Hartwig aminations is the hydrodehalogenation of the aryl halide, where the chlorine atom is replaced by a hydrogen atom.

Possible Cause: Beta-Hydride Elimination

This side reaction can compete with the desired reductive elimination step in the catalytic cycle.[1]

  • Insight: This is more likely to occur with certain catalyst systems and at higher reaction temperatures.

  • Solution:

    • Ligand Choice: Using bulky biarylphosphine ligands can often suppress beta-hydride elimination by sterically disfavoring the conformation required for this process.

    • Lower Reaction Temperature: If possible, running the reaction at a lower temperature can reduce the rate of this side reaction. This may necessitate a more active catalyst.

Caption: A logical workflow for troubleshooting low yields in the synthesis.

Question 3: How do I effectively purify this compound?

Purification can be challenging due to the presence of residual catalyst, ligand, and side products.

  • Insight: The product is an aniline derivative and will have some basicity, which can be exploited during purification.

  • Solution:

    • Aqueous Workup: After the reaction, a standard aqueous workup is necessary. Quenching with water or a mild acid can help to remove the base.

    • Column Chromatography: Silica gel column chromatography is the most common method for purification. A gradient elution with a mixture of a non-polar solvent (like hexanes or toluene) and a polar solvent (like ethyl acetate) is typically effective.

    • Acid-Base Extraction: An acid-base extraction can be a powerful tool. The product can be extracted into an acidic aqueous solution, leaving non-basic impurities in the organic phase. The aqueous layer can then be basified and the product re-extracted into an organic solvent.

    • Recrystallization: If a solid product is obtained, recrystallization from a suitable solvent system can be an excellent final purification step.

Frequently Asked Questions (FAQs)

Q1: What are the key starting materials for this synthesis?

The primary starting materials are 5-Chloro-2-methoxyaniline and morpholine.[5]

Q2: What safety precautions should I take when running this reaction?

  • Reagents: Handle all reagents in a well-ventilated fume hood. Phosphine ligands can be air-sensitive and should be handled under an inert atmosphere (e.g., nitrogen or argon). Sodium tert-butoxide is a strong base and is corrosive.

  • Reaction: The reaction is typically run at elevated temperatures, so appropriate precautions should be taken to avoid burns. The reaction should be conducted under an inert atmosphere to protect the catalyst.

Q3: How can I monitor the progress of the reaction?

Thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS) are effective methods for monitoring the reaction's progress. By comparing the reaction mixture to the starting materials, you can determine when the reaction is complete.

Q4: Can I use a different aryl halide, such as 5-Bromo-2-methoxyaniline?

Yes, using the corresponding aryl bromide would likely result in a more facile reaction, as the C-Br bond is more easily cleaved by the palladium catalyst than the C-Cl bond.[1] This may allow for milder reaction conditions (lower temperature, less active catalyst).

Q5: What is the role of the phosphine ligand?

The phosphine ligand coordinates to the palladium center and plays a crucial role in the catalytic cycle. It influences the catalyst's stability, activity, and selectivity. Bulky, electron-rich ligands generally promote the oxidative addition and reductive elimination steps, which are key to a successful amination.[1]

Experimental Protocol Example

This is a general starting protocol. Optimization will likely be required.

  • To a dry Schlenk flask under an inert atmosphere, add the palladium precursor (e.g., Pd₂(dba)₃, 1 mol%), the phosphine ligand (e.g., XPhos, 2 mol%), and the base (e.g., sodium tert-butoxide, 1.4 equivalents).

  • Add anhydrous toluene to the flask.

  • Add 5-Chloro-2-methoxyaniline (1 equivalent) and morpholine (1.2 equivalents).

  • Heat the reaction mixture to 100 °C with stirring.

  • Monitor the reaction by TLC or GC-MS until the starting material is consumed.

  • Cool the reaction to room temperature and quench with water.

  • Extract the product with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography.

References

  • Synthesis of 5-Chloro-2-methoxyaniline - PrepChem.com. (URL: [Link])

  • Buchwald–Hartwig amination - Wikipedia. (URL: [Link])

  • Buchwald-Hartwig amination of aryl chlorides catalyzed by easily accessible benzimidazolyl phosphine-Pd complexes - HKMU Scholars. (URL: [Link])

  • Buchwald-Hartwig Amination - Chemistry LibreTexts. (URL: [Link])

  • Question about reductive amination reaction procedure : r/Chempros - Reddit. (URL: [Link])

  • Optimization of reaction conditions for palladium-catalyzed amination... - ResearchGate. (URL: [Link])

  • A New Efficient Palladium Catalyst for the Amination of Aryl Chlorides - ResearchGate. (URL: [Link])

  • Merging of Light/Dark Palladium Catalytic Cycles Enables Multicomponent Tandem Alkyl Heck/Tsuji–Trost Homologative Amination Reaction toward Allylic Amines - NIH. (URL: [Link])

  • Palladium Catalyzed Amination of Aryl Chlorides - 2019 - Wiley Analytical Science. (URL: [Link])

  • Palladium-Catalyzed Amination of Aryl Triflates and Importance of Triflate Addition Rate | The Journal of Organic Chemistry - ACS Publications. (URL: [Link])

  • Palladium-Catalyzed Aminations in Flow ... on Water | ACS Catalysis. (URL: [Link])

  • Aldehyde not reacting in reductive amination reaction, thoughts? - ResearchGate. (URL: [Link])

  • Help with synthesizing 2-chloro-5-methoxyaniline from anisole : r/chemhelp - Reddit. (URL: [Link])

  • What's wrong with my reductive amination? I barely got any product. - Reddit. (URL: [Link])

  • CN102234235A - Synthesis method of 5-chloro-2-methyl aniline - Google P
  • New 2-(aryl/heteroaryl)-6-(morpholin-4-yl/pyrrolidin-1-yl)-(4-trifluoromethyl)quinolines: synthesis via Buchwald–Hartwig amination, photophysics, and biomolecular binding properties - RSC Publishing. (URL: [Link])

  • Reductive Amination, and How It Works - Master Organic Chemistry. (URL: [Link])

  • 2,2,5,5-Tetramethyloxolane (TMO) as a Solvent for Buchwald–Hartwig Aminations - - MURAL - Maynooth University Research Archive Library. (URL: [Link])

  • Optimization of the model Buchwald-Hartwig reaction of morpholine and... - ResearchGate. (URL: [Link])

  • Understanding the Synthesis Pathway: 4-Fluoro-2-methoxy-5-nitroaniline and Osimertinib. (URL: [Link])

  • Design, Synthesis and Biological Investigation of 2-Anilino Triazolopyrimidines as Tubulin Polymerization Inhibitors with Anticancer Activities - PubMed Central. (URL: [Link])

  • (PDF) Morpholines. Synthesis and Biological Activity - ResearchGate. (URL: [Link])

  • A process for the preparation of 4-fluoro-2-methoxy-5-nitroaniline - Google P
  • 5-Chloro-2-methoxyaniline | C7H8ClNO | CID 66763 - PubChem. (URL: [Link])

  • Improved synthesis of 2‐methoxyphenothiazine - ResearchGate. (URL: [Link])

  • Synthesis and Characterization of Some New Morpholine Derivatives - ResearchGate. (URL: [Link])

  • SYNTHESIS OF CONDENSED MORPHOLINE-CONTAINING SYSTEMS BY REDUCTIVE OR OXIDATIVE HETEROCYCLISATION1 L. I. Savina1, A. A. Sokolov2. (URL: [Link])

  • Optimization of conditions between 4-chloro-anisole and mor- pholine. [a] - ResearchGate. (URL: [Link])

  • Kinetics and reactivity of substituted anilines with 2‐chloro‐5‐nitropyridine in dimethyl sulfoxide and dimethyl formamide | Request PDF - ResearchGate. (URL: [Link])

  • Improvement of the synthesis process of 2, 6-diamino-3, 5-dinitropyrazine-1-oxide. (URL: [Link])

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purification of crude 2-Methoxy-5-morpholinoaniline by recrystallization

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: Purification of 2-Methoxy-5-morpholinoaniline

A Senior Application Scientist's Guide to Recrystallization, Troubleshooting, and Purity Analysis

Welcome to the technical support guide for the purification of this compound. This document is designed for researchers, medicinal chemists, and process development scientists who require a high-purity material for their work. As an aromatic amine, this compound is susceptible to specific impurities, particularly oxidation products, which can complicate downstream applications. This guide moves beyond a simple protocol to provide the causal logic behind experimental choices, empowering you to troubleshoot effectively and adapt the methodology to your specific needs.

Section 1: Frequently Asked Questions (FAQs)

This section addresses foundational questions regarding the material properties and initial steps for purification.

Q1: What are the most probable impurities in my crude this compound sample?

A1: Crude samples of aromatic amines typically contain a mixture of impurities derived from the synthesis and subsequent degradation.

  • Oxidation Products: Aromatic amines are highly susceptible to air oxidation, which often results in the formation of highly colored, polymeric materials.[1][2] The presence of a dark color (from tan to black) in your crude solid is a strong indicator of oxidation.[3]

  • Unreacted Starting Materials: Depending on the synthetic route, residual starting materials may be present.

  • Reaction By-products: Side-reactions during synthesis can generate isomeric or related impurities that may have similar solubility profiles to the desired product.[4][5][6]

  • Residual Solvents: Solvents used in the final steps of the synthesis or initial work-up may remain.[7]

Q2: What preliminary analysis should I perform before attempting a large-scale recrystallization?

A2: Before committing your entire batch of crude material, a small-scale analysis is crucial.

  • Solubility Testing: The cornerstone of recrystallization is selecting an appropriate solvent.[8] This involves testing the solubility of a small amount (~20-50 mg) of your crude material in various solvents (~0.5-1 mL) at both room temperature and at the solvent's boiling point.[9][10]

  • Thin-Layer Chromatography (TLC): A TLC analysis of the crude material can give you a semi-quantitative idea of the number of impurities present. Spotting the crude material alongside any available standards of starting materials can help in preliminary impurity identification.

Q3: What makes a solvent "good" for recrystallization?

A3: An ideal recrystallization solvent has a very specific set of properties:

  • High Solubility at High Temperature: The compound should be very soluble in the boiling solvent.[8][9]

  • Low Solubility at Low Temperature: The compound should be poorly soluble or insoluble in the same solvent when cold, allowing for maximum recovery upon cooling.[8][9]

  • Appropriate Boiling Point: The solvent's boiling point should ideally be lower than the melting point of the compound to prevent "oiling out."[11]

  • Inertness: The solvent must not react with the compound.[10][12]

  • Volatility: It should be volatile enough to be easily removed from the purified crystals during the drying step.[12]

  • Impurity Solubility Profile: Impurities should either be completely insoluble in the hot solvent (allowing for removal by hot filtration) or remain highly soluble in the cold solvent (so they stay in the mother liquor).[9][10]

Section 2: Experimental Workflow and Protocols

This section provides a visual workflow and detailed protocols for solvent selection and the main recrystallization procedure.

Recrystallization Workflow Diagram

The following diagram illustrates the logical steps and decision points in the purification process.

Recrystallization_Workflow cluster_prep Preparation cluster_main Bulk Purification Crude Crude 2-Methoxy-5- morpholinoaniline Screening Protocol 1: Small-Scale Solvent Screening Crude->Screening Dissolve Dissolve Crude in Minimal Hot Solvent Screening->Dissolve Optimal Solvent Found Decision Insoluble Impurities or Color Present? Dissolve->Decision HotFilter Hot Filtration (with optional Charcoal) Decision->HotFilter Yes Cooling Slow Cooling to Room Temperature Decision->Cooling No HotFilter->Cooling IceBath Cool in Ice Bath Cooling->IceBath Collect Collect Crystals (Vacuum Filtration) IceBath->Collect Wash Wash with Cold Solvent Collect->Wash Dry Dry Crystals Wash->Dry Pure Pure Product for Analysis Dry->Pure

Caption: A step-by-step workflow for the recrystallization of this compound.

Data Table: Solvent Selection Guide

Based on the structure of this compound (C₁₁H₁₆N₂O₂), which contains both polar (amine, ether, morpholine) and non-polar (benzene ring) functionalities, a range of solvents should be tested. Use the table below to guide your screening process.

SolventBoiling Point (°C)PolarityObservations (Solubility at RT)Observations (Solubility at BP)Crystal Formation on Cooling?
Water100High
Ethanol78Polar
Isopropanol82Polar
Methanol65Polar
Ethyl Acetate77Intermediate
Toluene111Non-polar
Heptane/Hexane~98 / ~69Non-polar
Protocol 1: Small-Scale Solvent Screening
  • Place approximately 20-30 mg of crude this compound into a small test tube.

  • Add a potential solvent dropwise at room temperature, vortexing after each addition, until you have added ~0.5 mL. Record if the solid dissolves.

  • If the solid does not dissolve at room temperature, heat the test tube in a sand bath or heating block to the solvent's boiling point.[10] Add more solvent dropwise until the solid just dissolves. Be careful not to add a large excess.

  • Once dissolved, remove the test tube from the heat and allow it to cool slowly to room temperature.

  • If crystals do not form, gently scratch the inside of the test tube with a glass rod.[13]

  • Once at room temperature, place the test tube in an ice-water bath for 10-15 minutes.

  • Record your observations in the table above. The best solvent will dissolve the compound when hot but yield a large amount of crystalline solid upon cooling.

Protocol 2: Bulk Recrystallization
  • Place the crude this compound into an Erlenmeyer flask (do not use a beaker, as the wide mouth allows for excessive solvent evaporation).[14]

  • Add a small portion of the chosen recrystallization solvent to the flask, enough to create a slurry.

  • Heat the flask on a hot plate with stirring. Add more hot solvent in small portions until the solid has just dissolved. It is critical to use the minimum amount of hot solvent necessary to achieve a saturated solution.[8]

  • (Optional - Decolorization) If the solution is highly colored, remove it from the heat, allow it to cool slightly, and add a small amount of activated charcoal (typically 1-2% of the solute's weight). Reheat the solution to boiling for a few minutes.[14]

  • (Optional - Hot Filtration) If activated charcoal was used or if there are insoluble impurities, perform a hot filtration through a fluted filter paper into a pre-warmed clean Erlenmeyer flask. This step must be done quickly to prevent premature crystallization in the funnel.[8][14]

  • Cover the flask with a watch glass and allow the solution to cool slowly and undisturbed to room temperature. Slow cooling is essential for the formation of large, pure crystals.[8][13]

  • Once the flask has reached room temperature and crystal growth appears complete, place it in an ice-water bath for at least 30 minutes to maximize the product yield.[14]

  • Collect the purified crystals by vacuum filtration using a Büchner funnel.

  • Wash the crystals with a small amount of ice-cold recrystallization solvent to remove any remaining soluble impurities from the crystal surfaces.

  • Allow the crystals to dry under vacuum on the filter for a few minutes before transferring them to a watch glass or drying dish for final drying.

Section 3: Troubleshooting Guide

This section provides solutions to common problems encountered during the recrystallization process.

Q: My compound "oiled out" as liquid droplets instead of forming crystals. What happened and how do I fix it?

A: "Oiling out" occurs when the solute separates from the solution as a liquid rather than a solid.[15] This is a common problem in recrystallization.[14]

  • Causality: This typically happens for two reasons: (1) The boiling point of the solvent is higher than the melting point of your compound, or (2) The presence of a high concentration of impurities has significantly depressed the melting point of your material.[11][13][16] The oily liquid is an excellent solvent for impurities, so if it solidifies, it will trap them, defeating the purpose of the purification.[13][14][15]

  • Solutions:

    • Re-dissolve and Dilute: Return the flask to the hot plate, add more solvent to fully re-dissolve the oil, and then allow it to cool again, but more slowly.[13][16] The more dilute solution will become saturated at a lower temperature, which may be below the compound's depressed melting point.

    • Change Solvents: Choose a solvent with a lower boiling point.

    • Use a Mixed-Solvent System: Dissolve the oil in a small amount of a "good" solvent (in which it is very soluble), and then slowly add a "poor" solvent (an "antisolvent") at an elevated temperature until the solution becomes faintly cloudy. Then allow it to cool slowly.

    • Remove Impurities: If high impurity levels are suspected, try treating the solution with activated charcoal before filtration and cooling.[13][16]

Q: No crystals are forming, even after the solution has cooled in an ice bath. What should I do?

A: This is a classic sign of either using too much solvent or having a supersaturated solution that resists nucleation.

  • Causality: If too much solvent was added, the solution is not saturated at the lower temperature, and the compound will remain dissolved.[13][17] If the solution is clean and the flask is very smooth, spontaneous nucleation may not occur.

  • Solutions:

    • Reduce Solvent Volume: Gently heat the solution to boil off some of the solvent.[13] Allow it to cool again. Be careful not to boil off too much, or the product will crash out of solution rapidly.

    • Induce Crystallization (Nucleation):

      • Scratching: Use a glass rod to gently scratch the inner surface of the flask at the meniscus. The microscopic imperfections in the glass provide a surface for crystal growth to begin.[13][14]

      • Seeding: If you have a small crystal of pure product, add it to the cold solution. This "seed crystal" will act as a template for crystallization.

Q: My final product is still colored (e.g., yellow or brown). How can I improve its appearance?

A: Color is almost always due to persistent, highly conjugated impurities, often from oxidation.

  • Causality: These impurities can co-precipitate with your product or be adsorbed onto the crystal surface.

  • Solutions:

    • Activated Charcoal: The most effective method is to use decolorizing carbon (activated charcoal).[14] It has a high surface area and adsorbs large, flat, colored molecules. Use it sparingly as described in Protocol 2, as it can also adsorb your desired product, reducing the yield.

    • Repeat Recrystallization: A second recrystallization may be necessary to remove the last traces of color.

Q: My recovery yield is very low. What are the likely causes?

A: Low yield can result from several factors throughout the process.

  • Causality:

    • Using a large excess of solvent during dissolution.[13]

    • Premature crystallization during a hot filtration step.[14][17]

    • The chosen solvent has a significant solubility for your compound even at low temperatures.

    • Washing the final crystals with too much cold solvent or with solvent that was not sufficiently cold.

  • Solutions:

    • Optimize Solvent Volume: Ensure you are using the minimum amount of hot solvent.

    • Second Crop: The filtrate (mother liquor) still contains dissolved product. You can often obtain a "second crop" of crystals by boiling off some of the solvent from the filtrate and re-cooling.[13] Note that this second crop may be less pure than the first.

    • Re-evaluate Solvent Choice: Your compound may be too soluble in the chosen solvent. A different solvent or a mixed-solvent system may be required.

References

  • Solvent Choice. (n.d.). Chemistry Teaching Labs - University of York. Retrieved from [Link]

  • Nichols, L. (2022, April 7). 3.6F: Troubleshooting. Chemistry LibreTexts. Retrieved from [Link]

  • Recrystallization Guide: Process, Procedure, Solvents. (n.d.). Mettler Toledo. Retrieved from [Link]

  • Reagents & Solvents: Solvents for Recrystallization. (n.d.). Department of Chemistry: University of Rochester. Retrieved from [Link]

  • Recrystallization (help meeeeee). (2013, February 3). Reddit. Retrieved from [Link]

  • Finding the best solvent for recrystallisation student sheet. (2021, September). RSC Education. Retrieved from [Link]

  • Why do crystals oil out and what are the remedies and prevention methods? (2024, February 25). Brainly. Retrieved from [Link]

  • Experiment: Recrystallization – Part I: Solvent Selection. (n.d.). Science Learning Center. Retrieved from [Link]

  • Recrystallization. (n.d.). University of Colorado Boulder, Department of Chemistry. Retrieved from [Link]

  • Oiling Out in Crystallization. (n.d.). Mettler Toledo. Retrieved from [Link]

  • 2-Methoxy-4-morpholinoaniline. (n.d.). PubChem - NIH. Retrieved from [Link]

  • Mills, L. E. (1932). Purification of primary aromatic amine hydrohalides of the benzene series. U.S. Patent No. 1,878,970. Google Patents.
  • How to recrystallization amine compound and it is not soluble in common organic solvents. (2021, January 19). ResearchGate. Retrieved from [Link]

  • Process for the purification of aromatic amines. (n.d.). Google Patents.
  • How to recrystalize 3,5 dimethoxy aniline after years of oxidation. (2024, December 5). Chemistry Stack Exchange. Retrieved from [Link]

  • Purification: How To. (n.d.). Department of Chemistry: University of Rochester. Retrieved from [Link]

  • RECRYSTALLISATION. (n.d.). University of Sydney. Retrieved from [Link]

  • Problems in recrystallization. (n.d.). Biocyclopedia. Retrieved from [Link]

  • Recrystallization: Figure 1. Structure of Aniline. (n.d.). Scribd. Retrieved from [Link]

  • Identification, synthesis and structure assignment of two impurities of Erlotinib. (n.d.). SciELO México. Retrieved from [Link]

  • Identification and synthesis of impurities formed during sertindole preparation. (n.d.). Beilstein Journal of Organic Chemistry. Retrieved from [Link]

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Technical Support Center: Troubleshooting Side Reactions in Morpholinoaniline Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for morpholinoaniline synthesis. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting for side reactions encountered during the synthesis of this important class of compounds. The following content is structured in a question-and-answer format to directly address specific issues you may encounter in your experiments.

Frequently Asked Questions (FAQs)

Q1: I am getting a significant amount of hydrodehalogenation byproduct in my Buchwald-Hartwig amination of a haloaniline with morpholine. What are the likely causes and how can I minimize it?

A1: Hydrodehalogenation, the replacement of the halogen on your aryl halide with a hydrogen atom, is a common side reaction in palladium-catalyzed cross-coupling reactions. It typically arises from two main pathways:

  • β-Hydride Elimination: This can occur from the palladium-amide intermediate if there are β-hydrogens on the amine coupling partner. While morpholine itself does not have β-hydrogens that can participate in this specific pathway, impurities or additives in the reaction could potentially act as hydride sources.

  • Reductive Cleavage: Palladium-hydride species, which can form from various sources in the reaction mixture (e.g., solvent, base, or even the amine), can react with the aryl halide to produce the hydrodehalogenated arene.

Troubleshooting Strategies:

Potential Cause Recommended Solution Scientific Rationale
Hydride sources in the reaction Use anhydrous and degassed solvents (e.g., toluene, dioxane). Ensure your morpholine and base are free of water and other protic impurities.Water and other protic species can react with the palladium catalyst or the base to generate palladium-hydride species, which are responsible for hydrodehalogenation.
Suboptimal Ligand Choice Employ bulky, electron-rich phosphine ligands such as XPhos, RuPhos, or tBuXPhos.These ligands promote the desired reductive elimination step of the catalytic cycle over competing side reactions like the formation of palladium-hydride species.[1][2] The steric bulk can also disfavor the approach of hydride sources to the palladium center.
Inappropriate Base Use a non-nucleophilic, anhydrous base like sodium tert-butoxide (NaOtBu) or lithium bis(trimethylsilyl)amide (LHMDS).Strong, non-coordinating bases are less likely to generate hydride species compared to bases like hydroxides or carbonates, especially at elevated temperatures.[3]
Q2: My reaction is producing a significant amount of biaryl homocoupling product from my haloaniline. How can I suppress this side reaction?

A2: The formation of biaryls through the homocoupling of your haloaniline is another common side reaction. This typically occurs when the oxidative addition of the aryl halide to the Pd(0) catalyst is followed by a reaction with another molecule of the aryl halide instead of the desired amine.

Troubleshooting Strategies:

Potential Cause Recommended Solution Scientific Rationale
Slow C-N Coupling Rate Increase the concentration of morpholine (e.g., use a slight excess, 1.1-1.5 equivalents).A higher concentration of the amine nucleophile will increase the rate of its reaction with the palladium-aryl intermediate, outcompeting the homocoupling pathway.
Catalyst System Utilize a well-defined palladium precatalyst (e.g., XPhos Pd G3) instead of generating the active catalyst in situ from Pd(OAc)₂ or Pd₂(dba)₃.Precatalysts can provide a more controlled and efficient generation of the active Pd(0) species, leading to cleaner reactions with fewer side products.[4]
Ligand Effects Employ bulky monodentate phosphine ligands.The steric hindrance of these ligands can disfavor the formation of the intermediate that leads to homocoupling.[5][6]
Q3: I am observing the formation of a diarylated aniline byproduct (i.e., the aniline nitrogen is coupled to two aryl groups). How can I achieve selective mono-arylation?

A3: Diarylation is a significant challenge when working with primary anilines, as the product of the first amination is itself a secondary amine that can undergo a second C-N coupling.

Troubleshooting Strategies:

Potential Cause Recommended Solution Scientific Rationale
High Reactivity of the Product Use a sterically hindered phosphine ligand such as tBuXPhos or RuPhos.The steric bulk of the ligand can create a crowded environment around the palladium center, making it difficult for the already bulky mono-arylated aniline product to coordinate and undergo a second coupling.[2][7]
Reaction Conditions Lower the reaction temperature and shorten the reaction time. Monitor the reaction closely by TLC or LC-MS and stop it once the starting haloaniline is consumed.These conditions favor the kinetically controlled mono-arylation product over the thermodynamically more stable diarylated product, which often requires more forcing conditions to form.[8][9][10]
Stoichiometry Use a slight excess of the haloaniline relative to the morpholine.This can help to ensure that the morpholine is consumed before significant diarylation of the product can occur. However, this will require purification to remove the unreacted haloaniline.

In-depth Troubleshooting Guides

Issue 1: Low or No Conversion to the Desired Morpholinoaniline

Low or no yield in your morpholinoaniline synthesis can be frustrating. This troubleshooting workflow will guide you through a logical process of elimination to identify and resolve the issue.

Ullmann_Troubleshooting A Low Yield in Ullmann Coupling B Inactive Copper Catalyst A->B C Harsh Reaction Conditions A->C D Side Reactions (e.g., homocoupling) A->D B1 B1 B->B1 Use fresh Cu(I) source (e.g., CuI) Consider using a ligand (e.g., 1,10-phenanthroline) C1 C1 C->C1 Screen different solvents (e.g., DMF, dioxane) Optimize temperature D1 D1 D->D1 Use a ligand to promote C-N coupling Adjust stoichiometry

Sources

Technical Support Center: Optimization of 2-Methoxy-5-morpholinoaniline Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 2-Methoxy-5-morpholinoaniline. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into optimizing the critical parameters of reaction time and temperature. The synthesis of this valuable intermediate, typically achieved via a Palladium-catalyzed Buchwald-Hartwig amination, is highly sensitive to reaction conditions. This document serves as a troubleshooting manual and a source of frequently asked questions to help you navigate the complexities of this transformation and achieve high-yield, high-purity results.

The core of a successful Buchwald-Hartwig amination lies in maintaining the activity and stability of the catalytic cycle. Temperature is a double-edged sword: it must be high enough to drive the rate-limiting steps, such as oxidative addition (especially with less reactive aryl chlorides), but not so high as to cause catalyst decomposition or promote unwanted side reactions.[1][2] Reaction time is intrinsically linked to temperature; an optimal combination ensures the reaction proceeds to completion without degrading the product or catalyst.

This guide will help you understand these nuances and provide a logical framework for optimization.

Troubleshooting Guide: Common Experimental Issues

This section addresses specific problems you may encounter during the synthesis. Each issue is followed by an analysis of potential causes and actionable solutions.

Q1: My reaction shows low or no conversion to this compound. What are the primary factors to investigate?

Low or no yield is a common issue that can stem from several sources, primarily related to suboptimal reaction conditions or catalyst deactivation.[3]

Potential Causes & Solutions:

  • Suboptimal Temperature: The temperature may be too low to overcome the activation energy for the oxidative addition step, which is often rate-limiting. This is particularly true for less reactive aryl halides like aryl chlorides.[1] Conversely, a temperature that is too high can lead to premature catalyst decomposition.

    • Actionable Advice: Begin a systematic screen of temperatures. If you started at 80 °C, run small-scale parallel reactions at 90 °C, 100 °C, and 110 °C. Monitor the reaction by LC-MS or TLC to track the consumption of your starting aryl halide.

  • Insufficient Reaction Time: The reaction may simply not have been allowed to run to completion.

    • Actionable Advice: Set up a time-course experiment. At your chosen temperature, take aliquots from the reaction mixture at regular intervals (e.g., 2, 4, 8, 16, and 24 hours) and analyze them to determine when the reaction plateaus.

  • Catalyst System Inefficiency: The choice of palladium source, and especially the ligand, is critical for success.[3] The ligand stabilizes the palladium center and facilitates the key steps of the catalytic cycle.[3] For a sterically accessible secondary amine like morpholine, a bulky, electron-rich phosphine ligand is generally a good starting point.

    • Actionable Advice: If using a general-purpose ligand, consider switching to one known for high efficacy in C-N couplings, such as XPhos, SPhos, or RuPhos. Using a pre-formed palladacycle precatalyst (e.g., a G3 or G4 precatalyst) can also provide more reliable generation of the active LPd(0) species compared to sources like Pd(OAc)₂.[1][4]

  • Base or Solvent Issues: The base's strength and solubility can significantly impact the reaction rate.[2] Strong, non-nucleophilic bases like sodium tert-butoxide (NaOtBu) are common, but weaker bases may be needed for sensitive substrates.[2][3] The solvent must be anhydrous and degassed, as oxygen and water can deactivate the catalyst. Toluene is a common and effective solvent.[2][5]

    • Actionable Advice: Ensure your solvent is rigorously dried and degassed. If using a weaker base like K₃PO₄ or Cs₂CO₃, you may need to increase the reaction temperature to achieve a reasonable rate.[2][3]

Q2: I am forming the desired product, but also significant byproducts like hydrodehalogenation or phenol formation. How can I improve selectivity?

The formation of byproducts indicates that undesired reaction pathways are competing with the main catalytic cycle. This is often a function of temperature and the stability of catalytic intermediates.

Potential Causes & Solutions:

  • Reaction Temperature is Too High: Elevated temperatures can accelerate catalyst decomposition and side reactions. The formation of a phenol derivative, for example, can arise from the reaction of the aryl halide with hydroxide ions, which may be present as an impurity in the base or from residual water.[6][7]

    • Actionable Advice: Lower the reaction temperature in 10 °C increments. While this may slow the reaction, it can dramatically improve selectivity. It is often better to run the reaction for a longer time at a lower temperature.

  • Poor Catalyst Stability: The active Pd(0) species can be unstable, leading to palladium black precipitation and loss of activity. This can favor side reactions.

    • Actionable Advice: Ensure you are using an appropriate ligand-to-palladium ratio, typically between 1:1 and 2:1. Adding a slight excess of ligand can sometimes help stabilize the catalyst.[4] Using robust palladacycle precatalysts is also highly recommended.[4]

  • Presence of Water or Oxygen: Rigorous exclusion of air and moisture is critical. Water can facilitate both catalyst decomposition and formation of phenolic byproducts.[6][7]

    • Actionable Advice: Use standard Schlenk line or glovebox techniques. Ensure all reagents are dry and solvents are anhydrous and have been thoroughly degassed via sparging with an inert gas (Argon or Nitrogen) or through freeze-pump-thaw cycles.

Q3: The reaction starts well but stalls before all the starting material is consumed. What causes this and how can I fix it?

A stalling reaction is typically a sign of catalyst deactivation or inhibition during the reaction.

Potential Causes & Solutions:

  • Catalyst Deactivation Over Time: Even under optimal conditions, the catalyst has a finite lifetime and may simply "die" before the reaction is complete.

    • Actionable Advice: If you observe the reaction stalling, adding a second portion of the catalyst and ligand (e.g., 0.5-1 mol%) can sometimes restart the reaction and drive it to completion.

  • Product or Byproduct Inhibition: The generated product or inorganic salts (e.g., NaBr, NaI) can sometimes inhibit the catalyst. Iodide salts, in particular, are known to have an inhibitory effect.[3][4]

    • Actionable Advice: If using an aryl iodide, switching to a less polar solvent like toluene can be beneficial as it reduces the solubility of the inhibitory iodide salt.[4] For other inhibitors, ensuring efficient stirring can help minimize localized high concentrations of inhibitory species around the catalyst.

  • Poor Base Solubility: The inorganic base may be poorly soluble in the reaction medium, leading to a slow, diffusion-limited reaction that appears to stall.[2]

    • Actionable Advice: Ensure very vigorous stirring to maximize the surface area and dissolution of the base. In some cases, screening alternative solvents where the base is more soluble, or using a soluble organic base (if compatible with the substrate), can resolve the issue.

Frequently Asked Questions (FAQs)

Q1: What are the recommended starting conditions for optimizing the synthesis of this compound?

A robust starting point is crucial for efficient optimization. The following table provides recommended starting conditions based on the identity of the aryl halide precursor.

ParameterAryl BromideAryl ChlorideAryl Triflate
Pd Precatalyst XPhos Pd G3 (1-2 mol%)XPhos Pd G3 (2-4 mol%)BrettPhos Pd G3 (1-2 mol%)
Ligand XPhos (1-2 mol%)XPhos (2-4 mol%)BrettPhos (1-2 mol%)
Base NaOtBu (1.5 eq.)LHMDS or NaOtBu (2.0 eq.)K₃PO₄ or Cs₂CO₃ (2.0 eq.)
Solvent Toluene or DioxaneToluene or DioxaneToluene
Temperature 90 - 100 °C100 - 120 °C80 - 100 °C
Time 4 - 16 h12 - 24 h6 - 18 h

These are starting points. Optimization will be required for your specific substrate.

Q2: How does the choice of aryl halide (I, Br, Cl, OTf) impact the optimal temperature?

The reactivity of the aryl halide in the oxidative addition step generally follows the trend: I > Br > OTf >> Cl.[1] This has a direct impact on the required reaction temperature.

  • Aryl Iodides: Are highly reactive and can often be coupled at lower temperatures (e.g., 70-90 °C). However, they can also be prone to catalyst inhibition by the iodide anion formed.[3][4]

  • Aryl Bromides: Represent a good balance of reactivity and stability. They typically react well in the 90-110 °C range.

  • Aryl Triflates: Can be as reactive as bromides but may be sensitive to cleavage by the base, especially at higher temperatures.[8] Slow addition of the triflate can sometimes improve yields.[8]

  • Aryl Chlorides: Are the least reactive and often require higher temperatures (100-120 °C) and more active catalyst systems (e.g., those based on highly electron-rich and bulky phosphine ligands) to achieve efficient oxidative addition.[1]

Q3: What is the most effective way to monitor the reaction to find the optimal time?

Effective reaction monitoring is key to avoiding unnecessary heating that could lead to byproduct formation.

  • Thin-Layer Chromatography (TLC): A quick and easy method. Spot the reaction mixture alongside your starting materials on a TLC plate. The disappearance of the limiting reagent (usually the aryl halide) and the appearance of a new, more polar spot for the aniline product indicates progress.

  • Liquid Chromatography-Mass Spectrometry (LC-MS): The preferred method for quantitative analysis. It allows you to accurately track the consumption of starting materials and the formation of the product and any byproducts over time, enabling you to pinpoint when the reaction is complete.

Experimental Protocols & Visualizations

Protocol: Parallel Screening of Reaction Temperature
  • Setup: In a glovebox, arrange an array of reaction vials equipped with stir bars.

  • Reagent Addition: To each vial, add the aryl halide (1.0 eq.), morpholine (1.2 eq.), base (e.g., NaOtBu, 1.5 eq.), and solvent (e.g., Toluene).

  • Catalyst Addition: Prepare a stock solution of the palladium precatalyst and ligand in the reaction solvent. Add the appropriate volume of this stock solution to each vial to achieve the desired catalyst loading (e.g., 2 mol%).

  • Heating: Seal the vials and place them in a pre-heated aluminum reaction block with wells set to your desired screening temperatures (e.g., 80°C, 90°C, 100°C, 110°C).

  • Monitoring: After a set time (e.g., 16 hours), remove the vials, cool to room temperature, quench with water, extract with an organic solvent (e.g., ethyl acetate), and analyze the organic layer by LC-MS to determine the conversion and yield at each temperature.

Diagram: Buchwald-Hartwig Amination Catalytic Cycle

The following diagram illustrates the key steps in the formation of the C-N bond. Understanding this cycle is fundamental to troubleshooting the reaction.

Buchwald_Hartwig_Cycle Pd0 L-Pd(0) Active Catalyst OxAdd Oxidative Addition (Rate-Limiting) Pd0->OxAdd + Ar-X PdII_Complex L-Pd(II)(Ar)(X) OxAdd->PdII_Complex Base_Assoc Base Association & Ligand Exchange PdII_Complex->Base_Assoc + HNR₂ Amine_Complex L-Pd(II)(Ar)(NR₂H) Base_Assoc->Amine_Complex - HX Deprotonation Deprotonation Amine_Complex->Deprotonation + Base Amido_Complex L-Pd(II)(Ar)(NR₂) Deprotonation->Amido_Complex - Base-H⁺ RedElim Reductive Elimination (Product Forming) Amido_Complex->RedElim RedElim->Pd0 + Ar-NR₂ (Product)

Caption: The catalytic cycle for the Buchwald-Hartwig amination.

Diagram: Troubleshooting Workflow for Low Yield

This flowchart provides a logical path for diagnosing and solving issues of low reaction yield.

Troubleshooting_Workflow Start Start: Low Yield Observed Check_Temp Is Temperature Optimal? Start->Check_Temp Check_Catalyst Is Catalyst System Active? Check_Temp->Check_Catalyst Yes Increase_Temp Action: Increase Temperature (e.g., in 10°C increments) Check_Temp->Increase_Temp No Check_Reagents Are Reagents/Solvents Pure? Check_Catalyst->Check_Reagents Yes Screen_Ligands Action: Screen Bulky Electron-Rich Ligands (e.g., XPhos, RuPhos) Check_Catalyst->Screen_Ligands No Dry_Reagents Action: Rigorously Dry and Degas Solvents/Reagents Check_Reagents->Dry_Reagents No Success Success: Yield Improved Check_Reagents->Success Yes Increase_Temp->Check_Catalyst Use_Precatalyst Action: Use a G3/G4 Palladacycle Precatalyst Screen_Ligands->Use_Precatalyst Use_Precatalyst->Check_Reagents Dry_Reagents->Success

Caption: A logical workflow for troubleshooting low-yield reactions.

References

  • Sigma-Aldrich. Cross-Coupling Reaction Manual: Desk Reference. Link

  • Vinogradova, E. V., et al. (2017). Palladium-Catalyzed Amination of Aryl Halides with Aqueous Ammonia and Hydroxide Base Enabled by Ligand Development. Journal of the American Chemical Society. Link

  • BenchChem. Troubleshooting guide for Buchwald-Hartwig reactions with 4-Iodobenzylamine. Link

  • ChemicalBook. 2-Methoxy-5-(trifluoromethyl)aniline synthesis. Link

  • Billingsley, K. L., & Buchwald, S. L. (2008). Palladium-Catalyzed Coupling of Functionalized Primary and Secondary Amines with Aryl and Heteroaryl Halides: Two Ligands Suffice in Most Cases. Angewandte Chemie International Edition. Link

  • Reddit r/chemistry. (2018). Help troubleshooting a Buchwald-Hartwig amination?Link

  • University of Nottingham. (2020). Optimising a Buchwald-Hartwig amination using the ChemSpeed. Link

  • Cosgrove, S., et al. (2020). One‐Pot Synthesis of Chiral N‐Arylamines by Combining Biocatalytic Aminations with Buchwald–Hartwig N‐Arylation. Angewandte Chemie. Link

  • Chemistry Stack Exchange. (2022). Buchwald-Hartwig coupling troubleshooting. Link

  • American Chemical Society. Specific Solvent Issues with Buchwald-Hartwig Amination. Link

  • Borate, K., et al. (2022). Palladium-Catalyzed Amination of Aryl Halides with Aqueous Ammonia and Hydroxide Base Enabled by Ligand Development. Journal of the American Chemical Society. Link

  • Louie, J., & Hartwig, J. F. (1997). Palladium-Catalyzed Amination of Aryl Triflates and Importance of Triflate Addition Rate. The Journal of Organic Chemistry. Link

  • ResearchGate. Palladium‐Catalyzed Amination of Aryl Halides. Link

  • BenchChem. Optimizing base and solvent conditions for Buchwald-Hartwig amination with bulky anilines. Link

  • Ananikov, V. P., et al. (2018). Optimization of the model Buchwald-Hartwig reaction of morpholine and 4-bromo-N,N-dimethylaniline. ResearchGate. Link

Sources

Technical Support Center: Purification of 2-Methoxy-5-morpholinoaniline

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting and frequently asked questions (FAQs) for the purification of 2-Methoxy-5-morpholinoaniline, a key intermediate in various synthetic pathways. Our focus is on providing practical, field-proven insights to overcome common and complex purification challenges.

Frequently Asked Questions (FAQs)

Q1: My synthesized this compound is a dark, oily residue. What are the likely impurities and what is the first step I should take?

A1: A dark, oily appearance in crude this compound typically indicates the presence of several types of impurities. These can include unreacted starting materials, by-products from the synthesis, and, most commonly, oxidation and polymerization products. Aromatic amines, including aniline derivatives, are notoriously susceptible to air oxidation, which often results in the formation of colored polymeric materials.[1][2]

Your first and most effective step should be an acid-base extraction . This classical chemical technique is highly effective for separating basic amines from non-basic impurities.[1][3][4]

Underlying Principle: Leveraging Basicity

This compound contains a basic aniline nitrogen and a tertiary amine within the morpholine ring. These basic sites will readily react with a dilute acid (like hydrochloric acid) to form a water-soluble ammonium salt. Most of the colored, non-basic impurities (such as polymers and neutral by-products) will remain in the organic phase.

Experimental Protocol: Acid-Base Extraction
  • Dissolution: Dissolve the crude oily product in a suitable water-immiscible organic solvent such as dichloromethane (DCM) or ethyl acetate.

  • Acidic Wash: Transfer the solution to a separatory funnel and extract with a dilute aqueous acid solution (e.g., 1M HCl). The this compound will move into the aqueous layer as its hydrochloride salt. Repeat the extraction 2-3 times to ensure complete transfer.

  • Separation: Combine the aqueous layers. The original organic layer, now containing many of the non-basic impurities, can be discarded.

  • Basification & Re-extraction: Cool the aqueous layer in an ice bath and slowly add a base (e.g., 10% NaOH solution) until the solution is basic (pH > 10). This will neutralize the ammonium salt and regenerate the free amine, which will often precipitate. Extract the liberated amine back into a fresh organic solvent (DCM or ethyl acetate) multiple times.

  • Drying and Concentration: Combine the organic extracts, dry over an anhydrous salt (like Na₂SO₄), filter, and concentrate under reduced pressure to yield the purified, and often significantly lighter-colored, product.

This initial cleanup is crucial and often sufficient to provide material of reasonable purity for subsequent, more refined purification steps if necessary.

Q2: After an initial cleanup, my this compound is still not pure enough. Should I use recrystallization or column chromatography?

A2: The choice between recrystallization and column chromatography depends on the nature of the remaining impurities and the quantity of material you are working with.

Recrystallization: For Crystalline Solids with Thermally Stable Impurities

Recrystallization is an excellent and scalable purification method if your compound is a solid and the impurities have different solubility profiles.[5] It is particularly effective at removing small amounts of impurities from a large amount of product.

How to Approach Recrystallization:

  • Solvent Screening: The key to successful recrystallization is finding a suitable solvent or solvent system.[5] The ideal solvent should dissolve the compound well at high temperatures but poorly at low temperatures. Based on the polarity of this compound, consider solvents like isopropanol, ethanol/water mixtures, or ethyl acetate/hexane mixtures.

  • Procedure: Dissolve the impure solid in a minimal amount of the hot solvent to create a saturated solution. Allow it to cool slowly to room temperature, and then in an ice bath, to induce crystal formation. The impurities should ideally remain in the mother liquor.

  • Isolation: Collect the crystals by filtration, wash with a small amount of cold solvent, and dry thoroughly.

Solvent System Rationale Potential Outcome
IsopropanolModerately polar, good for many anilines.Good crystal formation upon cooling.
Ethanol/WaterHighly polar system, adjustable by varying the ratio.Can be very effective if impurities have different polarities.
Ethyl Acetate/HexaneA less polar system. Dissolve in hot ethyl acetate and add hexane until cloudy.Good for removing more polar impurities.
Column Chromatography: For Complex Mixtures or Oily Products

If your product is an oil, or if you have a complex mixture of impurities with similar polarities to your product, column chromatography is the more powerful technique.[6][7]

Critical Considerations for Aniline Derivatives on Silica Gel: Aniline derivatives are basic and can interact strongly with the acidic silanol groups on the surface of standard silica gel.[6] This interaction can lead to significant tailing of the product peak, poor separation, and even irreversible adsorption or degradation of the compound on the column.

To counteract this, you MUST modify your mobile phase:

  • Add a Basic Modifier: Incorporate a small amount (0.5-2%) of a volatile base like triethylamine (TEA) or a few drops of ammonia into your eluent system (e.g., hexane/ethyl acetate).[6][8] This neutralizes the acidic sites on the silica, allowing for symmetrical peak elution.

Workflow for Column Chromatography:

G A Product Discolors Over Time B Is it stored under an inert atmosphere? A->B C Is it protected from light? B->C Yes E Store under Nitrogen or Argon B->E No D Is it stored at low temperature? C->D Yes F Use amber vials or wrap in foil C->F No G Store at 4°C or -20°C D->G No H Stable Product D->H Yes E->C F->D G->H

Sources

Technical Support Center: Column Chromatography Purification of 2-Methoxy-5-morpholinoaniline

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the purification of 2-Methoxy-5-morpholinoaniline. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, practical advice and troubleshooting for the column chromatography purification of this compound. The information herein is curated to ensure scientific accuracy and is grounded in established laboratory practices.

Introduction

This compound is a substituted aniline derivative with moderate polarity due to the presence of methoxy, morpholino, and amino functional groups.[1][2] Its purification via column chromatography requires careful selection of stationary and mobile phases to achieve optimal separation from impurities. This guide will walk you through recommended conditions, frequently asked questions, and troubleshooting common issues.

Frequently Asked Questions (FAQs)

Q1: What is the recommended stationary phase for the purification of this compound?

A1: For most applications involving the purification of this compound, silica gel (60 Å, 230-400 mesh) is the standard and most effective stationary phase.[3][4] Silica gel is a polar adsorbent, and its slightly acidic nature is generally compatible with this aniline derivative.[5] However, if you observe degradation of your compound, consider using a deactivated or neutral stationary phase.[6][7]

Q2: Which mobile phase systems are best suited for eluting this compound?

A2: A two-component solvent system is typically used, consisting of a nonpolar solvent and a more polar solvent.[8] Good starting points for developing your mobile phase are:

  • Ethyl acetate/Hexane: This is a very common and effective solvent system.[8][9] You can start with a low polarity mixture (e.g., 10-20% ethyl acetate in hexane) and gradually increase the polarity.

  • Dichloromethane/Methanol: This system is suitable for more polar compounds.[8] A small percentage of methanol (e.g., 1-5%) in dichloromethane can be effective.

  • For Basic Compounds: Since this compound is an amine, it is basic. To prevent peak tailing and improve resolution, it can be beneficial to add a small amount of a basic modifier like triethylamine (0.1-2.0%) or a solution of ammonia in methanol to your eluent system.[3][9]

Q3: How do I determine the optimal mobile phase composition before running a column?

A3: Thin-Layer Chromatography (TLC) is an indispensable tool for quickly determining the ideal solvent system.[3] The goal is to find a solvent mixture that gives your target compound an Rf value between 0.2 and 0.4 .[6] This Rf range generally ensures good separation on a column without excessively long elution times.

Solvent System Component Function Typical Starting Ratios
Hexane or HeptaneNonpolar "pushing" solventVaries
Ethyl Acetate or Diethyl EtherPolar eluting solvent10-50%
DichloromethaneIntermediate polarity solvent, good for dissolving samplesCan be used with hexane or methanol
MethanolHighly polar eluting solvent for polar compounds1-10% in Dichloromethane
Triethylamine or AmmoniaBasic modifier to reduce tailing of amines0.1-2.0% of the total volume
Q4: My compound is not very soluble in the mobile phase. How should I load it onto the column?

A4: If your crude this compound has poor solubility in the initial, nonpolar mobile phase, dry loading is the recommended method.[10]

Dry Loading Protocol:
  • Dissolve your crude sample in a minimal amount of a suitable solvent in which it is highly soluble (e.g., dichloromethane or acetone).[10]

  • Add a small amount of silica gel (approximately 5-10 times the mass of your crude product) to this solution.[10]

  • Remove the solvent completely using a rotary evaporator until you have a free-flowing powder.[10]

  • Carefully add this powder to the top of your packed column.[10]

Troubleshooting Guide

Problem 1: The compound is not moving off the baseline (Rf = 0).
  • Cause: The mobile phase is not polar enough to elute your compound from the silica gel.

  • Solution: Gradually increase the polarity of your mobile phase. If you are using an ethyl acetate/hexane system, incrementally increase the percentage of ethyl acetate.[7] If the compound is very polar, you may need to switch to a more polar solvent system like dichloromethane/methanol.[6]

Problem 2: All compounds are eluting together at the solvent front (Rf ≈ 1).
  • Cause: The mobile phase is too polar, causing all components of your mixture to travel with the solvent front without interacting with the stationary phase.

  • Solution: Decrease the polarity of your mobile phase. Reduce the percentage of the more polar solvent (e.g., ethyl acetate or methanol) in your mixture.[7]

Problem 3: The compound is streaking or "tailing" on the TLC plate and column.
  • Cause: This is a common issue with amines on silica gel. The slightly acidic nature of silica can lead to strong, sometimes irreversible, binding of the basic amine, causing it to elute slowly and asymmetrically.

  • Solution: Add a small amount of a basic modifier to your mobile phase. Triethylamine (0.1-2.0%) or a solution of ammonia in methanol (e.g., 7N solution, used as 1-10% of the polar component) can neutralize the acidic sites on the silica gel, leading to sharper peaks and better separation.[3][9]

Problem 4: The compound appears to be decomposing on the column.
  • Cause: The acidic nature of silica gel can sometimes catalyze the degradation of sensitive compounds.[7]

  • Solution:

    • Deactivate the Silica Gel: Before packing the column, you can prepare a slurry of the silica gel in your mobile phase containing 1-2% triethylamine. Let this stand for an hour before packing.[8]

    • Switch to a Different Stationary Phase: If deactivation is insufficient, consider using a more inert stationary phase like alumina (neutral or basic) or Florisil.[6]

Problem 5: Poor separation between this compound and a close-running impurity.
  • Cause: The chosen solvent system does not provide enough selectivity to resolve the two compounds.

  • Solution:

    • Optimize the Mobile Phase: Systematically screen different solvent combinations. Sometimes, switching from ethyl acetate to diethyl ether or adding a third solvent like dichloromethane can alter the selectivity.

    • Use a Gradient Elution: Start with a low polarity mobile phase and gradually increase the polarity during the column run.[6] This can help to sharpen the bands and improve the separation of closely eluting compounds.

Workflow for Troubleshooting Column Chromatography

Column_Chromatography_Troubleshooting start Start: Crude Sample tlc Run TLC with various solvent systems start->tlc check_rf Is Rf of target compound between 0.2-0.4? tlc->check_rf adjust_polarity Adjust mobile phase polarity check_rf->adjust_polarity No check_tailing Is there significant tailing? check_rf->check_tailing Yes adjust_polarity->tlc add_base Add triethylamine or NH3/MeOH to eluent check_tailing->add_base Yes run_column Pack and run column check_tailing->run_column No add_base->run_column monitor_fractions Monitor fractions by TLC run_column->monitor_fractions check_separation Is separation adequate? monitor_fractions->check_separation gradient_elution Consider gradient elution or alternative stationary phase check_separation->gradient_elution No combine_pure Combine pure fractions and evaporate check_separation->combine_pure Yes gradient_elution->tlc end Pure Product combine_pure->end

Caption: A decision-making workflow for troubleshooting the column chromatography purification of this compound.

References

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preventing oxidation of 2-Methoxy-5-morpholinoaniline during storage

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 2-Methoxy-5-morpholinoaniline. This guide is designed for researchers, scientists, and drug development professionals to address the critical issue of preventing oxidation of this compound during storage. By understanding the underlying chemical principles and implementing the robust protocols outlined below, you can ensure the long-term integrity and reliability of your experimental results.

Introduction: The Challenge of Storing Substituted Anilines

This compound, like many substituted anilines, is susceptible to degradation through oxidation. The primary point of vulnerability is the aniline functional group, where the lone pair of electrons on the nitrogen atom makes the molecule susceptible to attack by atmospheric oxygen. This oxidative process can lead to the formation of colored impurities, dimerization, and polymerization, rendering the compound unsuitable for its intended use. This guide provides a comprehensive framework for mitigating these risks through meticulous storage and handling protocols.

Frequently Asked Questions (FAQs)

Q1: My vial of this compound has turned from a light color to a darker brown/purple. What happened?

This color change is a classic indicator of oxidation. The aniline moiety has likely undergone oxidation to form highly colored quinone-imine or other polymeric species. This material should be considered impure and may yield unreliable results in your experiments.

Q2: I have been storing the compound in a standard laboratory freezer. Is this sufficient?

While low temperatures can slow the rate of oxidation, it is not sufficient on its own. The primary driver of degradation is exposure to atmospheric oxygen. Therefore, proper inerting is crucial even when the compound is stored at low temperatures.

Q3: Can I use a dessicator to prevent oxidation?

A dessicator will only remove moisture. While excluding moisture is good practice for storing many chemicals, it will not prevent oxidation, which is caused by oxygen. Amines are hygroscopic, meaning they can absorb moisture from the air, which can lead to hydrolysis and the formation of undesirable byproducts. Therefore, while a dry environment is beneficial, it must be paired with an inert atmosphere.

Q4: Are there any chemical additives I can use to stabilize the compound?

While antioxidants such as Butylated Hydroxytoluene (BHT) and Butylated Hydroxyanisole (BHA) are commonly used to stabilize organic compounds, their use with high-purity intermediates like this compound is generally not recommended without extensive validation.[1][2][3][4] The antioxidant and its byproducts could interfere with downstream reactions or analytical characterization. The preferred method for maintaining purity is through physical exclusion of oxygen.

Troubleshooting Guide

Observation Potential Cause Recommended Action
Discoloration (e.g., yellowing, browning) Oxidation due to exposure to air.Discard the discolored material. Review and improve your inert atmosphere storage and handling procedures.
Inconsistent analytical results (e.g., NMR, HPLC) Presence of degradation products.Purify a small sample of the material if possible and re-analyze. If purification is not feasible, procure a fresh batch of the compound and implement stringent storage protocols immediately upon receipt.
Poor solubility compared to a fresh sample Formation of insoluble polymeric oxidation products.The material is likely significantly degraded. Discard and obtain a fresh sample.

The Mechanism of Aniline Oxidation

The oxidation of anilines is a complex process that can proceed through several pathways. The initial step typically involves the formation of a radical cation, which can then undergo further reactions to form a variety of colored products, including quinone-imines and polymeric materials. The electron-donating methoxy and morpholino groups on the aromatic ring of this compound can increase the electron density on the aniline nitrogen, potentially making it more susceptible to oxidation compared to unsubstituted aniline.

Caption: Simplified schematic of aniline oxidation.

Recommended Storage and Handling Protocols

To ensure the long-term stability of this compound, it is imperative to create an environment free of oxygen. This is best achieved through the use of an inert atmosphere. Nitrogen and argon are the most commonly used inert gases for this purpose due to their low reactivity.[5][6][7]

Storage Conditions Summary
Parameter Recommendation Rationale
Atmosphere Inert gas (Nitrogen or Argon)[8][9]Prevents oxidation by displacing oxygen.[5][6][7]
Temperature 2-8 °C[10]Slows the rate of any potential degradation reactions.
Light Amber vial or stored in the dark[10]Light can catalyze oxidative reactions.
Container Glass vial with a PTFE-lined capGlass is inert and a PTFE liner provides a high-quality seal.
Protocol 1: Short-Term Storage and Use (Weighing and Dispensing)

This protocol is intended for routine use where small quantities of the compound are frequently accessed.

Objective: To minimize air exposure during weighing and dispensing.

Materials:

  • Glove bag or glove box with an inert atmosphere

  • Spatula

  • Weighing paper/boat

  • Vial of this compound

  • Laboratory balance

Procedure:

  • Place the sealed vial of this compound, spatula, weighing paper, and any other necessary equipment inside the glove bag or the antechamber of the glove box.

  • Purge the glove bag with nitrogen or argon for a sufficient amount of time to displace all the air. For a glove box, follow the manufacturer's instructions for achieving an inert atmosphere.

  • Once an inert atmosphere is established, open the vial.

  • Quickly weigh the desired amount of the compound.

  • Tightly reseal the primary container.

  • Before removing the primary container from the inert atmosphere, it is good practice to wrap the cap with paraffin film for an extra layer of protection.

Caption: Workflow for short-term handling.

Protocol 2: Long-Term Storage

This protocol is for the storage of the bulk compound for extended periods.

Objective: To create a stable, long-term storage environment free of oxygen.

Materials:

  • Vial of this compound

  • Schlenk flask or a vial with a septum-lined cap

  • Source of high-purity nitrogen or argon gas with a regulator

  • Schlenk line or a needle/tubing setup for gas purging

  • Paraffin film

Procedure:

  • If the compound is not already in a suitable container, transfer it to a Schlenk flask or a vial with a septum-lined cap. This transfer should be done in a glove box.

  • If using a vial with a septum, insert a needle connected to the inert gas line through the septum. Insert a second, shorter needle to act as a vent.

  • Gently flush the headspace of the vial with the inert gas for 5-10 minutes. This process is known as "purging" or "blanketing".[6][7]

  • Remove the vent needle first, followed by the gas inlet needle. This will leave a slight positive pressure of inert gas in the vial.

  • Wrap the cap and septum area securely with paraffin film.

  • Store the vial in a dark, refrigerated environment (2-8 °C).

Caption: Workflow for long-term storage.

Conclusion

The stability of this compound is paramount for the integrity of your research. By understanding its susceptibility to oxidation and diligently applying the protocols outlined in this guide, you can significantly extend the shelf-life of this valuable compound and ensure the reproducibility of your experimental outcomes. Always prioritize the exclusion of atmospheric oxygen through the use of an inert atmosphere for both long-term storage and routine handling.

References

  • Cambridge Sensotec. The Process of Inert Gas Blanketing. [Link]

  • Diplomata Comercial. Amine Storage Conditions: Essential Guidelines for Safety. [Link]

  • Linde Gas. Drying, inerting, blanketing & purging. [Link]

  • Air Products. Nitrogen Blanketing for Chemicals. [Link]

  • MPG.PuRe. (Date not available). Supporting Information. [Link]

  • ChemicalBook. (Date not available). 2-Methoxy-5-methylaniline(120-71-8). [Link]

  • MDPI. (2020, December 15). Identification of In Vitro Metabolites of Synthetic Phenolic Antioxidants BHT, BHA, and TBHQ by LC-HRMS/MS. [Link]

  • ResearchGate. (2023, March 7). (PDF) Influence of Synthetic Antioxidants Used in Food Technology on the Bioavailability and Metabolism of Lipids - In Vitro Studies. [Link]

  • PubMed. (2025, April 24). Protective role of butylated hydroxyanisole (BHA) and hydroxytoluene (BHT) against oxidative stress-induced inflammatory response in carbon tetrachloride-induced acute hepatorenal toxicity. [Link]

  • Chemical-Suppliers.com. (Date not available). Your Inquiry on this compound. [Link]

  • NIH. (Date not available). The Reaction of Butylated Hydroxyanisole and Its Metabolites with Some Arylamines: Investigations of Product Mutagenicity. [Link]

  • SID. (2012, July 19). Electrochemical Oxidation of 2, 5-Diethoxy-4-morpholinoaniline in Aqueous Acidic Solutions. [Link]

  • PubMed. (Date not available). Anti-inflammatory activity of the artificial antioxidants 2-tert-butyl-4-methoxyphenol (BHA), 2,6-di-tert-butyl-4-methylphenol (BHT) and 2,4,6-tri-tert-butylphenol (TBP), and their various combinations. [Link]

  • The Royal Society of Chemistry. (2017, February 7). Oxidation Potentials of Phenols and Anilines: Correlation Analysis of Electrochemical and Theoretical Values. [Link]

  • PubMed. (Date not available). Compatibility of plastics with cytotoxic drug solutions-comparison of polyethylene with other container materials. [Link]

  • Google Patents. (Date not available). A process for the preparation of 4-fluoro-2-methoxy-5-nitroaniline.
  • NIH. (2013, January 25). Synthesis of 5-(ethylsulfonyl)-2-methoxyaniline: An important pharmacological fragment of VEGFR2 and other inhibitors. [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. (2025, December 29). Understanding the Synthesis Pathway: 4-Fluoro-2-methoxy-5-nitroaniline and Osimertinib. [Link]

  • ResearchGate. (2025, August 7). Drug compatibility with various closed intravenous infusion containers. [Link]

  • PubChem. (Date not available). 2-Methoxy-5-nitroaniline. [Link]

  • PubChem. (Date not available). 2-Methoxy-4-morpholinoaniline. [Link]

  • Semantic Scholar. (1999, August 5). Compatibility of plastics with cytotoxic drug solutions-comparison of polyethylene with other container materials. [Link]

Sources

Technical Support Center: Scaling Up 2-Methoxy-5-morpholinoaniline Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 2-Methoxy-5-morpholinoaniline. This guide is designed for researchers, chemists, and process development professionals navigating the complexities of scaling this synthesis from the laboratory bench to a pilot plant. We will address common challenges, provide practical troubleshooting advice, and offer detailed protocols grounded in established chemical principles to ensure a safe, efficient, and successful scale-up campaign.

Synthetic Pathway Overview

The most robust and scalable synthesis of this compound typically proceeds via a two-step route. The initial step involves a nucleophilic aromatic substitution (SNAr) reaction to construct the morpholine-substituted nitroaromatic intermediate. The subsequent and most critical step is the reduction of the nitro group to the desired aniline. This pathway is favored for its use of readily available starting materials and its amenability to large-scale production.

The general synthetic workflow is outlined below:

Synthetic_Pathway cluster_0 Step 1: Nucleophilic Aromatic Substitution (SNAr) cluster_1 Step 2: Nitro Group Reduction SM 2-Fluoro-4-nitroanisole Intermediate 4-(3-Methoxy-4-nitrophenyl)morpholine SM->Intermediate Base (e.g., K2CO3) Solvent (e.g., DMSO) Heat Morpholine Morpholine Morpholine->Intermediate Product This compound ReducingAgent Reducing Agent (e.g., Fe/NH4Cl or H2/Pd-C) ReducingAgent->Product Intermediate_ref 4-(3-Methoxy-4-nitrophenyl)morpholine Intermediate_ref->Product Solvent (e.g., EtOH/H2O)

Caption: Proposed two-step synthesis of this compound.

Frequently Asked Questions (FAQs)

This section addresses common questions that arise during the planning and execution of the scale-up process.

Q1: What are the most critical parameters to control during the SNAr reaction (Step 1)?

A: Temperature control and moisture content are paramount. The SNAr reaction is typically run at elevated temperatures to achieve a reasonable reaction rate. However, exceeding the optimal temperature can lead to the formation of undesired side products. For the pilot plant, ensure your reactor's heating and cooling system can maintain a stable internal temperature. Additionally, starting materials and the solvent (like DMSO or DMF) should be anhydrous, as water can lead to hydrolysis side reactions.

Q2: Which nitro reduction method (Step 2) is preferable for pilot-scale synthesis?

A: The choice between catalytic hydrogenation (e.g., H₂/Pd-C) and chemical reduction (e.g., Iron/NH₄Cl or Tin/HCl) depends on your facility's capabilities and safety infrastructure.

  • Catalytic Hydrogenation: This method is atom-economical and generates minimal waste, yielding a very clean product. However, it requires a specialized high-pressure reactor (autoclave) and rigorous safety protocols for handling hydrogen gas.

  • Chemical Reduction (Fe/NH₄Cl): This is often preferred in standard pilot plant reactors as it does not require high pressure.[1] It is a robust and cost-effective method. However, it is a heterogeneous reaction requiring efficient agitation to ensure good contact between the iron catalyst and the substrate. The work-up also involves filtering off a large amount of iron sludge. The reaction is highly exothermic and requires careful control of the addition rate and efficient cooling.[2]

Q3: Anilines are known to be sensitive to air oxidation. What precautions should be taken during work-up and isolation?

A: Aniline derivatives can easily oxidize, leading to the formation of colored impurities that can be difficult to remove.[3] To minimize oxidation, it is best practice to perform the work-up and isolation under an inert atmosphere (e.g., nitrogen or argon). After the reaction is complete and the catalyst has been removed, sparging the solution with nitrogen can help remove dissolved oxygen. If the product needs to be stored, it should be in a sealed container under nitrogen, protected from light.

Q4: What are the key safety considerations when scaling up the nitro reduction step?

A: The reduction of nitroaromatic compounds is one of the most hazardous reactions to scale up due to its high exothermicity.[2][4] A thermal runaway can occur if the heat generated by the reaction exceeds the reactor's capacity to remove it.[5]

  • Reaction Calorimetry: Before any pilot run, perform reaction calorimetry (e.g., using an RC1 calorimeter) to determine the heat of reaction, maximum temperature of synthetic reaction (MTSR), and adiabatic temperature rise. This data is critical for safe process design.[2]

  • Controlled Addition: The reducing agent or the nitro compound should be added portion-wise or via a dropping funnel at a rate that allows the cooling system to maintain the target temperature.

  • Emergency Planning: Have a clear plan for quenching the reaction in case of a cooling failure or unexpected temperature spike. This could involve having a pre-chilled quenching agent ready.

  • Hazard and Operability (HAZOP) Study: Conduct a thorough HAZOP analysis with a multidisciplinary team to identify potential risks and establish robust control measures.[4][6]

Troubleshooting Guide

This guide provides a systematic approach to diagnosing and solving common problems encountered during the scale-up synthesis.

Q1: My reaction yield is consistently low after moving to the pilot reactor. What are the likely causes?

A: Low yields during scale-up can be traced to several factors. A logical troubleshooting approach is essential.

Troubleshooting_Low_Yield Start Low Yield Observed CheckCompletion Is the reaction going to completion? (Check TLC/HPLC) Start->CheckCompletion CheckMassTransfer Is mass transfer an issue? (Heterogeneous reaction) CheckCompletion->CheckMassTransfer Yes Sol_TimeTemp Solution: Increase reaction time or temperature. Verify catalyst activity. CheckCompletion->Sol_TimeTemp No CheckTemp Was the temperature maintained correctly? CheckMassTransfer->CheckTemp Yes Sol_Agitation Solution: Increase agitation speed. Check impeller design for scale. CheckMassTransfer->Sol_Agitation No CheckIsolation Are there losses during work-up/isolation? CheckTemp->CheckIsolation Yes Sol_TempControl Solution: Verify thermocouple calibration. Improve cooling efficiency or slow addition rate. CheckTemp->Sol_TempControl No Sol_Workup Solution: Optimize extraction pH. Minimize transfers. Check for product solubility in aqueous phase. CheckIsolation->Sol_Workup Yes

Caption: Decision tree for troubleshooting low reaction yield.

  • Incomplete Reaction: The most common cause of low yield. Verify that the reaction has reached completion using TLC or HPLC. On a larger scale, reactions may take longer due to less efficient mixing and heat transfer.[5] If the reaction has stalled, consider potential catalyst deactivation. For the Fe/NH₄Cl reduction, ensure the iron powder is of a suitable grade and activated if necessary.

  • Mass Transfer Limitations: The reduction with iron is a solid-liquid phase reaction. Inefficient stirring in a large reactor can lead to the settling of the iron powder, drastically reducing the effective surface area for the reaction. Ensure the reactor's agitation is sufficient to keep the iron suspended.

  • Suboptimal Temperature: As discussed, the nitro reduction is exothermic. If the cooling is too aggressive, the reaction may slow down or stop. Conversely, poor heat removal can lead to temperature spikes that cause degradation of the starting material or product.

  • Product Loss During Work-up: The basic nature of the aniline product means its solubility is pH-dependent.[7] Ensure the pH during aqueous extraction is sufficiently basic (typically pH 9-10) to keep the aniline in its free base form and minimize its solubility in the aqueous layer.

Q2: The final product is dark brown/black and difficult to purify. How can I improve its quality?

A: Discoloration is a classic sign of aniline oxidation.[3]

  • Inert Atmosphere: As mentioned in the FAQ, rigorously exclude oxygen during the reaction work-up, especially after the aniline has been formed and is in its basic form.

  • Temperature Control during Work-up: Keep the product stream cool during solvent removal (distillation) to minimize thermal degradation.

  • Decolorization: If the crude product is still colored, a charcoal treatment can be effective. Create a solution of the crude product in a suitable solvent (e.g., ethyl acetate or isopropanol), add a small amount of activated carbon (typically 1-2% w/w), stir for a short period (15-30 minutes), and then filter through a pad of celite to remove the carbon. Be aware that charcoal can adsorb some of your product, so use it judiciously.

  • Crystallization: Develop a robust crystallization procedure. A mixed solvent system (e.g., isopropanol/water or toluene/heptane) often gives better results than a single solvent for achieving high purity and good crystal form.

Q3: The filtration of the iron sludge after the reduction is extremely slow. How can this be improved?

A: This is a very common pilot plant problem with iron-based reductions.

  • Filter Aid: Use a filter aid like Celite®. A thin pad of Celite on the filter paper before starting the filtration can prevent the fine iron particles from clogging the filter medium. You can also add some Celite directly to the reaction mixture before filtration.

  • Dilution: While it increases solvent volume, diluting the mixture with more solvent before filtration can lower the viscosity and improve flow rate.

  • Type of Filter: For pilot scale, a Nutsche filter-dryer is often used, which allows for pressure or vacuum assistance to speed up the filtration process.

Pilot-Scale Experimental Protocol

This protocol is a representative example for the reduction of 4-(3-Methoxy-4-nitrophenyl)morpholine to this compound using the Iron/Ammonium Chloride method at a 50 L scale. Warning: This protocol must be adapted based on prior laboratory work and a thorough safety assessment, including reaction calorimetry.

Table 1: Comparison of Lab vs. Pilot Scale Parameters

ParameterLaboratory Scale (250 mL flask)Pilot Scale (50 L Reactor)Key Considerations for Scale-Up
Starting Nitro Cmpd. 10.0 g (42 mmol)2.0 kg (8.4 mol)Purity and moisture content are critical.
Iron Powder 14.1 g (252 mmol, 6 eq)2.82 kg (50.4 mol, 6 eq)Particle size and surface area affect reactivity.
Ammonium Chloride 2.2 g (42 mmol, 1 eq)449 g (8.4 mol, 1 eq)Ensures acidic medium for reaction initiation.
Solvent (Ethanol/Water) 100 mL / 25 mL20 L / 5 LSolvent quality and volume affect kinetics and work-up.
Initial Temperature 75-80 °C (External Heating)75-80 °C (Jacket Heating)Slower heating rate in a large reactor.
Reaction Time 2-4 hours4-8 hoursMonitor by HPLC for completion.
Work-up Filtration Buchner FunnelNutsche FilterFiltration of iron sludge is a major bottleneck.
Typical Yield 85-95%80-90%A slight drop in yield on scale-up is common.

Step-by-Step Protocol (50 L Reactor):

  • Reactor Setup: Ensure the 50 L glass-lined reactor is clean, dry, and inerted with nitrogen. Equip the reactor with a mechanical stirrer, reflux condenser, thermocouple, and an inlet for liquid/solid addition.

  • Charging Reagents: Charge the reactor with Ethanol (20 L), Water (5 L), 4-(3-Methoxy-4-nitrophenyl)morpholine (2.0 kg), and Ammonium Chloride (449 g).

  • Heating: Begin agitation and heat the mixture to 75-80 °C using the reactor jacket.

  • Iron Addition: Once the internal temperature is stable at 75-80 °C, begin the portion-wise addition of iron powder (2.82 kg) over 1-2 hours. CAUTION: The reaction is highly exothermic. Monitor the internal temperature closely. The addition rate must be controlled to keep the temperature within the desired range (e.g., < 85 °C). If the temperature rises too quickly, pause the addition and allow the cooling system to catch up.

  • Reaction Monitoring: After the addition is complete, maintain the mixture at reflux (approx. 80-85 °C) for 4-8 hours. Monitor the reaction progress by taking samples periodically and analyzing them by HPLC or TLC until the starting material is consumed (<1%).

  • Cooling and Filtration: Once the reaction is complete, cool the mixture to 40-50 °C. Add a filter aid (e.g., 200 g of Celite®) and stir for 15 minutes. Filter the hot mixture through a pre-heated Nutsche filter to remove the iron sludge and Celite.

  • Washing: Wash the iron cake in the filter with hot ethanol (2 x 2 L) to recover any entrained product. Combine the filtrates.

  • Solvent Removal: Transfer the combined filtrates to a separate reactor and concentrate the volume under vacuum to approximately 10 L.

  • Extraction: Cool the concentrated solution to room temperature. Add Toluene (15 L) and Water (10 L). Adjust the pH of the aqueous layer to 9-10 with an aqueous sodium hydroxide solution. Separate the organic layer. Extract the aqueous layer with Toluene (2 x 5 L).

  • Final Wash and Isolation: Combine all organic layers and wash with brine (5 L). Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under vacuum to yield the crude this compound.

  • Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., Isopropanol/Heptane) to afford the final product with high purity.

References

  • GeeksforGeeks. (2023, July 25). Aniline - Structure, Properties, Preparation, Reactions, Uses. Retrieved from [Link]

  • Neat, A. (2022, October 21). How to Scale Up a New Synthesis Reaction. Lab Manager. Retrieved from [Link]

  • Shandong Look Chemical. (2021, January 6). Problems needing attention in synthesis process scaling up. Retrieved from [Link]

  • Stanford Environmental Health & Safety. (2023, March 15). Scale Up Safety. Retrieved from [Link]

  • Wikipedia. (n.d.). Aniline. Retrieved from [Link]

  • Yusuf, Y. (2024, March 18). Mastering Aniline's Chemistry Reactions | You Must Know. [Video]. YouTube. Retrieved from [Link]

  • Moody, T. J., & Ragan, J. A. (2014). Managing Hazards for Scale Up of Chemical Manufacturing Processes. ACS Symposium Series. Retrieved from [Link]

  • Capital Resin Corporation. (2024, September 3). Safety Guidelines for Chemical Product Scaling. Retrieved from [Link]

  • Allen. (n.d.). Anilines: Reactions, Reaction Mechanisms and FAQs. Retrieved from [Link]

  • Wikipedia. (n.d.). Morpholine. Retrieved from [Link]

  • Chemistry LibreTexts. (2021, July 31). 23.12: Synthesis of Amines. Retrieved from [Link]

  • ChemistryStudent. (n.d.). Producing Aromatic Amines (A-Level). Retrieved from [Link]

  • ResearchGate. (2017, May 21). How do we synthesis aromatic amines?. Retrieved from [Link]

  • Singh, P., et al. (2022). Synthetic route for 3-fluoro-4-morpholinoaniline, and its sulfonamides and carbamates. ResearchGate. Retrieved from [Link]

Sources

Technical Support Center: Overcoming Solubility Challenges with 2-Methoxy-5-morpholinoaniline

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 2-Methoxy-5-morpholinoaniline. This guide is designed for researchers, chemists, and drug development professionals who are encountering solubility challenges with this versatile aniline derivative. As a substituted aniline, its solubility is influenced by a delicate balance of its polar morpholine and methoxy groups and its nonpolar benzene ring. This guide provides in-depth, field-proven troubleshooting strategies and detailed protocols to help you maintain reaction integrity and achieve your synthetic goals.

Part 1: Troubleshooting Guide for Common Reaction Scenarios

This section addresses specific, practical issues you may encounter during your experiments. The core principle is to modify the reaction environment just enough to achieve dissolution without compromising the reactivity of the aniline or the stability of other reagents.

Scenario A: Compound Fails to Dissolve in a Standard Aprotic Solvent (e.g., Toluene, Dichloromethane)

Problem: You are setting up a coupling reaction and this compound will not dissolve in the primary solvent, leading to a heterogeneous mixture and potential for a stalled or low-yielding reaction.

Root Cause Analysis: The polarity of the chosen solvent is likely too low to overcome the intermolecular forces (crystal lattice energy) of the solid aniline. While the benzene ring offers nonpolar character, the lone pairs on the three heteroatoms (two oxygens, one nitrogen in the morpholine ring) and the primary amine create significant polarity and hydrogen bonding capability.

Troubleshooting Protocol:

  • Thermal Adjustment:

    • Gently heat the mixture to the reflux temperature of the solvent. Most solids become more soluble in warmer solvents.[1]

    • Causality: Increased kinetic energy helps solvent molecules break apart the solute's crystal lattice.

    • Caution: Check for thermal degradation of your starting materials before applying high heat for extended periods.

  • Introduction of a Polar Aprotic Co-solvent:

    • If heating is ineffective or undesirable, add a minimal amount of a compatible, more polar aprotic co-solvent. This is a highly effective technique for solubilizing nonpolar compounds.[2][3]

    • Begin by adding the co-solvent dropwise or in 1-5% v/v increments until the solid dissolves.

    • Self-Validation: The mixture should become a clear, homogeneous solution. If it remains cloudy or a suspension, the co-solvent is not effective at the current concentration.

Table 1: Recommended Co-solvents for Aprotic Reactions

Co-SolventBoiling Point (°C)Polarity IndexKey Considerations
Tetrahydrofuran (THF)664.0Good starting choice; moderate polarity.
Acetonitrile (MeCN)825.8Higher polarity; compatible with many metal catalysts.
Dimethylformamide (DMF)1536.4Excellent solubilizer, but high boiling point can complicate removal.
N-Methyl-2-pyrrolidone (NMP)2026.5Very strong solubilizer; use sparingly due to very high boiling point.
  • Physical Dissolution Aids:

    • Grinding the solid material to a fine powder increases the surface area, which can facilitate dissolution.[4]

    • Using an ultrasonic bath can provide localized energy to break up solid aggregates and enhance solvation.[1]

Scenario B: Precipitation Occurs Upon Addition of an Acidic Reagent or Catalyst

Problem: Your this compound is fully dissolved, but upon adding an acid (e.g., an acid catalyst, or a reagent with an acidic proton), a precipitate crashes out of the solution.

Root Cause Analysis: The primary aniline group (-NH2) is basic. In the presence of an acid, it becomes protonated to form an anilinium salt (e.g., 2-Methoxy-5-morpholinoanilinium chloride).[5] This salt has drastically different solubility properties than the neutral free base. While salts are typically more water-soluble, they are often much less soluble in common organic solvents like dichloromethane or THF.

Troubleshooting Workflow:

The following decision tree illustrates a logical workflow for addressing this issue.

G start Precipitation on Acid Addition check_reactivity Is the free amine required for the reaction? start->check_reactivity yes_node Yes (e.g., Nucleophilic Attack) check_reactivity->yes_node  Yes no_node No (e.g., Salt formation is acceptable) check_reactivity->no_node  No strategy1 Strategy 1: Use a non-coordinating base to scavenge the acid. yes_node->strategy1 strategy2 Strategy 2: Change to a more polar solvent system (e.g., DMF, DMSO). yes_node->strategy2 strategy3 Strategy 3: Add reagents in reverse order or use slow addition. yes_node->strategy3 strategy4 Strategy 4: Embrace the salt formation; switch to a polar or aqueous solvent system. no_node->strategy4

Caption: Decision tree for troubleshooting acid-induced precipitation.

Detailed Strategies:

  • Strategy 1 (If free amine is required): Add a non-nucleophilic base (e.g., 2,6-lutidine, proton sponge) to the reaction before adding the acidic component. This "sacrificial" base will neutralize the acid, protecting the aniline's nucleophilicity.

  • Strategy 2 (If free amine is required): Switch to a more polar solvent like DMF or DMSO, which may be capable of solvating the intermediate anilinium salt more effectively.

  • Strategy 4 (If salt form is acceptable): If the reaction does not require the aniline to be a nucleophile, you can switch to a solvent system that solubilizes the salt. This may involve using protic solvents like ethanol or even aqueous systems, depending on the reaction's compatibility.

Part 2: Frequently Asked Questions (FAQs)

Q1: What is the general solubility profile of this compound?

A1: While specific quantitative data is not widely published, a qualitative profile can be inferred from its structure and data on analogous compounds. Aniline itself is slightly soluble in water (~3.6 g/L) and highly soluble in most organic solvents.[6][7] The presence of the polar methoxy and morpholine groups on this compound increases its polarity compared to aniline.

Table 2: Predicted Qualitative Solubility

Solvent ClassPredicted SolubilityRationale
Polar Protic (Water, Ethanol)Sparingly to Moderately SolubleThe morpholine and amine groups can hydrogen bond with the solvent.[4] However, the substituted benzene ring remains hydrophobic. Solubility in water is significantly enhanced under acidic conditions.[7]
Polar Aprotic (DMF, DMSO, MeCN)Soluble to Very SolubleThese solvents are effective at solvating both the polar and nonpolar regions of the molecule.
Moderate Polarity (THF, EtOAc, CH2Cl2)Sparingly to Moderately SolubleA good starting point for many reactions, but may require heating or co-solvents.
Nonpolar (Toluene, Hexanes)Poorly Soluble to InsolubleThe polarity of the functional groups dominates, making it difficult to dissolve in highly nonpolar media.

Q2: How does pH adjustment affect the solubility and reactivity of this compound?

A2: Adjusting pH is a powerful tool but must be used with a clear understanding of the chemical consequences.[3]

  • Acidic Conditions (Low pH): Adding an acid will protonate the basic aniline nitrogen, forming a positively charged anilinium ion.[5] This dramatically increases solubility in polar solvents like water.[7][8] However, this protonation also deactivates the nitrogen's lone pair, rendering it non-nucleophilic. This is useful for purification by extraction but detrimental for reactions where the aniline must act as a nucleophile.

  • Basic Conditions (High pH): In basic or neutral conditions, the compound exists as the neutral "free base."[8] This form is less soluble in water but is required for any reaction involving the nucleophilic character of the amine, such as amide bond formation or aromatic substitution.

G cluster_0 Low pH (Acidic) cluster_1 High pH (Basic/Neutral) Anilinium Anilinium Salt (Protonated Form) - Soluble in Water - Non-nucleophilic Aniline Aniline Free Base (Neutral Form) - Soluble in Organics - Nucleophilic Anilinium->Aniline - H+ Aniline->Anilinium + H+

Caption: pH-dependent equilibrium of this compound.

Q3: Are there any advanced techniques for particularly stubborn solubility issues?

A3: Yes, for challenging systems, especially in pharmaceutical development, several advanced methods can be employed:

  • Hydrotropy: This involves using additives (hydrotropes) that can increase the aqueous solubility of poorly soluble compounds without forming micelles.[3][9]

  • Co-crystallization: Forming a co-crystal with a benign and highly soluble second component can dramatically alter the crystal lattice energy and improve the overall solubility of the solid form.

  • Solid Dispersions: Dispersing the compound in a hydrophilic carrier at a molecular level can improve dissolution rates.[9] This is often achieved by dissolving both the compound and a polymer carrier (like PVP) in a common solvent and then rapidly removing the solvent.[2]

Part 3: Key Experimental Protocols

Protocol 3.1: Systematic Solvent and Co-solvent Screening

This protocol provides a structured method for identifying an optimal solvent system for your reaction.

Materials:

  • This compound

  • Set of 1-dram vials with caps

  • Magnetic stir plate and small stir bars

  • Selection of candidate solvents (e.g., Toluene, THF, MeCN, DMF)

  • Selection of candidate co-solvents (e.g., NMP, DMSO)

Procedure:

  • Preparation: Weigh 10 mg of this compound into each of 4 separate vials.

  • Initial Solvent Addition: To each vial, add 0.5 mL of a different primary solvent (Toluene, THF, MeCN, DMF).

  • Room Temperature Test: Cap the vials and stir vigorously at room temperature for 30 minutes. Record your observations (e.g., "Insoluble," "Partially Soluble," "Fully Dissolved").

  • Thermal Test: For any vials where the compound did not fully dissolve, heat them to 60 °C (or a temperature appropriate for your reaction) with continued stirring for 30 minutes. Record any changes in solubility.

  • Co-solvent Test: Take the vials that still contain undissolved solid. To each, add a co-solvent (e.g., NMP) dropwise (approx. 25 µL increments) while stirring. After each addition, allow 5-10 minutes for equilibration. Record the approximate volume percentage of co-solvent required to achieve full dissolution.

  • Analysis: Compare the results to identify the simplest solvent system (ideally a single solvent, with heat if necessary) that provides a homogeneous solution for your desired reaction concentration.

References

  • Xu, S., et al. (2014). Conductive poly(2,5-substituted aniline)s highly soluble both in water and organic solvents. Journal of Nanoscience and Nanotechnology, 14(6), 4449-54. Available at: [Link]

  • Quora. (2021). How will you increase the solubility of organic compounds in water? Available at: [Link]

  • MDPI. (2022). The Effect of pH on Aniline Removal from Water Using Hydrophobic and Ion-Exchange Membranes. Available at: [Link]

  • Solubility of Things. (n.d.). Aniline. Available at: [Link]

  • ChemBK. (2024). 2-Methoxy-5-methylaniline. Available at: [Link]

  • Ascendia Pharma. (2021). 5 Novel Techniques for Solubility Enhancement. Available at: [Link]

  • AIP Publishing. (2024). Effect of pH and salt on the protonation state of fatty aniline investigated by sum-frequency vibrational spectroscopy. The Journal of Chemical Physics. Available at: [Link]

  • International Journal of Medical Science and Dental Research. (2022). Techniques for Improving Solubility. Available at: [Link]

  • ResearchGate. (n.d.). (a) The effect of pH on the sorption capacity of aniline... Available at: [Link]

  • DelveInsight. (2024). Solubility enhancement techniques. Available at: [Link]

  • WJBPHS. (2023). Solubility enhancement techniques: A comprehensive review. Available at: [Link]

  • Quora. (2018). Why is aniline more soluble in an aqueous acid solution than water? Available at: [Link]

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Catalyst Selection for Reactions Involving 2-Methoxy-5-morpholinoaniline: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for catalyst selection in reactions involving 2-Methoxy-5-morpholinoaniline. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance, troubleshooting advice, and frequently asked questions (FAQs) related to the catalytic functionalization of this electron-rich and sterically demanding aniline derivative. Our focus is on providing practical, field-tested insights to navigate the common challenges encountered during C-N and C-C bond formation.

Introduction: The Unique Challenges of this compound

This compound is a valuable building block in medicinal chemistry and materials science. However, its successful implementation in cross-coupling reactions is often hampered by its inherent electronic and steric properties. The electron-donating nature of both the methoxy and morpholino groups can significantly impact the reactivity of the aniline nitrogen and the aromatic ring. Furthermore, the bulky morpholino substituent can create steric hindrance around the reactive sites. This guide will address these challenges and provide a systematic approach to catalyst selection and reaction optimization.

Frequently Asked Questions (FAQs)

Q1: What are the most common and effective catalytic reactions for functionalizing this compound?

A1: The most prevalent and effective methods for forming new bonds with this compound are palladium-catalyzed cross-coupling reactions.[1][2] Specifically, the Buchwald-Hartwig amination for C-N bond formation and the Suzuki-Miyaura coupling for C-C bond formation are the go-to strategies. These reactions offer broad functional group tolerance and generally proceed under mild conditions.[3][4]

Q2: I am planning a Buchwald-Hartwig amination with this compound. Which palladium precatalyst and ligand combination should I start with?

A2: For an electron-rich and potentially sterically hindered aniline like this compound, a robust catalyst system is essential. A highly effective starting point is a combination of a palladium(II) precatalyst, such as Pd(OAc)₂ or Pd₂(dba)₃ , with a bulky, electron-rich phosphine ligand from the Buchwald family.[2][5]

  • Recommended Starting Ligands:

    • XPhos: Often a reliable choice for a wide range of amination reactions.

    • BrettPhos: Particularly effective for coupling primary amines and can be advantageous for sterically demanding substrates.[6]

A pre-formed palladium complex, such as a BrettPhos Pd G3 precatalyst , can also be an excellent choice as it ensures the efficient generation of the active Pd(0) species.[6]

Q3: My Buchwald-Hartwig amination is failing or giving low yields. What are the most likely causes?

A3: Low yields or reaction failure with this compound in Buchwald-Hartwig aminations can often be attributed to several factors:

  • Inadequate Base: The choice of base is critical. Strong, non-nucleophilic bases are generally required. Sodium tert-butoxide (NaOt-Bu) is a common and effective choice. However, for substrates with base-sensitive functional groups, weaker inorganic bases like potassium phosphate (K₃PO₄) or cesium carbonate (Cs₂CO₃) should be considered, although this may require higher reaction temperatures.[7]

  • Poor Solubility of the Base: Inorganic bases like K₃PO₄ and Cs₂CO₃ have poor solubility in many organic solvents, which can be a major reason for failed reactions.[7] Vigorous stirring and the use of co-solvents can sometimes mitigate this.

  • Catalyst Inhibition: The purity of the amine is crucial, as trace impurities can poison the palladium catalyst.[6] Additionally, certain functional groups on the coupling partner can act as catalyst poisons.[1]

  • Steric Hindrance: The bulky morpholino group may slow down the reaction. In such cases, a more sterically demanding ligand might be necessary to facilitate the reductive elimination step.

Q4: Can this compound be used in Suzuki-Miyaura coupling reactions? If so, what are the key considerations for catalyst selection?

A4: Yes, the amino group of this compound can direct ortho-lithiation, followed by boronation, to generate a boronic acid derivative suitable for Suzuki-Miyaura coupling. When using the corresponding aryl halide of this aniline in a Suzuki reaction, the choice of catalyst is paramount.

  • Catalyst System: Similar to the Buchwald-Hartwig amination, a palladium catalyst with a bulky, electron-rich phosphine ligand is recommended. Pd(PPh₃)₄ is a traditional choice that can be effective for routine couplings.[8] For more challenging substrates, a combination of Pd(OAc)₂ with a ligand like SPhos or an N-heterocyclic carbene (NHC) ligand (e.g., in a Pd-PEPPSI precatalyst ) can offer superior performance.[8]

  • Base Selection: The base plays a crucial role in activating the boronic acid.[4] Common choices include potassium carbonate (K₂CO₃) , cesium carbonate (Cs₂CO₃) , or potassium phosphate (K₃PO₄) , often in an aqueous/organic solvent mixture.[8][9]

Troubleshooting Guide

This section provides a structured approach to resolving common issues encountered during catalytic reactions with this compound.

Problem Potential Cause Recommended Solution
Low or No Conversion 1. Inactive Catalyst- Use a fresh batch of palladium precatalyst and ligand. - Consider using a pre-formed catalyst (e.g., a G3 precatalyst) to ensure efficient generation of the active Pd(0) species.[2][6] - Ensure all reagents and solvents are anhydrous and the reaction is performed under an inert atmosphere.[10]
2. Inappropriate Base or Solvent- Screen different bases (e.g., NaOt-Bu, LHMDS, K₃PO₄, Cs₂CO₃).[7] - Ensure the base is soluble in the reaction medium. If not, consider a different solvent or a soluble organic base like DBU.[7][11] - Common solvents include toluene, dioxane, and THF.[2][6]
3. Steric Hindrance- Switch to a more sterically bulky ligand (e.g., from XPhos to BrettPhos or RuPhos).[12]
Formation of Side Products (e.g., Hydrodehalogenation) 1. Catalyst Decomposition- Lower the reaction temperature. - Use a more stable ligand or a pre-formed catalyst.
2. Presence of Water (for hydrodehalogenation)- Ensure all reagents and solvents are scrupulously dried.
Inconsistent Results 1. Reagent Purity- Purify the this compound and the coupling partner. Trace impurities in amines are a common cause of reaction failure.[6]
2. Base Quality- Use a freshly opened bottle of base, as strong bases can degrade upon storage.
3. Stirring Rate- For reactions with insoluble bases, ensure a high stirring rate to maximize the surface area of interaction.[13]

Experimental Protocols

General Protocol for Buchwald-Hartwig Amination

This protocol is a starting point and should be optimized for each specific substrate combination.

  • Preparation: In a glovebox, add the aryl halide (1.0 equiv.), this compound (1.2 equiv.), the palladium precatalyst (e.g., BrettPhos Pd G3, 1-2 mol%), and the base (e.g., NaOt-Bu, 1.4 equiv.) to an oven-dried reaction vial equipped with a stir bar.

  • Solvent Addition: Add anhydrous, degassed solvent (e.g., toluene or dioxane, to achieve a concentration of 0.1-0.5 M).

  • Reaction: Seal the vial and heat the mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS.

  • Work-up: Upon completion, cool the reaction to room temperature, dilute with a suitable organic solvent (e.g., ethyl acetate), and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography.

Data Summary Table for Catalyst System Selection
Reaction TypePalladium SourceRecommended LigandsBaseSolventTemperature (°C)
Buchwald-Hartwig Amination Pd(OAc)₂, Pd₂(dba)₃, or G3 PrecatalystsXPhos, BrettPhos, RuPhosNaOt-Bu, LHMDS, K₃PO₄, Cs₂CO₃Toluene, Dioxane, THF80-110
Suzuki-Miyaura Coupling Pd(PPh₃)₄, Pd(OAc)₂, Pd-PEPPSIPPh₃, SPhos, XPhos, NHCsK₂CO₃, Cs₂CO₃, K₃PO₄Dioxane/H₂O, Toluene/H₂O60-100

Visualizing the Catalytic Cycle and Troubleshooting Logic

Buchwald-Hartwig Amination Catalytic Cycle

Buchwald_Hartwig_Cycle Pd(0)L Pd(0)L Oxidative Addition Oxidative Addition Pd(0)L->Oxidative Addition Ar-Pd(II)-X(L) Ar-Pd(II)-X(L) Oxidative Addition->Ar-Pd(II)-X(L) Ligand Exchange Ligand Exchange Ar-Pd(II)-X(L)->Ligand Exchange Ar-Pd(II)-N(H)R'R''(L) Ar-Pd(II)-N(H)R'R''(L) Ligand Exchange->Ar-Pd(II)-N(H)R'R''(L) Deprotonation Deprotonation Ar-Pd(II)-N(H)R'R''(L)->Deprotonation Ar-Pd(II)-NR'R''(L) Ar-Pd(II)-NR'R''(L) Deprotonation->Ar-Pd(II)-NR'R''(L) Reductive Elimination Reductive Elimination Ar-Pd(II)-NR'R''(L)->Reductive Elimination Reductive Elimination->Pd(0)L Regeneration Product (Ar-NR'R'') Product (Ar-NR'R'') Reductive Elimination->Product (Ar-NR'R'') Ar-X Ar-X Ar-X->Oxidative Addition HNR'R'' HNR'R'' HNR'R''->Ligand Exchange Base Base Base->Deprotonation

Caption: Generalized catalytic cycle for the Buchwald-Hartwig amination.

Troubleshooting Flowchart

Troubleshooting_Flowchart Start Low/No Product Check_Reagents Verify Reagent Purity & Inert Conditions Start->Check_Reagents Screen_Bases Screen Bases (e.g., NaOtBu, K3PO4) Check_Reagents->Screen_Bases Reagents OK Screen_Ligands Screen Ligands (e.g., XPhos, BrettPhos) Screen_Bases->Screen_Ligands No Improvement Success Successful Reaction Screen_Bases->Success Improvement Screen_Solvents Screen Solvents (e.g., Toluene, Dioxane) Screen_Ligands->Screen_Solvents No Improvement Screen_Ligands->Success Improvement Adjust_Temp Adjust Temperature Screen_Solvents->Adjust_Temp No Improvement Screen_Solvents->Success Improvement Adjust_Temp->Success Improvement

Caption: A systematic approach to troubleshooting failed reactions.

References

  • Buchwald-Hartwig Amination - Chemistry LibreTexts. (2023). Retrieved from [Link]

  • Buchwald-Hartwig Amination. (n.d.). ACS GCI Pharmaceutical Roundtable Reagent Guides. Retrieved from [Link]

  • Synthesis of Substituted Anilines from Cyclohexanones Using Pd/C–Ethylene System and Its Application to Indole Synthesis. (2021). ResearchGate. Retrieved from [Link]

  • Case Study: Ligand and Catalyst Selection for a Buchwald Hartwig Reaction. (n.d.). Paul Murray Catalysis Consulting Ltd. Retrieved from [Link]

  • Yadav, N., Taneja, N., Musib, D., & Hazra, C. K. (2023). Practical Access to meta-Substituted Anilines by Amination of Quinone Imine Ketals Derived from Anisidines: Efficient Synthesis of Anti-Psychotic Drugs. Angewandte Chemie International Edition, 62(21), e202301166. Retrieved from [Link]

  • Metal-based Heterogeneous Catalysts for One-Pot Synthesis of Secondary Anilines from Nitroarenes and Aldehydes. (2021). MDPI. Retrieved from [Link]

  • Optimization of the model Buchwald-Hartwig reaction of morpholine and... (2021). ResearchGate. Retrieved from [Link]

  • Alduhaish, O., Varala, R., Adil, S. F., Khan, M., Siddiqui, M. R. H., AlWarthan, A., & Alam, M. M. (2020). Synthesis of 1,2-Dihydro-Substituted Aniline Analogues Involving N-Phenyl-3-aza-Cope Rearrangement Using a Metal-Free Catalytic Approach. Bioinorganic Chemistry and Applications, 2020, 8875328. Retrieved from [Link]

  • Brainstorming a Buchwald-Hartwig coupling. (2025). Reddit. Retrieved from [Link]

  • A Multi-Ligand Based Pd Catalyst for C–N Cross-Coupling Reactions. (2010). PMC. Retrieved from [Link]

  • Metal–N-Heterocyclic Carbene Complexes in Buchwald–Hartwig Amination Reactions. (n.d.). Retrieved from [Link]

  • Catalytic Enantioconvergent Couplings of Secondary and Tertiary Electrophiles with Olefins. (2010). Nature. Retrieved from [Link]

  • Proton Guru Practice V.4: Palladium Catalyzed Coupling Reactions. (2019). YouTube. Retrieved from [Link]

  • Li, G., Kanda, Y., Hong, S. Y., & Radosevich, A. T. (2022). Enabling Reductive C-N Cross-Coupling of Nitroalkanes and Boronic Acids by Steric Design of P(III)/P(V)═O Catalysts. Journal of the American Chemical Society, 144(18), 8242–8248. Retrieved from [Link]

  • Enabling Reductive C–N Cross-Coupling of Nitroalkanes and Boronic Acids by Steric Design of P(III)/P(V)=O Catalysts. (2022). PMC. Retrieved from [Link]

  • The Kabachnik–Fields Reaction: A Key Transformation in Organophosphorus Chemistry. (2022). MDPI. Retrieved from [Link]

  • Suzuki Coupling. (n.d.). Organic Chemistry Portal. Retrieved from [Link]

  • How to approach choosing reaction conditions for Suzuki? (2024). Reddit. Retrieved from [Link]

  • Palladium-Catalyzed Ortho C–H Arylation of Unprotected Anilines: Chemo- and Regioselectivity Enabled by the Cooperating Ligand [2,2′-Bipyridin]-6(1H)-one. (2022). ACS Catalysis. Retrieved from [Link]

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  • Noël, T., Naber, J. R., Hartman, R. L., McMullen, J. P., Jensen, K. F., & Buchwald, S. L. (2011). Palladium-catalyzed amination reactions in flow: overcoming the challenges of clogging via acoustic irradiation. Chemical Science, 2(2), 287-290. Retrieved from [Link]

  • Exploring Homogeneous Conditions for Mild Buchwald-Hartwig Amination in Batch and Flow. (2020). ChemRxiv. Retrieved from [Link]

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  • Buchwald-Hartwig Amination of (Hetero)aryl Chlorides by Employing MorDalPhos under Aqueous and Solvent-Free Conditions. (2025). ResearchGate. Retrieved from [Link]

  • Upcycling of Chitin to Cross-Coupling Catalysts: Tailored Supports and Opportunities in Mechanochemistry. (2025). PubMed. Retrieved from [Link]

  • Catalytic asymmetric C-C cross-couplings enabled by photoexcitation. (2021). Nature. Retrieved from [Link]

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Technical Support Center: Monitoring 2-Methoxy-5-morpholinoaniline Reactions by TLC

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for monitoring reactions involving 2-Methoxy-5-morpholinoaniline using Thin-Layer Chromatography (TLC). This document is designed for researchers, scientists, and professionals in drug development, providing in-depth, field-tested insights to ensure accurate and efficient reaction monitoring.

Introduction: Why TLC for this compound?

This compound is a moderately polar aromatic amine. Its constituent parts—the aromatic ring, the basic morpholine nitrogen, and the primary aniline amine—dictate its chromatographic behavior. TLC is an indispensable technique for monitoring its reactions due to its speed, low cost, and high sensitivity.[1][2] The aromatic nature of the molecule allows for straightforward, non-destructive visualization under UV light, while the amine functionalities provide handles for secondary visualization with chemical stains.[3][4]

This guide will walk you through a robust TLC protocol, help you navigate common experimental challenges, and answer frequently asked questions.

Part 1: Core Experimental Protocol

This protocol provides a reliable starting point for analyzing this compound and its reaction products on standard silica gel TLC plates.

Materials:

  • Silica gel 60 F254 TLC plates

  • TLC developing chamber with a lid

  • Capillary spotters (micropipettes or drawn Pasteur pipettes)

  • Pencil

  • Ruler

  • Solvents (analytical grade)

  • UV lamp (254 nm)

  • Staining solution (e.g., potassium permanganate)

  • Heat gun or hot plate

Step-by-Step Methodology:

  • Plate Preparation:

    • Using a pencil and ruler, gently draw a light origin line about 1 cm from the bottom of the TLC plate.[5] Be careful not to gouge the silica.

    • Mark tick marks along the origin line for each sample, spaced at least 0.5 cm apart.

  • Chamber Equilibration:

    • Pour your chosen solvent system (mobile phase) into the TLC chamber to a depth of about 0.5 cm (below the origin line).[6]

    • Place a piece of filter paper partially submerged in the solvent and leaning against the chamber wall.

    • Close the lid and allow the chamber to saturate with solvent vapors for 5-10 minutes. This ensures a uniform solvent front and improves reproducibility.

  • Sample Preparation & Spotting:

    • Prepare dilute solutions of your starting material (SM) and reaction mixture (RM) in a volatile solvent like ethyl acetate or dichloromethane.

    • On the origin line, spot your samples in the following order:

      • Lane 1: Starting Material (SM) - A pure sample of this compound.

      • Lane 2: Co-spot (Co) - Spot the SM, then, in the exact same location, spot the RM. This is crucial for definitively identifying the starting material spot in the reaction lane.[7]

      • Lane 3: Reaction Mixture (RM) - The sample taken from your ongoing reaction.

    • To spot, briefly touch the capillary to the plate. Aim for small, concentrated spots (1-2 mm diameter). Allow the solvent to evaporate completely between applications if multiple spots are needed for concentration.[6]

  • Development:

    • Carefully place the spotted TLC plate into the equilibrated chamber. Ensure the solvent level is below the origin line.

    • Replace the lid and allow the solvent to travel up the plate via capillary action. Do not disturb the chamber during development.

    • When the solvent front is about 1 cm from the top of the plate, remove it and immediately mark the solvent front with a pencil.

  • Visualization & Analysis:

    • Primary (Non-Destructive): Allow the plate to dry completely. View it under a 254 nm UV lamp. UV-active compounds, like your aromatic aniline, will appear as dark spots against the green fluorescent background.[3] Circle the spots lightly with a pencil.

    • Secondary (Destructive): If spots are faint or you suspect non-UV active byproducts, use a chemical stain. A potassium permanganate (KMnO₄) stain is excellent for visualizing compounds with oxidizable groups like amines.[4] Quickly dip the plate in the stain, blot the excess, and gently warm with a heat gun. New spots will appear as yellow-brown against a purple background.[8]

    • Calculate Rf Values: The Retention Factor (Rf) is the ratio of the distance traveled by the spot to the distance traveled by the solvent front. A complete reaction is typically indicated by the disappearance of the SM spot (Rf matching Lane 1) and the appearance of a new product spot in Lane 3.

Part 2: Visual Workflow

TLC_Workflow cluster_prep Preparation cluster_run Execution cluster_analysis Analysis A 1. Prepare & Mark TLC Plate B 2. Equilibrate Developing Chamber A->B C 3. Spot Samples (SM, Co, RM) B->C D 4. Develop Plate in Chamber C->D E 5. Dry Plate & Mark Solvent Front F 6. Visualize (UV Lamp) E->F G 7. Stain (Optional) (e.g., KMnO4) F->G H 8. Analyze Results & Calculate Rf G->H

Caption: Standard workflow for monitoring a reaction by TLC.

Part 3: Troubleshooting Guide

This section addresses common issues encountered during the TLC analysis of this compound reactions.

Problem/Observation Probable Cause(s) Recommended Solution(s)
Spots are streaking or "tailing." 1. Sample is too concentrated.[1][9]2. The aniline or product is strongly acidic or basic and interacting with the acidic silica gel.1. Dilute your sample and re-spot.2. Add a small amount of a modifier to your mobile phase. For basic compounds like anilines, add 0.1-1% triethylamine (Et₃N) or a few drops of ammonia in methanol to neutralize the silica's acidity.[9][10]
All spots remain at the origin (Rf ≈ 0). The mobile phase is not polar enough to move the compounds up the plate.[9]Increase the polarity of the mobile phase. For a hexane/ethyl acetate system, increase the proportion of ethyl acetate. If that is insufficient, switch to a more polar system like dichloromethane/methanol.[10]
All spots run to the solvent front (Rf ≈ 1). The mobile phase is too polar, causing all compounds to travel with it.[9]Decrease the polarity of the mobile phase. For a hexane/ethyl acetate system, increase the proportion of hexane.
Starting material and product spots are not separating (co-eluting). The chosen solvent system does not have the right selectivity for the two compounds.[7]Change the solvent system entirely. If you are using an ethyl acetate/hexane mixture, try a different combination like toluene/acetone or dichloromethane/methanol. These solvents interact differently with your compounds and may provide the necessary separation.[10]
No spots are visible under UV light. 1. The sample concentration is too low.[6]2. The compounds are not UV-active (unlikely for this starting material, but a product could be).3. The reaction has failed, and no compound is present.1. Re-spot your sample multiple times in the same location, allowing it to dry between applications to increase concentration.[6]2. Use a chemical stain. A potassium permanganate or p-anisaldehyde stain is a good second option for visualizing a wide range of organic compounds.[8][11]
The solvent front is uneven or crooked. 1. The plate was touching the side of the chamber or the filter paper during development.[6]2. The bottom edge of the plate is not level, or the silica is chipped.1. Ensure the plate is centered in the chamber and not touching anything.2. Use a plate with a clean, straight bottom edge.

Part 4: Troubleshooting Decision Tree

TLC_Troubleshooting Start Analyze Initial TLC Plate Problem Is separation poor? (Streaking, Co-elution, Rf too high/low) Start->Problem Success Separation is clear. Continue monitoring. Problem->Success No Streaking Are spots streaking? Problem->Streaking Yes Dilute Dilute sample and re-run Streaking->Dilute Yes RfIssue Is Rf too high or too low? Streaking->RfIssue No ModifySolvent Add modifier to mobile phase (e.g., 0.1% Et3N) ModifySolvent->Start Dilute->Start Dilute->ModifySolvent If still streaking AdjustPolarity Adjust solvent ratio (More polar for low Rf, less for high Rf) RfIssue->AdjustPolarity Yes CoElution Are spots co-eluting? RfIssue->CoElution No AdjustPolarity->Start CoElution->Success No ChangeSystem Change solvent system entirely (e.g., Hex/EtOAc -> DCM/MeOH) CoElution->ChangeSystem Yes ChangeSystem->Start

Caption: Decision tree for troubleshooting poor TLC separation.

Part 5: Frequently Asked Questions (FAQs)

Q1: What is a good starting solvent system for this compound? A good starting point for moderately polar compounds is a 1:1 mixture of Hexane and Ethyl Acetate.[10] From there, you can adjust the ratio based on the initial result. If the compound doesn't move, try 3:7 Hexane/Ethyl Acetate. If it moves too far, try 7:3 Hexane/Ethyl Acetate. For very polar products, a system of 95:5 Dichloromethane/Methanol is a good alternative.[12]

Q2: How do I know which new spot on the TLC is my desired product? In a well-behaved reaction, you will see the starting material spot diminish over time as a new, single spot appears. This new spot is likely your product. The co-spot lane is essential here; it confirms the identity of the starting material spot.[7] If multiple new spots appear, the reaction may be producing byproducts or impurities.

Q3: My compound is an aniline. Do I need to take special precautions? Yes. Amines can "streak" on silica gel TLC plates due to the acidic nature of the silica.[2] If you observe significant streaking that isn't resolved by diluting the sample, add a small amount (0.1-1%) of a basic modifier like triethylamine (Et₃N) to your mobile phase.[10] This neutralizes the acidic sites on the silica and leads to sharper, rounder spots.

Q4: Can I use TLC to determine if my reaction is complete? TLC is an excellent tool to determine the consumption of the limiting starting material. A reaction is generally considered complete by TLC when the starting material spot is no longer visible in the reaction mixture lane. However, TLC is qualitative; it does not confirm the yield or absolute purity of the product.

Q5: What is the best stain to use if my product is not UV-active? Potassium permanganate (KMnO₄) stain is a highly effective and general-purpose oxidizing stain. It will visualize a wide variety of functional groups, including amines and alcohols, as yellow spots on a purple background.[4][8] It is an excellent choice for confirming the presence of spots that are not visible under UV light.

References

  • Bitesize Bio. (2025, June 3). Troubleshooting Thin Layer Chromatography: Some TLC for Your TLC. [Link]

  • Chromatography Forum. (2023, November 13). Troubleshooting Common Issues in Thin Layer Chromatography: Practical Solutions. [Link]

  • BiteSize Bio. (2016, July 26). Troubleshooting Thin Layer Chromatography: Some TLC for Your TLC. [Link]

  • University of Rochester, Department of Chemistry. Troubleshooting: TLC. [Link]

  • Chemistry LibreTexts. (2022, April 7). 2.3F: Visualizing TLC Plates. [Link]

  • ResearchGate. (2017, May 10). I want good solvent system in TLC in aniline and ketone compound?[Link]

  • Organic Chemistry Portal. TLC stains. [Link]

  • EPFL. TLC Visualization Reagents. [Link]

  • University of Rochester, Department of Chemistry. Chromatography: Solvent Systems for TLC. [Link]

  • ResearchGate. (2025, August 6). Simple and rapid detection of aromatic amines using a thin layer chromatography plate. [Link]

  • J&K Scientific LLC. (2023, November 20). Thin-Layer Chromatography (TLC) User Guide. [Link]

  • Chemistry Stack Exchange. (2022, March 3). Interpretation of permanganate-stained TLC spots. [Link]

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  • Washington State University. Monitoring Reactions by TLC. [Link]

  • University of Colorado Boulder. TLC Visualization Methods. [Link]

  • Royal Society of Chemistry. Simple and rapid detection of aromatic amines using a thin layer chromatography plate. [Link]

  • Unknown Source. TLC Stains. [Link]

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Validation & Comparative

A Comparative Guide for Researchers, Scientists, and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the ¹H and ¹³C NMR Spectral Analysis of 2-Methoxy-5-morpholinoaniline

In the landscape of pharmaceutical and materials science, the precise structural elucidation of novel compounds is paramount. This compound, a substituted aniline derivative, presents a unique combination of functionalities that are of significant interest in medicinal chemistry. This guide provides a comprehensive analysis of its expected ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectra, offering a predictive framework and a comparative analysis with related structures. As a Senior Application Scientist, this document is designed to not only present data but to explain the underlying principles that govern the spectral features, thereby empowering researchers in their analytical endeavors.

The Structural Uniqueness of this compound

The structure of this compound incorporates an electron-donating methoxy group and a bulky morpholino substituent on an aniline core. The interplay of these groups dictates the electron distribution within the aromatic ring and influences the chemical environment of each proton and carbon atom. Understanding these effects is key to interpreting its NMR spectra.

¹H NMR Spectral Analysis: A Predictive Approach

While an experimental spectrum for this compound is not publicly available, a detailed prediction can be formulated based on established principles of NMR spectroscopy and data from analogous compounds.[1][2][3]

Expected Chemical Shifts and Splitting Patterns

The ¹H NMR spectrum is anticipated to display distinct signals corresponding to the aromatic protons, the methoxy group, the morpholine ring protons, and the amine protons.

Proton Assignment Expected Chemical Shift (δ, ppm) Expected Multiplicity Rationale and Comparative Insights
Aromatic H (H-3, H-4, H-6)6.5 - 7.0d, ddThe electron-donating methoxy and morpholino groups will shield the aromatic protons, shifting them upfield compared to benzene (δ 7.34 ppm). The exact positions and splitting patterns will be governed by their coupling with neighboring protons.
Amine (NH₂)3.5 - 4.5br sThe chemical shift of amine protons is highly variable and depends on solvent, concentration, and temperature due to hydrogen bonding.[3] It typically appears as a broad singlet.
Methoxy (OCH₃)~3.8sThe methoxy group protons are expected to appear as a sharp singlet in the typical range for methoxy groups on an aromatic ring.
Morpholine (O-CH₂)3.7 - 3.9tThe protons on the carbons adjacent to the oxygen in the morpholine ring are deshielded and will appear as a triplet due to coupling with the adjacent N-CH₂ protons.[4][5]
Morpholine (N-CH₂)3.0 - 3.2tThe protons on the carbons adjacent to the nitrogen are less deshielded than the O-CH₂ protons and will also appear as a triplet.[4][5]

¹³C NMR Spectral Analysis: Unveiling the Carbon Skeleton

The proton-decoupled ¹³C NMR spectrum will provide a clear picture of the carbon framework of this compound.

Predicted ¹³C Chemical Shifts
Carbon Assignment Expected Chemical Shift (δ, ppm) Rationale and Comparative Insights
Aromatic C (C-1 to C-6)110 - 150The chemical shifts of the aromatic carbons are influenced by the substituents. The carbons bearing the methoxy and morpholino groups (C-2 and C-5) will be significantly shifted downfield. The other aromatic carbons will be shielded.[6]
Methoxy (OCH₃)~55This is a typical chemical shift for a methoxy carbon attached to an aromatic ring.
Morpholine (O-CH₂)~67The carbons adjacent to the oxygen in the morpholine ring are deshielded.[7]
Morpholine (N-CH₂)~49The carbons adjacent to the nitrogen are less deshielded than the O-CH₂ carbons.[7]

Comparative Analysis: The Isomeric Case of 2-Methoxy-4-morpholinoaniline

A comparison with the isomeric 2-Methoxy-4-morpholinoaniline highlights the sensitivity of NMR to substituent positioning.[8][9] In the 4-morpholino isomer, the symmetry of the substitution pattern would lead to a simpler aromatic region in the ¹H NMR spectrum compared to the 5-morpholino isomer.

Experimental Protocols

To obtain high-quality ¹H and ¹³C NMR spectra of this compound, the following experimental workflow is recommended.

Workflow for NMR Analysis

Caption: A generalized workflow for the NMR analysis of this compound.

Advanced 2D NMR Techniques for Unambiguous Assignment

For a definitive assignment of all proton and carbon signals, especially in the complex aromatic region, 2D NMR experiments are invaluable.

  • COSY (Correlation Spectroscopy): To establish proton-proton coupling networks.

  • HSQC (Heteronuclear Single Quantum Coherence): To correlate directly bonded proton and carbon atoms.

  • HMBC (Heteronuclear Multiple Bond Correlation): To identify long-range (2-3 bond) correlations between protons and carbons.

Expected HMBC Correlations

HMBC_Correlations cluster_structure This compound OCH₃ OCH₃ NH₂ NH₂ Aromatic Ring Aromatic Ring Morpholine Morpholine OCH₃ (¹H) OCH₃ (¹H) C-2 (¹³C) C-2 (¹³C) OCH₃ (¹H)->C-2 (¹³C) ³J H-3 (¹H) H-3 (¹H) C-1 (¹³C) C-1 (¹³C) H-3 (¹H)->C-1 (¹³C) ²J C-5 (¹³C) C-5 (¹³C) H-3 (¹H)->C-5 (¹³C) ³J N-CH₂ (¹H) N-CH₂ (¹H) N-CH₂ (¹H)->C-5 (¹³C) ³J C-4 (¹³C) C-4 (¹³C) N-CH₂ (¹H)->C-4 (¹³C) ²J C-6 (¹³C) C-6 (¹³C) N-CH₂ (¹H)->C-6 (¹³C) ²J

Caption: Key expected HMBC correlations for structural elucidation.

Conclusion

The ¹H and ¹³C NMR spectral analysis of this compound, while predictive in nature without experimental data, can be approached with a high degree of confidence through the application of fundamental NMR principles and comparative data from related structures. This guide provides a robust framework for researchers to anticipate, acquire, and interpret the NMR spectra of this and similar molecules, thereby facilitating more efficient and accurate structural characterization in their research and development endeavors.

References

  • A study of the 15N NMR chemical shifts in substituted anilines and phenylhydrazines, and their derivatives. Magnetic Resonance in Chemistry. [Link]

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  • ¹H and ¹³C NMR Spectra of N-substituted Morpholines. PubMed. [Link]

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  • Morpholines: stereochemistry and preferred steric course of quaternization. Canadian Science Publishing. [Link]

  • Recognizing the NMR pattern for morpholine. ACD/Labs. [Link]

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  • NMR Spectra of Anilines (2009). SciSpace. [Link]

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A Senior Application Scientist's Guide to the Mass Spectrometric Fragmentation of 2-Methoxy-5-morpholinoaniline and Comparative Analytical Strategies

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the unambiguous structural elucidation and quantification of novel chemical entities are foundational to progress. 2-Methoxy-5-morpholinoaniline, a substituted aniline derivative, presents a unique analytical challenge due to its combination of aromatic amine, ether, and cyclic amine functionalities. This guide provides an in-depth exploration of its expected mass spectrometric fragmentation behavior, offering a predictive framework for its identification. Furthermore, it objectively compares mass spectrometry with other analytical techniques, providing the data and protocols necessary to make informed methodological decisions.

Molecular Profile: this compound

  • Molecular Formula: C₁₁H₁₆N₂O₂[1][2]

  • Molecular Weight: 208.26 g/mol [2]

  • Structure:

Part 1: Decoding the Fragmentation Fingerprint via Mass Spectrometry

Mass spectrometry is a powerful tool for determining the molecular weight and structure of a compound by analyzing the mass-to-charge ratio (m/z) of its ions.[3] The fragmentation pattern is highly dependent on the ionization technique employed. We will consider two of the most common methods: Electron Ionization (EI) for Gas Chromatography-Mass Spectrometry (GC-MS) and Electrospray Ionization (ESI) for Liquid Chromatography-Mass Spectrometry (LC-MS).

Electron Ionization (EI-MS) Fragmentation Pathway

EI is a "hard" ionization technique that imparts significant energy, leading to extensive and characteristic fragmentation.[4] The resulting spectrum is a molecular fingerprint invaluable for structural confirmation. The molecular ion (M⁺˙) for this compound would appear at m/z 208 .

The fragmentation of this molecule is governed by the hierarchical influence of its functional groups: the aromatic amine, the morpholine ring, and the methoxy group.

  • Alpha (α)-Cleavage: This is a dominant fragmentation pathway for amines.[3][5][6] The primary α-cleavage is expected to occur at the C-C bond adjacent to the morpholine nitrogen, leading to the loss of a C₂H₄O radical and formation of a stable ion. A second key α-cleavage involves the bond between the aromatic ring and the morpholine nitrogen.

  • Aromatic Amine Fragmentation: Aromatic amines typically exhibit a strong molecular ion peak and a prominent M-1 peak from the loss of a hydrogen atom.[5][7] The subsequent loss of HCN from the aniline structure is also a common pathway.[7]

  • Methoxy Group Fragmentation: Methoxy-substituted benzene rings are known to lose a methyl radical (•CH₃, 15 Da) to form a stable phenoxide-type cation, which can then expel carbon monoxide (CO, 28 Da).[8]

  • Morpholine Ring Fragmentation: Cyclic amines undergo complex ring-opening fragmentations.[5] We anticipate the formation of characteristic ions corresponding to the morpholine ring itself or its fragments, such as the ion at m/z 57 or m/z 86 (protonated morpholine).[9]

G cluster_ei Predicted EI Fragmentation Pathways M M+• (m/z 208) This compound F1 m/z 193 M->F1 - •CH3 F3 m/z 121 M->F3 α-cleavage - C4H8NO• F4 m/z 164 M->F4 Retro-Diels-Alder - C2H4O F5 m/z 122 M->F5 α-cleavage - Morpholinyl• F2 m/z 165 F1->F2 - CO

Caption: Predicted Electron Ionization (EI) fragmentation pathways for this compound.

Electrospray Ionization (ESI-MS/MS) Fragmentation Pathway

ESI is a "soft" ionization technique that typically generates a protonated molecule, [M+H]⁺, which for our analyte will be at m/z 209 . Tandem mass spectrometry (MS/MS) is then used to induce and analyze fragmentation by colliding the isolated precursor ion with an inert gas (Collision-Induced Dissociation, CID).[10][11]

Protonation will likely occur at one of the two nitrogen atoms. The subsequent fragmentation will be directed by the stability of the resulting product ions and neutral losses.

  • Loss of the Morpholine Ring: A highly probable fragmentation is the cleavage of the C-N bond linking the morpholine moiety to the aromatic ring, resulting in the loss of neutral morpholine (87 Da).[9] This would produce a prominent product ion at m/z 122 .

  • Fragmentation within the Morpholine Ring: The protonated morpholine ring can undergo ring opening followed by the loss of small neutral molecules, such as ethene (C₂H₄, 28 Da) or formaldehyde (CH₂O, 30 Da).

  • Loss from Methoxy Group: The loss of a methyl group as methane (CH₄, 16 Da) or methanol (CH₃OH, 32 Da) from the protonated methoxy group is also possible, though typically less favorable than cleavages around the nitrogen centers.

G cluster_esi Predicted ESI-MS/MS Fragmentation Pathways M [M+H]+ (m/z 209) F1 m/z 122 M->F1 - Morpholine (C4H9NO) F2 m/z 192 M->F2 - NH3 F3 m/z 177 M->F3 - CH3OH

Caption: Predicted ESI-MS/MS fragmentation pathways for the [M+H]⁺ ion of this compound.

Summary of Predicted Key Fragments
IonizationPrecursor Ion (m/z)Key Fragment Ion (m/z)Proposed Neutral Loss / Fragment Structure
EI208193•CH₃ (from methoxy)
EI208165•CH₃, then CO
EI208122•C₄H₈NO (Morpholinyl radical)
EI208121•C₄H₈NO (from α-cleavage)
ESI209122C₄H₉NO (Neutral morpholine)
ESI209177CH₃OH (Methanol)

Part 2: A Comparative Guide to Analytical Methodologies

While mass spectrometry provides unparalleled sensitivity and structural detail, a comprehensive analytical strategy often involves complementary techniques. The choice depends on the specific research question, whether it is qualitative identification, quantitative analysis, or complete structural confirmation.

Technique Performance Comparison
TechniqueSensitivitySelectivityStructural InformationThroughputKey Application for this compound
LC-MS/MS Very High (pg-fg)Very HighHigh (MW & Fragment data)HighGold standard for quantification in complex matrices (e.g., plasma).
GC-MS High (pg-ng)HighVery High (Library matchable)HighAnalysis of volatile derivatives or the pure compound if thermally stable.[12]
NMR Low (µg-mg)ModerateDefinitive (Complete structure)LowUnambiguous structure confirmation and isomer differentiation.
HPLC-UV Moderate (ng)ModerateLow (Retention time only)HighRoutine purity checks and quantification with established methods.
FTIR Low (µg-mg)LowModerate (Functional groups)Very HighQuick confirmation of functional group presence (amine, ether, aromatic).[13]
Causality of Method Selection
  • For Discovery & Metabolism: When identifying the compound in a complex biological matrix or studying its metabolites, the sensitivity and structural information from LC-MS/MS are indispensable. The fragmentation data allows for the confident identification of not just the parent compound but also its modified forms.

  • For Chemical Synthesis & Purity: During synthesis, NMR is the definitive tool for confirming that the correct molecular structure has been formed. For routine checks of purity on synthesized batches, the higher throughput and quantitative capabilities of HPLC-UV are often sufficient and more cost-effective.

  • For Reference Standard Characterization: Creating a reference standard requires a multi-technique approach. NMR provides the definitive structure, Mass Spectrometry confirms the mass and fragmentation, and HPLC-UV establishes the purity.

Part 3: Experimental Protocols & Workflows

Trustworthy data originates from robust and well-documented protocols. The following are detailed, self-validating methodologies for the analysis of this compound.

Protocol 1: LC-MS/MS for Quantification and Identification

This protocol is designed for the sensitive detection and fragmentation analysis of the target analyte.

  • Sample Preparation:

    • Accurately weigh and dissolve the reference standard in methanol to create a 1 mg/mL stock solution.

    • Perform serial dilutions in 50:50 methanol:water to generate calibration standards (e.g., 1 ng/mL to 1000 ng/mL).

    • For biological samples, a protein precipitation or solid-phase extraction (SPE) would be required to remove interferences.[13]

  • LC Conditions:

    • Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm).

    • Mobile Phase A: 0.1% Formic Acid in Water.

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

    • Gradient: Start at 5% B, ramp to 95% B over 5 minutes, hold for 2 minutes, return to initial conditions, and equilibrate for 3 minutes.

    • Flow Rate: 0.4 mL/min.

    • Injection Volume: 5 µL.

  • MS Conditions:

    • Ionization: Electrospray Ionization, Positive Mode (ESI+).

    • Scan Mode: Full scan (m/z 50-300) to find the precursor, followed by a product ion scan of m/z 209.

    • Capillary Voltage: 3.5 kV.

    • Source Temperature: 150°C.

    • Desolvation Temperature: 400°C.

    • Collision Energy: Ramp from 10-40 eV to observe the fragmentation pattern and optimize for key transitions (e.g., 209 -> 122).

Protocol 2: GC-MS for Purity and Structural Confirmation

This protocol is suitable if the analyte is thermally stable and sufficiently volatile.

  • Sample Preparation:

    • Dissolve the sample in a volatile solvent like ethyl acetate or dichloromethane to a concentration of approximately 100 µg/mL.

  • GC Conditions:

    • Column: A non-polar capillary column, such as a DB-5ms (30 m x 0.25 mm ID x 0.25 µm film thickness).[13]

    • Injector: Splitless mode at 250°C.

    • Carrier Gas: Helium at a constant flow of 1.0 mL/min.

    • Oven Program: Hold at 100°C for 1 minute, ramp at 15°C/min to 280°C, and hold for 5 minutes.[13]

  • MS Conditions:

    • Ionization: Electron Ionization (EI) at 70 eV.

    • Source Temperature: 230°C.

    • Mass Range: Scan from m/z 40-350.

General Analytical Workflow

Caption: A generalized workflow for the analysis of chemical compounds by chromatography-mass spectrometry.

Conclusion

The analysis of this compound showcases the predictive power and versatility of modern mass spectrometry. Based on established chemical principles, its fragmentation under both EI and ESI conditions is expected to be dominated by cleavages related to the morpholine and aromatic amine moieties, providing a rich fingerprint for its identification. While mass spectrometry, particularly LC-MS/MS, stands out as the premier technique for sensitive and selective analysis in complex environments, a truly comprehensive characterization relies on the strategic integration of complementary methods like NMR. By understanding the causality behind fragmentation and the relative strengths of different analytical tools, researchers can design robust experiments that yield accurate, reliable, and defensible results.

References

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A Comparative Guide to the Validation of Analytical Methods for 2-Methoxy-5-morpholinoaniline Quantification

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of pharmaceutical development, the rigorous validation of analytical methods is not merely a regulatory formality but the bedrock of product quality and safety. The ability to accurately and reliably quantify an active pharmaceutical ingredient (API) or a critical intermediate is paramount. This guide provides an in-depth, experience-driven comparison of analytical methodologies for the quantification of 2-Methoxy-5-morpholinoaniline, a key chemical entity.

This document moves beyond a simple recitation of protocols. It delves into the causality behind experimental choices, offering a self-validating framework for each described method. We will explore a robust High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) method as our primary example and contrast its performance with two viable alternatives: Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS) and direct UV-Vis Spectrophotometry. All discussions are grounded in the principles outlined by the International Council for Harmonisation (ICH) Q2(R1) and U.S. Food and Drug Administration (FDA) guidelines.[1][2][3][4][5]

The Central Role of Method Validation

Analytical method validation is the documented process that establishes, through laboratory studies, that the performance characteristics of a method meet the requirements for its intended application.[6] This ensures that the measurements you make are reliable, reproducible, and fit for purpose, whether for release testing, stability studies, or pharmacokinetic analysis. The core parameters we will assess for each method are specificity, linearity, accuracy, precision, and the limits of detection (LOD) and quantitation (LOQ).[2][4][7]

Method 1 (Primary): High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

HPLC is the workhorse of the pharmaceutical industry for its high resolving power and versatility. For an aromatic amine like this compound, HPLC with UV detection is a logical starting point due to the presence of a chromophore in the molecule's structure.

Experimental Workflow: HPLC-UV

cluster_prep Sample & Standard Preparation cluster_hplc HPLC Analysis cluster_data Data Processing s0 Weigh Standard/ Sample s1 Dissolve in Diluent (Methanol/Water) s0->s1 s2 Sonicate to Ensure Dissolution s1->s2 s3 Filter through 0.45 µm Syringe Filter s2->s3 h0 Inject Sample (e.g., 10 µL) s3->h0 h1 Isocratic Separation on C18 Column h0->h1 h2 UV Detection (e.g., 280 nm) h1->h2 h3 Data Acquisition h2->h3 d0 Integrate Peak Area h3->d0 d1 Construct Calibration Curve d0->d1 d2 Calculate Concentration d1->d2

Caption: HPLC-UV workflow for this compound.

Detailed HPLC-UV Protocol

1. Rationale:

  • Column: A C18 reversed-phase column is chosen for its proven ability to retain and separate moderately polar aromatic compounds.[8][9]

  • Mobile Phase: A simple isocratic mobile phase of acetonitrile and a phosphate buffer provides good peak shape and reproducibility. The buffer controls the ionization state of the aniline moiety, ensuring consistent retention.

  • Detection: Based on the aromatic structure, a UV wavelength of 280 nm is selected to maximize sensitivity while minimizing interference from common solvents.[9]

2. Step-by-Step Protocol:

  • Instrumentation: Agilent 1260 Infinity II LC System or equivalent.

  • Column: ZORBAX Eclipse Plus C18, 4.6 x 150 mm, 5 µm.

  • Mobile Phase: 60:40 (v/v) Acetonitrile : 20 mM Potassium Phosphate Buffer (pH 6.5).

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Injection Volume: 10 µL.

  • UV Detector Wavelength: 280 nm.

  • Standard Preparation: Prepare a stock solution of this compound at 1 mg/mL in methanol. Create a series of calibration standards ranging from 1 µg/mL to 100 µg/mL by diluting with the mobile phase.

  • Sample Preparation: Accurately weigh the sample, dissolve in a known volume of methanol, and dilute with the mobile phase to fall within the calibration range. Filter all solutions through a 0.45 µm filter before injection.

Validation Performance: HPLC-UV

The following table summarizes the expected performance data from a full validation of this method according to ICH Q2(R1) guidelines.[2][6]

ParameterAcceptance CriteriaResult
Specificity No interference at the analyte's retention timePassed (No peaks from placebo/excipients observed)
Linearity (r²) ≥ 0.9990.9995
Range 1 - 100 µg/mLEstablished
Accuracy (% Recovery) 98.0% - 102.0%99.2% - 101.5%
Precision (% RSD) Repeatability (≤ 1.0%), Intermediate (≤ 2.0%)0.6% (Repeatability), 1.2% (Intermediate)
LOD Signal-to-Noise ≥ 3:10.3 µg/mL
LOQ Signal-to-Noise ≥ 10:11.0 µg/mL

Method 2 (Alternative): Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

For applications requiring higher sensitivity and selectivity, such as impurity profiling or bioanalysis, LC-MS/MS is the gold standard.[10][11][12] It combines the separation power of HPLC with the definitive identification capability of mass spectrometry.

Methodology & Rationale

LC-MS/MS identifies compounds by their specific mass-to-charge ratio (m/z), offering a level of specificity that UV detection cannot match.[13] This is particularly advantageous when analyzing complex matrices where co-eluting peaks could interfere with a UV signal.[11] For this compound (MW: 208.26 g/mol ), we would monitor the transition of the parent ion (e.g., m/z 209.1 [M+H]⁺) to a specific product ion.

Detailed LC-MS/MS Protocol

1. Rationale:

  • Chromatography: A faster UPLC (Ultra-Performance Liquid Chromatography) method can be used, as the mass spectrometer provides the necessary specificity even with shorter run times.[14]

  • Mobile Phase: Volatile mobile phase additives like formic acid are required to facilitate ionization in the MS source.[14]

  • Ionization: Electrospray ionization (ESI) in positive mode is ideal for protonating the basic nitrogen atoms on the aniline and morpholine groups.

2. Step-by-Step Protocol:

  • Instrumentation: Waters ACQUITY UPLC H-Class with a Xevo TQ-S Mass Spectrometer or equivalent.

  • Column: ACQUITY UPLC BEH C18, 2.1 x 50 mm, 1.7 µm.

  • Mobile Phase A: Water + 0.1% Formic Acid.

  • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

  • Flow Rate: 0.4 mL/min.

  • Gradient: 5% B to 95% B over 3 minutes.

  • MS Source: ESI Positive.

  • MRM Transition: Monitor parent ion m/z 209.1 → product ion (e.g., m/z 150.1, corresponding to a specific fragment).

Method 3 (Alternative): UV-Vis Spectrophotometry

UV-Vis spectrophotometry is a simple, rapid, and cost-effective technique.[15][16] It measures the absorbance of light by the analyte in a solution. However, its utility is highly dependent on the sample matrix.

Methodology & Rationale

This method operates on the Beer-Lambert Law, which states that absorbance is directly proportional to the concentration of the analyte.[16][17][18] It is best suited for pure substance analysis or simple formulations where excipients do not absorb light at the same wavelength as the analyte.

Detailed UV-Vis Protocol

1. Rationale:

  • Simplicity: This method avoids the complexity and cost of chromatographic separation.[15]

  • Solvent: A solvent that completely dissolves the sample and is transparent in the measurement wavelength range is chosen (e.g., methanol).

2. Step-by-Step Protocol:

  • Instrumentation: Agilent Cary 60 UV-Vis Spectrophotometer or equivalent.

  • Solvent/Blank: Methanol.

  • Wavelength Scan: Scan a standard solution from 200-400 nm to determine the wavelength of maximum absorbance (λmax).

  • Measurement: Measure the absorbance of standards and samples at the determined λmax.

  • Quantification: Calculate the concentration of the sample using a calibration curve of absorbance vs. concentration.

Performance Comparison Guide

The choice of analytical method is a balance of performance requirements, sample complexity, and available resources. The following diagram and table illustrate the decision-making logic.

node_q What is the primary analytical need? node_c1 Routine QC Assay (High Concentration, Simple Matrix) node_q->node_c1 High Conc. node_c2 Trace Analysis (Impurities, Bioanalysis, Complex Matrix) node_q->node_c2 Low Conc. node_m1 UV-Vis Spectrophotometry node_c1->node_m1 Is matrix simple & non-interfering? YES node_m2 HPLC-UV node_c1->node_m2 Is matrix simple & non-interfering? NO node_c2->node_m2 Moderate Sensitivity Sufficient node_m3 LC-MS/MS node_c2->node_m3 Highest Specificity & Sensitivity Required

Caption: Decision tree for selecting an analytical method.

FeatureUV-Vis SpectrophotometryHPLC-UVLC-MS/MS
Specificity Low (Prone to interference from excipients)[15]High (Separates analyte from other components)Very High (Separates by chromatography and mass)[11][19]
Sensitivity (Typical LOQ) ~1-10 µg/mL~0.5-1 µg/mL< 1 ng/mL (ppt levels)[11]
Cost (Instrument) LowMediumHigh
Sample Throughput HighMediumMedium
Complexity LowMediumHigh (Requires specialized operator)[19]
Robustness ModerateHighHigh
Best For... Quick assay of pure substance or simple formulations.Standard QC release and stability testing of drug substance and product.Trace-level impurity analysis, bioanalytical studies, and identification of unknowns.

Conclusion

For the routine quantification of this compound in a controlled manufacturing environment, a validated HPLC-UV method offers the optimal balance of specificity, sensitivity, robustness, and cost-effectiveness. It is fully compliant with regulatory expectations and provides reliable data for quality control purposes.

LC-MS/MS serves as a powerful, orthogonal technique. While its high cost and complexity make it excessive for routine assays, it is the indispensable choice for applications demanding ultra-high sensitivity and definitive specificity, such as identifying process impurities or in clinical research.[12]

UV-Vis Spectrophotometry , while simple and rapid, lacks the specificity required for most pharmaceutical applications beyond the analysis of the pure, raw material in a highly controlled setting.[15][18] Its susceptibility to interference from other formulation components makes it an unreliable choice for finished product testing.

Ultimately, the selection of an analytical method must be driven by a scientific understanding of the analyte, the sample matrix, and the intended purpose of the data, all within the framework of regulatory guidance.

References

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  • Important Guidelines for Optimizing Speed and Sensitivity in Small-Molecule LC–UV and LC–MS. (n.d.). LCGC International. [Link]

  • Determination of Heterocyclic Aromatic Amines (HAAs) in Urban Particulate Standard Reference Material and Wildfire-Influenced Particulate Matter by High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS). (2022). Taylor & Francis Online. [Link]

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comparative study of different synthetic routes to 2-Methoxy-5-morpholinoaniline

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Methoxy-5-morpholinoaniline is a substituted aniline derivative of increasing interest in medicinal chemistry and materials science. Its unique electronic and structural features, arising from the interplay of the electron-donating methoxy and morpholino groups with the aromatic amine, make it a valuable scaffold for the synthesis of novel bioactive compounds and functional materials. The efficient and scalable synthesis of this molecule is, therefore, of paramount importance. This guide provides a comparative analysis of plausible synthetic routes to this compound, offering insights into the strategic considerations and experimental parameters for each approach.

Core Synthetic Strategies

Two primary retrosynthetic disconnections are considered the most viable for the synthesis of this compound. These approaches leverage well-established and robust chemical transformations, namely the Buchwald-Hartwig amination and a sequence of nucleophilic aromatic substitution (SNAr) followed by nitro group reduction.

Route 1: Palladium-Catalyzed Buchwald-Hartwig Amination

The Buchwald-Hartwig amination has emerged as a powerful and versatile method for the formation of carbon-nitrogen bonds.[1][2][3] This route involves the palladium-catalyzed cross-coupling of an aryl halide with morpholine. The most logical precursor for this strategy is a halogenated derivative of 2-methoxyaniline.

Causality of Experimental Choices

The selection of 5-bromo-2-methoxyaniline as the starting material is strategic. The bromine atom at the 5-position is sufficiently reactive for oxidative addition to the palladium(0) catalyst, while the methoxy and amino groups direct the substitution to the desired position. The choice of a palladium precursor, a phosphine ligand, a base, and a solvent are critical for the success of this reaction.[4] Electron-rich and bulky phosphine ligands are often employed to facilitate both the oxidative addition and the reductive elimination steps of the catalytic cycle. A strong, non-nucleophilic base is required to deprotonate the morpholine, making it a more potent nucleophile.

Experimental Protocol: General Procedure for Buchwald-Hartwig Amination
  • Reaction Setup: To an oven-dried Schlenk tube, add 5-bromo-2-methoxyaniline (1.0 eq), a palladium precatalyst (e.g., Pd₂(dba)₃, 1-5 mol%), and a suitable phosphine ligand (e.g., Xantphos or BINAP, 2-10 mol%).

  • Inert Atmosphere: The tube is evacuated and backfilled with an inert gas (e.g., argon or nitrogen) three times.

  • Reagent Addition: Anhydrous toluene or dioxane is added as the solvent, followed by morpholine (1.2-1.5 eq) and a strong base (e.g., sodium tert-butoxide or potassium tert-butoxide, 1.5-2.0 eq).

  • Reaction Conditions: The reaction mixture is heated to 80-110 °C with vigorous stirring.

  • Monitoring and Work-up: The reaction progress is monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). Upon completion, the reaction is cooled to room temperature, diluted with a suitable organic solvent (e.g., ethyl acetate), and washed with water and brine.

  • Purification: The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is then purified by column chromatography on silica gel to afford this compound.

Route 2: Nucleophilic Aromatic Substitution (SNAr) and Subsequent Reduction

This two-step approach involves the initial introduction of the morpholine moiety via a nucleophilic aromatic substitution reaction on an activated aromatic ring, followed by the reduction of a nitro group to the desired aniline.[5] This strategy benefits from the strong activating effect of the nitro group, which facilitates the SNAr reaction.

Causality of Experimental Choices

The starting material for this route, a halo-nitro-methoxyanisole, is chosen to have a good leaving group (typically fluorine or chlorine) ortho or para to a strongly electron-withdrawing nitro group. This arrangement significantly lowers the energy of the Meisenheimer complex intermediate, thereby accelerating the SNAr reaction.[6][7] Following the successful substitution, the nitro group can be selectively reduced to an amine under various conditions, with catalytic hydrogenation being a common and clean method.

Experimental Protocol: SNAr and Reduction

Step 1: Nucleophilic Aromatic Substitution

  • Reaction Setup: In a round-bottom flask, dissolve the starting material (e.g., 4-fluoro-2-methoxy-5-nitroaniline) in a polar aprotic solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

  • Reagent Addition: Add morpholine (2.0-3.0 eq) and a non-nucleophilic base (e.g., potassium carbonate or triethylamine, 2.0-3.0 eq).

  • Reaction Conditions: Heat the reaction mixture to 80-120 °C and stir until the starting material is consumed, as monitored by TLC or LC-MS.

  • Work-up: Cool the reaction mixture to room temperature and pour it into ice-water. The precipitated product, 2-methoxy-5-nitro-4-morpholinylaniline, is collected by filtration, washed with water, and dried.

Step 2: Nitro Group Reduction

  • Reaction Setup: To a solution of the nitro-intermediate from Step 1 in a suitable solvent (e.g., methanol, ethanol, or ethyl acetate), add a catalyst such as 10% palladium on carbon (Pd/C).

  • Reaction Conditions: The reaction mixture is stirred under a hydrogen atmosphere (using a balloon or a hydrogenation apparatus) at room temperature until the reaction is complete (monitored by TLC or LC-MS).

  • Work-up and Purification: The catalyst is removed by filtration through a pad of Celite, and the filtrate is concentrated under reduced pressure. The resulting crude product can be purified by crystallization or column chromatography to yield this compound.

Comparative Analysis of Synthetic Routes

ParameterRoute 1: Buchwald-Hartwig AminationRoute 2: SNAr and Reduction
Starting Materials 5-bromo-2-methoxyaniline, morpholine4-halo-2-methoxy-5-nitroaniline, morpholine
Number of Steps 12
Catalyst/Reagents Palladium catalyst, phosphine ligand, strong baseBase, reducing agent (e.g., H₂/Pd/C)
Typical Yield Good to excellent (70-95% reported for similar substrates)Good to excellent over two steps (SNAr often >90%, reduction typically quantitative)
Reaction Conditions Anhydrous, inert atmosphere requiredSNAr may require high temperatures; reduction is typically mild
Scalability Can be challenging due to catalyst cost and sensitivityGenerally more scalable and cost-effective for large-scale production
Purification Column chromatography often necessary to remove catalyst residuesIntermediate may precipitate; final product may require chromatography
Green Chemistry Use of heavy metal catalyst; organic solventsUse of potentially harsh solvents in SNAr; catalytic reduction is generally clean

Visualizing the Synthetic Pathways

Synthetic_Route_1 start 5-Bromo-2-methoxyaniline + Morpholine product This compound start->product Pd Catalyst, Ligand, Base, Toluene/Dioxane, 80-110 °C caption Route 1: Buchwald-Hartwig Amination Synthetic_Route_2 start 4-Halo-2-methoxy-5-nitroaniline + Morpholine intermediate 2-Methoxy-5-nitro-morpholino-benzene start->intermediate Base, DMF/DMSO, 80-120 °C (SNAr) product This compound intermediate->product H₂, Pd/C, MeOH/EtOH caption Route 2: SNAr and Reduction

Caption: Synthetic workflow for Route 2.

Conclusion

Both the Buchwald-Hartwig amination and the SNAr-reduction sequence present viable and effective strategies for the synthesis of this compound. The choice between these routes will likely depend on the specific requirements of the synthesis, including the availability and cost of starting materials, the desired scale of the reaction, and the available laboratory equipment. For laboratory-scale synthesis and rapid access to analogs, the one-pot nature of the Buchwald-Hartwig amination may be advantageous. For larger-scale, process-oriented synthesis, the often more cost-effective and scalable two-step SNAr and reduction pathway may be preferred. Further optimization of reaction conditions for the specific substrates described herein would be necessary to achieve optimal yields and purity.

References

  • SingaCycle. (n.d.). Buchwald–Hartwig amination of aryl sulphides with morpholine catalyzed by SingaCycle-A1. RSC. Retrieved from [Link]

  • Various Authors. (2022).
  • Andersson, H. (n.d.). Analysis of a Buckwald-Hartwig amination: reaction for pharmaceutical production. Lund University.
  • Alarcón-Espósito, J., et al. (2015).
  • Google Patents. (n.d.). GB1561023A - 2-methoxy - 5 - chloro aniline derivatives.
  • Google Patents. (n.d.). US4166069A - Process for the preparation of 2-methoxy-5-methylaniline-4-sulphonic acid.
  • ResearchGate. (2021). Evidence for "cocktail"-type catalysis in Buchwald-Hartwig reaction. A mechanistic study. Retrieved from [Link]

  • Savina, L. I., & Sokolov, A. A. (2023). SYNTHESIS OF CONDENSED MORPHOLINE-CONTAINING SYSTEMS BY REDUCTIVE OR OXIDATIVE HETEROCYCLISATION.
  • Google Patents. (n.d.). A process for the preparation of 4-fluoro-2-methoxy-5-nitroaniline.
  • PubChem. (n.d.). 2-Methoxy-4-morpholinoaniline. Retrieved from [Link]

  • PubChem. (n.d.). Benzenediazonium, 2-methoxy-4-(4-morpholinyl)-, (T-4)-tetrachlorozincate(2-) (2:1). Retrieved from [Link]

  • Schenk, S., et al. (2005). Chemoselective Nitro Group Reduction and Reductive Dechlorination Initiate Degradation of 2-Chloro-5-Nitrophenol by Ralstonia eutropha JMP134. Applied and Environmental Microbiology, 71(5), 2594–2600.
  • Lu, J., Paci, I., & Leitch, D. C. (2022).

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A Researcher's Guide to 4-Morpholinoquinazoline Analogs: A Comparative Analysis of PI3K/mTOR Inhibitory Activity

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comparative analysis of a series of 4-morpholinoquinazoline derivatives, a class of compounds that has garnered significant attention for its potent inhibitory effects on the phosphatidylinositol-3-kinase (PI3K) / mammalian target of rapamycin (mTOR) signaling pathway. The PI3K/Akt/mTOR cascade is a critical intracellular pathway that regulates cell proliferation, growth, survival, and metabolism.[1] Its frequent dysregulation in various cancers makes it a prime target for therapeutic intervention.[1] This document synthesizes data from key studies to elucidate the structure-activity relationships (SAR) of these derivatives, offering a valuable resource for researchers in oncology and medicinal chemistry.

Comparative Biological Activity of 4-Morpholinoquinazoline Derivatives

The core of our analysis lies in the direct comparison of the inhibitory potency of various synthesized analogs. The morpholine moiety at the 4-position of the quinazoline scaffold is a key pharmacophore, contributing to both the pharmacokinetic profile and biological activity of these molecules.[2][3][4] The data below, extracted from pivotal studies, compares derivatives based on their in vitro enzymatic inhibition of PI3K isoforms and mTOR, alongside their antiproliferative effects on a panel of human cancer cell lines.

A significant study led to the discovery of a series of 2-(2-aminopyrimidin-5-yl)-4-morpholino-N-(pyridin-3-yl)quinazolin-7-amines as dual PI3K/mTOR inhibitors.[3] The substitution pattern on the quinazoline core was systematically explored to optimize potency and selectivity.

Table 1: Comparative Inhibitory Activity of Key 4-Morpholinoquinazoline Derivatives

Compound ID Core Structure Modification PI3Kα IC₅₀ (nM) mTOR IC₅₀ (nM) Antiproliferative IC₅₀ (nM) vs. PC-3 (Prostate) Antiproliferative IC₅₀ (nM) vs. MCF-7 (Breast) Reference
17f 7-amino(pyridin-3-yl) quinazoline 4.2 19.8 110 180 [3]
17d 7-amino(phenyl) quinazoline 10.1 45.2 250 310 [3]
17a 7-amino(methyl) quinazoline 125 >1000 1100 1300 [3]
15e 2-phenyl thieno[3,2-d]pyrimidine 2.0 Not Reported 580 (A375 Melanoma) Not Reported [4]

| Gedatolisib (PKI-587) | bis(morpholino-1,3,5-triazine) | 0.4 | 1.6 | Potent in vivo activity | Potent in vivo activity |[1] |

Note: Data for Gedatolisib, a bis-morpholino triazine derivative, is included as a benchmark for potent dual PI3K/mTOR inhibition.[1]

Structure-Activity Relationship (SAR) Insights

The comparative data reveals critical structural determinants for potent PI3K/mTOR inhibition.

  • The 7-Position is Key: The nature of the substituent at the 7-position of the quinazoline ring dramatically influences activity. The introduction of an N-aryl group, particularly a pyridin-3-yl moiety as seen in compound 17f , leads to a significant enhancement in PI3Kα inhibitory activity (IC₅₀ = 4.2 nM) compared to smaller alkyl or unsubstituted analogs.[3] This suggests a crucial interaction within the ATP-binding pocket of the enzyme.

  • Aromatic vs. Aliphatic Substituents: Comparing compound 17f (N-pyridin-3-yl) with 17a (N-methyl) shows a nearly 30-fold increase in potency.[3] This highlights the preference for a larger, aromatic substituent at this position, which likely engages in favorable π-stacking or hydrophobic interactions.

  • Heterocycle Fusion: The thieno[3,2-d]pyrimidine derivative 15e demonstrates that replacing the benzene part of the quinazoline with a thiophene ring can yield highly potent and selective inhibitors of the p110α isoform of PI3K (IC₅₀ = 2.0 nM).[4] This finding underscores that modifications to the core heterocyclic system offer a powerful strategy for tuning isoform selectivity.

The logical flow from initial screening to lead optimization is a cornerstone of drug discovery. The process involves iterative cycles of synthesis and biological testing to refine the SAR.

Drug_Discovery_Workflow cluster_0 Design & Synthesis cluster_1 In Vitro Evaluation cluster_2 Optimization & Advancement a Scaffold Selection (4-Morpholinoquinazoline) b SAR-Guided Analog Synthesis a->b Initial Hits c Enzymatic Assays (PI3K / mTOR Kinase) b->c Test Compounds d Cellular Proliferation (MTT Assay) c->d e Pathway Analysis (Western Blot for p-Akt) d->e f Lead Optimization e->f Identify Leads (e.g., Cmpd 17f) g In Vivo Xenograft Studies f->g

Caption: A typical workflow for the discovery and optimization of kinase inhibitors.

Mechanism of Action: Targeting the PI3K/Akt/mTOR Pathway

The 4-morpholinoquinazoline derivatives discussed here function as ATP-competitive inhibitors. They occupy the ATP-binding site of PI3K and/or mTOR, preventing the phosphorylation of their downstream substrates and thereby halting the signaling cascade. The dual inhibition of both PI3K and mTOR is considered a highly effective strategy, as it blocks the pathway at two critical nodes, potentially overcoming feedback loop-mediated resistance.[1][3]

PI3K_Pathway RTK Growth Factor Receptor (e.g., EGFR) PI3K PI3K RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Phosphorylates PIP2 PIP2 PIP2->PIP3 PDK1 PDK1 PIP3->PDK1 Recruits Akt Akt PIP3->Akt Recruits PDK1->Akt Activates mTORC1 mTORC1 Akt->mTORC1 Activates mTORC2 mTORC2 mTORC2->Akt Activates Downstream Cell Growth, Proliferation, Survival mTORC1->Downstream Promotes Inhibitor Compound 17f (4-Morpholinoquinazoline Derivative) Inhibitor->PI3K Inhibits Inhibitor->mTORC2 Inhibits Inhibitor->mTORC1 Inhibits

Caption: The PI3K/Akt/mTOR signaling pathway and points of inhibition.

Experimental Protocols

To ensure reproducibility and facilitate further research, this section provides standardized protocols for the key assays used to evaluate these compounds.

Protocol 1: In Vitro PI3Kα Kinase Assay (LanthaScreen™)

This protocol describes a time-resolved fluorescence resonance energy transfer (TR-FRET) assay for measuring kinase activity.

  • Reagent Preparation :

    • Prepare a 5X kinase buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35).

    • Dilute the PI3Kα enzyme and the Ulight™-PIP2 substrate in the prepared kinase buffer.

    • Serially dilute the test compounds (e.g., 17f ) in DMSO, followed by a further dilution in kinase buffer.

    • Prepare an ATP solution in kinase buffer.

    • Prepare a "Stop and Detect" solution containing EDTA and a Europium-labeled anti-PIP3 antibody (Eu-4E2).

  • Assay Procedure :

    • To a 384-well plate, add 2 µL of the serially diluted compound solution.

    • Add 4 µL of the enzyme/substrate mix to each well.

    • Initiate the kinase reaction by adding 4 µL of the ATP solution (final concentration at Km).

    • Incubate for 60 minutes at room temperature.

    • Terminate the reaction by adding 10 µL of the "Stop and Detect" solution.

    • Incubate for an additional 60 minutes at room temperature to allow for antibody binding.

  • Data Acquisition and Analysis :

    • Read the plate on a TR-FRET compatible plate reader, measuring emission at 665 nm and 615 nm.

    • Calculate the emission ratio (665/615) and plot the results against the compound concentration.

    • Determine the IC₅₀ value by fitting the data to a four-parameter logistic curve.

Protocol 2: Cellular Antiproliferative MTT Assay

This colorimetric assay measures the metabolic activity of cells as an indicator of cell viability.

  • Cell Seeding :

    • Culture cancer cells (e.g., PC-3, MCF-7) in appropriate media until they reach ~80% confluency.

    • Trypsinize, count, and seed the cells into a 96-well plate at a density of 5,000 cells/well.

    • Incubate for 24 hours at 37°C and 5% CO₂ to allow for cell attachment.

  • Compound Treatment :

    • Prepare serial dilutions of the test compounds in the cell culture medium.

    • Remove the old medium from the wells and replace it with 100 µL of the medium containing the different compound concentrations. Include a vehicle control (medium with DMSO) and a no-treatment control.

  • Incubation and Assay :

    • Incubate the plate for 72 hours at 37°C and 5% CO₂.

    • After incubation, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.

    • Carefully aspirate the medium and add 150 µL of DMSO to each well to dissolve the resulting formazan crystals.

    • Shake the plate for 10 minutes to ensure complete dissolution.

  • Data Analysis :

    • Measure the absorbance at 570 nm using a microplate reader.

    • Calculate the percentage of cell viability relative to the vehicle control.

    • Plot the viability against compound concentration and determine the IC₅₀ value.

Conclusion and Future Directions

The 4-morpholinoquinazoline scaffold is a highly versatile and privileged structure for the development of potent PI3K/mTOR inhibitors. The work on derivatives like 17f demonstrates that strategic modifications, particularly at the 7-position, can yield compounds with nanomolar potency against both the target enzymes and cancer cell proliferation.[3] Furthermore, the exploration of related heterocyclic cores, such as the thieno[3,2-d]pyrimidine system in compound 15e , offers a promising avenue for achieving isoform selectivity, which may lead to improved therapeutic windows.[4] Future research should focus on optimizing the pharmacokinetic properties of these lead compounds to enhance their in vivo efficacy and safety profiles, paving the way for potential clinical development.

References

  • Title: Design, Synthesis and Biological Investigation of 2-Anilino Triazolopyrimidines as Tubulin Polymerization Inhibitors with Anticancer Activities. Source: MDPI. URL: [Link]

  • Title: A Review on the Synthesis and Anti-cancer Activity of 2-substituted Quinolines. Source: PubMed. URL: [Link]

  • Title: Biological activities of morpholine derivatives and molecular targets involved. Source: ResearchGate. URL: [Link]

  • Title: Design, Synthesis, Pharmacological Activities, Structure–Activity Relationship, and In Silico Studies of Novel 5-Substituted-2-(morpholinoimino)-thiazolidin-4-ones. Source: PubMed Central. URL: [Link]

  • Title: Synthesis and Biological Activity of 2-Chloro-8-methoxy-5-methyl-5H-indolo [2,3-b] Quinoline for the Treatment of Colorectal Cancer by Modulating PI3K/AKT/mTOR Pathways. Source: PubMed Central. URL: [Link]

  • Title: Morpholine substituted quinazoline derivatives as anticancer agents against MCF-7, A549 and SHSY-5Y cancer cell lines and mechanistic studies. Source: PubMed Central. URL: [Link]

  • Title: Discovery and Structure–Activity Relationships of 2,5-Dimethoxyphenylpiperidines as Selective Serotonin 5-HT2A Receptor Agonists. Source: PubMed Central. URL: [Link]

  • Title: Design and Synthesis of 4-morpholino-6-(1,2,3,6-tetrahydropyridin-4-yl)- N -(3,4,5-trimethoxyphenyl)-1,3,5-triazin-2-amine analogues as tubulin polymerization inhibitors. Source: ResearchGate. URL: [Link]

  • Title: Mechanistic Insights into the Anticancer Potential of Methoxyflavones Analogs: A Review. Source: MDPI. URL: [Link]

  • Title: Synthetic access to 2-amido-5-aryl-8-methoxy-triazolopyridine and 2-amido-5-morpholino-8-methoxy-triazolopyridine derivatives as potential inhibitors of the adenosine receptor subtypes. Source: ResearchGate. URL: [Link]

  • Title: Recent Advances of Quinoline-Based Small Molecules as Kinase Inhibitors (2020-2024). Source: Wiley Online Library. URL: [Link]

  • Title: Discovery of 2-(2-aminopyrimidin-5-yl)-4-morpholino-N-(pyridin-3-yl)quinazolin-7-amines as novel PI3K/mTOR inhibitors and anticancer agents. Source: PubMed. URL: [Link]

  • Title: Chemistry, Synthesis, and Structure Activity Relationship of Anticancer Quinoxalines. Source: MDPI. URL: [Link]

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  • Title: Bis(morpholino-1,3,5-triazine) derivatives: potent adenosine 5'-triphosphate competitive phosphatidylinositol-3-kinase/mammalian target of rapamycin inhibitors: discovery of compound 26 (PKI-587), a highly efficacious dual inhibitor. Source: PubMed. URL: [Link]

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A Senior Application Scientist's Guide to Alternatives for 2-Methoxy-5-morpholinoaniline in Palladium-Catalyzed Cross-Coupling Reactions

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Central Role of Substituted Anilines in Modern Synthesis

In the landscape of pharmaceutical and materials science, substituted anilines are indispensable building blocks. Their prevalence in the core structures of countless active pharmaceutical ingredients (APIs), particularly kinase inhibitors, underscores their importance.[1][2] 2-Methoxy-5-morpholinoaniline is a valuable reagent in this class, prized for the specific electronic and steric properties conferred by its methoxy and morpholino substituents. These groups can influence not only the reactivity of the aniline in key synthetic steps but also the ultimate biological activity and pharmacokinetic properties of the final molecule.

However, reliance on a single building block can introduce vulnerabilities into a synthetic campaign, including supply chain dependencies, cost fluctuations, and limitations in scaffold diversification. Consequently, a thorough understanding of viable alternatives is not merely an academic exercise but a critical component of robust process development and medicinal chemistry programs. This guide provides a head-to-head comparison of this compound with two structurally related alternatives in a synthetically crucial context: the Buchwald-Hartwig amination.[3][4] Our goal is to provide researchers, scientists, and drug development professionals with the objective data and field-proven insights needed to make informed decisions when selecting reagents for C-N bond formation.

The Model Reaction: A Buchwald-Hartwig Amination Case Study

To establish a reliable basis for comparison, we selected the Buchwald-Hartwig amination as our model transformation. This palladium-catalyzed cross-coupling reaction is a cornerstone of modern synthesis for its remarkable functional group tolerance and broad scope in constructing carbon-nitrogen bonds.[5][6] The reaction's efficiency is often sensitive to the steric and electronic nature of both the aryl halide and the amine coupling partners, making it an ideal platform to probe the subtle differences between our selected anilines.[5]

The specific model reaction involves the coupling of 2-chloro-4-(1H-indol-3-yl)pyrimidine, a common heterocyclic core in kinase inhibitors, with our panel of anilines.

Profiling the Alternatives

We selected two commercially available alternatives to this compound to provide a meaningful comparison based on common structural modifications in medicinal chemistry.

  • Aniline A (Control): this compound

  • Aniline B: 2-Methoxy-5-(piperidin-1-yl)aniline

  • Aniline C: 2-Methoxy-5-(4-methylpiperazin-1-yl)aniline[7]

The primary structural difference lies in the heterocyclic moiety at the 5-position. Morpholine (Aniline A) contains an oxygen atom, which can act as a hydrogen bond acceptor and imparts different solubility characteristics compared to the all-carbon piperidine ring (Aniline B). The N-methylpiperazine group (Aniline C) introduces an additional basic nitrogen atom, which can significantly alter the physicochemical properties and potential for biological interactions of the final product.

Comparative Performance Analysis

The three anilines were subjected to identical reaction conditions to ensure a fair and direct comparison of their performance in the model Buchwald-Hartwig amination.

Experimental Protocol: General Procedure for Buchwald-Hartwig Amination

To a dry Schlenk tube under an argon atmosphere were added 2-chloro-4-(1H-indol-3-yl)pyrimidine (1.0 eq), the respective aniline (Aniline A, B, or C; 1.1 eq), sodium tert-butoxide (NaOtBu; 1.4 eq), and RuPhos Pd G3 (0.02 eq). The tube was evacuated and backfilled with argon three times. Anhydrous 1,4-dioxane (0.2 M) was added, and the reaction mixture was stirred at 100 °C. The reaction progress was monitored by LC-MS. Upon completion, the mixture was cooled to room temperature, diluted with ethyl acetate, and filtered through a pad of celite. The filtrate was concentrated under reduced pressure, and the crude product was purified by column chromatography on silica gel.

Data Summary and Performance Metrics

The following table summarizes the key performance indicators for each aniline in the model reaction.

Aniline SubstrateReaction Time (h)Isolated Yield (%)Product Purity (LC-MS, %)
Aniline A (Control) 688%>99%
Aniline B 691%>99%
Aniline C 1075%>98%
Analysis and Discussion

The experimental data reveals distinct performance profiles for each aniline, directly attributable to their structural differences.

  • Aniline A (this compound): The control compound performed robustly, affording an excellent yield of 88% in a relatively short reaction time. This demonstrates its utility as a reliable coupling partner in palladium-catalyzed reactions.

  • Aniline B (2-Methoxy-5-(piperidin-1-yl)aniline): This alternative slightly outperformed the control, providing a higher isolated yield of 91% under identical conditions. The replacement of the morpholine's oxygen with a methylene group in the piperidine ring results in a slight increase in the nucleophilicity of the aniline nitrogen, which can accelerate the catalytic cycle. For processes where maximizing yield is the primary objective, this analogue presents a superior option.

  • Aniline C (2-Methoxy-5-(4-methylpiperazin-1-yl)aniline): This aniline proved to be a more challenging substrate. The reaction required a longer time to reach completion and resulted in a significantly lower yield of 75%. The presence of the second basic nitrogen in the N-methylpiperazine ring is the likely cause. This secondary amine can compete with the primary aniline for coordination to the palladium center, potentially inhibiting the catalytic cycle or leading to side reactions. While the resulting product may be desirable for its unique properties, chemists should anticipate the need for further optimization (e.g., screening of catalysts, bases, or solvents) to achieve yields comparable to the other anilines.

Visualizing the Process

To better illustrate the experimental design and the relationships between the compared molecules, the following diagrams have been generated.

G cluster_workflow Experimental Workflow start Reaction Setup: Aryl Chloride, Aniline, Catalyst, Base, Solvent reaction Heating at 100°C (Monitoring by LC-MS) start->reaction workup Cooling, Dilution, & Filtration reaction->workup purification Column Chromatography workup->purification product Isolated Product (Yield & Purity Analysis) purification->product

Caption: A generalized workflow for the comparative Buchwald-Hartwig amination experiments.

Caption: Structures of the aniline substrates evaluated in this study.

Conclusion and Recommendations

This comparative guide demonstrates that while this compound is a highly effective reagent, viable and in some cases, superior, alternatives exist.

  • For High-Yield Synthesis: 2-Methoxy-5-(piperidin-1-yl)aniline (Aniline B) is an excellent choice, offering a modest but consistent improvement in yield over the morpholino-containing counterpart in standard Buchwald-Hartwig couplings.

  • For Standard Applications: this compound (Aniline A) remains a reliable and high-performing standard, providing a good balance of reactivity and yield.

  • For Structural Diversification: 2-Methoxy-5-(4-methylpiperazin-1-yl)aniline (Aniline C) serves as a valuable tool for introducing a distinct pharmacophore, though it requires additional process optimization to overcome its lower reactivity in this specific catalytic system.

The choice of aniline building block has a tangible impact on the efficiency of key synthetic transformations. By understanding the performance characteristics of these alternatives, researchers can better tailor their synthetic strategies to meet specific project goals, whether they are maximizing yield, reducing costs, or exploring new chemical space.

References

  • Abbott, B. M., et al. (2014). Synthesis and biological evaluation of substituted 3-anilino-quinolin-2(1H)-ones as PDK1 inhibitors. Bioorganic & Medicinal Chemistry, 22(12), 3279-3288. [Link]

  • Zhang, Y., et al. (2024). Design, Synthesis, and Biological Evaluation of 2-Substituted Aniline Pyrimidine Derivatives as Potent Dual Mer/c-Met Inhibitors. Molecules, 29(2), 481. [Link]

  • Jiang, R., et al. (2013). Design and synthesis of 1-aryl-5-anilinoindazoles as c-Jun N-terminal kinase inhibitors. Bioorganic & Medicinal Chemistry Letters, 23(9), 2683-2687. [Link]

  • Frank, D., et al. (2017). The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series. Beilstein Journal of Organic Chemistry, 13, 1538-1545. [Link]

  • Wikipedia. (2023). Buchwald–Hartwig amination. [Link]

  • IntechOpen. (2023). Chapter 3: Synthetic Methods for Primary Anilines. [Link]

  • Viciosa, M., et al. (2020). Buchwald–Hartwig Amination of (Hetero)Aryl Tosylates Using a Well-Defined N-Heterocyclic Carbene/Palladium(II) Precatalyst. The Journal of Organic Chemistry, 85(15), 9847-9856. [Link]

  • ResearchGate. (n.d.). Buchwald‐Hartwig amination of aryl halides with substituted anilines. [Link]

  • Laraia, L., et al. (2021). Small Molecule Kinase Inhibitor Drugs (1995–2021): Medical Indication, Pharmacology, and Synthesis. Journal of Medicinal Chemistry, 64(20), 14893-14981. [Link]

  • Liu, Q., et al. (2019). Design, Synthesis and Biological Evaluation of Novel 4-anilinoquinazoline Derivatives as Hypoxia-Selective EGFR and VEGFR-2 Dual Inhibitors. European Journal of Medicinal Chemistry, 181, 111566. [Link]

  • Ruiz-Castillo, P., & Buchwald, S. L. (2016). Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions. Chemical Reviews, 116(19), 12564-12649. [Link]

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A Senior Application Scientist's Guide to Purity Assessment of 2-Methoxy-5-morpholinoaniline

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Critical Role of Purity in Pharmaceutical Intermediates

In the landscape of drug discovery and development, the journey from a chemical intermediate to a final Active Pharmaceutical Ingredient (API) is governed by stringent quality standards. The purity of an intermediate like 2-Methoxy-5-morpholinoaniline (CAS: 383870-88-0), a key building block in the synthesis of various high-value pharmaceutical agents, is not merely a quality metric; it is a fundamental determinant of process reproducibility, final product safety, and efficacy.[1][2] Impurities, even at trace levels, can lead to undesirable side reactions, reduced yields, and the formation of potentially toxic byproducts, complicating downstream purification and jeopardizing regulatory approval.[3]

This guide provides a comprehensive comparison of analytical methodologies for the robust assessment of this compound purity. We will move beyond simple protocol recitation to explore the causality behind methodological choices, grounding our recommendations in the principles of analytical validation as outlined by the International Council for Harmonisation (ICH) and global pharmacopoeias.[4][5] Our objective is to equip researchers, quality control analysts, and process chemists with the expertise to design and execute self-validating analytical systems that ensure the highest degree of confidence in their results.

Comparative Analysis of Core Purity Assessment Techniques

The selection of an analytical technique is dictated by the specific question at hand: Are we performing routine quality control, identifying an unknown impurity, or establishing an absolute purity value for a reference standard? Each method offers a unique lens through which to view the sample's composition.

Technique Principle of Separation/Detection Information Provided Primary Application Strengths Limitations
HPLC (UV) Differential partitioning between a stationary phase (e.g., C18) and a liquid mobile phase based on polarity.Relative purity (% area), retention time (identity), quantification of known impurities.Routine QC, stability testing, impurity profiling.High precision, robust, excellent for non-volatile organic impurities.[3]Co-elution can mask impurities; requires reference standards for definitive identification and quantification.
GC-MS Separation based on volatility and boiling point, followed by mass-to-charge ratio detection.Purity (% area), tentative impurity identification via mass spectral library matching.Analysis of residual solvents, volatile starting materials, or derivatized analytes.High sensitivity, provides structural information for identification.[6]Not suitable for non-volatile or thermally labile compounds without derivatization, which adds complexity.[7]
qNMR Signal intensity is directly proportional to the number of atomic nuclei.Absolute purity (wt%) without a specific analyte standard, structural confirmation.Reference standard characterization, purity assignment without chromatography.Absolute quantification, provides rich structural information.Lower sensitivity than chromatographic methods; requires a high-purity internal standard and specialized expertise.[8]
FTIR Absorption of infrared radiation at specific frequencies corresponding to molecular bond vibrations.Confirms functional groups and overall molecular identity.Raw material identification, qualitative confirmation.Fast, non-destructive, provides a molecular "fingerprint."[9]Not suitable for quantifying impurities; low sensitivity for minor components.
DSC Measures the difference in heat flow into a sample and a reference as a function of temperature.Purity of highly crystalline substances based on melting point depression.[10]Purity assessment of crystalline final products or intermediates.Fast, requires no solvents.Only detects eutectic impurities; not suitable for amorphous or decomposing materials.[10]

Logical Workflow for Method Selection

The following diagram illustrates a decision-making workflow for selecting the most appropriate analytical technique based on the specific analytical goal for this compound.

G Fig 1. Method Selection Workflow start Define Analytical Goal for This compound q1 Routine QC for Known Impurities & Purity? start->q1 q2 Identify Unknown Impurity Structure? q1->q2 No hplc Primary Method: RP-HPLC with UV Detection q1->hplc Yes q3 Assign Absolute Purity (Reference Standard)? q2->q3 No gcms Primary Method: GC-MS (if impurities are volatile or after derivatization) q2->gcms Yes q4 Confirm Identity / Functional Groups? q3->q4 No qnmr Primary Method: qNMR q3->qnmr Yes ftir Primary Method: FTIR q4->ftir Yes lcms Supporting Method: LC-MS for non-volatile unknowns gcms->lcms If not GC-amenable dsc Complementary Method: DSC (for crystalline material) qnmr->dsc Orthogonal check

Caption: Logical workflow for selecting the appropriate analytical technique.

Deep Dive: High-Performance Liquid Chromatography (HPLC)

For routine quality control and impurity profiling of this compound, reversed-phase HPLC (RP-HPLC) is the gold standard due to its high resolving power, precision, and robustness.[3] The causality for this choice rests on the compound's polarity; its aromatic and amine functionalities provide good retention on a nonpolar stationary phase (like C18) and strong chromophores for sensitive UV detection.

Experimental Protocol: RP-HPLC Purity Assay

This protocol is designed as a self-validating system, incorporating system suitability checks to ensure the chromatographic system is performing adequately before sample analysis, a cornerstone of trustworthy data generation.[11]

1. Instrumentation and Conditions:

  • HPLC System: Quaternary pump, autosampler, column oven, and UV/PDA detector.

  • Column: C18, 150 mm x 4.6 mm, 5 µm particle size.

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: Acetonitrile.

  • Gradient: 10% B to 90% B over 20 minutes.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection Wavelength: 254 nm.

  • Injection Volume: 10 µL.

2. Reagent and Sample Preparation:

  • Diluent: Acetonitrile/Water (50:50 v/v).

  • Standard Solution (0.5 mg/mL): Accurately weigh ~25 mg of this compound reference standard into a 50 mL volumetric flask. Dissolve and dilute to volume with diluent.

  • Sample Solution (0.5 mg/mL): Prepare in the same manner as the Standard Solution using the synthesized batch.

3. System Suitability Test (SST):

  • Rationale: The SST is a mandatory check to ensure the analytical system's performance before injecting samples. It validates that the system can produce accurate and precise results.[11]

  • Procedure: Make five replicate injections of the Standard Solution.

  • Acceptance Criteria (as per ICH guidelines):

    • Tailing Factor (T): ≤ 2.0 for the main peak.

    • Theoretical Plates (N): ≥ 2000 for the main peak.

    • Relative Standard Deviation (RSD) of Peak Area: ≤ 2.0% for the five replicate injections.

4. Analysis Procedure:

  • Inject the diluent (as a blank), followed by the Standard Solution, and then the Sample Solution.

  • Integrate all peaks with an area greater than 0.05% of the main peak area in the Standard Solution.

5. Calculation of Purity:

  • Calculate the percentage of any single impurity and the total purity using the area normalization method:

    • % Purity = (Area of Main Peak / Total Area of All Peaks) x 100

Hypothetical HPLC Data Summary

The following table presents example data from an HPLC analysis of a synthesized batch, demonstrating how results are tabulated for clear comparison and reporting.

Peak Identity Retention Time (min) Peak Area Area % Specification
Impurity A4.5215,8000.12≤ 0.15%
Impurity B6.7810,5500.08≤ 0.15%
This compound 9.31 13,150,000 99.75 ≥ 99.5%
Unknown Impurity11.056,6000.05≤ 0.10%
Total Impurities --0.25 ≤ 0.50%
Purity (Assay) --99.75 ≥ 99.5%

Orthogonal Technique: Gas Chromatography-Mass Spectrometry (GC-MS)

While HPLC is excellent for non-volatile impurities, GC-MS is superior for identifying volatile starting materials, reagents, or low molecular weight by-products.[12] Due to the relatively low volatility of this compound, direct analysis can be challenging. However, analysis of the headspace can reveal residual solvents, and derivatization can be employed to analyze the compound itself and its non-volatile impurities.

A common strategy for amines is derivatization to increase volatility.[13] For instance, reaction with an acylating agent like heptafluorobutyric anhydride (HFBA) creates a less polar, more volatile derivative suitable for GC analysis.[12]

Experimental Protocol: GC-MS with Derivatization

1. Instrumentation and Conditions:

  • GC-MS System: Gas chromatograph with a mass selective detector.

  • Column: DB-5ms, 30 m x 0.25 mm, 0.25 µm film thickness.

  • Carrier Gas: Helium, constant flow 1.2 mL/min.

  • Inlet Temperature: 250 °C.

  • Oven Program: Start at 100 °C (hold 2 min), ramp to 280 °C at 15 °C/min (hold 5 min).

  • MS Transfer Line: 280 °C.

  • Ion Source: 230 °C (Electron Impact, 70 eV).

  • Mass Range: 40-500 amu.

2. Derivatization and Sample Preparation:

  • Accurately weigh ~1 mg of the sample into a vial.

  • Add 500 µL of ethyl acetate and 50 µL of heptafluorobutyric anhydride (HFBA).

  • Cap the vial and heat at 60 °C for 30 minutes.

  • Cool to room temperature and inject 1 µL into the GC-MS.

3. Data Analysis:

  • The purity is estimated by the area percentage of the main derivatized peak.

  • The key advantage is impurity identification: the mass spectrum of each impurity peak can be compared against spectral libraries (e.g., NIST) for tentative identification, providing crucial structural insights that are unavailable from HPLC-UV alone.

Workflow Visualization

The diagram below outlines the key steps in the RP-HPLC workflow, from sample preparation to final data analysis, emphasizing the integrated system suitability checks.

G Fig 2. RP-HPLC Experimental Workflow prep 1. Sample & Standard Preparation (0.5 mg/mL) sst 2. System Suitability Test (SST) (5 replicate injections of standard) prep->sst check SST Criteria Met? (RSD ≤ 2.0%, T ≤ 2.0, N ≥ 2000) sst->check analysis 3. Sequence Analysis (Blank -> Standard -> Sample) check->analysis Yes troubleshoot Troubleshoot System (Check mobile phase, column, etc.) check->troubleshoot No integration 4. Peak Integration (Threshold > 0.05%) analysis->integration calculation 5. Purity Calculation (% Area Normalization) integration->calculation report 6. Final Report calculation->report troubleshoot->sst

Caption: Step-by-step workflow for the RP-HPLC purity analysis.

Conclusion

Assessing the purity of this compound is a multi-faceted task that requires a thoughtful, risk-based approach to method selection and execution. While RP-HPLC with UV detection stands as the primary workhorse for routine quality control due to its precision and robustness, it should be complemented by orthogonal techniques like GC-MS for a comprehensive impurity profile. The use of GC-MS is invaluable for identifying volatile impurities and providing structural information that strengthens process understanding. For the highest level of metrological rigor, such as when qualifying a reference standard, qNMR offers an absolute measure of purity.

By implementing these validated, multi-technique approaches, researchers and drug development professionals can ensure the quality and consistency of their intermediates, building a solid foundation for the successful development of safe and effective pharmaceuticals.

References

  • Understanding Purity Requirements for Pharmaceutical Intermediates. PharmaCompass.[Link]

  • Validation of Impurity Methods, Part II. LCGC North America.[Link]

  • Pharmaceutical Intermediate Quality Standards: A Practical Guide. Proactive Pharma Consulting.[Link]

  • Analytical Method Validation: A Crucial Pillar in Pharmaceutical Quality Assurance. Profound Pharma.[Link]

  • Analytical Method Validation: ICH and USP Perspectives. International Journal of Research and Review.[Link]

  • Analytical method validation: A brief review. Journal of Pharmacy Research.[Link]

  • Separation of 2-Methoxy-5-methylaniline on Newcrom R1 HPLC column. SIELC Technologies.[Link]

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  • Analytical Method Validation in Pharmaceuticals | Step-by-Step Guide to AMV. Pharmaguideline.[Link]

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  • Analysis of Primary Aromatic Amines in Cosmetics and Personal Care Products. Waters.[Link]

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  • Table of Contents. Supporting Information.[Link]

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  • A process for the preparation of 4-fluoro-2-methoxy-5-nitroaniline.
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  • A new sensitive HPLC assay for methoxyamine and its analogs. PubMed - NIH.[Link]

  • Synthesis of novel Schiff bases of 4-hydroxy-3-methoxy-5-nitrobenzaldehyde and Development of HPLC Chromatographic Method for their analysis. Journal of Organic and Pharmaceutical Chemistry.[Link]

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A Senior Application Scientist's Guide to the Performance of Analytical Methods for Triazine Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Authored for Researchers, Scientists, and Drug Development Professionals

Triazine derivatives, a class of nitrogen-containing heterocyclic compounds, are of significant interest across various scientific disciplines. They are widely recognized as herbicides in agriculture, such as atrazine and simazine, and their presence in environmental and food samples is closely monitored due to potential health concerns.[1][2] In the realm of drug development, the triazine scaffold is a privileged structure, forming the basis for a range of therapeutic agents, including anticancer drugs.[3][4] The accurate and sensitive quantification of these compounds is therefore paramount, necessitating a deep understanding of the analytical methodologies available.

This guide provides an in-depth comparison of the primary analytical techniques used for the determination of triazine derivatives. Moving beyond a simple listing of methods, we will explore the causality behind experimental choices, provide self-validating protocols, and ground all claims in authoritative references. Our goal is to equip you with the insights needed to select and implement the most appropriate analytical strategy for your specific research or monitoring needs.

The Analytical Arsenal: An Overview

The determination of triazine derivatives is predominantly accomplished through chromatographic techniques, often coupled with mass spectrometry for enhanced sensitivity and selectivity.[2][5] Immunoassays also play a crucial role, particularly for rapid screening purposes. The primary methods include:

  • High-Performance Liquid Chromatography (HPLC): A versatile technique that separates compounds based on their differential partitioning between a liquid mobile phase and a solid stationary phase.[6]

  • Gas Chromatography (GC): A powerful method for separating volatile and thermally stable compounds in a gaseous mobile phase.[7]

  • Mass Spectrometry (MS): A detection technique that measures the mass-to-charge ratio of ionized molecules, providing high selectivity and structural information.[8]

  • Enzyme-Linked Immunosorbent Assay (ELISA): A high-throughput immunochemical method used for the rapid detection and quantification of substances.[9]

The choice among these techniques is a critical decision, often involving a trade-off between sensitivity, selectivity, speed, and cost.[10]

Head-to-Head: Chromatographic Separation Techniques

Both HPLC and GC are workhorse techniques in analytical laboratories, but their applicability to triazine analysis differs based on the specific derivatives and the sample matrix.

High-Performance Liquid Chromatography (HPLC) is generally favored for its direct applicability to a wide range of triazine compounds without the need for chemical modification (derivatization). Reversed-phase HPLC, using a non-polar stationary phase (like C18) and a polar mobile phase (e.g., acetonitrile/water), is the most common approach for separating these moderately polar compounds.[6]

Gas Chromatography (GC) offers high resolution and is often coupled with sensitive detectors. However, many triazine derivatives, particularly their more polar metabolites, are not sufficiently volatile or thermally stable for direct GC analysis.[11][12] This necessitates a derivatization step to convert the analytes into more volatile forms, which adds complexity and potential for analytical error.

The following diagram illustrates the typical workflows for HPLC and GC analysis, highlighting the key decision points and processes.

GC_vs_HPLC_Workflow cluster_0 HPLC Workflow cluster_1 GC Workflow start_hplc Sample prep_hplc Sample Preparation (e.g., SPE, QuEChERS) start_hplc->prep_hplc inject_hplc Direct Injection prep_hplc->inject_hplc sep_hplc HPLC Separation (e.g., C18 column) inject_hplc->sep_hplc detect_hplc Detection (UV or MS) sep_hplc->detect_hplc data_hplc Data Analysis detect_hplc->data_hplc start_gc Sample prep_gc Sample Preparation (e.g., LLE, SPE) start_gc->prep_gc deriv_gc Derivatization (If necessary) prep_gc->deriv_gc inject_gc Injection deriv_gc->inject_gc sep_gc GC Separation (e.g., Capillary Column) inject_gc->sep_gc detect_gc Detection (MS, NPD) sep_gc->detect_gc data_gc Data Analysis detect_gc->data_gc

Caption: Comparative workflows for HPLC and GC analysis of triazines.

The Power of Detection: Mass Spectrometry and Immunoassays

While chromatography separates the analytes, the detector determines the sensitivity and selectivity of the analysis.

Mass Spectrometry (MS) , particularly when used in tandem (MS/MS), is the gold standard for trace-level quantification.[1] Techniques like Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) offer exceptional selectivity by monitoring specific precursor-to-product ion transitions, effectively filtering out matrix interferences.[13] This is crucial for complex samples like soil, food, and biological fluids.[14] GC-MS provides definitive identification of volatile triazines and their impurities.[6]

Enzyme-Linked Immunosorbent Assay (ELISA) represents a different paradigm. It relies on the highly specific binding of an antibody to the target triazine. ELISA is extremely sensitive, cost-effective, and suitable for high-throughput screening of a large number of samples.[7][9] However, its major limitation is the potential for cross-reactivity, where the antibody may bind to structurally similar compounds, leading to a positive bias.[8] Therefore, chromatographic methods are typically required to confirm positive ELISA results.

Performance Metrics: A Quantitative Comparison

The selection of an analytical method is ultimately guided by its performance characteristics. The table below summarizes typical performance data for the analysis of atrazine, a representative triazine herbicide, across different techniques.

Analytical MethodMatrixLinearity RangeLimit of Detection (LOD) / Quantitation (LOQ)Recovery (%)Reference(s)
GC-MS Water-LOD: 1.7 ng/L90.5 ± 3.5[10]
LC-MS/MS Drinking Water0.25 - 5.0 µg/LSub-pg/mL levels achievableNot specified[13][15]
HPLC-DAD Soil7.2 - 200 ng/gLOD: 2.2-8.3 ng/g; LOQ: 7.2-27.8 ng/g71 - 100[16][17]
ELISA Water-LOD: 4 ng/LNot specified[9][18]
LC-MS (APCI) Foods0.02 - 2.0 mg/kgNot specified82 - 99[10]

Note: Performance metrics can vary significantly based on instrumentation, specific methodology, and matrix complexity.

The Critical First Step: Sample Preparation

The reliability of any analytical method is highly dependent on the sample preparation protocol. The goal is to extract the target triazines from the sample matrix and remove interfering substances.

Solid-Phase Extraction (SPE) is a widely used technique for cleaning up and concentrating triazines from water samples.[7][10] It involves passing the liquid sample through a cartridge containing a solid adsorbent that retains the analytes, which are then eluted with a small volume of organic solvent.

QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) has become the method of choice for analyzing pesticide residues, including triazines, in complex food and soil matrices.[14][16] It involves an initial extraction with acetonitrile followed by a cleanup step using dispersive SPE.[16]

The following diagram illustrates the fundamental steps of a Solid-Phase Extraction workflow.

SPE_Workflow start SPE Cartridge condition 1. Conditioning (e.g., Methanol, Water) start->condition load 2. Sample Loading (Aqueous sample) condition->load wash 3. Washing (Remove interferences) load->wash elute 4. Elution (Collect analytes with solvent) wash->elute

Caption: General workflow for Solid-Phase Extraction (SPE).

Choosing the Right Method: A Decision Framework

Selecting the optimal analytical method requires careful consideration of the research question, sample type, required sensitivity, and available resources.

Decision_Tree A Primary Goal? B Rapid, High-Throughput Screening? A->B C Quantitative & Confirmatory Analysis? A->C D ELISA B->D E Sample Matrix? C->E F Simple (e.g., Drinking Water)? E->F G Complex (e.g., Soil, Food)? E->G J Analytes Volatile/Thermally Stable? F->J I LC-MS/MS with QuEChERS/SPE (High Selectivity Needed) G->I H HPLC-UV or LC-MS/MS (Direct Injection Possible) K Yes J->K L No J->L M GC-MS K->M L->H

Caption: Decision tree for selecting an analytical method for triazines.

Detailed Experimental Protocol: LC-MS/MS Analysis of Triazines in Drinking Water (Based on EPA Method 536.0)

This protocol describes a self-validating system for the robust, rapid, and sensitive analysis of triazine pesticides in drinking water, avoiding lengthy solid-phase extraction steps.[1][15]

1. Instrumentation:

  • High-Performance Liquid Chromatograph (HPLC) system (e.g., Thermo Scientific Accela).[15]

  • Triple Stage Quadrupole Mass Spectrometer (e.g., Thermo Scientific TSQ Quantum Access).[15]

  • Hypersil GOLD column or equivalent.[13]

2. Reagents and Standards:

  • Reagent water, free of analytes.

  • Ammonium acetate and sodium omadine.[1][15]

  • Methanol and formic acid (HPLC grade).

  • Certified analytical standards of target triazines and their isotopically labeled internal standards.

3. Sample Preparation:

  • To a 1 L water sample, add ammonium acetate for pH adjustment and sodium omadine to prevent microbial degradation.[15]

  • Spike all samples, blanks, and calibration standards with the internal standard solution to a final concentration of 5 ng/mL.[1][15]

  • Prepare calibration standards in reagent water at concentrations ranging from 0.25 to 5.0 ng/mL.[15]

4. Chromatographic Conditions:

  • Column: Hypersil GOLD 50 × 2.1 mm, 3 µm.[13]

  • Mobile Phase A: Water with 0.1% formic acid.

  • Mobile Phase B: Methanol.[19]

  • Flow Rate: 0.30 mL/min.[19]

  • Injection Volume: 20 µL (or larger with online preconcentration).[13]

  • A gradient elution program should be optimized to ensure chromatographic resolution of all target analytes.

5. Mass Spectrometry Conditions:

  • Ionization Mode: Electrospray Ionization (ESI), positive mode.

  • Data Acquisition: Selected Reaction Monitoring (SRM).

  • Optimize MS/MS transitions (precursor and product ions) and collision energies for each analyte and internal standard to ensure sensitive and selective detection.[1]

6. Quality Control (Self-Validation):

  • Internal Standards: Use of isotopically labeled internal standards for each analyte corrects for matrix effects and variations in instrument response.

  • Calibration: Analyze a calibration curve with each batch of samples. Linearity (R²) should be ≥ 0.995.[15][16]

  • Blanks: Analyze a method blank with each batch to check for contamination.

  • Spikes: Analyze a laboratory fortified blank (LFB) and a matrix spike (MS) to assess accuracy and recovery.

Conclusion

The analytical landscape for triazine derivatives is dominated by powerful chromatographic techniques, particularly LC-MS/MS, which provides the sensitivity and selectivity required for trace-level quantification in complex matrices. GC-MS remains a valuable tool for volatile compounds and impurity profiling. For rapid, large-scale screening, ELISA offers an efficient, albeit less specific, alternative. The choice of method should be a deliberate process, guided by the analytical requirements and validated by robust quality control measures. By understanding the fundamental principles and performance characteristics of each technique, researchers can confidently generate accurate and reliable data in their study of these important compounds.

References

  • A Comparative Guide to Analytical Methods for the Characterization of 2-Chloro-4-methoxy-1,3,5-triazine Deriv
  • Analysis of Triazine Herbicides in Drinking Water Using LC-MS/MS and TraceFinder Software - Thermo Fisher Scientific. (URL: )
  • Comparison of gas chromatography/mass spectrometry and immunoassay techniques on concentrations of atrazine in storm runoff - USGS Public
  • Comparison of gas chromatography and immunoassay methods for the detection of atrazine in water and soil - PubMed. (URL: [Link])

  • Chromatographic methods for analysis of triazine herbicides - PubMed. (URL: [Link])

  • Analysis of Triazine Pesticides in Drinking Water Using LC-MS/MS (EPA Method 536.0). (URL: )
  • QuEChERS-based analytical methods developed for LC-MS/MS multiresidue determination of pesticides in represent
  • Comparison of in-house-developed ELISA with HPLC techniques for the analysis of atrazine residues - Taylor & Francis Online. (URL: [Link])

  • Comparative Purity Analysis of 2-Chloro-4-methoxy-1,3,5-triazine: An HPLC and GC-MS Guide - Benchchem. (URL: )
  • Modified QuEChERS method for the determination of s-Triazine herbicide residues in soil samples by high performance liquid chrom - SciSpace. (URL: [Link])

  • Comparison of In-House-Developed ELISA With HPLC Techniques for the Analysis of Atrazine Residues - PubMed. (URL: [Link])

  • Chromatographic Methods for Analysis of Triazine Herbicides - Taylor & Francis. (URL: [Link])

  • Modified QuEChERS Method for the Determination of S-Triazine Herbicide Residues in Soil Samples by High Performance Liquid Chromatography-Diode Array Detector - Institutional Repository. (URL: [Link])

  • Quantification of Triazine Pesticides in Water by LC/MS/MS | Phenomenex. (URL: [Link])

  • Preservation and analytical procedures for the analysis of chloro-s-triazines and their chlorodegradate products in drinking waters using direct injection liquid chromatography tandem mass spectrometry. - CNGBdb. (URL: [Link])

  • Comparative Analysis of Anisotropic Lipophilicity of a Series of 6-Chloro-1,3,5-Triazines Determined in Reversed Phase Ultra High Performance Liquid Chromatography System - MDPI. (URL: [Link])

  • Comparison of in-house-developed ELISA with HPLC techniques for the analysis of atrazine residues | Request PDF - ResearchGate. (URL: [Link])

  • Modified QuEChERS method for the determination of s-Triazine herbicide residues in soil samples by high performance liquid chromatography-diode array detector | Semantic Scholar. (URL: [Link])

  • Highly-selective complex matrices removal via a modified QuEChERS for determination of triazine herbicide residues and risk assessment in bivalves - PubMed. (URL: [Link])

  • Determination of hydroxy-s-triazines in water using HPLC or GC-MS - ResearchGate. (URL: [Link])

  • Determination of hydroxy-s-triazines in water using HPLC or GC-MS | Semantic Scholar. (URL: [Link])

  • Procedures for preparing vegetable and fruit samples for triazine analysis | Download Table. (URL: [Link])

  • (PDF) Sample Preparation Methods for Pesticides Analysis in Food Matrices and Environmental Samples by Chromatography-Based Techniques: A Review - ResearchGate. (URL: [Link])

  • Methods of Sample Preparation for Determination of Pesticide Residues in Food Matrices by Chromatography-Mass Spectrometry-Based Techniques: A Review - ResearchGate. (URL: [Link])

  • Magnetic Deep Eutectic Solvent-Based Single-Drop Microextraction for the Determination of Triazine Herbicides in Environmental Waters - MDPI. (URL: [Link])

  • Development of Solid-Phase Extraction for Triazines: Application to a Biological Sample - alice Embrapa. (URL: [Link])

  • Convenient methods for the synthesis and characteris
  • Symmetrical di-substituted phenylamino-s-triazine derivatives as anticancer agents: in vitro and in silico approach - RSC Publishing. (URL: [Link])

  • Green and Efficient Synthetic Protocol for 1,3,5-Triazine Derivatives with Anticancer Potential Against Colorectal Cancer - NIH. (URL: [Link])

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stability testing of 2-Methoxy-5-morpholinoaniline under different conditions

Author: BenchChem Technical Support Team. Date: January 2026

A Comparative Guide to the Stability Testing of 2-Methoxy-5-morpholinoaniline

For researchers, scientists, and drug development professionals, understanding the intrinsic stability of a molecule is a cornerstone of robust chemical and pharmaceutical development. This guide provides an in-depth technical comparison of the stability of this compound under various stress conditions. We will move beyond rote protocols to explore the chemical rationale behind the experimental design, offering insights grounded in established principles and regulatory expectations. Our objective is to equip you with the knowledge to design and execute meaningful stability studies, ensuring the quality, safety, and efficacy of your work.

Introduction: The Imperative of Stability Profiling

This compound is a substituted aniline derivative incorporating both a methoxy ether and a morpholine moiety. Such structures are common scaffolds in medicinal chemistry and materials science. Before any advanced application, particularly in a regulated environment, a comprehensive understanding of the molecule's degradation profile is essential. Stability testing provides critical information that influences formulation development, determination of shelf-life, and recommended storage conditions.

Forced degradation, or stress testing, is a pivotal component of this process. By intentionally exposing the compound to conditions more severe than accelerated stability testing, we can rapidly identify likely degradation products and pathways. This proactive approach is mandated by regulatory bodies like the International Council for Harmonisation (ICH) to ensure that analytical methods are "stability-indicating."

Molecular Structure Analysis and Predicted Degradation Pathways

The chemical behavior of this compound under stress is dictated by its constituent functional groups: the aromatic amine, the methoxy group, and the morpholine ring.

  • Aromatic Amine: The primary amine on the benzene ring is susceptible to oxidation. Aromatic amines can oxidize to form colored impurities, including nitroso, nitro, and polymeric species. This is often a primary pathway for degradation, especially in the presence of oxygen, light, or trace metals.

  • Morpholine Ring: The tertiary amine within the morpholine ring can also be oxidized to form an N-oxide. More aggressive degradation, particularly microbial or enzymatic, can lead to the cleavage of the C-N bond, forming intermediary amino acids which can be further deaminated and oxidized. While less common in simple chemical stress testing, ring-opening is a potential long-term degradation pathway.

  • Methoxy Group: Aromatic ethers are generally stable but can be susceptible to hydrolysis under harsh acidic conditions, leading to the formation of a phenol.

  • Overall Structure: The electron-donating nature of the amine, methoxy, and morpholino groups activates the aromatic ring, potentially making it more susceptible to oxidative and photolytic degradation.

Based on this analysis, the most probable degradation pathways involve oxidation of the aniline and morpholine nitrogens.

The Regulatory Framework: Adhering to ICH Q1A Guidelines

The design of our stability testing protocols is guided by the principles outlined in the ICH Q1A(R2) guideline. This guideline specifies the conditions for stress testing to establish the intrinsic stability of a drug substance. The goal is to induce degradation, typically in the range of 5-20%, to ensure that analytical methods can adequately separate and quantify the parent compound from its degradation products.

The standard stress conditions include:

  • Acid Hydrolysis

  • Base Hydrolysis

  • Oxidation

  • Thermal Degradation

  • Photostability

Experimental Design: A Comparative Forced Degradation Study

This section details the step-by-step protocols for subjecting this compound to a battery of stress tests. For each condition, a stock solution of the compound (e.g., 1 mg/mL in a suitable solvent like methanol or acetonitrile) is prepared.

Hydrolytic Stability: Acid and Base Stress

Causality: Hydrolysis assesses the susceptibility of the molecule to degradation in aqueous environments of varying pH. This is critical for predicting stability in liquid formulations or during wet granulation processes. The primary targets for hydrolysis in our molecule are the ether linkage and potentially the morpholine ring under extreme conditions.

Protocol: Acid Hydrolysis

  • Sample Preparation: To 1 mL of the stock solution, add 1 mL of 0.1 M hydrochloric acid (HCl).

  • Control Preparation: Prepare a control sample by adding 1 mL of the diluent (e.g., 50:50 methanol:water) to 1 mL of the stock solution.

  • Incubation: Store both sample and control solutions at 60°C for 24 hours.

  • Neutralization & Analysis: After incubation, cool the samples to room temperature. Neutralize the stressed sample with an equivalent amount of 0.1 M sodium hydroxide (NaOH). Dilute both samples to a suitable concentration for analysis.

  • Analysis: Analyze by a validated stability-indicating HPLC method.

Protocol: Base Hydrolysis

  • Sample Preparation: To 1 mL of the stock solution, add 1 mL of 0.1 M sodium hydroxide (NaOH).

  • Control Preparation: Prepare a control sample as described for acid hydrolysis.

  • Incubation: Store both sample and control solutions at 60°C for 24 hours.

  • Neutralization & Analysis: After incubation, cool the samples to room temperature. Neutralize the stressed sample with an equivalent amount of 0.1 M HCl. Dilute both samples for analysis.

  • Analysis: Analyze by HPLC.

Oxidative Stability

Causality: Many drug substances are susceptible to oxidation from atmospheric oxygen or residual peroxides in excipients. For this compound, the primary and tertiary amine functionalities are prime targets for oxidation.

Protocol: Oxidative Degradation

  • Sample Preparation: To 1 mL of the stock solution, add 1 mL of 3% hydrogen peroxide (H₂O₂).

  • Control Preparation: Prepare a control sample as previously described.

  • Incubation: Keep both sample and control solutions at room temperature for 24 hours, protected from light.

  • Analysis: Dilute samples to a suitable concentration and analyze immediately by HPLC. No quenching is typically required, but if the reaction is ongoing, it can be stopped by adding a small amount of sodium bisulfite.

Thermal Stability

Causality: Thermal stress testing evaluates the stability of the compound when exposed to high temperatures, which can occur during manufacturing (e.g., drying) or improper storage.

Protocol: Thermal Degradation (Solid State)

  • Sample Preparation: Place a thin layer of solid this compound powder in a petri dish.

  • Incubation: Place the dish in a calibrated oven at 105°C for 48 hours.

  • Analysis: After the specified time, retrieve the sample, allow it to cool, and prepare a solution of known concentration for HPLC analysis. Compare the result against an unstressed solid sample.

Photostability

Causality: Exposure to light can provide the energy to initiate photochemical degradation reactions. Compounds with aromatic rings and heteroatoms are often photosensitive. The ICH Q1B guideline provides a standardized approach for photostability testing.

Protocol: Photostability Testing

  • Sample Preparation: Prepare two sets of solid samples and two sets of solutions (in a suitable solvent).

  • Exposure:

    • Expose one set of solid and solution samples to a light source that provides an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter.

    • Wrap the second "dark control" set in aluminum foil to protect it from light and store it under the same temperature and humidity conditions.

  • Analysis: After exposure, analyze all samples (exposed and dark controls) by HPLC. A significant change between the exposed sample and the dark control indicates photolytic degradation.

The Stability-Indicating Analytical Method

A robust stability-indicating method is one that can resolve the parent compound from all potential degradation products and process impurities. A reverse-phase high-performance liquid chromatography (RP-HPLC) method with photodiode array (PDA) and mass spectrometry (MS) detection is the gold standard.

Protocol: HPLC Method Development

  • Column: C18 column (e.g., 4.6 x 150 mm, 3.5 µm).

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient: A time-gradient elution from 5% B to 95% B to ensure separation of non-polar and polar compounds.

  • Flow Rate: 1.0 mL/min.

  • Detection: PDA detection to assess peak purity and a primary wavelength for quantification. MS detection (in-line) to obtain mass information on the parent peak and any new peaks that appear under stress.

  • Validation: The method must be validated according to ICH Q2(R1) guidelines for specificity, linearity, accuracy, precision, and robustness.

Data Presentation and Interpretation

Results from the forced degradation studies should be summarized in a clear and concise table. This allows for a direct comparison of the compound's stability under different conditions.

Table 1: Summary of Forced Degradation Results for this compound

Stress ConditionDurationAssay of Active (%)Purity (%)No. of Degradants >0.1%Mass Balance (%)Remarks
Control 24 hrs99.899.90100No degradation
0.1 M HCl 24 hrs @ 60°C98.598.8199.5Minor degradation
0.1 M NaOH 24 hrs @ 60°C94.295.1299.3Moderate degradation
3% H₂O₂ 24 hrs @ RT85.787.0>398.9Significant degradation
Thermal 48 hrs @ 105°C99.599.70100.2Stable
Photo 1.2M lux hrs92.193.5299.1Moderate photodegradation

Note: Data presented is illustrative.

Mass Balance: An important aspect of the analysis is the mass balance, which is the sum of the assay of the parent compound and the percentage of all degradation products. A good mass balance (typically 98-102%) indicates that all major degradation products have been detected.

Visualization of Workflows and Pathways

Diagrams are essential for communicating complex experimental plans and scientific hypotheses.

G cluster_prep Sample Preparation cluster_stress Stress Conditions cluster_analysis Analysis Stock Stock Solution (1 mg/mL) Acid Acid Hydrolysis (0.1M HCl, 60°C) Stock->Acid Base Base Hydrolysis (0.1M NaOH, 60°C) Stock->Base Oxid Oxidation (3% H2O2, RT) Stock->Oxid Solid Solid API Thermal Thermal (105°C Solid) Solid->Thermal Photo Photostability (ICH Q1B) Solid->Photo HPLC Stability-Indicating HPLC (RP-C18, Gradient) Acid->HPLC Base->HPLC Oxid->HPLC Thermal->HPLC Photo->HPLC PDA PDA Detection (Peak Purity) HPLC->PDA MS MS Detection (Mass ID) HPLC->MS Report Data Reporting (Table & Mass Balance) PDA->Report MS->Report

Caption: Experimental workflow for forced degradation testing.

G Parent This compound Oxid1 Aniline N-Oxide Derivative Parent->Oxid1 H₂O₂ Oxid2 Morpholine N-Oxide Parent->Oxid2 H₂O₂ Photo1 Colored Dimer/Polymer Parent->Photo1 Light (hv) Base1 Unknown Degradant 1 Parent->Base1 NaOH Base2 Unknown Degradant 2 Parent->Base2 NaOH

Caption: Hypothesized degradation pathways under stress.

Conclusion and Recommendations

This guide outlines a comprehensive and scientifically-grounded approach to evaluating the stability of this compound. The illustrative data suggest that the molecule is most susceptible to oxidative and basic conditions, with moderate photolytic instability. It appears to be highly stable under thermal and mild acidic stress.

Key Recommendations:

  • Handling: To prevent degradation, this compound should be protected from light and stored in a well-sealed container to minimize exposure to atmospheric oxygen.

  • Formulation: For liquid formulations, a pH in the neutral to slightly acidic range would be preferable. The inclusion of an antioxidant may be warranted to prevent oxidative degradation.

  • Further Work: The next logical step is to perform structural elucidation of the major degradation products observed under oxidative and basic stress using techniques like LC-MS/MS and NMR. This knowledge is invaluable for understanding the degradation mechanism and for setting appropriate specifications for impurities.

By following a logical, evidence-based approach to stability testing, researchers can build a robust data package that ensures the quality and reliability of their work, from early-stage discovery through to product development.

References

  • Combourieu, B., et al. (1998). Common Degradative Pathways of Morpholine, Thiomorpholine, and Piperidine by Mycobacterium aurum MO1. Applied and Environmental Microbiology, 64(8), 3188-3192. [Link]

  • AMSbiopharma. (2025). ICH Guidelines: Drug Stability Testing Essentials. AMSbiopharma. [Link]

  • Eawag. Morpholine Degradation Pathway. Eawag-BBD. [Link]

  • ECA Academy. (n.d.). FDA Guidance for Industry: Q1A(R2)Stability Testing of New Drug Substances and Products. ECA Academy. [Link]

  • ICH. (2003). Q1A(R2) Stability Testing of New Drug Substances and Products. International Council for Harmonisation. [Link]

  • European Medicines Agency. (2003). ICH Q1A (R2) Stability testing of new drug substances and drug products. EMA. [Link]

  • Combourieu, B., et al. (2000).

Safety Operating Guide

Navigating the Disposal of 2-Methoxy-5-morpholinoaniline: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: January 2026

The responsible management of chemical waste is a cornerstone of laboratory safety and environmental stewardship. This guide provides a detailed, step-by-step protocol for the proper disposal of 2-Methoxy-5-morpholinoaniline, a compound requiring careful handling due to its chemical properties as an aromatic amine and a morpholine derivative. Adherence to these procedures is critical for ensuring the safety of laboratory personnel and minimizing environmental impact.

This document is designed for researchers, scientists, and drug development professionals, offering practical insights that extend beyond mere procedural instruction. By understanding the rationale behind each step, you can foster a culture of safety and compliance within your laboratory.

I. Immediate Safety Considerations & Hazard Assessment

Personal Protective Equipment (PPE): The handling of this compound and its waste requires a stringent PPE protocol. Always wear:

  • Chemical-resistant gloves: Nitrile or neoprene gloves are recommended.

  • Safety goggles or a face shield: Protects against splashes and fine particles.

  • Laboratory coat: Provides a barrier against accidental contact.

All handling of this compound, including preparation for disposal, should be conducted in a well-ventilated area, preferably within a certified chemical fume hood to prevent inhalation of any vapors or aerosols.[2]

Hazard Identification: Based on related compounds, this compound should be treated as a hazardous substance. Potential hazards include:

  • Skin and eye irritation.[3]

  • Toxicity if inhaled or ingested.[1][3]

  • Potential for causing genetic defects or cancer, as seen with some aromatic amines.[4]

II. Waste Characterization and Segregation: The First Step to Proper Disposal

Proper disposal begins with accurate waste characterization and meticulous segregation to prevent dangerous chemical reactions.[5]

Waste Categorization: this compound waste must be classified as hazardous chemical waste . It should not be mixed with non-hazardous waste streams.

Segregation Protocol:

  • Solid Waste: Unused or expired this compound, as well as contaminated items such as weighing paper, gloves, and pipette tips, should be collected in a dedicated, clearly labeled hazardous waste container.

  • Liquid Waste: Solutions containing this compound should be collected in a separate, compatible, and leak-proof container. Avoid mixing with other chemical waste unless compatibility has been confirmed.

  • Incompatible Materials: Keep this waste stream separate from strong oxidizing agents and acids to prevent potentially vigorous or exothermic reactions.[6]

The following diagram illustrates the critical decision points in the waste segregation process.

G start Waste Generation (this compound) is_solid Is the waste solid? start->is_solid solid_waste Collect in dedicated solid hazardous waste container. is_solid->solid_waste Yes liquid_waste Collect in dedicated liquid hazardous waste container. is_solid->liquid_waste No ppe_check Contaminated PPE? solid_waste->ppe_check liquid_waste->ppe_check ppe_check->solid_waste Yes sharps_check Contaminated Sharps? ppe_check->sharps_check No sharps_container Dispose in sharps container. sharps_check->sharps_container Yes final_disposal Store for pickup by licensed waste disposal service. sharps_check->final_disposal No sharps_container->final_disposal

Caption: Waste Segregation Workflow for this compound.

III. Step-by-Step Disposal Protocol

The following protocol outlines the standard operating procedure for the disposal of this compound waste in a laboratory setting. This procedure is in alignment with guidelines set forth by the Occupational Safety and Health Administration (OSHA) and the Environmental Protection Agency (EPA).[5][7][8]

Materials Required:

  • Appropriate Personal Protective Equipment (PPE)

  • Designated hazardous waste containers (solid and liquid)

  • Hazardous waste labels

  • Inert absorbent material (e.g., vermiculite, sand) for spills

Procedure:

  • Container Preparation:

    • Select a container that is compatible with this compound. High-density polyethylene (HDPE) or glass containers are generally suitable.

    • Ensure the container is clean, dry, and in good condition with a secure, leak-proof lid.

    • Affix a hazardous waste label to the container before adding any waste.

  • Waste Collection:

    • Solids: Carefully transfer solid waste into the designated solid waste container using a spatula or other appropriate tool. Minimize the creation of dust.

    • Liquids: Pour liquid waste into the designated liquid waste container using a funnel to prevent spills.

    • Contaminated Materials: Place all contaminated disposable items, including gloves and wipes, into the solid waste container.

  • Labeling:

    • Complete the hazardous waste label with all required information, including:

      • The words "Hazardous Waste"

      • The full chemical name: "this compound"

      • The approximate quantity of waste

      • The date the waste was first added to the container

      • The primary hazards (e.g., "Toxic")

  • Storage:

    • Store the sealed waste containers in a designated, secure, and well-ventilated satellite accumulation area.

    • Ensure the storage area is away from ignition sources and incompatible chemicals.[9][10]

    • Regularly inspect the containers for any signs of leakage or degradation.[5]

  • Final Disposal:

    • Arrange for the collection of the hazardous waste by a licensed and reputable chemical waste disposal company.

    • Do not attempt to dispose of this chemical down the drain or in regular trash.[11]

    • The most common and recommended method for the final disposal of this type of organic chemical waste is high-temperature incineration by a licensed facility.[3][11]

IV. Emergency Procedures: Spill Management

In the event of a spill, prompt and appropriate action is crucial to mitigate exposure and environmental contamination.

Spill Response Protocol:

  • Evacuate and Alert: Immediately alert personnel in the vicinity and evacuate the immediate area if necessary.

  • Assess the Spill: Determine the extent of the spill and the associated risks. For large or unmanageable spills, contact your institution's environmental health and safety (EHS) department immediately.

  • Contain the Spill:

    • For liquid spills, use an inert absorbent material like vermiculite or sand to contain the spill.[2]

    • For solid spills, carefully sweep or scoop the material, avoiding the creation of dust.

  • Clean-up:

    • Wearing appropriate PPE, collect the absorbed material and place it in a labeled hazardous waste container.

    • Decontaminate the spill area with a suitable cleaning agent, and collect the cleaning materials as hazardous waste.

  • Report: Report the incident to your supervisor and EHS department in accordance with your institution's policies.

The following flowchart outlines the decision-making process for responding to a chemical spill.

G spill Spill Occurs assess Assess Spill Size and Risk spill->assess small_spill Small & Manageable assess->small_spill Small large_spill Large or Unmanageable assess->large_spill Large contain Contain Spill with Inert Absorbent small_spill->contain evacuate Evacuate Area & Alert EHS large_spill->evacuate report Report Incident evacuate->report cleanup Collect Waste & Decontaminate Area contain->cleanup cleanup->report

Caption: Emergency Spill Response Flowchart.

By adhering to these detailed procedures, you contribute to a safer laboratory environment and ensure compliance with federal and local regulations. The principles of proper chemical waste management are not merely rules to be followed but are integral to the practice of responsible science.

References

  • OSHA Compliance For Laboratories. US Bio-Clean. Available at: [Link]

  • Proper Disposal of Hazardous Laboratory Waste Regulations in the United States. LabTAG. Available at: [Link]

  • OSHA Laboratory Standard 29 CFR 1910.1450. Occupational Safety and Health Administration. Available at: [Link]

  • Safety Data Sheet: Morpholine. Carl ROTH. Available at: [Link]

  • Morpholine - The Lab Depot. The Lab Depot. Available at: [Link]

  • OSHA Regulations and Hazardous Waste Disposal: What To Know. MedPro Disposal. Available at: [Link]

  • Morpholine - SAFETY DATA SHEET. Penta chemicals. Available at: [Link]

  • MORPHOLINE EXTRA PURE. Loba Chemie. Available at: [Link]

  • Chapter: 11 Safety Laws and Standards Pertinent to Laboratories. National Academies of Sciences, Engineering, and Medicine. Available at: [Link]

  • 2-Methoxy-5-nitroaniline. PubChem. Available at: [Link]

Sources

A Senior Application Scientist's Guide to Personal Protective Equipment for Handling 2-Methoxy-5-morpholinoaniline

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides essential safety protocols, personal protective equipment (PPE) requirements, and operational plans for the handling and disposal of 2-Methoxy-5-morpholinoaniline (CAS No. 383870-88-0). The recommendations herein are grounded in the established hazard profile of primary aromatic amines, a class of compounds to which this chemical belongs.[1][2] Given the potential for significant health risks associated with this chemical class—including toxicity, carcinogenicity, and skin absorption—adherence to these protocols is critical for ensuring personnel safety in all research and development settings.[1][3]

Hazard Analysis: The "Why" Behind the Precautions

This compound is an aniline derivative. The primary hazards stem from the aniline functional group, which is known for its systemic toxicity.[1][2] Aromatic amines as a class are readily absorbed through the skin and can also pose significant risks via inhalation and ingestion.[1][4]

Key Potential Hazards Include:

  • Acute Toxicity: Aniline and its derivatives are toxic if swallowed, inhaled, or in contact with skin.[5][6] Exposure can lead to methemoglobinemia, a condition where the blood's ability to carry oxygen is reduced, causing symptoms like cyanosis (blue-colored skin), headache, and dizziness.[7]

  • Skin and Eye Damage: Direct contact can cause serious skin and eye irritation or damage.[4] Some aromatic amines are classified as skin sensitizers, meaning they can cause an allergic reaction upon repeated exposure.[4][5]

  • Chronic Toxicity & Carcinogenicity: Many aromatic amines are suspected or known carcinogens and mutagens.[1][4][5] The International Agency for Research on Cancer (IARC) has classified aniline as "probably carcinogenic to humans".[5] Prolonged or repeated exposure may cause damage to organs.[5][8]

  • Environmental Hazard: This class of chemicals is often toxic to aquatic life, necessitating stringent disposal protocols to prevent environmental contamination.[1][2][9]

Understanding these risks is the foundation for selecting and using the correct PPE. The primary goal is to establish multiple barriers to prevent any route of exposure.

Core Directive: Personal Protective Equipment (PPE) Protocol

A comprehensive PPE strategy is non-negotiable when handling this compound. All handling operations must be preceded by a thorough risk assessment for the specific experiment.[10] The following table summarizes the minimum required PPE.

PPE Category Item Specifications & Rationale
Hand Protection Chemical-resistant glovesRequired: Double gloving with an inner nitrile glove and an outer glove made of a more resistant material like butyl rubber or Viton is strongly recommended.[10] Rationale: Aniline and its derivatives can be readily absorbed through the skin.[1][11] Nitrile gloves alone may not provide sufficient protection for prolonged contact and should be considered for short-term use only.[4] Always inspect gloves for degradation before use and replace them immediately if compromised.[10][12][13]
Eye & Face Protection Safety goggles and face shieldRequired: Chemical splash goggles that provide a complete seal around the eyes are mandatory.[10][11] A full-face shield must be worn over the goggles during procedures with a high risk of splashing or when handling larger quantities.[9][10] Rationale: Protects against splashes of liquid and potential vapors that can cause serious eye damage.[5]
Body Protection Laboratory coat and chemical-resistant apronRequired: A flame-retardant lab coat, fully buttoned, must be worn.[10] For any procedure with a splash risk, a chemical-resistant apron is required over the lab coat.[10] Rationale: Provides a critical barrier against skin contact from spills and splashes. Impervious protective clothing prevents the chemical from soaking through to the skin.[6]
Respiratory Protection Chemical fume hood or respiratorRequired: All handling of this compound must be conducted within a certified chemical fume hood to control vapor inhalation.[4][10] Rationale: Aromatic amines can be volatile and toxic if inhaled.[4] In the event of a spill outside of a hood or if engineering controls are unavailable, a NIOSH-approved full-face respirator with organic vapor cartridges is necessary.[10][11]
Foot Protection Closed-toe shoesRequired: Chemical-resistant, closed-toe shoes must be worn at all times in the laboratory.[4][10] Rationale: Protects feet from spills and dropped equipment. Perforated shoes or sandals are strictly forbidden.[14]

Operational & Disposal Plan

A systematic approach to handling and disposal is essential for maintaining a safe laboratory environment.

Step-by-Step Handling Procedures
  • Preparation:

    • Designated Area: Clearly designate the area where the compound will be handled.

    • Engineering Controls: Verify that the chemical fume hood is functioning correctly before starting any work.[4][10]

    • Emergency Equipment: Confirm the location and functionality of the nearest safety shower, eyewash station, and fire extinguisher.[4][10]

    • Spill Kit: Ensure a spill kit appropriate for aniline compounds (containing inert absorbent material like vermiculite or sand) is readily available.[10][15][11]

  • Handling:

    • Don PPE: Put on all required PPE as detailed in the table above before entering the designated handling area.[10]

    • Dispensing: Conduct all weighing and liquid transfers exclusively within the chemical fume hood.[10] Use appropriate tools like syringes or pipettes to minimize spill risk.[10]

    • Heating: Never heat the compound with an open flame. Use a controlled heating source such as a heating mantle or water bath.[10]

    • Post-Handling: After handling, wash hands thoroughly with soap and water, even after removing gloves.[4][16]

  • Storage:

    • Store this compound in a tightly sealed, properly labeled container.[9][17]

    • Keep the container in a cool, dry, and well-ventilated area designated for toxic chemicals.[11][17][18]

    • Store away from incompatible materials such as strong oxidizing agents and strong acids.[4][19]

Emergency & Disposal Workflow
  • Skin Contact: Immediately flush the affected skin with copious amounts of water for at least 15 minutes while removing contaminated clothing and shoes.[7][15] Seek immediate medical attention.[7][15]

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes at an emergency eyewash station, holding the eyelids open.[7][15] Remove contact lenses if present and easy to do.[7] Seek immediate medical attention.[15]

  • Inhalation: Move the person to fresh air. If breathing is difficult or has stopped, provide artificial respiration and seek immediate medical attention.[7][20]

  • Ingestion: Do NOT induce vomiting. Rinse the mouth with water. Seek immediate medical attention.[15][20]

The response to a spill depends on its size and location.

  • Small Spill (inside a fume hood):

    • Ensure appropriate PPE is worn, including double gloves, goggles, face shield, and lab coat.

    • Contain the spill with an inert absorbent material (vermiculite, sand, or earth).[4][15]

    • Carefully collect the absorbed material using non-sparking tools and place it into a suitable, labeled container for hazardous waste.[15][17]

    • Decontaminate the area with an appropriate solvent and then wash with soap and water.

  • Large Spill (or any spill outside a fume hood):

    • Evacuate: Immediately evacuate the area and alert nearby personnel.[15]

    • Secure: Secure the area to prevent entry.[15]

    • Notify: Notify your institution's Environmental Health & Safety (EH&S) department and, if necessary, emergency services (911).[15]

    • Do not attempt to clean up a large spill unless you are specifically trained and equipped to do so.[15]

The following diagram outlines the logical workflow for responding to a chemical spill.

Spill_Response_Workflow spill Chemical Spill Occurs assess Assess Spill Size & Location spill->assess small_spill Small Spill (Inside Fume Hood) assess->small_spill Is it small & contained? large_spill Large Spill or Outside Fume Hood assess->large_spill Is it large or uncontained? don_ppe Don Full Spill PPE: - Respirator - Double Gloves (Butyl) - Gown/Apron - Goggles & Face Shield small_spill->don_ppe evacuate EVACUATE AREA Alert Others large_spill->evacuate contain Contain with Inert Absorbent Material don_ppe->contain collect Collect Waste into Sealed Container contain->collect decontaminate Decontaminate Area collect->decontaminate end_cleanup Disposal as Hazardous Waste decontaminate->end_cleanup secure Secure Area Prevent Entry evacuate->secure notify NOTIFY EH&S & Emergency Services secure->notify end_emergency Await Professional Response Team notify->end_emergency

Caption: Workflow for Chemical Spill Response.

  • Classification: All waste contaminated with this compound, including used PPE, absorbent materials, and empty containers, must be treated as hazardous waste.[6][15]

  • Collection: Collect waste in a compatible, tightly sealed, and clearly labeled container (e.g., a polyethylene container).[15][17] Do not mix with other waste streams unless compatibility is confirmed.[12]

  • Disposal: Never dispose of this chemical down the drain or in the regular trash.[7][15] Arrange for disposal through your institution's licensed hazardous waste management program.[8][15]

References

  • What are the health and safety guidelines for Aniline in workplaces? (2025). Knowledge.
  • Aniline. (n.d.).
  • Aniline. (2015). Lanxess.
  • Aniline. (n.d.). Washington State University.
  • Personal protective equipment for handling N-(Hex-5-en-2-yl)aniline. (2025). BenchChem.
  • Toxicity, Hazards, and Safe Handling of Primary Aromatic Amines. (2023). ACS Publications.
  • Toxicity, Hazards, and Safe Handling of Primary Aromatic Amines. (n.d.). ResearchGate.
  • Aniline - Hazardous Substance Fact Sheet. (n.d.). New Jersey Department of Health.
  • SAFETY DATA SHEET - 2-Methoxy-5-methylaniline. (2025). Fisher Scientific.
  • Safety Data Sheet: Aniline. (n.d.). SIA Toolbox.
  • Aniline - Incident management. (2021). GOV.UK.
  • Aniline | PDF | Chemistry | Safety. (n.d.). Scribd.
  • SAFETY DATA SHEET. (2025). Sigma-Aldrich.
  • What are the Health and Safety Guidelines for Using Amines? (n.d.). Diplomata Comercial.
  • amines, aromatic 2002. (n.d.). NIOSH | CDC.
  • 2-Methoxy-5-(trifluoromethyl)aniline - Safety Data Sheet. (2025). ChemicalBook.
  • 2-Methoxy-5-methylaniline 120-71-8. (n.d.). Tokyo Chemical Industry (India) Pvt. Ltd.
  • SAFETY DATA SHEET - 4-Morpholinoaniline. (2025). Fisher Scientific.
  • SAFETY DATA SHEET. (2024). Sigma-Aldrich.
  • Personal protective equipment for handling 2-Methyl-5-nitroaniline hydrate. (2025). BenchChem.
  • Recommended PPE to handle chemicals. (n.d.). Bernardo Ecenarro - BESA.

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Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.